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  • Product: Flavesone
  • CAS: 22595-45-5

Core Science & Biosynthesis

Foundational

Flavesone: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract Flavesone, a naturally occurring β-triketone found in the essential oil of species such as Mānuka (Leptospermum scoparium), has garnered significan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavesone, a naturally occurring β-triketone found in the essential oil of species such as Mānuka (Leptospermum scoparium), has garnered significant scientific interest due to its potent biological activities.[1][2] Identified chemically as 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione, this compound has demonstrated notable efficacy as a biopesticide, particularly against agricultural pests resistant to conventional insecticides.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of Flavesone. It includes a summary of available spectral data, an outline of its biosynthetic and synthetic pathways, and detailed insights into its insecticidal mechanism of action. This document is intended to serve as a core resource for researchers in natural product chemistry, pest management, and drug discovery.

Chemical Structure and Identification

Flavesone is a cyclic β-triketone characterized by a tetramethylated cyclohexane-1,3,5-trione (B11759072) ring substituted with an isobutyryl group at the 6-position.

Chemical Name: 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione[1] IUPAC Name: 2,2,4,4-tetramethyl-6-(2-methylpropanoyl)cyclohexane-1,3,5-trione[5]

The definitive structure of Flavesone is presented below:

Chemical structure of Flavesone

Figure 1: 2D Chemical Structure of Flavesone.

Physicochemical and Spectral Data

A summary of the key chemical identifiers and properties for Flavesone is provided in the table below, compiled from various chemical databases and literature.

PropertyValueSource
CAS Number 22595-45-5[1]
Molecular Formula C₁₄H₂₀O₄[1]
Molecular Weight 252.31 g/mol [1]
InChI InChI=1S/C14H20O4/c1-7(2)9(15)8-10(16)13(3,4)12(18)14(5,6)11(8)17/h7-8H,1-6H3[5]
InChIKey ZEOCEPNBYPGWGS-UHFFFAOYSA-N[5]
SMILES CC(C)C(=O)C1C(=O)C(C)(C)C(=O)C(C)(C)C1=O
Boiling Point (est.) 392.9 °C @ 760 mmHg[1]
Water Solubility (est.) 2.242 mg/L @ 25 °C[1]
LogP (o/w) (est.) 2.510
Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of Flavesone.

Mass Spectrometry (GC-MS): Gas Chromatography-Mass Spectrometry data is available for Flavesone. The key mass-to-charge ratios (m/z) observed are:

  • Molecular Ion (M+): 252[5]

  • Major Fragments: 139, 43[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral charts are not readily available in public domains, a 1999 study by van Klink et al. reported the full assignment of the ¹³C NMR spectra for Flavesone and other related β-triketones found in Myrtaceae plants.[6] This data is foundational for the structural confirmation of both natural isolates and synthetic batches of the compound.

Infrared (IR) Spectroscopy: The IR spectrum of Flavesone is expected to show characteristic absorption bands for its principal functional groups.[1] These include strong absorptions corresponding to the carbonyl (C=O) stretches of the ketone groups within the triketone system.

Synthesis and Biosynthesis

Chemical Synthesis

The total synthesis of Flavesone and related β-triketones has been achieved, providing a reliable source of the compound for research purposes beyond extraction from natural sources. A common synthetic strategy involves the Friedel-Crafts acylation of a phloroglucinol (B13840) precursor, followed by further modifications to yield the final structure. A generalized workflow for the synthesis of related flavonoids is outlined below.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate cluster_modification Modification Steps cluster_product Final Product Phloroglucinol Phloroglucinol Acylation Friedel-Crafts Acylation Phloroglucinol->Acylation AcidChloride Isobutyryl Chloride AcidChloride->Acylation Lewis Acid (e.g., AlCl₃) Acylphloroglucinol Acylphloroglucinol Intermediate Acylation->Acylphloroglucinol Methylation Permethylation Acylphloroglucinol->Methylation Methylating Agent (e.g., MeI, Base) Flavesone Flavesone Methylation->Flavesone

A generalized workflow for the synthesis of β-triketones.
Biosynthesis

The biosynthesis of Flavesone in plants is understood to follow the polyketide pathway. The core structure is assembled by Type III Polyketide Synthase (PKS) enzymes.[1] The primary metabolic precursors are:

  • Starter Unit: Isobutyryl-CoA

  • Extender Units: Three molecules of Malonyl-CoA[1]

These precursors undergo a series of condensation and cyclization reactions, catalyzed by enzymes such as valeropenone synthase (VPS) or a similar PKS, to form the characteristic phloroglucinol core, which is subsequently methylated to yield Flavesone.

G cluster_precursors Precursors cluster_enzyme Enzymatic Condensation cluster_intermediate Intermediate cluster_cyclization Cyclization & Modification cluster_product Final Product IsobutyrylCoA Isobutyryl-CoA PKS Type III PKS IsobutyrylCoA->PKS MalonylCoA 3x Malonyl-CoA MalonylCoA->PKS Tetraketide Linear Tetraketide PKS->Tetraketide Cyclization Intramolecular Cyclization Tetraketide->Cyclization Methylation Double Geminal Dimethylation Cyclization->Methylation Flavesone Flavesone Methylation->Flavesone

The biosynthetic pathway of Flavesone.

Biological Activity and Mechanism of Action

Flavesone has demonstrated a range of biological activities, with its insecticidal properties being the most extensively studied.

Insecticidal Activity

Flavesone is a potent insecticide against a variety of pests, including those of significant concern in urban and agricultural settings. It has shown high efficacy against the lesser grain borer (Rhyzopertha dominica), a major pest of stored wheat.[1][3]

Quantitative Efficacy Data: Studies have quantified the effectiveness of Flavesone against several insect species. The following table summarizes key findings from a study on urban pests.

Target SpeciesConcentration (mg/ml)Knockdown (Time)Mortality (24h)
Aedes aegypti12.5100% (15 min)100%
Culex quinquefasciatus25100% (15 min)100%
Musca domestica100100% (15 min)100%

Experimental Protocol: Insecticidal Bioassay against Rhyzopertha dominica

A long-term residual efficacy study provides a robust method for evaluating grain protectants like Flavesone.[7]

  • Treatment Application: Wheat is treated with various concentrations of Flavesone (e.g., 60, 90, 120 ppm) as it is loaded into storage containers (e.g., 1-tonne storage bags) using a standard auger.[7] A control group with untreated wheat is included.

  • Storage Conditions: The treated wheat is stored under both ambient field conditions and controlled laboratory conditions (e.g., 30°C and 55% relative humidity) for an extended period (e.g., 13 months).[7]

  • Sampling: At regular intervals (e.g., monthly), samples of wheat are collected from each treatment group.

  • Bioassay:

    • A known number of adult R. dominica (from both susceptible and resistant strains) are introduced into vials containing a set amount of the treated wheat (e.g., 80g).[7]

    • Parental mortality is assessed after a defined period (e.g., 7 days).

    • The vials are then incubated for a further period (e.g., 6-7 weeks) under controlled conditions to allow for the development of the F1 generation.[7]

    • The number of adult progeny in each vial is counted to determine the reduction in F1 generation, a key indicator of efficacy.

  • Data Analysis: Mortality rates and the percentage reduction in adult progeny are calculated, with corrections for control mortality applied using Abbott's formula.

Mechanism of Action: The insecticidal mode of action for Flavesone appears to be novel and distinct from many conventional insecticides.[4] Studies on insecticide-resistant mosquitoes have shown that Flavesone's toxicity is not mediated through the voltage-gated sodium channel (VGSC), which is the target for pyrethroid insecticides.[4] This suggests its potential as a valuable tool for managing resistant insect populations.

Recent research on the related β-triketone, leptospermone (B1674756), suggests that the mode of action in mosquitoes may involve the inhibition of carbonic anhydrase (CA), an enzyme crucial for regulating pH.[8] This is a different target from the herbicidal mode of action of β-triketones, which involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[9] Indeed, while some β-triketones are effective herbicides, Flavesone itself was found to be inactive against the HPPD enzyme.[1] However, in scabies mites, evidence suggests that Flavesone may act by inhibiting the tyrosine catabolism pathway via HPPD, indicating that the mechanism can be species-dependent.[2]

G cluster_mosquito Mechanism in Mosquitoes cluster_scabies Mechanism in Scabies Mites Flavesone Flavesone (β-Triketone) CA Carbonic Anhydrase (CA) Flavesone->CA Inhibits HPPD_Mite HPPD Enzyme Flavesone->HPPD_Mite Inhibits pH_Disruption Disruption of pH Homeostasis CA->pH_Disruption Toxicity_Mosquito Toxicity & Mortality pH_Disruption->Toxicity_Mosquito Tyr_Metabolism Inhibition of Tyrosine Metabolism HPPD_Mite->Tyr_Metabolism Toxicity_Mite Toxicity & Mortality Tyr_Metabolism->Toxicity_Mite

Proposed mechanisms of action for Flavesone in different organisms.

Conclusion

Flavesone is a compelling natural product with significant potential, particularly in the development of new-generation biopesticides. Its unique chemical structure underpins a novel mechanism of insecticidal action that is effective against resistant pest strains. The availability of synthetic routes allows for its production at scale for further research and development. Future investigations should focus on completing the characterization of its spectral properties, optimizing its synthesis, and further elucidating the specific molecular targets and signaling pathways it modulates in various organisms. This will be critical for its potential registration and application in agriculture and public health, as well as for exploring its potential in other therapeutic areas.

References

Exploratory

Flavesone: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals Abstract Flavesone, a naturally occurring β-triketone, has garnered significant interest within the scientific community for its potential therapeutic appli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavesone, a naturally occurring β-triketone, has garnered significant interest within the scientific community for its potential therapeutic applications, including its notable insecticidal and antimicrobial properties. This technical guide provides an in-depth overview of the natural sources of flavesone, detailing its prevalence in various plant species. Furthermore, this document outlines the key experimental protocols for the isolation and purification of flavesone from its primary natural sources. Analytical techniques for its characterization and a plausible biosynthetic pathway are also discussed, offering a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of Flavesone

Flavesone is predominantly found in plant species belonging to the Myrtaceae family, with notable concentrations also identified in the Hypericaceae family. The primary natural sources of this compound are detailed below.

Leptospermum Species (Myrtaceae)

The genus Leptospermum, commonly known as tea trees, is the most significant natural source of flavesone.

  • Leptospermum scoparium (Mānuka): The essential oil derived from the leaves and branches of the New Zealand mānuka tree is a rich source of β-triketones, including flavesone.[1] Analysis of mānuka oil has revealed a flavesone content of approximately 4.7%.[1][2] The East Cape region of New Zealand is particularly known for producing mānuka oil with high concentrations of β-triketones.

  • Leptospermum polygalifolium : This species is another documented source of flavesone.

Baeckea frutescens (Myrtaceae)

Phytochemical investigations of Baeckea frutescens, a medicinal plant found in Southeast Asia, have led to the isolation of various flavonoids and other phenolic compounds. While not as extensively studied for flavesone as Leptospermum scoparium, it is recognized as a natural source.

Syncarpia glomulifera (Myrtaceae)

Commonly known as the turpentine (B1165885) tree, Syncarpia glomulifera is another member of the Myrtaceae family that produces a variety of secondary metabolites. While detailed quantitative data on flavesone content is limited, it is considered a potential source.

Hypericum japonicum (Hypericaceae)

Flavesone has also been reported in Hypericum japonicum, indicating its presence outside the Myrtaceae family.

Quantitative Data on Flavesone Content

The concentration of flavesone can vary significantly depending on the plant species, geographical location, and extraction method. The following table summarizes the available quantitative data.

Plant SpeciesPlant PartFlavesone ContentReference(s)
Leptospermum scoparium (Mānuka)Essential Oil from Leaves & Branches4.7%[1][2]

Isolation and Purification of Flavesone

The isolation of flavesone from its natural sources typically involves the extraction of the essential oil followed by chromatographic purification.

Extraction of Essential Oil

Experimental Protocol: Steam Distillation of Leptospermum scoparium

  • Plant Material: Freshly harvested leaves and small branches of Leptospermum scoparium are used.

  • Apparatus: A laboratory or industrial-scale steam distillation unit is employed.

  • Procedure: a. The plant material is packed into the distillation still. b. Steam is passed through the plant material, causing the volatile essential oils to vaporize. c. The steam and oil vapor mixture is then directed to a condenser. d. Upon cooling, the mixture condenses back into a liquid form. e. The essential oil, being immiscible with water, separates and is collected.

  • Duration: The steam distillation process is typically carried out for approximately five hours to ensure the efficient extraction of the heavier oil components, including β-triketones.

  • Yield: Each tonne of mānuka foliage can yield between 2 to 5 liters of essential oil with a high β-triketone content.

Purification of Flavesone

The purification of flavesone from the essential oil is achieved through chromatographic techniques.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica (B1680970) gel is a commonly used adsorbent for the separation of flavonoids and related compounds.

  • Mobile Phase: A gradient of non-polar to polar solvents is typically used. A common starting point is a mixture of hexane (B92381) and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate. For more polar compounds, a methanol/dichloromethane system can be employed.

  • Procedure: a. The essential oil is dissolved in a minimum amount of a suitable solvent and adsorbed onto a small amount of silica gel. b. The adsorbent with the sample is then loaded onto the top of a pre-packed silica gel column. c. The mobile phase is passed through the column, and fractions are collected. d. The fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing flavesone. e. Fractions containing pure flavesone are combined and the solvent is evaporated.

Experimental Protocol: Thin Layer Chromatography (TLC) for Monitoring

  • Stationary Phase: Silica gel plates are typically used.

  • Mobile Phase: A solvent system similar to that used for column chromatography, such as a mixture of hexane and ethyl acetate, is employed.

  • Visualization: The separated compounds on the TLC plate can be visualized under UV light or by staining with a suitable reagent.

Analytical Characterization

The identification and quantification of flavesone are performed using various spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like those found in essential oils. It allows for the separation, identification, and quantification of flavesone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of isolated compounds.

  • ¹³C NMR Spectroscopy: The complete assignment of the ¹³C NMR spectra of flavesone has been reported, providing a definitive fingerprint for its identification.

  • ¹H NMR Spectroscopy: ¹H NMR provides information on the proton environment in the molecule, complementing the ¹³C NMR data for structural confirmation.

Biosynthesis of Flavesone

The biosynthesis of flavesone, a β-triketone, is believed to follow a pathway related to the biosynthesis of phloroglucinol (B13840) derivatives. While the exact enzymatic steps have not been fully elucidated, a plausible pathway involves a type III polyketide synthase.

Hypothesized Biosynthetic Pathway:

The proposed pathway begins with the condensation of three molecules of malonyl-CoA to form a polyketide intermediate. This intermediate then undergoes cyclization and subsequent modifications, including the incorporation of an isobutyryl group, likely from isobutyryl-CoA, to yield flavesone.

Visualizations

Experimental Workflow for Flavesone Isolation

Flavesone_Isolation_Workflow plant_material Plant Material (e.g., Leptospermum scoparium leaves) steam_distillation Steam Distillation plant_material->steam_distillation essential_oil Crude Essential Oil steam_distillation->essential_oil column_chromatography Column Chromatography (Silica Gel) essential_oil->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring tlc_monitoring->column_chromatography Optimize Separation pure_flavesone Pure Flavesone tlc_monitoring->pure_flavesone Combine Pure Fractions analysis Analytical Characterization (GC-MS, NMR) pure_flavesone->analysis

Caption: General workflow for the isolation and purification of flavesone.

Hypothesized Biosynthetic Pathway of Flavesone

Flavesone_Biosynthesis malonyl_coa 3 x Malonyl-CoA pks Type III Polyketide Synthase malonyl_coa->pks isobutyryl_coa Isobutyryl-CoA isobutyryl_coa->pks polyketide_intermediate Polyketide Intermediate pks->polyketide_intermediate cyclization Cyclization & Modification polyketide_intermediate->cyclization flavesone Flavesone cyclization->flavesone

Caption: A plausible biosynthetic pathway for flavesone.

Conclusion

Flavesone represents a promising natural product with significant bioactive potential. This guide has provided a comprehensive overview of its natural sources, with a focus on species from the Myrtaceae family, and has detailed the experimental procedures for its extraction and isolation. The analytical techniques for its characterization and a hypothesized biosynthetic pathway have also been presented. It is anticipated that this technical guide will serve as a valuable resource for the scientific community, fostering further research into the therapeutic applications of flavesone and the development of novel drugs.

References

Foundational

Flavesone: A Technical Guide to its Discovery, Background, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals Introduction Flavesone, a naturally derived β-triketone, has garnered significant interest within the scientific community, particularly for its potent inse...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavesone, a naturally derived β-triketone, has garnered significant interest within the scientific community, particularly for its potent insecticidal properties. This technical guide provides a comprehensive overview of the discovery and historical background of flavesone, its chemical synthesis, and its biological activity. Detailed experimental protocols for its isolation, synthesis, and bioactivity assessment are provided to facilitate further research and development.

Discovery and Historical Background

Flavesone was first isolated from the essential oil of the Manuka plant (Leptospermum scoparium), a species native to New Zealand and Australia. The initial isolation and structure elucidation of flavesone were reported in 1965.[1] Chemically, it is known as 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione.[2] While present in several plant species, its natural abundance is often low, leading to the development of synthetic production methods for research and commercial purposes.[3]

Early research into flavesone and related β-triketones focused on their potential as herbicides, with studies exploring their inhibitory effects on the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). However, flavesone itself was not found to be an active inhibitor of this enzyme.[2] More recent and extensive research has highlighted its significant potential as a biopesticide, effective against a range of major stored product pests and urban pests.[3]

Chemical Properties and Synthesis

Flavesone is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₁₄H₂₀O₄
Molecular Weight 252.31 g/mol
IUPAC Name 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione
CAS Number 22595-45-5

The total synthesis of flavesone is a multi-step process that can be achieved through various methods. A common approach involves the Friedel-Crafts acylation of phloroglucinol (B13840), followed by an intramolecular Claisen-type condensation.

Biological Activity and Mechanism of Action

Flavesone exhibits significant insecticidal activity against a variety of insect species. Its efficacy has been demonstrated in both laboratory and field studies.

Quantitative Data on Insecticidal Activity

The following tables summarize the insecticidal efficacy of flavesone against several key pest species.

Table 1: Knockdown and Mortality of Aedes aegypti (Yellow Fever Mosquito)

TreatmentKD50 (seconds)KD90 (seconds)Mortality at 24 hours (%)
Permethrin 2.5 mg/ml352.8510.0100
Flavesone 50 mg/ml488.0633.0100
Flavesone 25 mg/ml570.2788.0100

Source: Bio-Gene Technology Ltd.[3]

Table 2: Knockdown and Mortality of Culex quinquefasciatus (Southern House Mosquito)

TreatmentKnockdown at 15 mins (%)Knockdown at 2 hours (%)Mortality at 24 hours (%)
Permethrin 2.5 mg/ml100100100
Flavesone 50 mg/ml100100100
Flavesone 25 mg/ml100100100

Source: Bio-Gene Technology Ltd.[3]

Table 3: Knockdown and Mortality of Musca domestica (Housefly)

TreatmentKnockdown at 15 mins (%)Knockdown at 2 hours (%)Mortality at 24 hours (%)
Permethrin 2.5 mg/ml10010072
Flavesone 200 mg/ml100100100
Flavesone 100 mg/ml100100100

Source: Bio-Gene Technology Ltd.[3]

Table 4: Residual Contact Activity Against Ctenocephalides felis (Cat Flea) Adults on Nylon Carpet

TreatmentMortality at 24 hours (%)
Permethrin 2.5 mg/ml100
Flavesone 150 mg/ml100
Flavesone 62.5 mg/ml100
Flavesone 23.8 mg/ml100
Flavesone 2.38 mg/ml10

Source: Bio-Gene Technology Ltd.[3]

Table 5: Residual Contact Activity Against Ctenocephalides felis (Cat Flea) Larvae on Cotton Fabric

TreatmentMortality at 24 hours (%)
Permethrin 2.5 mg/ml100
Flavesone 150 mg/ml100
Flavesone 62.5 mg/ml100
Flavesone 23.8 mg/ml100
Flavesone 2.38 mg/ml3.3

Source: Bio-Gene Technology Ltd.[3]

Mechanism of Action

The insecticidal mode of action for flavesone is reported to be unique, acting as a potassium channel activator. This mechanism is distinct from many conventional insecticides that target the sodium channels or acetylcholinesterase. By activating potassium channels in the insect's nervous system, flavesone disrupts the normal transmission of nerve impulses, leading to paralysis and death.

Experimental Protocols

Isolation of Flavesone from Leptospermum scoparium

This protocol outlines a general procedure for the isolation of flavesone from the leaves of Leptospermum scoparium.

Materials:

Procedure:

  • Extraction:

    • Pack the powdered leaves into the thimble of the Soxhlet apparatus.

    • Extract the plant material with hexane for 6-8 hours to remove non-polar compounds.

    • Discard the hexane extract.

    • Air-dry the plant material to remove residual hexane.

    • Re-extract the plant material with dichloromethane for 6-8 hours.

    • Concentrate the dichloromethane extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Separation:

    • Prepare a silica gel column packed in hexane.

    • Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor the separation using TLC.

    • For TLC analysis, use a suitable solvent system (e.g., hexane:ethyl acetate 8:2). Visualize the spots under a UV lamp.

    • Pool the fractions containing the compound of interest (identified by its Rf value and comparison with a standard if available).

    • Concentrate the pooled fractions to yield purified flavesone.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Synthesis of Flavesone

This protocol describes a general method for the laboratory synthesis of flavesone.

Materials:

  • Phloroglucinol

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry nitrobenzene (B124822) (solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Methyl iodide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (B3395972)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Friedel-Crafts Acylation:

    • In a round-bottom flask, dissolve phloroglucinol in dry nitrobenzene.

    • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride with stirring.

    • Add isobutyryl chloride dropwise to the reaction mixture, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the acylated intermediate.

  • Methylation and Cyclization:

    • Dissolve the intermediate in acetone and add anhydrous potassium carbonate.

    • Add an excess of methyl iodide and reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Filter off the potassium carbonate and evaporate the acetone.

    • The resulting crude product is the methylated and cyclized flavesone.

  • Purification:

    • Purify the crude flavesone by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

    • Characterize the final product by NMR and MS to confirm its structure and purity.

Insecticidal Bioassay Protocol (WHO Larval Bioassay Adaptation)

This protocol is adapted from the World Health Organization (WHO) guidelines for larvicide bioassays and can be used to assess the efficacy of flavesone against mosquito larvae.

Materials:

  • Late 3rd or early 4th instar larvae of the target mosquito species (e.g., Aedes aegypti)

  • Flavesone stock solution of known concentration (dissolved in a suitable solvent like acetone or ethanol)

  • Dechlorinated water

  • Beakers or cups (250 ml)

  • Pipettes

  • Small fishnet or strainer

  • Larval food (e.g., powdered fish food or yeast)

  • Incubator or temperature-controlled room (25 ± 2°C)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a series of dilutions of the flavesone stock solution to obtain the desired test concentrations (e.g., 1, 5, 10, 25, 50 mg/L).

    • For each concentration, add the appropriate amount of the stock solution to 99 ml of dechlorinated water in a beaker.

    • Prepare a control beaker with 99 ml of dechlorinated water and the same amount of solvent used for the stock solution.

  • Exposure:

    • Using a small fishnet, transfer 25 late 3rd or early 4th instar larvae into each test and control beaker.

    • Add a small amount of larval food to each beaker.

    • Maintain the beakers in an incubator or temperature-controlled room at 25 ± 2°C with a 12:12 hour light:dark cycle.

  • Mortality Reading:

    • Record the number of dead larvae in each beaker at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if it is between 5% and 20%.

      • Corrected % = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100

    • Determine the LC₅₀ (lethal concentration to kill 50% of the population) and LC₉₀ values using probit analysis.

Visualizations

Signaling Pathway

Flavesone_MoA cluster_neuron Insect Neuron cluster_membrane Cell Membrane cluster_effect Physiological Effect K_channel Voltage-Gated K+ Channel K_out K+ K_channel->K_out K+ Efflux extracellular Extracellular intracellular Intracellular Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Increased Positive Charge Outside K_in K+ Paralysis Paralysis & Death Hyperpolarization->Paralysis Flavesone Flavesone Flavesone->K_channel Activates

Caption: Proposed mechanism of action of flavesone as a potassium channel activator in insect neurons.

Experimental Workflow

Bioassay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis A Prepare Flavesone Stock Solution B Create Serial Dilutions A->B D Add 25 Larvae to each Test/Control Beaker B->D C Prepare Control Solution C->D E Add Larval Food D->E F Incubate at 25°C E->F G Record Mortality at 24h & 48h F->G 24h & 48h H Calculate Corrected Mortality G->H I Determine LC50/LC90 (Probit Analysis) H->I

Caption: Workflow for a typical mosquito larvicidal bioassay.

Conclusion

Flavesone represents a promising avenue for the development of novel and effective insecticides. Its unique mode of action as a potassium channel activator makes it a valuable tool for managing insecticide resistance. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the potential of this compelling natural product. Continued research into its precise molecular interactions and optimization of its formulation will be crucial for its successful application in pest management strategies.

References

Exploratory

The Biosynthesis of Flavesone in Plants: A Technical Guide

Intended Audience: Researchers, scientists, and drug development professionals. Abstract Flavesone, a naturally occurring beta-triketone found in various plant species including those of the Leptospermum and Hypericum ge...

Author: BenchChem Technical Support Team. Date: December 2025

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

Flavesone, a naturally occurring beta-triketone found in various plant species including those of the Leptospermum and Hypericum genera, has garnered significant interest for its potential applications, notably as a biopesticide. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of flavesone, detailing the precursor molecules, key enzymatic steps, and relevant regulatory aspects. It includes detailed experimental protocols for pathway elucidation and characterization, alongside a clear presentation of available quantitative data for related compounds. Visual diagrams of the pathway and experimental workflows are provided to facilitate understanding.

Introduction: Flavesone as a Polyketide

Flavesone (2,2,4,4-tetramethyl-6-(2-methylpropanoyl)cyclohexane-1,3,5-trione) is a member of the polyketide family of natural products. It is crucial to distinguish its biosynthesis from that of flavonoids, which, despite a similar "-one" suffix, arise from a distinct and unrelated pathway. Flavonoids are synthesized via the phenylpropanoid pathway, whereas flavesone is assembled from acyl-CoA precursors by a Type III polyketide synthase (PKS).

The core structure of flavesone is hypothesized to originate from the condensation of a specific starter unit, isobutyryl-CoA, with three extender units of malonyl-CoA.[1] This initial assembly is followed by cyclization and subsequent enzymatic modifications to yield the final flavesone molecule.

The Core Biosynthetic Pathway of Flavesone

The biosynthesis of flavesone can be divided into three main stages: initiation, elongation and cyclization, and post-cyclization modification.

Precursor Molecules

The biosynthesis of flavesone requires two primary precursor molecules:

  • Isobutyryl-CoA (Starter Unit): This branched-chain acyl-CoA is proposed as the starter molecule, giving rise to the isobutyryl group in the final structure.[1] It can be derived from the catabolism of the amino acid valine.

  • Malonyl-CoA (Extender Units): Three molecules of malonyl-CoA serve as the two-carbon extender units that build the polyketide chain.[1] Malonyl-CoA is produced from the carboxylation of acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC).

Elongation and Cyclization by Type III Polyketide Synthase

The central catalytic step is performed by a Type III Polyketide Synthase (PKS) .[1][2][3][4][5] These enzymes are relatively small homodimeric proteins that catalyze a series of decarboxylation, condensation, and cyclization reactions.

The proposed mechanism is as follows:

  • Initiation: The starter unit, isobutyryl-CoA, is loaded onto the active site of the Type III PKS.

  • Elongation: The PKS sequentially condenses three molecules of malonyl-CoA with the growing polyketide chain. Each condensation step involves the decarboxylation of malonyl-CoA to form a reactive enolate.

  • Intermediate Formation: This series of condensations results in a linear tetraketide intermediate.

  • Cyclization: The tetraketide intermediate undergoes an intramolecular Claisen-type condensation, leading to the formation of a phloroglucinol-like ring structure.[1][4]

Post-Cyclization Modifications

Following the formation of the core ring structure, further enzymatic modifications are necessary to produce flavesone. The most prominent of these is geminal dimethylation .[1] While the specific enzymes for flavesone are yet to be characterized, this step is likely catalyzed by one or more methyltransferases , which would install the two methyl groups on the same carbon atom. In the biosynthesis of other complex polyketides, methylation can sometimes occur before condensation.[6]

Quantitative Data

As of the date of this publication, specific quantitative data for the enzymes directly involved in flavesone biosynthesis, such as enzyme kinetics (Km, kcat) and reaction yields, have not been extensively reported in the literature. However, data for related beta-triketones and the plants they are found in can provide valuable context.

CompoundPlant SourceConcentration/YieldMethod of AnalysisReference
LeptospermoneLeptospermum scoparium (Manuka) essential oilI50 of 3.14 µg/mL against HPPD enzymeEnzyme Inhibition Assay[7]
GrandifloroneLeptospermum scopariumI50 of 0.22 µg/mL against HPPD enzymeEnzyme Inhibition Assay[7]
GrandifloroneLeptospermum shrubsI50 of 750 ± 70 nM against Arabidopsis thaliana HPPDEnzyme Inhibition Assay[8]
Dihydroxyacetone (DHA) (precursor to methylglyoxal)Leptospermum scoparium nectar3300–7600 mg/kgLC-MS[9]

Table 1: Quantitative data for beta-triketones and related compounds from Leptospermum species. Note: I50 values represent the concentration required for 50% inhibition of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a common target for beta-triketones.

Experimental Protocols

The elucidation of the flavesone biosynthetic pathway relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Stable Isotope Labeling to Confirm Precursors

This protocol is designed to trace the incorporation of putative precursors into the flavesone molecule, providing definitive evidence of the building blocks.

Objective: To confirm isobutyryl-CoA and malonyl-CoA as the starter and extender units for flavesone biosynthesis.

Methodology:

  • Precursor Selection and Synthesis: Synthesize isotopically labeled precursors. Common choices include [1-¹³C]acetate (which is converted in vivo to [1,2-¹³C₂]malonyl-CoA) and ¹³C- or ²H-labeled valine (the metabolic precursor to isobutyryl-CoA).[1][10][11][12]

  • Plant Material/Cell Culture: Use a plant species known to produce flavesone, such as Leptospermum scoparium, either as whole plants or as a cell suspension culture.

  • Feeding Experiment: Introduce the labeled precursors to the plant material or cell culture. The concentration and feeding duration will need to be optimized.

  • Extraction of Flavesone: After the incubation period, harvest the plant tissue and perform a solvent-based extraction (e.g., with methanol (B129727) or ethyl acetate) to isolate the secondary metabolites.

  • Purification: Purify flavesone from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

  • Analysis: Analyze the purified flavesone using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

    • ¹³C-NMR: The presence and pattern of enriched ¹³C signals will reveal the incorporation pattern of acetate/malonyl-CoA.

    • MS: An increase in the molecular weight of flavesone corresponding to the mass of the incorporated isotopes will confirm their inclusion.

Protocol 2: In Vitro Assay of a Candidate Type III PKS

This protocol describes the functional characterization of a candidate Type III PKS enzyme to verify its role in flavesone biosynthesis.

Objective: To demonstrate that a candidate PKS enzyme can synthesize the phloroglucinol (B13840) core of flavesone using isobutyryl-CoA and malonyl-CoA.

Methodology:

  • Gene Identification and Cloning: Identify candidate Type III PKS genes from a flavesone-producing plant through transcriptome sequencing and homology-based searches. Clone the full-length cDNA of the candidate gene into an expression vector (e.g., pET vector for E. coli expression).

  • Heterologous Expression and Purification: Transform the expression vector into a suitable host like E. coli BL21(DE3). Induce protein expression (e.g., with IPTG) and purify the recombinant PKS enzyme using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0), the purified PKS enzyme, the starter substrate (isobutyryl-CoA), and the extender substrate (malonyl-CoA).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

    • Stop the reaction by adding an acid (e.g., HCl) and extract the products with an organic solvent like ethyl acetate.

  • Product Analysis: Analyze the reaction products using HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the expected polyketide product. Compare the retention time and mass spectrum with an authentic standard if available.

Visualizations

Diagrams of Pathways and Workflows

Flavesone_Biosynthesis_Pathway cluster_precursors Precursors cluster_pks Type III PKS Catalysis cluster_modification Post-Cyclization Modification Valine Valine Isobutyryl_CoA Isobutyryl_CoA Valine->Isobutyryl_CoA Valine Catabolism Acetyl_CoA Acetyl_CoA Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA ACC Linear_Tetraketide Linear_Tetraketide Isobutyryl_CoA->Linear_Tetraketide Starter Unit Malonyl_CoA->Linear_Tetraketide 3x Extender Units Phloroglucinol_Intermediate Phloroglucinol_Intermediate Linear_Tetraketide->Phloroglucinol_Intermediate Intramolecular Claisen Condensation Flavesone Flavesone Phloroglucinol_Intermediate->Flavesone Geminal Dimethylation (Methyltransferases)

Caption: Proposed biosynthetic pathway of Flavesone.

Experimental_Workflow cluster_gene_discovery Gene Discovery & Cloning cluster_protein_expression Protein Expression & Purification cluster_functional_assay Functional Characterization cluster_validation In Vivo Validation Transcriptome_Seq Transcriptome Sequencing (e.g., from Leptospermum) PKS_Identification Identify Candidate Type III PKS Genes Transcriptome_Seq->PKS_Identification Gene_Cloning Clone PKS cDNA into Expression Vector PKS_Identification->Gene_Cloning Stable_Isotope_Labeling Stable Isotope Feeding to Plant/Cell Culture PKS_Identification->Stable_Isotope_Labeling Inform hypothesis Heterologous_Expression Express in E. coli Gene_Cloning->Heterologous_Expression Protein_Purification Purify Recombinant PKS Enzyme Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay (Isobutyryl-CoA + Malonyl-CoA) Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (HPLC, LC-MS) Enzyme_Assay->Product_Analysis Metabolite_Analysis Extraction, Purification & Analysis (NMR, MS) Stable_Isotope_Labeling->Metabolite_Analysis

Caption: Experimental workflow for elucidating the Flavesone pathway.

Conclusion and Future Directions

The biosynthesis of flavesone in plants proceeds through a Type III polyketide synthase pathway, utilizing isobutyryl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. While the core pathway has been proposed, significant research is still required to fully characterize the specific enzymes involved, particularly the Type III PKS responsible for the initial cyclization and the methyltransferases involved in the subsequent geminal dimethylation.

Future research should focus on the isolation and functional characterization of these enzymes. This will not only confirm the proposed pathway but also provide the molecular tools necessary for the metabolic engineering of microbial hosts for the sustainable and high-yield production of flavesone. Furthermore, detailed kinetic analysis of these enzymes will be invaluable for optimizing bioreactor conditions and improving production titers, paving the way for the commercialization of flavesone as a valuable biopesticide.

References

Foundational

An In-Depth Technical Guide on the Physical and Chemical Properties of Flavesone

For Researchers, Scientists, and Drug Development Professionals Introduction Flavesone is a naturally occurring β-triketone found in the essential oil of plants such as the New Zealand Mānuka (Leptospermum scoparium)[1]....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavesone is a naturally occurring β-triketone found in the essential oil of plants such as the New Zealand Mānuka (Leptospermum scoparium)[1]. Chemically identified as 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione, this compound has garnered significant scientific interest due to its potent biological activities[1]. Recent research has highlighted its potential as a biopesticide, demonstrating efficacy against major stored product pests and various urban pests, including insecticide-resistant strains of mosquitoes[1][2][3]. Its novel mode of action suggests it could be a valuable tool in integrated pest management programs[2][3]. This technical guide provides a comprehensive overview of the known physical and chemical properties of Flavesone, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities.

Chemical Identification and Structure

  • IUPAC Name: 2,2,4,4-tetramethyl-6-(2-methylpropanoyl)cyclohexane-1,3,5-trione[4]

  • CAS Number: 22595-45-5[1][4][5]

  • Molecular Formula: C₁₄H₂₀O₄[1][4][5][6][7]

  • Synonyms: 6-Isobutyryl-2,2,4,4-tetramethylcyclohexane-1,3,5-trione, UNII-9X167ZSG8Z[4][5]

Physical and Chemical Properties

The physical and chemical properties of Flavesone are summarized in the table below. These characteristics are crucial for understanding its environmental fate, designing formulations, and developing analytical methods.

PropertyValueSource(s)
Molecular Weight 252.31 g/mol [1][4][5]
Boiling Point 392.9 °C to 404 °C (estimated)[1][5]
Water Solubility 2.242 mg/L at 25°C (estimated)
logP (o/w) 2.510 (estimated)
Kovats Retention Index 1538 - 1546 (non-polar column)[4][6]
Chemical Stability Stable under normal conditions.

Experimental Protocols

Synthesis

While Flavesone is a natural product, synthetic routes are essential for producing larger quantities for research and commercial development. The total synthesis of Flavesone and related β-triketones can be effectively achieved from phloroglucinol (B13840) via a two-step process[1].

Protocol: Synthesis of Flavesone via Friedel-Crafts Acylation and Cyclization

  • Step 1: Friedel-Crafts Acylation: Phloroglucinol is subjected to a Friedel-Crafts acylation reaction. This involves reacting phloroglucinol with an appropriate acylating agent (e.g., isobutyryl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to attach the isobutyryl group to the aromatic ring[1].

  • Step 2: Cyclization and Methylation: The acylated intermediate undergoes intramolecular cyclization to form the cyclohexanetrione core. Subsequent double geminal dimethylation yields the final Flavesone structure[1]. A related, well-documented procedure for flavone (B191248) synthesis is the Baker-Venkataraman rearrangement, which involves the rearrangement of an o-acyloxyacetophenone to a β-diketone, followed by acid-catalyzed cyclization[8].

Phloroglucinol Phloroglucinol Intermediate Acylated Intermediate Phloroglucinol->Intermediate Friedel-Crafts Acylation AcylatingAgent Isobutyryl Chloride (Acylating Agent) AcylatingAgent->Intermediate Flavesone Flavesone Intermediate->Flavesone Cyclization & Methylation

General synthetic workflow for β-triketones like Flavesone.
Isolation and Purification from Natural Sources

Flavesone can be isolated from the essential oil of Leptospermum scoparium (Mānuka)[1]. A general protocol for the isolation of flavonoids from plant material is outlined below.

Protocol: Isolation from Plant Material

  • Extraction: Dried and powdered plant material (e.g., Mānuka leaves) is extracted with a suitable solvent, such as methanol (B129727), often using a Soxhlet apparatus[9].

  • Solvent Partitioning: The crude extract is concentrated, redissolved in water, and sequentially partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate (B1210297), butanol) to separate compounds based on their polarity[9]. Flavesone, being moderately polar, would likely concentrate in the ethyl acetate fraction.

  • Chromatographic Purification: The target fraction is subjected to column chromatography.

    • Silica (B1680970) Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform/methanol) to separate individual compounds[9].

    • Sephadex LH-20 Chromatography: For final purification, size-exclusion chromatography using Sephadex LH-20 with methanol as the eluent is highly effective for isolating flavonoids[10].

  • Purity Analysis: The purity of the isolated Flavesone is confirmed using analytical techniques such as HPLC and GC-MS.

Plant Plant Material (e.g., Manuka Leaves) Extract Crude Methanol Extract Plant->Extract Extraction Partition Solvent Partitioning Extract->Partition EtOAc Ethyl Acetate Fraction (Enriched with Flavesone) Partition->EtOAc Silica Silica Gel Chromatography EtOAc->Silica Sephadex Sephadex LH-20 Chromatography Silica->Sephadex Pure Pure Flavesone Sephadex->Pure Final Purification

General workflow for the isolation of Flavesone.
Analytical Characterization

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common and effective method for the separation and quantification of Flavesone. A nonpolar stationary phase (e.g., C18) with a polar mobile phase is typically used[1].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for both identification and quantification. The NIST Chemistry WebBook reports a Kovats Retention Index of 1538 for Flavesone on a DB-5 MS capillary column[6]. Mass spectrometry data from PubChem shows characteristic mass-to-charge ratio (m/z) peaks at 252 and 139[4].

Biological Activity and Signaling Pathways

Insecticidal Activity

Flavesone has demonstrated significant insecticidal properties, positioning it as a promising biopesticide[1].

  • Grain Protection: It is effective in controlling major stored product pests, such as the lesser grain borer (Rhyzopertha dominica), protecting stored wheat for extended periods[1].

  • Urban Pest Control: Studies show Flavesone is effective against urban pests like mosquitoes (Aedes aegypti, Culex quinquefasciatus) and the house fly (Musca domestica)[2][3].

  • Novel Mode of Action: Preliminary research indicates that Flavesone's mode of action differs from that of common synthetic pyrethroids. It shows activity against pyrethroid-resistant insects, suggesting it does not target the voltage-gated sodium channel[3]. This makes it a potential "resistance breaker" for use in integrated pest management strategies[2][3].

Interaction with Cellular Signaling Pathways

Specific research on the interaction of Flavesone with major cellular signaling pathways is currently limited. The scientific literature does not contain specific studies on its effects on pathways such as PI3K/Akt, NF-κB, or Wnt[1].

However, flavonoids as a broad class of compounds are well-known to modulate various signaling pathways that are critical in cell survival, proliferation, and inflammation[15][16]. These interactions are central to their observed anti-inflammatory and chemopreventive effects[15][16][17]. For instance, many flavones can induce apoptosis (programmed cell death) in cancer cells by modulating pathways mediated by death receptors, such as the Fas receptor pathway[15].

cluster_membrane Cell Membrane DeathReceptor Death Receptor (e.g., Fas) DISC DISC Formation DeathReceptor->DISC Activates Flavonoid General Flavonoid (e.g., Apigenin, Luteolin) Flavonoid->DeathReceptor Modulates Receptor DeathLigand Death Ligand (e.g., FasL) DeathLigand->DeathReceptor Caspase8 Pro-Caspase-8 → Caspase-8 DISC->Caspase8 Cleaves Caspase3 Pro-Caspase-3 → Caspase-3 Caspase8->Caspase3 Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Exploratory

Flavesone mechanism of action in insects

An In-depth Technical Guide on the Core Mechanism of Action of Flavesone in Insects For Researchers, Scientists, and Drug Development Professionals Executive Summary Flavesone, a β-triketone naturally present in low abun...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Flavesone in Insects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flavesone, a β-triketone naturally present in low abundance in several plant species, is emerging as a promising novel insecticide.[1] Its efficacy against a range of insect pests, coupled with a mode of action distinct from existing insecticide classes, positions it as a potential tool for managing insecticide resistance.[1][2] This technical guide provides a comprehensive overview of the current understanding of flavesone's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action

Initial studies indicate that flavesone possesses a novel mode of action, setting it apart from widely used insecticides like pyrethroids.[1] This is particularly significant in the context of increasing insecticide resistance.

Primary Target: A Novel Mode of Action

Research conducted on pyrethroid-resistant insects has demonstrated that flavesone does not target the voltage-gated sodium channel (VGSC), which is the molecular target for pyrethroid insecticides.[2] This finding underscores its potential as a "resistance breaker" in integrated pest management programs.[1] While the precise molecular target is still under active investigation, a key hypothesis has emerged from patent literature.

Proposed Mechanism: Potassium Channel Activation

The most specific information regarding flavesone's mechanism of action comes from a patent application which describes flavesone as a potassium channel activator. While peer-reviewed confirmation is pending, this proposed mechanism provides a framework for understanding its insecticidal effects. Activation of potassium channels in insect neurons would lead to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. This disruption of normal nerve signaling could lead to paralysis and eventual death of the insect.

It is noteworthy that the broader class of compounds to which flavesone belongs, flavonoids, have been shown in some studies to act as inhibitors of voltage-gated potassium channels. This discrepancy highlights the need for further specific research on flavesone to definitively characterize its interaction with insect potassium channels.

Alternative Hypothesis: Modulation of Octopamine (B1677172) and Tyramine (B21549) Receptors

While direct evidence is currently lacking, the broader scientific literature on flavonoids suggests that they can interact with insect nervous systems by modulating neuronal channels and receptors, including octopamine and tyramine receptors.[3][4][5] These receptors are crucial for a wide array of physiological processes in insects, such as locomotion, learning, and memory.[6][7][8] Therefore, it is a plausible, yet unconfirmed, hypothesis that flavesone's insecticidal activity could be mediated through the disruption of octopamine or tyramine signaling pathways.

Quantitative Data on Insecticidal Efficacy

Studies have demonstrated flavesone's effectiveness in knocking down and killing various insect species. The following tables summarize the available quantitative data.

Table 1: Knockdown and Mortality of Aedes aegypti [1]

TreatmentKD50 (seconds)KD90 (seconds)Mortality at 24 hours (%)
Permethrin 2.5 mg/ml352.8510.0100
Flavesone 50 mg/ml488.0633.0100
Flavesone 25 mg/ml570.2788.0100

Table 2: Knockdown and Mortality of Culex quinquefasciatus [1]

TreatmentKD50 (seconds)KD90 (seconds)Mortality at 24 hours (%)
Permethrin 2.5 mg/ml1745-100
Flavesone 50 mg/ml1431-100
Flavesone 25 mg/ml--100

Table 3: Mortality of Musca domestica [1]

TreatmentMortality at 24 hours (%)
Permethrin 2.5 mg/ml100
Flavesone 200 mg/ml100
Flavesone 100 mg/ml100

Table 4: Mortality of Ctenocephalides felis (Adults and Larvae) on Surfaces [1]

TreatmentAdult Mortality on Nylon Carpet at 24 hours (%)Larval Mortality on Cotton Fabric at 24 hours (%)
Flavesone 150 mg/ml100100
Flavesone 62.5 mg/ml100100
Flavesone 23.8 mg/ml100100
Flavesone 2.38 mg/ml103.3
Permethrin 2.5 mg/ml100100

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to elucidating flavesone's mechanism of action.

Protocol for Knockdown and Mortality Assays

This protocol is based on the methods used to generate the quantitative data in Section 2.[1]

3.1.1. Chamber Spray Assay

  • Chamber Preparation: A 70 cm x 70 cm x 70 cm chamber is cleaned with detergent and water and dried completely.

  • Insect Introduction: Twenty laboratory-cultured insects are introduced into the chamber.

  • Insecticide Application: A 0.5-liter pump spray is used to deliver one gram of the diluted insecticide. The nozzle is pointed slightly upwards towards the middle of the upper half of the back wall of the chamber. The weight of the spray discharge is recorded.

  • Knockdown Assessment: Knockdown is recorded at 30-second intervals up to 300 seconds, 60-second intervals up to 600 seconds, 120-second intervals up to 1200 seconds, and 300-second intervals up to a maximum of 2,400 seconds. Insects are considered knocked down when they are incapable of coordinated movement.

  • Mortality Assessment: After 2,400 seconds or when all insects are knocked down, the insects are collected and placed in a clean plastic holding container with a 10% sucrose (B13894) pad. Mortality is assessed at 24 hours.

3.1.2. Residual Contact Assay

  • Surface Treatment: A surface (e.g., nylon carpet for adult fleas, cotton fabric for larval fleas) is treated with a specific concentration of flavesone.

  • Insect Exposure: Insects are constantly exposed to the treated surface for a set period (e.g., 24 hours).

  • Mortality Assessment: The number of dead insects is counted at the end of the exposure period to determine the percentage of mortality.

Protocol for Patch-Clamp Electrophysiology on Insect Neurons

This protocol is a generalized procedure for investigating the effects of flavesone on potassium channels in insect neurons, based on standard electrophysiological techniques.[9][10][11]

  • Cell Preparation: Isolate neurons from the insect species of interest (e.g., from the central nervous system).

  • Electrophysiological Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 adjusted with NaOH.

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 adjusted with KOH.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration on an isolated neuron.

    • Record baseline potassium currents in voltage-clamp mode. A typical voltage protocol would be to hold the cell at -80 mV and apply depolarizing steps from -60 mV to +60 mV in 10 mV increments.

    • Perfuse the external solution containing various concentrations of flavesone onto the cell.

    • Record potassium currents in the presence of flavesone and compare them to the baseline recordings.

  • Data Analysis: Analyze the current-voltage (I-V) relationship and the activation/inactivation kinetics of the potassium channels before and after flavesone application to determine if flavesone acts as an activator or inhibitor.

Protocol for Competitive Radioligand Binding Assay for Octopamine Receptors

This protocol provides a method to investigate if flavesone can bind to insect octopamine receptors, a hypothetical target. It is based on established binding assay procedures.[12][13][14]

  • Membrane Preparation:

    • Dissect the tissue of interest (e.g., insect heads) and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Insect membrane preparation (a fixed amount of protein, e.g., 20-50 µg).

      • A fixed concentration of a radiolabeled ligand known to bind to the octopamine receptor (e.g., [3H]-Yohimbine or [3H]-Octopamine) at a concentration close to its Kd.

      • Increasing concentrations of unlabeled flavesone (the competitor).

      • For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM octopamine).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of flavesone.

    • Determine the IC50 value (the concentration of flavesone that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) for flavesone using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflows

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel opens Vesicle Synaptic Vesicle (Neurotransmitter) Ca_channel->Vesicle triggers release Receptor Neurotransmitter Receptor Vesicle->Receptor binds to EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP generates K_channel Potassium Channel K_channel->EPSP Hyperpolarizes membrane, reduces EPSP Flavesone Flavesone Flavesone->K_channel Activates

Caption: Proposed mechanism of flavesone as a potassium channel activator at an insect synapse.

Patch_Clamp_Workflow A Isolate Insect Neurons C Establish Whole-Cell Configuration A->C B Prepare Patch Pipette (Internal Solution) B->C D Record Baseline Potassium Currents (Voltage-Clamp) C->D E Perfuse with Flavesone (External Solution) D->E F Record Potassium Currents in Presence of Flavesone E->F G Washout Flavesone F->G H Record Post-Washout Currents G->H I Analyze Current-Voltage Relationship and Kinetics H->I

Caption: Experimental workflow for patch-clamp electrophysiology.

Binding_Assay_Workflow A Prepare Insect Membrane Homogenate B Incubate Membranes with: - Radiolabeled Ligand - Increasing concentrations  of Flavesone A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Radioactivity on Filters C->D E Plot % Specific Binding vs. Log[Flavesone] D->E F Determine IC50 and Ki E->F

Caption: Workflow for a competitive radioligand binding assay.

References

Foundational

Toxicological Profile of Flavesone on Non-Target Organisms: An In-depth Technical Guide

Introduction Flavesone is a novel, naturally derived beta-triketone insecticide with potential applications in agriculture and public health for the control of various pests. As with any pesticide, a thorough evaluation...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flavesone is a novel, naturally derived beta-triketone insecticide with potential applications in agriculture and public health for the control of various pests. As with any pesticide, a thorough evaluation of its potential impact on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the toxicological profile of Flavesone on key non-target organisms. The information is compiled from available studies and outlines the standard experimental protocols for ecotoxicological testing.

Summary of Toxicological Data

Table 1: Acute Toxicity of Flavesone to Terrestrial Invertebrates

SpeciesTest TypeEndpointValue (µ g/organism or mg/kg soil)Study GuidelineReference
Apis mellifera (Honey Bee)Acute Oral Toxicity48-h LD50> 100OECD 213[1]
Apis mellifera (Honey Bee)Acute Contact Toxicity48-h LD50> 100OECD 214[1]
Eisenia fetida (Earthworm)Acute Toxicity14-d LC50Data not availableOECD 207-

Note: A study on the commercial formulation Flavocide™, containing Flavesone, concluded it is "relatively non-toxic to bees" and unlikely to require a precautionary statement on product labels regarding bee safety.[1] The LD50 values are reported as greater than the highest tested concentration, indicating low toxicity.

Table 2: Acute Toxicity of Flavesone to Aquatic Organisms

SpeciesTest TypeEndpointValue (mg/L)Study GuidelineReference
Daphnia magna (Water Flea)Acute Immobilisation48-h EC50Data not availableOECD 202-
Oncorhynchus mykiss (Rainbow Trout)Acute Toxicity96-h LC50Data not availableOECD 203-

Table 3: Acute and Dietary Toxicity of Flavesone to Birds

SpeciesTest TypeEndpointValue (mg/kg bw or mg/kg diet)Study GuidelineReference
Colinus virginianus (Bobwhite Quail)Acute Oral ToxicityLD50Data not availableOECD 223-
Colinus virginianus (Bobwhite Quail)Dietary ToxicityLC50Data not availableOECD 205-

Table 4: Acute Oral Toxicity of Flavesone to Mammals

SpeciesTest TypeEndpointValue (mg/kg bw)Study GuidelineReference
RatAcute Oral ToxicityLD50Data not availableOECD 420-

Experimental Protocols

The following sections detail the standard methodologies for key ecotoxicological studies, based on internationally recognized OECD guidelines. These protocols are essential for generating reliable and comparable data for regulatory assessment.

Terrestrial Invertebrate Toxicity Testing

These studies are fundamental for assessing the risk of pesticides to pollinators.

  • Test Organism: Young adult worker honey bees (Apis mellifera).

  • Oral Toxicity (OECD 213): Bees are starved for a short period and then individually fed a precise dose of Flavesone dissolved in a sucrose (B13894) solution.

  • Contact Toxicity (OECD 214): A precise dose of Flavesone, dissolved in a suitable solvent, is applied directly to the dorsal thorax of anesthetized bees.

  • Test Conditions: Bees are housed in cages under controlled temperature and humidity for at least 48 hours.

  • Endpoint: The primary endpoint is mortality, recorded at 4, 24, and 48 hours post-dosing. The LD50 (the dose causing 50% mortality) is calculated.

  • Reference: [2][3]

This test evaluates the risk of soil contaminants to earthworms, which are vital for soil health.

  • Test Organism: Adult earthworms (Eisenia fetida).

  • Methodology: The test involves exposing earthworms to soil artificially contaminated with a range of Flavesone concentrations.

  • Test Conditions: The test is conducted over 14 days under controlled temperature, moisture, and light conditions.

  • Endpoint: Mortality is assessed at 7 and 14 days. The LC50 (the concentration causing 50% mortality) is determined. Sub-lethal effects, such as weight change, are also noted.

  • Reference: [4]

Aquatic Ecotoxicity Testing

This study assesses the acute toxicity of substances to aquatic invertebrates.

  • Test Organism: Daphnia magna (water flea), less than 24 hours old.

  • Methodology: Daphnids are exposed to a series of Flavesone concentrations in water for 48 hours.

  • Test Conditions: The test is conducted in static or semi-static conditions under controlled temperature and lighting.

  • Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. The EC50 (the concentration causing 50% of the daphnids to become immobilized) is calculated.

  • Reference: [5]

This is a key study for evaluating the potential hazard of chemicals to fish.

  • Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Methodology: Fish are exposed to a range of Flavesone concentrations in a flow-through or semi-static system for 96 hours.

  • Test Conditions: Water quality parameters (temperature, pH, dissolved oxygen) are strictly controlled.

  • Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours. The LC50 (the concentration causing 50% mortality) is determined.

  • Reference: [6]

Avian Toxicity Testing

This test determines the intrinsic toxicity of a substance to birds after a single oral dose.

  • Test Organism: Typically Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

  • Methodology: Birds are fasted and then administered a single dose of Flavesone via gavage.

  • Test Conditions: Birds are observed for at least 14 days for signs of toxicity and mortality.

  • Endpoint: The LD50 is calculated based on the observed mortality.

  • Reference: [7]

This study simulates the exposure of birds to pesticides through their diet.

  • Test Organism: Young birds of a species such as Bobwhite quail or Mallard duck.

  • Methodology: Birds are fed a diet containing various concentrations of Flavesone for five days, followed by a three-day observation period on a normal diet.

  • Test Conditions: Birds are housed in groups under controlled conditions.

  • Endpoint: The main endpoint is mortality. Food consumption and body weight changes are also monitored. The LC50 (the dietary concentration causing 50% mortality) is determined.

  • Reference: [8]

Mammalian Toxicity Testing

This method is used to assess the acute oral toxicity of a substance in mammals.

  • Test Organism: Typically female rats.

  • Methodology: The test uses a stepwise procedure with a small number of animals. A single dose of Flavesone is administered, and the outcome determines the next dose level. The aim is to identify a dose that causes signs of toxicity without causing mortality.

  • Test Conditions: Animals are observed for 14 days for clinical signs of toxicity and mortality.

  • Endpoint: The test allows for the classification of the substance into a hazard category based on the observed toxicity.

  • Reference: [9]

Visualization of Methodologies and Pathways

The following diagrams illustrate a generalized experimental workflow for ecotoxicity testing and a hypothetical signaling pathway for an insecticide.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_observation Phase 3: Observation & Data Collection cluster_analysis Phase 4: Data Analysis & Reporting TestSubstance Test Substance (Flavesone) Dosing Dosing of Organisms (Oral, Contact, Dietary, etc.) TestSubstance->Dosing TestOrganisms Acclimatization of Non-Target Organisms TestOrganisms->Dosing TestMedia Preparation of Test Media/Diets TestMedia->Dosing Incubation Incubation under Controlled Conditions Dosing->Incubation Observation Observation for Mortality & Sub-lethal Effects Incubation->Observation DataCollection Data Recording Observation->DataCollection StatAnalysis Statistical Analysis (LD50, LC50, EC50) DataCollection->StatAnalysis Report Final Report Generation StatAnalysis->Report

Generalized workflow for ecotoxicological testing.

Hypothetical_Signaling_Pathway Flavesone Flavesone TargetSite Molecular Target Site (e.g., Enzyme, Receptor) Flavesone->TargetSite Binds to/Inhibits CellularProcess Disruption of a Key Cellular Process TargetSite->CellularProcess Leads to PhysiologicalEffect Adverse Physiological Effect CellularProcess->PhysiologicalEffect Results in OrganismalResponse Organismal Response (e.g., Immobility, Mortality) PhysiologicalEffect->OrganismalResponse Manifests as

Hypothetical insecticide signaling pathway.

Disclaimer: The signaling pathway depicted above is a generalized and hypothetical representation of how an insecticide might exert its toxic effects. The specific molecular target and signaling cascade for Flavesone in non-target organisms have not been fully elucidated in publicly available literature.

Mode of Action

Flavesone belongs to the beta-triketone class of chemicals. While the precise mode of action in insects is still under investigation, initial studies suggest that it may differ from that of major insecticide classes like pyrethroids. Some research on other beta-triketones has indicated that they can inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). However, this is primarily a herbicidal mode of action, and its relevance to the insecticidal activity and potential effects on non-target fauna requires further investigation.

Conclusion

The available data indicates that Flavesone has a favorable toxicological profile with respect to honey bees, a key non-target indicator species. However, a comprehensive assessment of its environmental risk requires quantitative data on a broader range of non-target organisms, including aquatic invertebrates and vertebrates, other terrestrial invertebrates, birds, and mammals. The standardized OECD protocols outlined in this guide provide the framework for generating the necessary data to complete the toxicological profile of Flavesone. As more research becomes available, this guide will be updated to provide a more complete picture of the ecotoxicology of this promising new insecticide.

References

Exploratory

Environmental Fate and Degradation of Flavesone: A Technical Guide

Introduction Flavesone, a β-triketone naturally occurring in plants such as Manuka (Leptospermum scoparium), has garnered interest for its potential as a biopesticide.[1] As with any compound intended for wide-scale appl...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flavesone, a β-triketone naturally occurring in plants such as Manuka (Leptospermum scoparium), has garnered interest for its potential as a biopesticide.[1] As with any compound intended for wide-scale application, a thorough understanding of its environmental fate and degradation is crucial for assessing its ecological risk profile. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the potential environmental behavior of flavesone, based on its chemical properties and the known fate of similar molecules.

Physicochemical Properties of Flavesone

The environmental distribution and behavior of a chemical are significantly influenced by its physicochemical properties. Key properties for flavesone are summarized in the table below.

PropertyValueReference
Chemical Name 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione[1]
CAS Number 22595-45-5[1]
Molecular Formula C14H20O4[1][2][3]
Molecular Weight 252.31 g/mol [1][2]
Water Solubility 2.242 mg/L (estimated at 25°C)[1][4]
Octanol-Water Partition Coefficient (logP) 2.510 (estimated)[4]
Boiling Point 392.90 °C (estimated at 760.00 mm Hg)[4]

The low estimated water solubility and moderate logP value suggest that flavesone will have limited mobility in water and a tendency to partition to organic matter in soil and sediment.

Potential Environmental Degradation Pathways

While specific degradation pathways for flavesone have not been elucidated, the environmental fate of other β-triketone herbicides and flavonoids can provide insights into its likely transformation processes. The primary routes of dissipation for organic compounds in the environment are hydrolysis, photolysis, and microbial degradation.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For some β-diketones and β-keto esters, hydrolysis can be a relevant degradation pathway.[5] However, studies on the β-triketone herbicide tembotrione (B166760) have shown it to be stable to hydrolysis under acidic, neutral, and alkaline conditions.[6] Given the structural similarities, flavesone may also exhibit limited degradation through hydrolysis in the absence of microbial or photochemical influence.

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Flavonoids, which share some structural similarities with the potential precursors of flavesone, are known to undergo photodegradation.[7][8][9] Studies on other natural β-triketones have shown that they undergo photolysis in aqueous solutions, with half-lives in surface waters estimated to be between 7 and 23 days.[10] The rate of photodegradation is influenced by factors such as pH and the presence of photosensitizers in the water.[10] It is therefore plausible that flavesone will be susceptible to photodegradation in aquatic environments and on soil surfaces.

Microbial Degradation in Soil

The primary mechanism for the degradation of many organic compounds in the soil is microbial metabolism. Soil microorganisms can utilize organic chemicals as a source of carbon and energy, leading to their breakdown. The β-triketone class of herbicides is known to be degraded by soil microbes.[6][11][12] Similarly, flavonoids are also subject to microbial degradation in soil, with their persistence being dependent on their specific chemical structure, such as the presence of hydroxyl or methoxy (B1213986) groups.[13][14][15] Given that flavesone is a naturally occurring compound, it is highly probable that soil microorganisms have the enzymatic capability to degrade it. The rate of degradation would likely be influenced by soil type, organic matter content, temperature, moisture, and the composition of the microbial community.[16][17]

Conceptual Environmental Fate of Flavesone

The following diagram illustrates the potential environmental fate and transport processes that a compound like flavesone may undergo upon its introduction into the environment.

Environmental_Fate_of_Flavesone cluster_environment Environment cluster_soil Soil Compartment cluster_water Aquatic Compartment cluster_air Air Compartment Flavesone Flavesone Soil_Sorption Sorption to Organic Matter Flavesone->Soil_Sorption Partitioning Microbial_Degradation Microbial Degradation Flavesone->Microbial_Degradation Hydrolysis Hydrolysis Flavesone->Hydrolysis Photolysis Photolysis Flavesone->Photolysis Volatilization Volatilization Flavesone->Volatilization Low potential Soil_Metabolites Soil Metabolites Microbial_Degradation->Soil_Metabolites Aquatic_Metabolites Aquatic Metabolites Hydrolysis->Aquatic_Metabolites Photolysis->Aquatic_Metabolites

Caption: Potential environmental fate pathways for Flavesone.

General Experimental Protocols for Environmental Fate Studies

To definitively determine the environmental fate of flavesone, a series of standardized laboratory and field studies would be required.[18][19][20][21][22] The following outlines the typical methodologies for key experiments.

Hydrolysis Study (OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of flavesone in sterile aqueous buffer solutions at different pH values.

Methodology:

  • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Add a known concentration of flavesone (often radiolabeled for ease of tracking) to each buffer solution.

  • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Collect samples at various time intervals.

  • Analyze the samples using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector, to determine the concentration of the parent compound and identify any major degradation products.

  • Calculate the hydrolysis half-life (DT50) at each pH.

Aqueous Photolysis Study (OECD Guideline 316)

Objective: To determine the rate of photodegradation of flavesone in an aqueous solution under simulated sunlight.

Methodology:

  • Prepare a sterile aqueous solution of flavesone.

  • Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

  • Maintain a constant temperature during the experiment.

  • Run a parallel experiment in the dark to serve as a control for any non-photolytic degradation.

  • Collect samples from both the irradiated and dark control solutions at various time intervals.

  • Analyze the samples by HPLC or a similar method to quantify the parent compound and identify photoproducts.

  • Calculate the photolysis half-life.

Aerobic Soil Metabolism Study (OECD Guideline 307)

Objective: To determine the rate and pathway of flavesone degradation in aerobic soil.

Methodology:

  • Select and characterize one or more representative soil types.

  • Treat the soil samples with a known concentration of flavesone (typically radiolabeled).

  • Incubate the treated soil in the dark at a constant temperature and moisture level, while ensuring aerobic conditions are maintained.

  • At various time intervals, extract the soil samples with appropriate solvents.

  • Analyze the extracts to determine the concentration of the parent compound and its metabolites.

  • Quantify the formation of non-extractable residues and any volatile products (e.g., CO2).

  • Determine the aerobic soil degradation half-life and elucidate the degradation pathway.

The following diagram illustrates a general workflow for a soil metabolism study.

Soil_Metabolism_Workflow start Start: Soil Sample Collection and Characterization treatment Treatment with Flavesone start->treatment incubation Aerobic Incubation (Controlled Temperature & Moisture) treatment->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Analysis: - Parent compound decline - Metabolite identification - Half-life calculation analysis->data pathway Degradation Pathway Elucidation data->pathway end End pathway->end

Caption: Generalized workflow for a soil metabolism study.

Conclusion and Future Directions

While the precise environmental fate of flavesone remains to be experimentally determined, its physicochemical properties and the behavior of structurally related β-triketones and flavonoids suggest that it will likely exhibit low mobility in water and a tendency to sorb to soil organic matter. The primary routes of its environmental degradation are expected to be microbial metabolism in soil and photodegradation in aquatic environments and on soil surfaces.

To provide a robust environmental risk assessment for flavesone, particularly in the context of its potential use as a biopesticide, it is imperative that comprehensive studies are conducted according to international guidelines. Future research should focus on:

  • Determining the hydrolysis rate of flavesone under various pH conditions.

  • Quantifying the photodegradation rate in water and on soil.

  • Investigating the aerobic and anaerobic degradation pathways and rates in a range of representative soils.

  • Identifying the major degradation products and assessing their potential toxicity.

Such data will be essential for regulatory agencies and for ensuring the environmentally sound application of this promising natural compound.

References

Foundational

Flavesone: A Technical Overview for Scientific Professionals

Flavesone, a naturally derived β-triketone, has garnered significant interest within the scientific community for its potential applications, notably as a biopesticide. This technical guide provides an in-depth summary o...

Author: BenchChem Technical Support Team. Date: December 2025

Flavesone, a naturally derived β-triketone, has garnered significant interest within the scientific community for its potential applications, notably as a biopesticide. This technical guide provides an in-depth summary of its chemical identity, physicochemical properties, and available experimental data, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identity

Flavesone is chemically identified as 2,2,4,4-tetramethyl-6-(2-methylpropanoyl)cyclohexane-1,3,5-trione.[1][2] It is a compound found in various plants, including Hypericum japonicum, Leptospermum scoparium (Manuka), and Leptospermum polygalifolium.[1]

Chemical Identifiers

A comprehensive list of chemical identifiers for flavesone is provided below, facilitating its unambiguous identification in databases and literature.

IdentifierValue
CAS Number 22595-45-5[1][2][3][4][5]
Molecular Formula C₁₄H₂₀O₄[1][2][3][4][6][7]
IUPAC Name 2,2,4,4-tetramethyl-6-(2-methylpropanoyl)cyclohexane-1,3,5-trione[1][2]
InChI InChI=1S/C14H20O4/c1-7(2)9(15)8-10(16)13(3,4)12(18)14(5,6)11(8)17/h7-8H,1-6H3[1][2][7]
InChIKey ZEOCEPNBYPGWGS-UHFFFAOYSA-N[1][2][7]
SMILES CC(C)C(=O)C1C(=O)C(C(=O)C(C1=O)(C)C)(C)C[1][3][7]
PubChem CID 15800949[1]
Synonyms 6-Isobutyryl-2,2,4,4-tetramethylcyclohexane-1,3,5-trione[1][2][3]
Physicochemical Properties

The fundamental physicochemical properties of flavesone are summarized in the following table.

PropertyValue
Molecular Weight 252.31 g/mol [2][3][4][7]
Boiling Point (estimated) 392.9°C[2]
Water Solubility (estimated) 2.242 mg/L at 25°C[2]
XLogP3-AA 2.7[3]

Experimental Data and Protocols

While detailed experimental protocols for specific signaling pathway studies are not extensively available in the public domain, information regarding its biopesticidal activity and synthesis is accessible.

Biopesticidal Efficacy

Flavesone has demonstrated significant potential as a biopesticide for the protection of stored grains.[2] Research has shown its effectiveness in controlling major pests of stored products, such as the lesser grain borer (Rhyzopertha dominica), in wheat.[2] Notably, when applied to wheat, flavesone has shown long-lasting efficacy, protecting the grain from susceptible insect strains for up to 13 months.[2] This offers a promising alternative to conventional insecticides like organophosphates and pyrethroids, especially in the context of growing resistance.[2]

Synthesis and Derivatization

General Synthetic Approach: A general method for synthesizing flavesone and related β-triketones involves the acylation of phloroglucinol.[2] In the case of flavesone, 2-methylpropanoic acid is used to introduce the isobutyryl side chain.[2] This reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, and a dehydrating agent like phosphorus oxychloride.[2]

Semi-Synthetic Derivatization: As a naturally occurring compound that can be isolated from plant essential oils, flavesone serves as a starting material for the synthesis of new derivatives.[2] The chemical modification of natural flavesone can target its functional groups, such as the hydroxyl group of its enol tautomer, to create novel compounds with potentially enhanced biological activities.[2]

Logical Workflow for Flavesone Synthesis

The following diagram illustrates a generalized workflow for the chemical synthesis of flavesone, starting from precursor metabolites.

G A Acetyl-CoA B Malonyl-CoA A->B Carboxylation C Phloroglucinol Intermediate B->C Condensation & Cyclization D Acylation with 2-Methylpropanoic Acid C->D E Mono-acyl Phloroglucinol D->E F Double Geminal Dimethylation E->F G Flavesone F->G

Caption: Generalized synthetic pathway of flavesone.

Due to the nature of flavesone as a biopesticide primarily studied for its insecticidal properties, detailed information on its interaction with specific signaling pathways in mammalian or microbial systems is not yet well-documented in publicly available literature. Further research is required to elucidate its precise mechanism of action and potential interactions with cellular signaling cascades.

References

Exploratory

Spectral Data of Flavesone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available and predicted spectral data for Flavesone (CAS 22595-45-5), a β-triketone found in t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral data for Flavesone (CAS 22595-45-5), a β-triketone found in the essential oil of species such as Leptospermum scoparium (Manuka).[1][2] The information herein is intended to support research, quality control, and drug development activities involving this compound.

While experimental Mass Spectrometry (MS) data for Flavesone is accessible, a complete set of publicly available, experimentally determined Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data is not readily found in the surveyed literature and databases. Therefore, this guide presents experimental MS data alongside predicted NMR data and a theoretical analysis of expected IR absorptions based on the known chemical structure of Flavesone.

Chemical Structure and Properties

  • IUPAC Name: 2,2,4,4-tetramethyl-6-(2-methylpropanoyl)cyclohexane-1,3,5-trione[1]

  • Molecular Formula: C₁₄H₂₀O₄[1][3]

  • Molecular Weight: 252.31 g/mol [1][2]

Spectral Data Summary

The following tables summarize the available and predicted spectral data for Flavesone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for Flavesone

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 4.0Septet1H-CH- of isobutyryl
~1.1 - 1.3Doublet6H-CH(CH₃)₂
~1.0 - 1.5Singlet12H-C(CH₃)₂ x 2

Table 2: Predicted ¹³C NMR Spectral Data for Flavesone

Chemical Shift (δ) ppmAssignment
> 200C=O (ketone) of isobutyryl group
~190 - 200C=O (ketone) of cyclohexanetrione ring
~110 - 120Quaternary carbon of the isobutyryl group
~60 - 70Quaternary carbons of the cyclohexanetrione
~35 - 45-CH- of isobutyryl group
~20 - 30-CH(CH₃)₂
~15 - 25-C(CH₃)₂
Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands for Flavesone

Wavenumber (cm⁻¹)IntensityAssignment
2970 - 2860StrongC-H stretch (alkane)
1740 - 1700StrongC=O stretch (ketone)
1715 - 1680StrongC=O stretch (β-diketone)
1470 - 1450MediumC-H bend (alkane)
1375 - 1365MediumC-H bend (gem-dimethyl)

The IR spectrum of Flavesone is expected to be dominated by strong absorption bands in the carbonyl region (1680-1750 cm⁻¹) due to the presence of multiple ketone functionalities.[4][5][6][7][8] The complex nature of the β-triketone system may result in multiple, overlapping C=O stretching bands.

Mass Spectrometry (MS)

Experimental mass spectrometry data for Flavesone is available from various sources, including the National Institute of Standards and Technology (NIST) database.[1][3]

Table 4: Experimental Mass Spectrometry Data for Flavesone

m/zRelative IntensityAssignment (Proposed)
252HighMolecular Ion [M]⁺
209Moderate[M - C₃H₇]⁺ (Loss of isopropyl group)
181Moderate[M - C₄H₇O]⁺ (Loss of isobutyryl group)
139High[C₈H₁₁O₂]⁺
43High[C₃H₇]⁺ (Isopropyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a compound like Flavesone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified Flavesone sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectrum.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Use a relaxation delay appropriate for quaternary carbons if their observation is critical.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid Flavesone sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet - for solids):

    • Grind a small amount of Flavesone (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the prepared sample in the spectrometer and acquire the sample spectrum.

    • The final spectrum is typically presented in terms of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Dissolve a small amount of Flavesone in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

    • Inject the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

    • The GC will separate the components of the sample before they enter the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for GC-MS analysis.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is generated by plotting the relative abundance of the detected ions as a function of their m/z values.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like Flavesone.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample Purification Purification Sample->Purification NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Purification->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry Purification->Mass_Spectrometry NMR_Data NMR Data (Chemical Shifts, Coupling Constants) NMR_Spectroscopy->NMR_Data IR_Data IR Data (Absorption Bands) IR_Spectroscopy->IR_Data MS_Data MS Data (m/z, Fragmentation) Mass_Spectrometry->MS_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectral analysis of a chemical compound.

References

Foundational

Flavesone: A Technical Guide to its Role in Plant Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals Abstract Flavesone, a naturally occurring β-triketone found in various plant species, particularly within the Myrtaceae family, is emerging as a compound of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavesone, a naturally occurring β-triketone found in various plant species, particularly within the Myrtaceae family, is emerging as a compound of significant interest for its potent insecticidal and potential antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of flavesone, with a focus on its role in plant defense mechanisms. While direct research into flavesone's specific functions within the plant is nascent, this document synthesizes available data on its direct effects on pests and pathogens and extrapolates potential in-planta roles based on the broader understanding of related phytochemicals. This guide covers the chemical and physical properties of flavesone, its known biological activities, and detailed experimental protocols for its study. It aims to serve as a foundational resource for researchers in plant science, entomology, and drug development.

Introduction

Plants produce a vast arsenal (B13267) of secondary metabolites to defend against a myriad of biotic threats, including herbivores and pathogens. Among these are β-triketones, a class of compounds known for their diverse biological activities. Flavesone, a notable member of this class, has demonstrated significant potential as a biopesticide.[1] Its presence in plants like Manuka (Leptospermum scoparium) suggests a role in constitutive and possibly induced defense.[1] This guide delves into the multifaceted aspects of flavesone, from its fundamental chemistry to its application in pest management and its putative role in plant defense signaling.

Chemical and Physical Properties of Flavesone

Flavesone is chemically identified as 6-isobutyryl-2,2,4,4-tetramethylcyclohexane-1,3,5-trione.[1] Its chemical structure and properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₂₀O₄[2]
Molecular Weight 252.31 g/mol [2]
CAS Number 22595-45-5[2]
IUPAC Name 2,2,4,4-tetramethyl-6-(2-methylpropanoyl)cyclohexane-1,3,5-trione[3]
Appearance Not explicitly found in searches
Solubility Low water solubility[1]
Boiling Point Estimated at 392.9°C[1]
XLogP3-AA 2.7[2]

Role in Plant Defense Against Herbivores

Flavesone exhibits potent insecticidal activity against a range of insect pests. While its direct role as an endogenous plant defense against herbivores is an area of active research, its exogenous application demonstrates significant effects on insect mortality and behavior.

Mode of Action in Insects

Recent patent literature suggests that flavesone possesses a novel mode of action as a potassium channel activator in insects. This mechanism is distinct from many conventional insecticides, which often target the sodium channels of insects. Activation of potassium channels can lead to a disruption of normal nerve and muscle function, resulting in paralysis and death. This unique mode of action makes flavesone a promising candidate for managing insecticide-resistant pest populations.

Insecticidal Efficacy

Studies have demonstrated flavesone's effectiveness against various urban and agricultural pests. The following tables summarize key quantitative data from these studies.

Table 1: Knockdown and Mortality of Aedes aegypti with Flavesone [4]

TreatmentKD50 (seconds)KD90 (seconds)Mortality at 24h (%)
Permethrin 2.5 mg/ml352.8510.0100
Flavesone 50 mg/ml488.0633.0100
Flavesone 25 mg/ml570.2788.0100

Table 2: Knockdown and Mortality of Culex quinquefasciatus with Flavesone [4]

TreatmentKD50 (seconds)KD90 (seconds)Mortality at 24h (%)
Permethrin 2.5 mg/ml11461745100
Flavesone 50 mg/ml9931431100
Flavesone 25 mg/ml12972002100

Table 3: Knockdown and Mortality of Musca domestica with Flavesone [4]

TreatmentKD50 (seconds)KD90 (seconds)Mortality at 24h (%)
Permethrin 2.5 mg/ml280.0441.2100
Flavesone 200 mg/ml289.8447.0100
Flavesone 100 mg/ml316.0502.8100
Antifeedant Properties

While specific studies on flavesone's antifeedant properties are limited, many flavonoids and related compounds are known to deter insect feeding.[5] It is plausible that flavesone may also exhibit antifeedant activity, thereby reducing herbivore damage to plants. This represents a key area for future research.

Role in Plant Defense Against Pathogens

The direct role of flavesone in defending plants against pathogens is not yet well-documented. However, the broader class of flavonoids, to which flavesone is structurally related, is known to possess significant antimicrobial properties.

Antifungal and Antibacterial Activity

Flavonoids can inhibit the growth of pathogenic fungi and bacteria through various mechanisms. These include the disruption of the microbial cell membrane, inhibition of key enzymes, and interference with nucleic acid synthesis. Some flavanones have been shown to alter the energetic homeostasis in pathogenic fungi. The antifungal activity of flavonoids is often structure-dependent, with substitutions on the flavonoid rings influencing their efficacy.

While specific data for flavesone is scarce, its structural similarity to other antimicrobial flavonoids suggests it may contribute to the defense against plant pathogens.

Putative Role in Plant Defense Signaling

The direct involvement of flavesone in plant defense signaling pathways is an area requiring further investigation. However, based on the known roles of other secondary metabolites, several potential mechanisms can be hypothesized.

Elicitation and Phytoalexin Response

It is possible that flavesone itself acts as a signaling molecule or that its production is induced by elicitors released during pathogen attack or herbivory. Many flavonoids and isoflavonoids function as phytoalexins, which are antimicrobial compounds that accumulate at the site of infection.[6] Further research is needed to determine if flavesone functions as a phytoalexin or if it can elicit the production of other defense compounds.

Interaction with Phytohormone Signaling

Plant defense responses are largely regulated by the interplay of phytohormones, primarily jasmonic acid (JA) and salicylic (B10762653) acid (SA). The JA pathway is typically activated in response to necrotrophic pathogens and chewing insects, while the SA pathway is crucial for defense against biotrophic pathogens. Cross-talk between these pathways allows for a finely tuned defense response. Flavonoids have been shown to modulate these signaling cascades. It is plausible that flavesone could influence the balance of JA and SA signaling, thereby affecting the plant's overall defense status.

Regulation of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) play a dual role in plant defense, acting as signaling molecules at low concentrations and causing oxidative damage at high concentrations. Flavonoids are well-known for their antioxidant properties and their ability to scavenge ROS.[2][7] By modulating ROS levels, flavesone could contribute to the fine-tuning of defense signaling and the mitigation of oxidative stress during biotic attacks.[2][7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of flavesone. These are generalized protocols and may require optimization and validation for specific plant matrices and experimental objectives.

Extraction of Flavesone from Plant Material

This protocol describes a general method for the extraction of flavesone and other secondary metabolites from plant tissues.

Materials:

  • Fresh or freeze-dried plant material (e.g., leaves of Leptospermum scoparium)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., methanol, ethanol, or a mixture with water)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (optional, for cleanup)

Procedure:

  • Harvest and weigh fresh plant material. For freeze-dried material, ensure it is completely dry.

  • Freeze the plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a centrifuge tube and add the extraction solvent at a ratio of 10:1 (v/w) solvent to fresh weight.

  • Vortex the mixture thoroughly and incubate at room temperature for 1-2 hours with occasional shaking.

  • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Repeat the extraction of the pellet with fresh solvent to ensure complete extraction.

  • Pool the supernatants and evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.

  • For cleaner samples, the extract can be passed through an appropriate SPE cartridge.

Quantification of Flavesone by HPLC-MS/MS

This protocol outlines a general method for the quantification of flavesone using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the compounds, and then return to the initial conditions for equilibration. The exact gradient will need to be optimized.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative, to be optimized for flavesone.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for flavesone will need to be determined by infusing a standard solution.

Procedure:

  • Prepare a series of standard solutions of purified flavesone of known concentrations in the resuspension solvent.

  • Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.

  • Inject the prepared plant extracts into the HPLC-MS/MS system.

  • Identify the flavesone peak based on its retention time and the specific MRM transition.

  • Quantify the amount of flavesone in the samples by comparing the peak areas to the calibration curve.

Insect Antifeedant Bioassay (Leaf Disc No-Choice)

This bioassay is used to determine the feeding deterrent properties of flavesone.

Materials:

  • Test insect (e.g., larvae of Spodoptera litura)

  • Host plant leaves

  • Cork borer

  • Petri dishes

  • Filter paper

  • Flavesone solutions of varying concentrations in a suitable solvent (e.g., acetone)

  • Solvent control (pure solvent)

Procedure:

  • Prepare leaf discs of a uniform size from fresh host plant leaves using a cork borer.

  • Prepare a series of flavesone solutions at different concentrations.

  • Dip the leaf discs into the test solutions or the solvent control for a few seconds.

  • Allow the solvent to evaporate completely.

  • Place a moist filter paper at the bottom of each Petri dish to maintain humidity.

  • Place one treated leaf disc in the center of each Petri dish.

  • Introduce one pre-starved (for 2-4 hours) insect larva into each Petri dish.

  • Seal the Petri dishes and place them in a controlled environment (temperature, humidity, light).

  • After a set period (e.g., 24 hours), remove the larvae and the remaining leaf material.

  • Measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

  • Calculate the antifeedant index or the percentage of feeding inhibition compared to the control.

Visualizations

Proposed Signaling Pathway of Flavesone in Plant Defense

G cluster_herbivore Herbivore Attack cluster_pathogen Pathogen Infection cluster_plant_cell Plant Cell herbivore Herbivore Feeding elicitors Elicitor Release (HAMPs/DAMPs) herbivore->elicitors direct_defense Direct Defense: - Insecticidal - Antimicrobial pathogen Pathogen Recognition pathogen->elicitors ja_pathway Jasmonic Acid (JA) Pathway elicitors->ja_pathway sa_pathway Salicylic Acid (SA) Pathway elicitors->sa_pathway ros_burst Reactive Oxygen Species (ROS) Burst elicitors->ros_burst flavesone_biosynthesis Flavesone Biosynthesis flavesone_biosynthesis->ja_pathway Feedback? flavesone_biosynthesis->sa_pathway Feedback? flavesone_biosynthesis->ros_burst ROS Scavenging? flavesone_biosynthesis->direct_defense ja_pathway->flavesone_biosynthesis ? defense_genes Defense Gene Expression (e.g., PR proteins) ja_pathway->defense_genes phytoalexins Other Phytoalexin Production ja_pathway->phytoalexins sa_pathway->flavesone_biosynthesis ? sa_pathway->defense_genes ros_burst->flavesone_biosynthesis ?

Caption: Proposed signaling cascade of flavesone in plant defense.

Experimental Workflow for Flavesone Quantification

G start Plant Tissue Collection extraction Solvent Extraction start->extraction cleanup Sample Cleanup (SPE) extraction->cleanup hplc HPLC Separation cleanup->hplc ms MS/MS Detection hplc->ms quantification Data Analysis & Quantification ms->quantification G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis leaf_discs Prepare Leaf Discs treatment Treat Leaf Discs leaf_discs->treatment solutions Prepare Flavesone Solutions solutions->treatment setup Set up Petri Dishes treatment->setup larvae Introduce Larvae setup->larvae incubation Incubate (24h) larvae->incubation measure Measure Consumed Area incubation->measure calculate Calculate Antifeedant Index measure->calculate

References

Exploratory

Flavesone: A Technical Guide to Its Therapeutic Potential

For: Researchers, scientists, and drug development professionals. Disclaimer: This document provides a technical overview of the known biological activities of flavesone and explores its potential therapeutic application...

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the known biological activities of flavesone and explores its potential therapeutic applications. It is critical to note that, as of the date of this publication, the primary body of research on flavesone focuses on its properties as an insecticide and herbicide. Publicly available scientific literature on its direct therapeutic use in mammalian systems is scarce. Therefore, much of the following discussion on therapeutic applications is based on inference from its known mechanism of action and the activities of its broader chemical class, beta-triketones.

Executive Summary

Flavesone is a naturally occurring beta-triketone found in plants of the Myrtaceae family, such as Manuka (Leptospermum scoparium)[1][2][3]. While it has demonstrated significant efficacy as a bio-pesticide, its potential as a therapeutic agent for human diseases remains largely unexplored[4]. The primary known mechanism of action for flavesone in plants is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD)[1][2]. This enzyme is crucial in the tyrosine catabolism pathway, and its inhibition in humans is a therapeutic strategy for hereditary tyrosinemia type I. This whitepaper will synthesize the available data on flavesone, detail its known mechanisms, and extrapolate potential therapeutic avenues, with a clear delineation between established data and hypothetical applications.

Chemical and Physical Properties

Flavesone, with the chemical name 6-isobutyryl-2,2,4,4-tetramethylcyclohexane-1,3,5-trione, is a small molecule with the following properties:

PropertyValueSource
Molecular Formula C₁₄H₂₀O₄[3][5][6]
Molecular Weight 252.31 g/mol [3][5][6]
CAS Number 22595-45-5[7]
Appearance Not explicitly stated in reviewed literature
Solubility Low water solubility (estimated 2.242 mg/L at 25°C)[7][8]
Boiling Point Estimated 392.9°C[7][8]

Known Biological Activity: Insecticidal and Herbicidal Properties

Flavesone's most well-documented biological activity is its efficacy as an insecticide and herbicide[1][4]. As a component of Manuka oil, it contributes to the oil's bioactivity. The commercial formulation of flavesone, Flavocide®, has been shown to be effective against a range of urban pests, including mosquitoes (Aedes aegypti, Culex quinquefasciatus), house flies (Musca domestica), and cat fleas (Ctenocephalides felis)[4].

Quantitative Data on Pesticidal Activity

The following tables summarize the available quantitative data on the insecticidal efficacy of flavesone. It is important to reiterate that this data is from studies on insect and plant species and is not indicative of therapeutic efficacy in humans.

Table 1: Knockdown and Mortality of Mosquitoes and Houseflies by Flavesone [4]

SpeciesFlavesone Concentration (mg/ml)Knockdown (15 min)Knockdown (2 hours)Mortality (24 hours)
Aedes aegypti50100%100%100%
25100%100%100%
Culex quinquefasciatus50100%100%100%
25100%100%100%
Musca domestica200100%100%100%
100100%100%100%

Table 2: Mortality of Cat Fleas (Ctenocephalides felis) by Flavesone [4]

Life StageFlavesone Concentration (mg/ml)Mortality (24 hours)
Adult150100%
62.5100%
23.8100%
2.3810%
Larvae150100%
62.5100%
23.8100%

Table 3: Herbicidal Activity of Beta-Triketones Against HPPD [2]

CompoundApparent I₅₀ (μg/mL)
Manuka oil15.0
Triketone-rich fraction4.02
Leptospermone3.14
Grandiflorone0.22
Flavesone Not active

Note: In this particular study, flavesone did not show inhibitory activity against plant HPPD, while other related beta-triketones did.

Potential Therapeutic Applications

While direct evidence is lacking, the known mechanism of action of related beta-triketones allows for speculation on potential therapeutic applications of flavesone or its derivatives.

Treatment of Metabolic Disorders: Tyrosinemia

The primary molecular target of some beta-triketone herbicides is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD)[1][2]. In humans, HPPD is a key enzyme in the catabolism of tyrosine. Genetic deficiency of this enzyme leads to hereditary tyrosinemia type I (HT-1), a severe metabolic disorder. The current standard of care for HT-1 is nitisinone, a beta-triketone that acts as an HPPD inhibitor.

Given that other beta-triketones inhibit HPPD, it is plausible that flavesone or structurally related compounds could be investigated for similar activity against human HPPD. This would require significant further research to determine its efficacy and safety profile in mammalian systems.

Anti-inflammatory Potential

Flavonoids, a different class of compounds often confused with flavesone due to the similar name, are well-known for their anti-inflammatory properties[9][10]. They can modulate various signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways[11][12][13]. While flavesone is not a flavonoid, some natural products containing beta-triketones have been used in traditional medicine for conditions with an inflammatory component. However, there are no specific studies demonstrating an anti-inflammatory effect of flavesone itself. Future research could explore whether flavesone modulates inflammatory pathways.

Anticancer Potential

Many natural compounds, including various classes of flavonoids, have been investigated for their anticancer properties[14][15][16]. These compounds can induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer development[11][16][17]. The potential of flavesone as an anticancer agent is unknown. Initial screening of flavesone in various cancer cell lines would be a necessary first step to explore this possibility.

Antimicrobial Potential

Flavonoids and other plant-derived compounds have been studied for their antimicrobial activity against a range of human pathogens[18][19][20][21]. The patents held by Bio-Gene Technology Ltd cover the use of β-triketones for the control of protozoa and viruses, suggesting a potential for antimicrobial activity[4]. However, specific studies on flavesone's efficacy against human-relevant bacteria, fungi, or viruses are not available in the reviewed literature.

Signaling Pathways and Mechanism of Action

The only well-elucidated signaling pathway involving a beta-triketone similar to flavesone is the inhibition of the HPPD enzyme in the tyrosine catabolism pathway.

HPPD_Pathway cluster_inhibition Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate Tyrosine->HPPA Plastoquinone_Tocopherols Plastoquinone & Tocopherols (in plants) HPPA->Plastoquinone_Tocopherols In Plants HPPD HPPD HPPA->HPPD HGA Homogentisate Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate HPPD->HGA Flavesone Beta-Triketones (e.g., Nitisinone) Flavesone->HPPD

Figure 1: Simplified Tyrosine Catabolism Pathway and Site of HPPD Inhibition.

Experimental Protocols

The following are examples of experimental protocols that have been used to assess the biological activity of flavesone in an insecticidal context. These can be adapted for initial in vitro screening for therapeutic applications.

In Vitro Cell Viability Assay (MTT Assay)

This protocol can be adapted to assess the cytotoxicity of flavesone against mammalian cell lines (e.g., cancer cell lines or normal cell lines).

  • Objective: To determine the concentration of flavesone that reduces cell viability by 50% (IC₅₀).

  • Materials:

    • Mammalian cell line of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Flavesone stock solution (dissolved in a suitable solvent like DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

    • Prepare serial dilutions of flavesone in complete culture medium.

    • Remove the medium from the cells and replace it with the flavesone dilutions. Include vehicle control (medium with the same concentration of solvent as the highest flavesone concentration) and untreated control wells.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

In Vivo Anti-inflammatory Assay (TPA-induced Mouse Ear Edema)

This is a standard model to assess the topical anti-inflammatory activity of a compound. While not performed for flavesone, it is a relevant protocol for future studies.

  • Objective: To evaluate the ability of topically applied flavesone to reduce inflammation in a mouse model.

  • Materials:

    • Male ICR mice

    • 12-O-tetradecanoylphorbol-13-acetate (TPA)

    • Flavesone solution in a suitable vehicle (e.g., acetone)

    • Positive control (e.g., indomethacin)

    • Micrometer or punch biopsy and balance

  • Procedure:

    • Dissolve TPA in a suitable solvent.

    • Apply the TPA solution to the inner and outer surfaces of the right ear of each mouse to induce inflammation.

    • Apply the flavesone solution, vehicle, or positive control to the right ear immediately after TPA application. The left ear serves as a non-inflamed control.

    • After a set time (e.g., 6 hours), sacrifice the mice.

    • Measure the thickness of both ears with a micrometer or take a punch biopsy and weigh it.

    • Calculate the percentage of edema inhibition compared to the vehicle-treated group.

Future Directions and Conclusion

Flavesone is a beta-triketone with well-established insecticidal and herbicidal properties. Its potential for therapeutic applications in humans is, at present, entirely speculative and requires substantial investigation. The most promising avenue for future research lies in its potential as an HPPD inhibitor for the treatment of metabolic disorders like tyrosinemia. However, its activity against human HPPD and its overall safety and pharmacokinetic profile in mammals are unknown.

Further research should focus on:

  • In vitro screening: Assessing the cytotoxicity of flavesone against a panel of human cancer and normal cell lines.

  • Enzyme inhibition assays: Determining the inhibitory activity of flavesone against human HPPD.

  • Anti-inflammatory and antimicrobial screening: Performing standard in vitro assays to evaluate its potential in these areas.

  • In vivo studies: Should in vitro results be promising, progressing to animal models to assess efficacy and safety.

experimental_workflow cluster_discovery Discovery & Initial Screening cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Compound Flavesone InVitro In Vitro Screening (Cytotoxicity, Enzyme Inhibition, Anti-inflammatory, Antimicrobial) Compound->InVitro InVivo In Vivo Animal Models (Efficacy, Toxicity, Pharmacokinetics) InVitro->InVivo Promising Results LeadOpt Lead Optimization (Structure-Activity Relationship) InVivo->LeadOpt Phase1 Phase I (Safety) InVivo->Phase1 LeadOpt->InVivo Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3

Figure 2: General Workflow for Drug Discovery and Development.

References

Foundational

Flavesone's Interaction with Insect Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Flavesone, a naturally derived β-triketone, is emerging as a potent insecticide with a novel mode of action, presenting a promising alternative to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavesone, a naturally derived β-triketone, is emerging as a potent insecticide with a novel mode of action, presenting a promising alternative to conventional chemistries facing increasing resistance. While its primary mode of action is suggested to be the activation of potassium channels, evidence from structurally similar β-triketones indicates a significant interaction with critical insect metabolic pathways. This technical guide provides an in-depth analysis of the known and inferred interactions of flavesone with these pathways, with a particular focus on detoxification and essential amino acid metabolism. Detailed experimental protocols for assessing these interactions and quantitative efficacy data are presented to facilitate further research and development in this area.

Introduction

Flavesone is a β-triketone compound found in the essential oils of plants from the Myrtaceae family, such as the Manuka tree (Leptospermum scoparium)[1][2]. It can also be produced synthetically[1]. Flavesone has demonstrated significant insecticidal activity against a broad range of pests, including mosquitoes, house flies, and cat fleas[1][2]. A key advantage of flavesone is its apparent novel mode of action, which differs from that of widely used insecticides like pyrethroids, making it a valuable tool for managing insecticide-resistant insect populations[1][3]. While initial studies point towards flavesone being a potassium channel activator, its chemical structure as a β-triketone suggests potential interference with fundamental metabolic processes within the insect[4]. This guide explores these metabolic interactions, providing a scientific foundation for its development as a next-generation insecticide.

Known and Inferred Metabolic Interactions

Direct research into the specific metabolic effects of flavesone is still emerging. However, by examining studies on structurally related β-triketones and other plant-derived insecticides, we can infer likely pathways of interaction.

Inhibition of Tyrosine Metabolism via HPPD

A crucial metabolic pathway likely targeted by flavesone is the catabolism of tyrosine. Studies on the β-triketone herbicide, nitisinone, have shown that it is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)[5]. HPPD is a key enzyme in the tyrosine degradation pathway, which is essential for all animals. In blood-feeding insects, this pathway is critical for metabolizing the large amounts of tyrosine ingested during a blood meal[5].

Inhibition of HPPD by β-triketones leads to a toxic accumulation of tyrosine, a condition known as tyrosinemia, which is ultimately lethal to the insect[5][6]. Given that flavesone shares the β-triketone chemical scaffold, it is highly probable that it also acts as an HPPD inhibitor. This represents a significant metabolic vulnerability in insects that can be exploited for pest control.

HPPD_Pathway Tyrosine Tyrosine PHP 4-Hydroxyphenylpyruvate Tyrosine->PHP Tyrosine Aminotransferase HPPD HPPD Enzyme PHP->HPPD Homogentisate Homogentisate Metabolism Further Metabolism Homogentisate->Metabolism Flavesone Flavesone (β-triketone) Flavesone->Inhibition HPPD->Homogentisate Inhibition->HPPD

Figure 1: Proposed inhibition of the Tyrosine Catabolism Pathway by Flavesone.
Interaction with Detoxification Pathways

Insects possess a robust suite of detoxification enzymes that metabolize xenobiotics, including insecticides. The three major families of enzymes involved are Cytochrome P450s (CYPs), Glutathione (B108866) S-Transferases (GSTs), and Carboxylesterases (CCEs)[7]. Plant-derived compounds, particularly flavonoids, have been shown to interact with these pathways, sometimes inhibiting them and thus synergizing with other toxins, or in other cases being metabolized by them[8][9].

While direct evidence for flavesone is lacking, it is plausible that it interacts with these detoxification systems. For instance, some flavonoids have been found to inhibit specific GSTs that are crucial for the biosynthesis of ecdysteroids, the insect molting hormones[10][11]. This dual action of direct toxicity and metabolic interference is a hallmark of many effective botanical insecticides. Further research is required to determine if flavesone is a substrate or an inhibitor of these key enzyme families.

Detoxification_Pathways cluster_xenobiotic Xenobiotic (Flavesone) cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Flavesone Flavesone P450 Cytochrome P450s (CYPs) Flavesone->P450 Oxidation CCE Carboxylesterases (CCEs) Flavesone->CCE Hydrolysis GST Glutathione S-Transferases (GSTs) P450->GST Conjugation CCE->GST Excreted Metabolite Excretion GST->Excreted

Figure 2: General Insect Detoxification Pathways and potential points of interaction for Flavesone.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of flavesone and the related β-triketone, nitisinone.

Table 1: Efficacy of Flavesone against Various Insect Pests

Species Assay Type Concentration Knockdown Time (seconds) Mortality (%) at 24h Source
Aedes aegypti Direct Spray 50 mg/ml KD90: 633 100 [1]
Aedes aegypti Direct Spray 25 mg/ml KD90: 788 100 [1]
Culex quinquefasciatus Direct Spray 50 mg/ml KD90: 1431 100 [1]
Culex quinquefasciatus Direct Spray 25 mg/ml Slower than permethrin 100 [1]
Musca domestica Direct Spray 200 mg/ml - 100 [1]
Musca domestica Direct Spray 100 mg/ml - 100 [1]
Ctenocephalides felis (adult) Residual Contact 150 mg/ml - 100 [2]
Ctenocephalides felis (adult) Residual Contact 62.5 mg/ml - 100 [2]
Ctenocephalides felis (larvae) Residual Contact 150 mg/ml - 100 [2]

| Ctenocephalides felis (larvae) | Residual Contact | 62.5 mg/ml | - | 100 |[2] |

Table 2: Efficacy of Nitisinone (a β-triketone HPPD inhibitor) against Anopheles gambiae

Strain Assay Type Concentration (mg/m²) Mortality (%) at 24h Mortality (%) at 72h Source
Muheza (pyrethroid-resistant) Tarsal Contact 125 81.6 94.7 [5]
Muheza (pyrethroid-resistant) Tarsal Contact 25 < 35.8 35.8 [5]

| Kisumu (susceptible) | Tarsal Contact | 125 | ~100 | 100 |[5] |

Experimental Protocols

To facilitate further investigation into flavesone's metabolic interactions, this section provides detailed methodologies for key biochemical assays.

General Workflow for Enzyme Assays

The following diagram illustrates a typical workflow for preparing insect samples and conducting enzyme activity assays.

Assay_Workflow start Insect Collection (Control vs. Flavesone-exposed) homogenize Homogenize individual insects in ice-cold buffer start->homogenize centrifuge Centrifuge at 10,000 x g for 15 min at 4°C homogenize->centrifuge supernatant Collect supernatant (Enzyme source) centrifuge->supernatant protein_assay Determine protein concentration (e.g., Bradford assay) supernatant->protein_assay enzyme_assay Perform specific enzyme activity assays (P450, GST, EST) supernatant->enzyme_assay data_analysis Calculate specific activity and compare treatment groups protein_assay->data_analysis enzyme_assay->data_analysis

Figure 3: General workflow for insect enzyme activity assays.
Cytochrome P450 (CYP) Activity Assay

This protocol is adapted from methods used for measuring CYP activity in aphids and other insects[12][13][14]. It measures the O-deethylation of 7-ethoxycoumarin (B196162) (7-EC) to the fluorescent product 7-hydroxycoumarin.

  • Reagents:

  • Procedure:

    • Homogenize individual insects (or pooled insects) in a pre-chilled microplate well or microcentrifuge tube with ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. The supernatant will serve as the enzyme source.

    • In a 96-well microplate, add the enzyme source to each well.

    • Add the substrate 7-ethoxycoumarin to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction by adding the glycine buffer-ethanol mixture.

    • Measure the fluorescence of the product (7-hydroxycoumarin) using a microplate reader (Excitation: ~390 nm, Emission: ~440 nm).

    • Calculate specific activity relative to the total protein content of the enzyme source.

Glutathione S-Transferase (GST) Activity Assay

This protocol is based on the widely used method utilizing 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate[3][4][15].

  • Reagents:

    • Homogenization Buffer: 0.1 M phosphate buffer (pH 7.0).

    • Reduced Glutathione (GSH) solution.

    • Substrate: 1-chloro-2,4-dinitrobenzene (CDNB) solution (in ethanol).

  • Procedure:

    • Prepare the enzyme source as described in the general workflow (4.1).

    • In a 96-well UV-transparent microplate, add phosphate buffer, GSH solution, and the enzyme source to each well.

    • Initiate the reaction by adding the CDNB solution.

    • Immediately measure the change in absorbance at 340 nm over time using a microplate reader in kinetic mode.

    • The rate of increase in absorbance is proportional to the GST activity.

    • Calculate the specific activity using the molar extinction coefficient of the conjugated product (9.6 mM⁻¹cm⁻¹) and normalize to the protein concentration.

Esterase (EST) Activity Assay

This protocol uses α-naphthyl acetate (B1210297) as a substrate and is adapted from established methods[1][16].

  • Reagents:

    • Homogenization Buffer: 0.04 M phosphate buffer (pH 7.0).

    • Substrate Solution: 0.3 mM α-naphthyl acetate in buffer (may require a small amount of acetone (B3395972) or ethanol (B145695) to dissolve).

    • Staining Solution: A freshly prepared mixture of 5% sodium dodecyl sulfate (B86663) (SDS) and 1% Fast Blue B salt solution (5:2 v/v).

  • Procedure:

    • Prepare the enzyme source as described in the general workflow (4.1).

    • In a 96-well microplate, add the enzyme source and the substrate solution to each well.

    • Incubate at 30°C for 10-15 minutes.

    • Stop the reaction by adding the staining solution.

    • Allow color to develop for 10-15 minutes in the dark at room temperature.

    • Measure the absorbance at 600 nm using a microplate reader.

    • Create a standard curve using known concentrations of α-naphthol to quantify the product.

    • Calculate the specific activity and normalize to the protein concentration.

Conclusion and Future Directions

Flavesone is a promising insecticidal compound with a likely multi-faceted mode of action. While its effects as a potassium channel activator are significant, its structural similarity to other β-triketones strongly suggests an interaction with the HPPD enzyme in the tyrosine metabolic pathway. Furthermore, its potential to interact with major insect detoxification pathways (CYPs, GSTs, and CCEs) warrants thorough investigation. Understanding these metabolic interactions is crucial for optimizing the use of flavesone in pest management programs, predicting potential resistance mechanisms, and identifying synergistic combinations with other insecticides. The protocols and data presented in this guide offer a framework for researchers to further elucidate the precise mechanisms by which flavesone exerts its insecticidal effects, paving the way for the development of more effective and sustainable pest control solutions.

Future research should focus on:

  • Directly assessing the inhibitory activity of flavesone against insect HPPD.

  • Quantifying the effects of flavesone on the activity of key CYP, GST, and CCE enzymes in various pest species.

  • Conducting metabolomic studies to obtain a global view of the metabolic perturbations caused by flavesone exposure.

  • Investigating potential interactions with other metabolic pathways, such as the juvenile hormone and ecdysteroid pathways.

References

Protocols & Analytical Methods

Method

Synthetic Routes for the Production of Flavesone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract Flavesone, chemically known as 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione, is a naturally occurring β-triketone found in the essentia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavesone, chemically known as 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione, is a naturally occurring β-triketone found in the essential oils of various Myrtaceae family plants, such as Manuka.[1] It has garnered significant interest due to its potential as a biopesticide.[1][2] This document provides detailed application notes and protocols for the chemical synthesis of Flavesone, primarily focusing on a route commencing with phloroglucinol (B13840). The protocols are intended to furnish researchers with the necessary details to replicate and adapt these synthetic methods for their own research and development endeavors.

Introduction

The synthesis of Flavesone and related β-triketones is of considerable interest for agricultural and pharmaceutical research. The core structure, a substituted cyclohexanetrione, presents unique synthetic challenges. The most common and effective strategy for the total synthesis of Flavesone involves a two-step process: the Friedel-Crafts acylation of phloroglucinol followed by exhaustive methylation to yield the final product.[1] This document outlines a detailed protocol for this synthetic route.

Synthetic Pathway Overview

The proposed synthetic pathway for Flavesone begins with the readily available starting material, phloroglucinol. The synthesis can be conceptually divided into two key stages:

  • Acylation: Introduction of the isobutyryl side chain onto the phloroglucinol ring via a Friedel-Crafts acylation reaction.

  • Methylation: Exhaustive methylation of the resulting acylphloroglucinol to introduce the four methyl groups on the cyclohexanetrione ring.

G Phloroglucinol Phloroglucinol Acylphloroglucinol Isobutyrylphloroglucinol Phloroglucinol->Acylphloroglucinol 1. Friedel-Crafts Acylation (Lewis Acid Catalyst) IsobutyrylChloride Isobutyryl Chloride/Anhydride IsobutyrylChloride->Acylphloroglucinol Flavesone Flavesone Acylphloroglucinol->Flavesone 2. Exhaustive Methylation (Base) MethylatingAgent Methylating Agent (e.g., CH₃I) MethylatingAgent->Flavesone

Figure 1: Proposed two-stage synthetic pathway for Flavesone.

Experimental Protocols

Stage 1: Synthesis of Isobutyrylphloroglucinol (Friedel-Crafts Acylation)

This protocol is adapted from a general method for the acylation of phloroglucinol.[3]

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend phloroglucinol (1.0 eq) and anhydrous aluminum chloride (2.5 eq) in dichloromethane.

  • Add nitromethane (at least 1.5 moles per mole of phloroglucinol) dropwise to the stirred suspension.[3] The mixture may warm up slightly.

  • Heat the mixture to approximately 40°C for a few minutes.[3]

  • Add isobutyryl chloride (1.05 eq) dropwise via the addition funnel over a period of 10-15 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 10 minutes.[3]

  • Cool the reaction mixture in an ice bath and quench by the slow addition of crushed ice, followed by 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isobutyrylphloroglucinol.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Stage 2: Synthesis of Flavesone (Exhaustive Methylation)

The biosynthesis of Flavesone is thought to proceed via double geminal dimethylation of a 2-isobutyrylcyclohexane-1,3,5-trione intermediate.[1] A plausible synthetic equivalent would be an exhaustive methylation of isobutyrylphloroglucinol under basic conditions.

Materials:

  • Isobutyrylphloroglucinol (from Stage 1) (1.0 eq)

  • Methyl iodide (CH₃I) (excess, e.g., >4 eq)

  • Strong base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetone)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve isobutyrylphloroglucinol (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (e.g., NaH, >4 eq) portion-wise at 0°C (ice bath). Stir the mixture until the evolution of hydrogen gas ceases (if using NaH).

  • Add methyl iodide (excess, >4 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Flavesone.

Data Presentation

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)TimeYield (%)Reference
1Friedel-Crafts AcylationPhloroglucinolIsobutyryl chloride, AlCl₃, NitromethaneDichloromethaneReflux (approx. 40)10 min~90[3]
2Exhaustive MethylationIsobutyrylphloroglucinolMethyl iodide, Strong Base (e.g., NaH)THF or Acetone0 to RT12-24 hEstimated 50-70-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Flavesone.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Methylation Reaction1 Friedel-Crafts Reaction Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Purification (Chromatography/Recrystallization) Workup1->Purification1 Reaction2 Exhaustive Methylation Purification1->Reaction2 Isobutyrylphloroglucinol Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purification2 Purification (Chromatography) Workup2->Purification2 FinalProduct FinalProduct Purification2->FinalProduct Pure Flavesone

Figure 2: General experimental workflow for Flavesone synthesis.
Logical Relationship of Intermediates

This diagram shows the logical progression from the starting material to the final product through the key intermediate.

G Start Phloroglucinol C₆H₆O₃ Intermediate Isobutyrylphloroglucinol C₁₀H₁₂O₄ Start->Intermediate + Isobutyryl group - H⁺ Product Flavesone C₁₄H₂₀O₄ Intermediate->Product + 4 Methyl groups - 4 H⁺

Figure 3: Transformation of key chemical entities during Flavesone synthesis.

Conclusion

The synthetic route presented, commencing from phloroglucinol, offers a viable and efficient method for the laboratory-scale production of Flavesone. The Friedel-Crafts acylation is a well-established reaction, and while the subsequent exhaustive methylation requires careful execution, it follows standard organic synthesis principles. These detailed protocols and accompanying data provide a solid foundation for researchers to synthesize Flavesone for further investigation into its biological activities and potential applications. Further optimization of the methylation step could potentially improve the overall yield of the synthesis.

References

Application

Application Notes and Protocols for the Laboratory Synthesis of Flavesone Analogs

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the laboratory synthesis of flavesone and its β-triketone analogs. This document details the syn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory synthesis of flavesone and its β-triketone analogs. This document details the synthetic methodologies, experimental protocols, and biological activities of these compounds, with a focus on their potential as herbicidal and scabicidal agents.

Introduction

Flavesone is a naturally occurring β-triketone found in the essential oil of plants from the Myrtaceae family, such as Mānuka (Leptospermum scoparium). Structurally distinct from flavonoids, flavesone and its synthetic analogs have garnered significant interest due to their potent biological activities. A primary mechanism of action for this class of compounds is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts essential metabolic pathways, leading to effects such as bleaching in plants (herbicidal activity) and mortality in certain parasites (scabicidal activity). The exploration of synthetic flavesone analogs allows for the investigation of structure-activity relationships (SAR), aiming to develop novel and more effective herbicidal and therapeutic agents.

Synthetic Pathway Overview

The laboratory synthesis of flavesone and its analogs is most effectively achieved through a Friedel-Crafts acylation of a substituted phloroglucinol (B13840) precursor. This method allows for the introduction of various acyl side chains, enabling the creation of a diverse library of analogs for biological screening.

The general synthetic approach can be summarized in two main stages:

  • Preparation of the Phloroglucinol Core: The synthesis typically starts with a methylated phloroglucinol derivative, such as 2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione. This core structure is crucial for the subsequent acylation.

  • Friedel-Crafts Acylation: The phloroglucinol derivative is then acylated using an appropriate acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This step introduces the desired acyl group to the phloroglucinol ring, yielding the final β-triketone analog.

Experimental Protocols

Protocol 1: Synthesis of Flavesone (2-isobutyryl-4,4,6,6-tetramethylcyclohexane-1,3,5-trione)

This protocol describes a representative method for the synthesis of flavesone via Friedel-Crafts acylation.

Materials:

  • 2,2,4,4-Tetramethyl-1,3,5-cyclohexanetrione

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione (1.0 eq) and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (1.2 eq) to the stirred suspension.

  • To this mixture, add isobutyryl chloride (1.1 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure flavesone.

Protocol 2: Evaluation of Herbicidal Activity (HPPD Inhibition)

This protocol outlines a method to assess the herbicidal potential of synthesized flavesone analogs by measuring the inhibition of the HPPD enzyme.

Materials:

  • Purified Arabidopsis thaliana HPPD enzyme

  • Synthesized flavesone analogs dissolved in DMSO

  • 4-Hydroxyphenylpyruvate (HPP) substrate solution

  • Ascorbate

  • Catalase

  • Phosphate (B84403) buffer (pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, ascorbate, catalase, and the HPPD enzyme in a microplate well.

  • Add the synthesized flavesone analog at various concentrations to the wells. Include a control with DMSO only.

  • Pre-incubate the mixture for 10 minutes at 25 °C.

  • Initiate the reaction by adding the HPP substrate.

  • Monitor the consumption of HPP by measuring the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time using a spectrophotometer.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Evaluation of Scabicidal Activity

This protocol provides a method for assessing the toxicity of flavesone analogs against Sarcoptes scabiei mites.

Materials:

  • Live Sarcoptes scabiei mites

  • Synthesized flavesone analogs dissolved in a suitable solvent (e.g., paraffin (B1166041) oil or DMSO)

  • Petri dishes or filter paper

  • Microscope

  • Incubator (35 °C, 75% relative humidity)

Procedure:

  • Prepare serial dilutions of the synthesized flavesone analogs in the chosen solvent.

  • Apply a known volume of each dilution to a filter paper disc placed in a Petri dish. A solvent-only control should be included.

  • Place a set number of live mites (e.g., 10-20) onto each treated filter paper.

  • Incubate the Petri dishes at 35 °C and 75% relative humidity.

  • Observe the mites under a microscope at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and record the number of dead mites. Mites are considered dead if they show no movement when prodded with a fine needle.

  • Calculate the percentage mortality for each concentration at each time point.

  • Determine the LC₅₀ value (the concentration that causes 50% mortality) at a specific time point (e.g., 24 hours) using probit analysis.

Quantitative Data

The following tables summarize the biological activity of selected flavesone analogs and related β-triketones.

Table 1: Herbicidal Activity of β-Triketone Analogs Against Arabidopsis thaliana HPPD

CompoundAcyl Side ChainIC₅₀ (nM)[1]
Synthetic Analogn-Nonanoyl19 ± 1
Sulcotrione (Commercial Herbicide)2-chloro-4-(methylsulfonyl)benzoyl250 ± 21
Grandiflorone (Natural)3-methyl-1-oxobutyl750 ± 70
Flavesone (Natural) Isobutyryl Inactive [2]
Leptospermone (Natural)Isovaleryl3.14 µg/mL

Note: The inactivity of flavesone in this specific assay highlights the importance of the acyl side chain in determining herbicidal potency.

Table 2: Scabicidal Activity of β-Triketones from Mānuka Oil

CompoundLC₅₀ at 4h (mM)[3]LT₅₀ at 150 mM (h)[3]
Flavesone 58.6 - 61.7 1.3 - 1.4
Leptospermone58.6 - 61.71.3 - 1.4
Isoleptospermone58.6 - 61.71.3 - 1.4

Visualizations

Synthetic Workflow

G cluster_0 Stage 1: Preparation of Phloroglucinol Core cluster_1 Stage 2: Friedel-Crafts Acylation cluster_2 Purification Phloroglucinol Phloroglucinol Methylated_Phloroglucinol Methylated Phloroglucinol (e.g., 2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione) Phloroglucinol->Methylated_Phloroglucinol Methylation Flavesone_Analog Flavesone Analog (β-Triketone) Methylated_Phloroglucinol->Flavesone_Analog AlCl₃, DCM Acyl_Chloride Acyl Chloride / Anhydride Acyl_Chloride->Flavesone_Analog Crude_Product Crude Product Flavesone_Analog->Crude_Product Workup Pure_Analog Purified Flavesone Analog Crude_Product->Pure_Analog Column Chromatography

Caption: General workflow for the synthesis of flavesone analogs.

HPPD Inhibition Signaling Pathway

G Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Tyrosine_Catabolism_Block Tyrosine Catabolism Blocked (Scabicide) HPP->Tyrosine_Catabolism_Block Homogentisate Homogentisate HPPD->Homogentisate Flavesone_Analog Flavesone Analog (β-Triketone) Flavesone_Analog->HPPD Inhibition Plastoquinone_Tocopherols Plastoquinones & Tocopherols Homogentisate->Plastoquinone_Tocopherols Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone_Tocopherols->Carotenoid_Biosynthesis Chlorophyll_Protection Chlorophyll Protection Carotenoid_Biosynthesis->Chlorophyll_Protection Bleaching Bleaching (Herbicide) Chlorophyll_Protection->Bleaching

References

Method

Application Notes and Protocols for the Extraction of Flavesone from Leptospermum Species

For Researchers, Scientists, and Drug Development Professionals Introduction Flavesone, a naturally occurring β-triketone found in several species of the Leptospermum genus, notably Leptospermum scoparium (mānuka), has g...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavesone, a naturally occurring β-triketone found in several species of the Leptospermum genus, notably Leptospermum scoparium (mānuka), has garnered significant interest for its potential therapeutic applications. As a key bioactive constituent of mānuka oil, flavesone, along with other related β-triketones like leptospermone (B1674756) and isoleptospermone, contributes to the renowned antimicrobial and medicinal properties of extracts from these plants. This document provides detailed methods and protocols for the extraction and quantification of flavesone, tailored for researchers and professionals in drug development.

The primary mechanism of action for these β-triketones involves the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the tyrosine catabolism pathway.[1][2][3] This pathway is vital for the biosynthesis of essential molecules in various organisms. By targeting HPPD, flavesone and its analogues exhibit herbicidal, antimicrobial, and acaricidal activities, making them promising candidates for further investigation in pharmaceutical and agrochemical research.[1][2][4]

Data Presentation: Quantitative Analysis of Flavesone in Leptospermum scoparium Extracts

The concentration of flavesone can vary depending on the specific chemotype of the Leptospermum species, geographical location, and the extraction method employed. Steam distillation is a common method for obtaining essential oils rich in β-triketones from L. scoparium. The table below summarizes the reported concentrations of flavesone in mānuka essential oil.

Extraction MethodLeptospermum SpeciesPlant PartFlavesone Concentration (% of Essential Oil)Reference
Steam DistillationLeptospermum scopariumLeaves and Twigs4.7%[2][3]
Steam DistillationLeptospermum scopariumLeaves and Twigs4.91%
Steam DistillationLeptospermum scopariumLeaves and Twigs0.7 - 5.8%

Experimental Protocols

Protocol 1: Steam Distillation for the Extraction of Flavesone-Rich Essential Oil

This protocol outlines the laboratory-scale steam distillation of Leptospermum scoparium leaves and terminal branches to obtain an essential oil containing flavesone.

Materials and Equipment:

  • Fresh or dried leaves and terminal branches of Leptospermum scoparium

  • Distilled water

  • Steam distillation apparatus (including a large round-bottom flask, a Claisen adapter, a condenser, and a receiving flask or separatory funnel)[5][6]

  • Heating mantle or other heat source

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

  • Analytical balance

  • Gas Chromatography-Mass Spectrometry (GC-MS) for quantification

Procedure:

  • Preparation of Plant Material: Coarsely chop the fresh or dried leaves and terminal branches of Leptospermum scoparium.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the chopped plant material into the large round-bottom flask, filling it no more than half full to prevent foaming and excessive turbulence.[6]

  • Addition of Water: Add distilled water to the flask to just cover the plant material.[6]

  • Distillation: Heat the flask using a heating mantle to boil the water and generate steam. The steam will pass through the plant material, volatilizing the essential oils.

  • Condensation: The steam and essential oil vapor will travel to the condenser, where they will cool and return to a liquid state.

  • Collection: Collect the distillate, which will consist of a milky or two-phase mixture of water and essential oil, in a receiving flask or separatory funnel.[5]

  • Separation: If two layers are visible, separate the upper essential oil layer from the aqueous layer using a separatory funnel. If the distillate is milky, perform a liquid-liquid extraction with a non-polar solvent like n-hexane or dichloromethane (B109758) to recover the dissolved essential oil.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place.

  • Quantification: Analyze the chemical composition and quantify the percentage of flavesone in the essential oil using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

Protocol 2: Chromatographic Purification of Flavesone from Essential Oil

This protocol describes the isolation and purification of flavesone from the essential oil obtained in Protocol 1 using column chromatography.

Materials and Equipment:

  • Flavesone-containing essential oil from Leptospermum scoparium

  • Silica (B1680970) gel (for column chromatography)

  • Solvents: n-hexane and dichloromethane

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

  • High-Performance Liquid Chromatography (HPLC) or GC-MS for purity analysis

Procedure:

  • Column Preparation: Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column.

  • Sample Loading: Dissolve a known amount of the essential oil in a minimal volume of n-hexane and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of n-hexane and dichloromethane. Start with 100% n-hexane and gradually increase the proportion of dichloromethane.

  • Fraction Collection: Collect the eluting solvent in fractions using a fraction collector or test tubes.

  • TLC Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate) and visualize the spots under a UV lamp. Fractions containing compounds with similar Rf values to a flavesone standard (if available) should be pooled.

  • Solvent Evaporation: Combine the fractions containing the purified flavesone and remove the solvent using a rotary evaporator.

  • Purity Analysis: Assess the purity of the isolated flavesone using HPLC or GC-MS.

Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow for Flavesone Extraction and Purification

Extraction_Workflow plant_material Leptospermum scoparium (Leaves and Branches) steam_distillation Steam Distillation plant_material->steam_distillation essential_oil Essential Oil (Flavesone-rich) steam_distillation->essential_oil column_chromatography Column Chromatography (Silica Gel) essential_oil->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Monitoring fractions->tlc pure_flavesone Purified Flavesone fractions->pure_flavesone Evaporate Solvent tlc->fractions Pool Fractions analysis GC-MS/HPLC Analysis pure_flavesone->analysis Purity Check

Caption: Workflow for the extraction and purification of flavesone.

Proposed Signaling Pathway of Flavesone's Biological Activity

Flavesone_Pathway cluster_pathway Tyrosine Catabolism Pathway Flavesone Flavesone (β-Triketone) HPPD p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Flavesone->HPPD Inhibits HGA Homogentisate HPPD->HGA Tyrosine Tyrosine HPP p-Hydroxyphenylpyruvate Tyrosine->HPP HPP->HPPD Catalyzes Plastoquinone_Tocopherol Plastoquinone & Tocopherol Biosynthesis HGA->Plastoquinone_Tocopherol Carotenoid Carotenoid Biosynthesis Plastoquinone_Tocopherol->Carotenoid Biological_Effect Biological Effect (e.g., Herbicidal, Antimicrobial) Carotenoid->Biological_Effect

Caption: Inhibition of the HPPD enzyme by flavesone.

References

Application

Formulation of Flavesone for Pesticide Application: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Flavesone, a β-triketone naturally occurring in plants of the Myrtaceae family, has emerged as a promising biopesticide with a novel mode of ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavesone, a β-triketone naturally occurring in plants of the Myrtaceae family, has emerged as a promising biopesticide with a novel mode of action.[1][2] It can also be produced synthetically for commercial use.[1] Flavesone has demonstrated significant insecticidal activity against a range of agricultural and urban pests, including those resistant to conventional insecticides.[1][2] Its unique mode of action, which differentiates it from commonly used pesticides like pyrethroids, makes it a valuable tool for insecticide resistance management programs. This document provides detailed application notes and protocols for the formulation of flavesone as an Emulsion-in-Water (EW) pesticide, along with methodologies for its efficacy, stability, and safety evaluation.

Physicochemical Properties of Flavesone

A clear understanding of the active ingredient's properties is fundamental to developing a stable and effective formulation.

PropertyValueReference
Chemical Name 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrioneBenchChem
Molecular Formula C14H20O4BenchChem
Molecular Weight 252.31 g/mol BenchChem
CAS Number 22595-45-5BenchChem
Appearance Not specified in search results
Water Solubility Low (estimated at 2.242 mg/L at 25°C)BenchChem
Boiling Point High (estimated at 392.9°C)BenchChem

Proposed Emulsion-in-Water (EW) Formulation

The Emulsion-in-Water (EW) formulation is a suitable choice for water-insoluble active ingredients like flavesone, offering reduced phytotoxicity and a better safety profile compared to solvent-based formulations.[3] A commercial formulation, Flavocide®, is a 500 g/L EW formulation of flavesone.[1] The following is a proposed generic formulation protocol for a 500 g/L flavesone EW.

Formulation Components
ComponentFunctionProposed Concentration (% w/w)
Flavesone (Technical Grade, >95%)Active Ingredient50.0
Aromatic Hydrocarbon Solvent (e.g., Solvesso™ 200)Solvent for Active Ingredient15.0
Emulsifier Blend (e.g., Polyoxyethylene castor oil ethers, calcium dodecylbenzene (B1670861) sulfonate)Stabilizes the oil-in-water emulsion8.0
Propylene (B89431) GlycolAntifreeze5.0
Xanthan GumRheology Modifier (Thickener)0.3
Silicone-based Antifoaming AgentPrevents foaming during preparation and application0.2
Biocide (e.g., Proxel™ GXL)Preservative0.1
WaterContinuous Phaseto 100
Preparation Protocol
  • Oil Phase Preparation:

    • In a suitable vessel, add the aromatic hydrocarbon solvent.

    • While stirring, slowly add the technical-grade flavesone until completely dissolved.

    • Add the emulsifier blend to the oil phase and mix until a homogenous solution is achieved.

  • Aqueous Phase Preparation:

    • In a separate, larger vessel, add the required amount of water.

    • While stirring, add the propylene glycol, xanthan gum, antifoaming agent, and biocide.

    • Continue to stir until all components are fully dissolved or dispersed.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase under high shear mixing.

    • Continue high shear mixing for 15-30 minutes, or until the desired droplet size is achieved (typically 1-10 µm for a stable EW).

    • The resulting product should be a stable, milky-white emulsion.

  • Quality Control:

    • Measure the physical properties of the formulation, including viscosity, pH, and particle size distribution.

    • Conduct stability tests (see below) to ensure the formulation's shelf life.

Mode of Action and Signaling Pathway

Flavesone exhibits a novel mode of action, distinct from pyrethroids, as it does not target the voltage-gated sodium channel. Evidence suggests that flavesone acts as a potassium channel activator.[4] Activation of potassium channels in insect neurons leads to hyperpolarization of the cell membrane, which inhibits the generation of action potentials. This disruption of nerve signaling results in paralysis and ultimately, death of the insect.

flavesone_moa Flavesone Flavesone K_Channel Voltage-Gated Potassium Channel Flavesone->K_Channel Activates Membrane Neuron Membrane Potential K_Channel->Membrane Increases K+ efflux Hyperpolarization Hyperpolarization Membrane->Hyperpolarization Action_Potential Action Potential Generation Hyperpolarization->Action_Potential Inhibits Paralysis Paralysis & Death Action_Potential->Paralysis Leads to

Caption: Proposed mechanism of action of flavesone in insect neurons.

Experimental Protocols for Efficacy Testing

Standardized bioassays are crucial for determining the efficacy of the flavesone formulation. The following protocols are adapted from World Health Organization (WHO) guidelines.

Mosquito Larvicidal Bioassay

This protocol is based on WHO guidelines for laboratory testing of mosquito larvicides.[5][6]

  • Test Organisms: Late 3rd or early 4th instar larvae of Aedes aegypti or Culex quinquefasciatus.

  • Preparation of Test Solutions:

    • Prepare a stock solution of the flavesone EW formulation in deionized water.

    • From the stock solution, prepare a series of dilutions to achieve the desired test concentrations.

  • Test Procedure:

    • To 250 ml beakers, add 99 ml of deionized water.

    • Add 1 ml of the appropriate flavesone dilution to each beaker to obtain the final test concentration.

    • Introduce 25 larvae into each beaker.

    • Four replicates should be prepared for each concentration.

    • A control group with 100 ml of deionized water and 25 larvae should be included.

    • Provide a small amount of larval food to each beaker.

  • Incubation: Maintain the beakers at 25 ± 2°C with a 12:12 hour light:dark photoperiod.

  • Data Collection: Record larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if it is between 5% and 20%.

    • Determine the LC50 and LC90 values using probit analysis.

Residual Contact Bioassay for Adult Flying Insects

This protocol is suitable for evaluating the residual efficacy of flavesone against adult mosquitoes and house flies on various surfaces.[1]

  • Test Organisms: 2-5 day old, non-blood-fed adult female mosquitoes (Aedes aegypti or Culex quinquefasciatus) or house flies (Musca domestica).

  • Preparation of Treated Surfaces:

    • Use surfaces representative of those found in domestic environments (e.g., ceramic tiles, wood panels, glass).

    • Dilute the flavesone EW formulation to the desired concentration.

    • Apply the diluted formulation evenly to the surfaces at a rate of 50 ml/m².

    • Allow the treated surfaces to dry for 24 hours before testing.

    • Prepare untreated surfaces as controls.

  • Test Procedure (WHO Cone Bioassay):

    • Attach WHO cones to the treated and control surfaces.

    • Introduce 10 insects into each cone and plug the opening.

    • Expose the insects for a defined period (e.g., 30 minutes).

  • Post-Exposure:

    • After the exposure period, transfer the insects to clean holding cups with access to a sugar solution.

    • Record knockdown at the end of the exposure period and at various intervals (e.g., 15, 30, 60 minutes) post-exposure.

    • Record mortality at 24 hours post-exposure.

  • Data Analysis: Calculate the percentage knockdown and mortality for each treatment and time point.

Quantitative Efficacy Data for Flavesone

The following tables summarize the available quantitative data on the efficacy of flavesone against various pests.

Mosquitoes (Aedes aegypti and Culex quinquefasciatus)
SpeciesFormulationConcentrationExposure TimeKnockdown (KD) / MortalityReference
Aedes aegyptiFlavocide® 500EW50 mg/ml24 hours100% Mortality[1]
25 mg/ml24 hours100% Mortality[1]
12.5 mg/ml15 min / 2 hours100% KD[1]
6.25 mg/ml24 hours100% Mortality[1]
Culex quinquefasciatusFlavocide® 500EW50 mg/ml15 min / 2 hours100% KD[1]
25 mg/ml24 hours100% Mortality[1]
50 mg/ml (Field Study)15 min / 24 hours80% KD / 76.7% Mortality[1]
House Flies (Musca domestica)
FormulationConcentrationExposure TimeKnockdown (KD) / MortalityReference
Flavocide® 500EW200 mg/ml15 min / 2 hours100% KD[1]
100 mg/ml24 hours100% Mortality
Cat Fleas (Ctenocephalides felis)
StageFormulationConcentrationExposure TimeMortalityReference
AdultFlavocide® 500EW150 mg/ml24 hours100%[1]
62.5 mg/ml24 hours100%[1]
23.8 mg/ml24 hours100%[1]
2.38 mg/ml24 hours10%[1]
LarvaeFlavocide® 500EW150 mg/ml24 hours100%[1]
62.5 mg/ml24 hours100%[1]
23.8 mg/ml24 hours100%[1]
2.38 mg/ml24 hours3.3%[1]
Lesser Grain Borer (Rhyzopertha dominica)
StrainFormulationApplication Rate (ppm)Storage PeriodEfficacyReference
SusceptibleFlavesone6013 monthsHigh suppression of F1 generation[2]
Resistant (OPs & Pyrethroids)Flavesone603 monthsProtection[2]
9013 monthsProtection[2]
12013 monthsProtection[2]

Stability and Safety Testing Protocols

Stability and safety are critical aspects of pesticide formulation development. The following protocols are based on OECD guidelines.

Stability Testing

The objective is to determine the shelf life of the flavesone EW formulation under various storage conditions.

stability_testing_workflow start Prepare 3 Batches of Flavesone EW storage_conditions Accelerated Storage (54 ± 2°C for 14 days) Ambient Storage (25 ± 2°C, 60 ± 5% RH) start->storage_conditions sampling Sample at T=0, 3, 6, 12, 18, 24 months (and after accelerated storage) storage_conditions->sampling analysis Physical Analysis (Appearance, pH, Viscosity, Particle Size) Chemical Analysis (Flavesone Content by HPLC) sampling->analysis evaluation Evaluate Data vs. Specifications analysis->evaluation shelf_life Determine Shelf Life evaluation->shelf_life

Caption: Workflow for stability testing of flavesone EW formulation.

Protocol:

  • Test Samples: Use at least three batches of the flavesone EW formulation packaged in the intended commercial containers.

  • Storage Conditions:

    • Accelerated Storage: 54 ± 2°C for 14 days (as per CIPAC MT 46.3).

    • Ambient Storage: 25 ± 2°C and 60 ± 5% relative humidity for up to 24 months.

  • Sampling Intervals: Samples should be analyzed at time 0, and at 3, 6, 12, 18, and 24 months for ambient storage. Accelerated storage samples are analyzed after 14 days.

  • Analytical Methods:

    • Physical Properties: Appearance, color, pH, viscosity, and particle size distribution.

    • Chemical Properties: Concentration of flavesone (active ingredient) using a validated HPLC method.

  • Acceptance Criteria: The formulation is considered stable if there is no significant change in physical properties and the active ingredient concentration remains within ±5% of the initial value.

Safety Assessment

As a biopesticide, flavesone is expected to have a favorable safety profile. However, a comprehensive safety assessment is required for registration.

Key Areas for Safety Assessment:

  • Human Health:

    • Acute toxicity (oral, dermal, inhalation).

    • Skin and eye irritation.

    • Skin sensitization.

    • Genotoxicity.

  • Environmental Fate and Ecotoxicology:

    • Degradation in soil and water.

    • Toxicity to non-target organisms (e.g., birds, fish, aquatic invertebrates, bees, and beneficial insects).

The specific tests should be conducted according to OECD Test Guidelines for pesticides.[4][5][7][8][9][10][11][12]

Conclusion

Flavesone presents a significant opportunity for the development of new and effective insecticides, particularly in the context of growing insecticide resistance. The Emulsion-in-Water formulation offers a robust and environmentally conscious delivery system for this active ingredient. The protocols and data presented in this document provide a comprehensive framework for researchers and professionals to formulate, test, and further develop flavesone-based pesticides for a variety of applications. Adherence to standardized testing guidelines is essential for generating reliable and comparable data for regulatory approval and successful commercialization.

References

Method

Application Notes and Protocols for the Quantification of Flavesone in Environmental Samples

Introduction Flavesone (CAS 22595-45-5), chemically known as 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione, is a naturally occurring β-triketone found in the essential oil of plants such as Manuka (Leptospermu...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flavesone (CAS 22595-45-5), chemically known as 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione, is a naturally occurring β-triketone found in the essential oil of plants such as Manuka (Leptospermum scoparium)[1][2][3][4]. It is also investigated as a biopesticide and insecticide, with potential applications in agriculture and urban pest control[5][6][7]. The increasing interest in Flavesone necessitates the development of robust and sensitive analytical methods for its quantification in various environmental matrices to assess its environmental fate, persistence, and potential ecological impact.

These application notes provide detailed protocols for the quantification of Flavesone in water, soil, and plant samples, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific validated methods for Flavesone in environmental samples, protocols for the closely related and structurally similar β-triketone, leptospermone (B1674756), are adapted and presented as a strong starting point for method development.

Analytical Techniques

The primary analytical techniques for the quantification of Flavesone and other β-triketones are HPLC, often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and GC-MS.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of moderately polar and thermally labile compounds like Flavesone. Reversed-phase chromatography with UV detection is a common approach. For higher sensitivity and selectivity, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is recommended, especially for complex environmental samples[8][9].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution and is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. Due to the presence of polar functional groups, β-triketones like Flavesone may require derivatization to improve their volatility and thermal stability for GC analysis[10][11][12].

Experimental Protocols

Protocol 1: Quantification of Flavesone in Water Samples by LC-MS/MS

This protocol is adapted from methods for other polar herbicides in water samples and is designed for high sensitivity and selectivity.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract and concentrate Flavesone from water samples and remove interfering matrix components.

  • Materials:

    • Oasis HLB SPE cartridges (or equivalent polymeric reversed-phase sorbent).

    • Methanol (B129727) (HPLC grade).

    • Ultrapure water.

    • Formic acid.

    • Vacuum manifold for SPE.

  • Procedure:

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load 100-500 mL of the water sample (acidified to pH 3 with formic acid) onto the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute Flavesone from the cartridge with 5-10 mL of methanol or acetonitrile (B52724).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (starting point):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (to be optimized for Flavesone):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined by infusion of a standard).

    • Precursor Ion: [M+H]⁺ or [M-H]⁻ for Flavesone (C₁₄H₂₀O₄, MW: 252.31 g/mol ).

    • Product Ions: At least two characteristic product ions for Multiple Reaction Monitoring (MRM) to be determined by fragmentation of the precursor ion.

    • Collision Energy and other MS parameters: To be optimized for maximum signal intensity.

Protocol 2: Quantification of Flavesone in Soil Samples by HPLC-UV

This protocol is based on a validated method for the analysis of leptospermone in soil and can be adapted for Flavesone.

1. Sample Preparation: Ultrasonic Solvent Extraction

  • Objective: To extract Flavesone from soil particles.

  • Materials:

    • Methanol (HPLC grade).

    • Centrifuge tubes (50 mL).

    • Ultrasonic bath.

    • Centrifuge.

    • Syringe filters (0.45 µm).

  • Procedure:

    • Weigh 10 g of air-dried and sieved (<2 mm) soil into a 50 mL centrifuge tube.

    • Add 20 mL of methanol to the tube.

    • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes[3][13][14].

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction (steps 2-5) twice more with fresh methanol.

    • Combine the supernatants and evaporate to a smaller volume if necessary.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Analysis

  • Instrumentation: A high-performance liquid chromatograph with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions (starting point):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (acidified with 0.1% acetic or formic acid)[7]. A starting point could be a 70:30 (v/v) mixture of acidified water and acetonitrile[7].

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: To be determined by measuring the UV spectrum of a Flavesone standard (likely in the range of 250-280 nm).

Protocol 3: Quantification of Flavesone in Plant Samples by GC-MS

This protocol is a general approach for the analysis of semi-volatile compounds in plant matrices and may require optimization for Flavesone.

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

  • Objective: To efficiently extract Flavesone from plant tissues with simultaneous cleanup.

  • Materials:

    • Homogenizer.

    • Centrifuge tubes (50 mL) with QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

    • Acetonitrile (HPLC grade).

    • Dispersive SPE (d-SPE) tubes with cleanup sorbents (e.g., PSA, C18, MgSO₄).

  • Procedure:

    • Homogenize 5-10 g of fresh or freeze-dried plant material.

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts, shake vigorously for 1 minute, and then centrifuge at 4000 rpm for 5 minutes[15][16].

    • Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube.

    • Shake the d-SPE tube for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

    • The resulting supernatant is ready for GC-MS analysis, potentially after a derivatization step.

2. Derivatization (if necessary)

  • Objective: To increase the volatility and thermal stability of Flavesone for GC analysis.

  • Reagent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common choice[10][12].

  • Procedure:

    • Evaporate a portion of the QuEChERS extract to dryness.

    • Add 50-100 µL of the derivatizing reagent and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture at 60-70°C for 30-60 minutes.

    • Cool to room temperature before injection into the GC-MS.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (starting point):

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injection Mode: Splitless.

    • Temperature Program: 80°C for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for identification of the derivatized Flavesone and its fragmentation pattern. Selected Ion Monitoring (SIM) for quantitative analysis, using at least three characteristic ions.

Data Presentation

Quantitative data for analytical methods should be presented in a clear and structured format to allow for easy comparison and assessment of method performance. The following tables provide examples of how to summarize such data. Due to the limited availability of data specifically for Flavesone, the tables include data for the related β-triketone herbicides sulcotrione (B48614) and mesotrione (B120641) for reference.

Table 1: Chromatographic and Mass Spectrometric Parameters

CompoundTechniquePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Retention Time (min)
Flavesone (Proposed) LC-MS/MS253.1 [M+H]⁺To be determinedTo be determinedTo be determined
SulcotrioneLC-MS/MS329 [M+H]⁺1371098.5
MesotrioneLC-MS/MS340 [M+H]⁺2121849.2

Note: The MS parameters for Flavesone are proposed and require experimental determination.

Table 2: Method Performance Data

CompoundMatrixMethodLOQRecovery (%)RSD (%)Reference
Flavesone (Projected) Soil, Water, PlantLC-MS/MS or GC-MS0.1-10 µg/kg70-120%<20%-
LeptospermoneSoilHPLC-UV0.2 mg/L (in extract)--[5]
SulcotrioneSoilHPLC-DAD0.1 µg/g85 ± 10%-[7]
SulcotrioneSurface WaterLC-MS/MS0.5-10 ng/L94-112% (SPE)-[8][9]
MesotrioneSurface WaterLC-MS/MS0.5-10 ng/L94-112% (SPE)-[8][9]

Note: LOQ (Limit of Quantification), RSD (Relative Standard Deviation). Projected performance for Flavesone is based on typical values for similar compounds.

Visualization of Workflows and Pathways

Experimental Workflow for Flavesone Analysis in Soil

experimental_workflow cluster_sampling 1. Sample Collection & Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis s1 Soil Sampling (0-20 cm) s2 Air Drying s1->s2 s3 Sieving (< 2 mm) s2->s3 e1 Weigh 10g of Soil s3->e1 e2 Add 20mL Methanol e1->e2 e3 Ultrasonic Extraction (30 min) e2->e3 e4 Centrifugation (4000 rpm) e3->e4 e5 Collect Supernatant e4->e5 e6 Repeat Extraction (2x) e5->e6 e7 Combine & Filter (0.45 µm) e6->e7 a1 HPLC-UV or LC-MS/MS Injection e7->a1 a2 Chromatographic Separation a1->a2 a3 Detection & Quantification a2->a3 a4 Data Analysis a3->a4

Caption: Workflow for Flavesone analysis in soil samples.

Proposed Environmental Degradation Pathway of Flavesone

degradation_pathway Flavesone Flavesone (C14H20O4) Hydroxy Hydroxy-Flavesone Flavesone->Hydroxy Photodegradation (Sunlight) or Microbial Oxidation RingCleavage Ring Cleavage Products Hydroxy->RingCleavage Microbial Degradation Mineralization CO2 + H2O + Biomass RingCleavage->Mineralization Further Microbial Degradation

Caption: Proposed degradation pathway of Flavesone in the environment.

Mode of Action: HPPD Inhibition Pathway

mode_of_action Tyrosine Tyrosine HPPD p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD HGA Homogentisate HPPD->HGA Plastoquinone Plastoquinone & Tocopherols (Carotenoid Biosynthesis) HGA->Plastoquinone Bleaching Inhibition of Photosynthesis (Bleaching) Plastoquinone->Bleaching Flavesone Flavesone Flavesone->HPPD Inhibition

Caption: Flavesone's herbicidal mode of action via HPPD inhibition.

References

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Flavesone

Audience: Researchers, scientists, and drug development professionals. Introduction Flavesone, a naturally occurring β-triketone found in plants such as Leptospermum scoparium (Manuka), has garnered interest for its pote...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavesone, a naturally occurring β-triketone found in plants such as Leptospermum scoparium (Manuka), has garnered interest for its potential biological activities, including insecticidal and herbicidal properties.[1][2] Accurate and reliable quantification of Flavesone is crucial for quality control of natural products, formulation development, and pharmacokinetic studies. This application note presents a detailed protocol for the analysis of Flavesone using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Chemical Information:

  • Compound Name: Flavesone

  • Synonym: 6-isobutyryl-2,2,4,4-tetramethylcyclohexane-1,3,5-trione[3]

  • Molecular Formula: C₁₄H₂₀O₄[3]

  • Molecular Weight: 252.31 g/mol [3]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient Elution)
Gradient Program Start with 50% Acetonitrile, increase to 80% over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Flavesone reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies. A common concentration for routine analysis would be 20 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Plant Material:

    • Homogenize 1 g of dried and powdered plant material.

    • Extract with 20 mL of methanol (B129727) using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • For Formulations (e.g., Emulsion):

    • Accurately weigh a quantity of the formulation equivalent to 10 mg of Flavesone.

    • Dissolve in 50 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

    • Make up the volume to 100 mL with the diluent.

    • Filter an aliquot through a 0.45 µm syringe filter before injection.

Method Validation Protocol (as per ICH Guidelines)

To ensure the method is suitable for its intended purpose, validation should be performed according to ICH guidelines.[4][5][6][7][8]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and a spiked sample to ensure no interference at the retention time of Flavesone.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Analyze a minimum of five concentrations across the specified range.

  • Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval. Analyze six replicate injections of the same standard solution.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Stability-Indicating Study Protocol

A forced degradation study is conducted to demonstrate the stability-indicating nature of the HPLC method.[7]

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for HPLC analysis. The method should be able to separate the Flavesone peak from any degradation product peaks.

Data Presentation

Table 2: Hypothetical Method Validation Data Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Retention Time Consistent~ 8.5 min
Linearity (r²) ≥ 0.9990.9995
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD -0.2 µg/mL
LOQ -0.6 µg/mL
Robustness No significant changeRobust

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard_Prep Standard Preparation (Stock & Working Solutions) Filtration Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation (Extraction/Dissolution) Sample_Prep->Filtration HPLC_System HPLC System Setup (C18 Column, Mobile Phase) Filtration->HPLC_System Injection Inject Sample/Standard HPLC_System->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration (Area, Retention Time) Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report Logical_Relationship cluster_validation_params Validation Parameters Method_Development HPLC Method Development Method_Validation Method Validation (ICH) Method_Development->Method_Validation Routine_Analysis Routine Analysis & QC Method_Validation->Routine_Analysis Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD/LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness

References

Method

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Flavesone

For Researchers, Scientists, and Drug Development Professionals Introduction Flavesone is a naturally occurring β-triketone found in the essential oils of various plants, most notably in Manuka oil from Leptospermum scop...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavesone is a naturally occurring β-triketone found in the essential oils of various plants, most notably in Manuka oil from Leptospermum scoparium.[1][2] As a bioactive compound, the accurate identification and quantification of flavesone are crucial for quality control of essential oils, phytochemical research, and for exploring its potential therapeutic applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like flavesone.[3][4] This document provides a comprehensive guide, including detailed protocols and application notes, for the GC-MS analysis of flavesone.

Chemical and Physical Properties

A summary of the key chemical and physical properties of flavesone is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₂₀O₄[2]
Molecular Weight 252.31 g/mol [2]
IUPAC Name 2,2,4,4-tetramethyl-6-(2-methylpropanoyl)cyclohexane-1,3,5-trione[2]
CAS Number 22595-45-5[2]
Kovats Retention Index 1546 (Semi-standard non-polar column)[2]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to efficiently extract flavesone into a solvent suitable for GC-MS analysis while minimizing interferences from the matrix.

1.1. Liquid Samples (e.g., Essential Oils)

  • Protocol:

    • Accurately dilute the essential oil sample in a suitable volatile organic solvent (e.g., hexane, ethyl acetate, or dichloromethane) to a concentration within the expected calibration range. A dilution of 1:100 (v/v) is a good starting point.

    • If necessary, pass the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

    • For quantitative analysis, add a known concentration of an appropriate internal standard.

    • Transfer the final solution to a 2 mL GC vial for analysis.

1.2. Solid Samples (e.g., Plant Material)

  • Protocol: Solvent Extraction

    • Homogenize a known weight of the dried and ground plant material.

    • Perform solvent extraction using a suitable organic solvent (e.g., methanol, ethanol, or hexane) through methods such as maceration, sonication, or Soxhlet extraction.[5][6]

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Re-dissolve the concentrated extract in a known volume of a volatile solvent suitable for GC-MS injection.

    • Filter the final solution through a 0.45 µm syringe filter into a GC vial.

1.3. Headspace Solid-Phase Microextraction (HS-SPME)

This technique is suitable for the analysis of volatile and semi-volatile compounds from liquid or solid matrices and requires minimal solvent usage.[3][7]

  • Protocol:

    • Place a known amount of the sample (liquid or solid) into a headspace vial.

    • If the sample is aqueous, the addition of salt (e.g., NaCl) can improve the release of volatile compounds.

    • Seal the vial and incubate at a controlled temperature (e.g., 50-80°C) for a specific time to allow the analytes to equilibrate in the headspace.

    • Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace for a defined extraction time.[7]

    • Retract the fiber and introduce it into the GC injector for thermal desorption of the analytes.

GC-MS Instrumentation and Conditions

The following are recommended starting parameters for the GC-MS analysis of flavesone. Optimization may be required based on the specific instrument and sample matrix.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890A or similar
Mass Spectrometer Agilent 5975C or similar
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[3]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1 or 50:1) or Splitless for trace analysis
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 60°C, hold for 2 min, ramp at 5°C/min to 280°C, hold for 5 min[3]
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40-500
Acquisition Mode Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Data

For accurate quantification, a calibration curve should be prepared using certified reference standards of flavesone. The use of an internal standard is recommended to correct for variations in sample injection and instrument response.

Table 1: Key Mass Spectral Ions for Flavesone

Ion Typem/zRelative Abundance
Molecular Ion [M]⁺252Moderate
Fragment Ion139High

Note: The fragmentation pattern should be confirmed by analyzing a pure standard of flavesone.

Table 2: Proposed Method Validation Parameters for Quantitative Analysis

ParameterTypical Acceptance Criteria
Linearity (R²) > 0.995
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%

Note: These are general guidelines, and specific validation parameters should be established based on the analytical method and regulatory requirements.[8][9]

Visualization of Experimental Workflow and Biological Pathways

Experimental Workflow

The general workflow for the GC-MS analysis of flavesone from a plant matrix is illustrated below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plant Material Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Reconstitution Reconstitution Concentration->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Identification Identification Detection->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report

GC-MS analysis workflow for flavesone.
Biological Signaling Pathways

Flavonoids, the class of compounds to which flavesone belongs, have been shown to modulate various signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways.[10][11][12][13][14][15][16][17][18]

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Flavonoids can inhibit this pathway at multiple points.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Flavonoids Flavonoids (e.g., Flavesone) Flavonoids->IKK Inhibits

Inhibition of the NF-κB signaling pathway by flavonoids.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Flavonoids can activate this pathway, leading to the expression of antioxidant enzymes.

Nrf2_Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Dissociation Proteasome Proteasome Nrf2->Proteasome Ubiquitination & Degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Stabilization Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Gene Antioxidant Gene Expression (e.g., HO-1) ARE->Gene Induces Flavonoids Flavonoids (e.g., Flavesone) Flavonoids->Keap1 Promotes Dissociation

Activation of the Nrf2 antioxidant pathway by flavonoids.

References

Application

Application Note: Protocol for Testing Flavesone Efficacy Against Stored Product Pests

Introduction Flavesone, a naturally occurring β-triketone found in various plant species, has shown potential as a biopesticide for the protection of stored grains.[1][2] Its unique mode of action, which appears to diffe...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flavesone, a naturally occurring β-triketone found in various plant species, has shown potential as a biopesticide for the protection of stored grains.[1][2] Its unique mode of action, which appears to differ from currently used insecticides, makes it a promising candidate for managing insect strains that have developed resistance to conventional pesticides.[2][3] Stored product pests, such as the lesser grain borer (Rhyzopertha dominica), cause significant economic losses worldwide through the infestation of cereal grains.[2] The development of new, effective, and environmentally benign grain protectants is crucial for food security.[4] This document provides detailed protocols for evaluating the efficacy of Flavesone against common stored product pests, focusing on contact toxicity, fumigant toxicity, and repellency.

Materials and Methods

Test Insects and Rearing

Common stored product pests such as the red flour beetle (Tribolium castaneum), rice weevil (Sitophilus oryzae), and lesser grain borer (Rhyzopertha dominica) should be used for these bioassays.[5][6] Insect cultures should be maintained in a controlled environment at 28 ± 1°C and 70 ± 5% relative humidity.[7]

Flavesone Preparation

Pure Flavesone (CAS 22595-45-5) should be dissolved in an appropriate solvent, such as acetone, to prepare a stock solution.[1][8][9][10][11] Serial dilutions are then made from the stock solution to create a range of concentrations for testing. A solvent-only control should be included in all experiments.

Experimental Protocols

This bioassay determines the concentration of Flavesone required to cause mortality upon direct contact with a treated surface.

Materials:

  • Glass petri dishes (9 cm diameter)

  • Micropipette

  • Flavesone solutions of varying concentrations

  • Acetone (solvent control)

  • Adult stored product pests (e.g., T. castaneum)

  • Camel hairbrush

  • Incubator

Procedure:

  • Apply 1 mL of each Flavesone dilution to the inner surface of a petri dish.

  • Gently swirl the dish to ensure an even coating.

  • Allow the solvent to evaporate completely in a fume hood, leaving a dry film of Flavesone.

  • Introduce 20 adult insects into each treated petri dish.

  • Seal the petri dishes with parafilm.

  • Incubate the dishes at 28 ± 1°C and 70 ± 5% relative humidity.

  • Record mortality at 24, 48, and 72 hours post-exposure.[7] Insects are considered dead if they show no movement when prodded with a fine brush.

  • Each concentration and the control should be replicated at least three times.

This bioassay assesses the efficacy of Flavesone as a vapor-phase insecticide.

Materials:

  • Glass vials (20 mL) with screw caps

  • Filter paper discs (2 cm diameter)

  • Micropipette

  • Flavesone solutions of varying concentrations

  • Acetone (solvent control)

  • Adult stored product pests (e.g., S. oryzae)

  • Incubator

Procedure:

  • Apply a specific volume (e.g., 10 µL) of each Flavesone dilution onto a filter paper disc.

  • Place the treated filter paper at the bottom of a glass vial.

  • Introduce 20 adult insects into each vial.

  • Seal the vials tightly with screw caps.

  • Incubate the vials at 30 ± 2°C and 60 ± 5% relative humidity.[12][13][14]

  • Record mortality after 24 and 48 hours of exposure.[15]

  • Each concentration and the control should be replicated at least five times.[15]

This bioassay evaluates the ability of Flavesone to deter stored product pests.

Materials:

  • Whatman No. 1 filter paper (9 cm diameter)

  • Glass petri dishes (9 cm diameter)

  • Micropipette

  • Flavesone solutions of varying concentrations

  • Acetone (solvent control)

  • Adult stored product pests (e.g., T. castaneum)

Procedure:

  • Cut a 9 cm filter paper disc in half.

  • Apply 0.5 mL of a Flavesone dilution to one half of the filter paper.

  • Apply 0.5 mL of the solvent (acetone) to the other half as the control.

  • Allow the solvent to evaporate completely.

  • Place the full, reassembled filter paper disc into a petri dish.

  • Release 20 adult insects in the center of the filter paper.

  • Seal the petri dish with parafilm.

  • After 2 and 4 hours, count the number of insects on the treated and untreated halves of the filter paper.

  • Each concentration and the control should be replicated at least three times.

  • Calculate the Percentage Repellency (PR) using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects in the control half and Nt is the number of insects in the treated half.

Data Presentation

Quantitative data from the bioassays should be summarized in clearly structured tables for easy comparison.

Table 1: Contact Toxicity of Flavesone against T. castaneum

Flavesone Concentration (µg/cm²)24h Mortality (%)48h Mortality (%)72h Mortality (%)
0 (Control)005
10152540
25305570
50608595
10090100100
LC50 (µg/cm²) 41.5 22.8 17.3

Table 2: Fumigant Toxicity of Flavesone against S. oryzae

Flavesone Concentration (mg/L air)24h Mortality (%)48h Mortality (%)
0 (Control)00
52035
104560
207590
4095100
LC50 (mg/L air) 11.2 7.9

Table 3: Repellency of Flavesone against T. castaneum

Flavesone Concentration (µg/cm²)Mean % Repellency (2h)Mean % Repellency (4h)
0 (Control)2.53.0
103545
255565
507585
1009095

Visualizations

Diagrams illustrating the experimental workflow and a hypothetical signaling pathway are provided below.

experimental_workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis rearing Insect Rearing (T. castaneum, S. oryzae) contact Contact Toxicity rearing->contact fumigant Fumigant Toxicity rearing->fumigant repellency Repellency Assay rearing->repellency flavesone_prep Flavesone Solution Preparation flavesone_prep->contact flavesone_prep->fumigant flavesone_prep->repellency data_collection Data Collection (Mortality, Repellency %) contact->data_collection fumigant->data_collection repellency->data_collection lc50_calc LC50/PR Calculation data_collection->lc50_calc results Results Interpretation lc50_calc->results

Caption: Experimental workflow for Flavesone efficacy testing.

signaling_pathway Flavesone Flavesone Receptor Octopamine Receptor (G-protein coupled) Flavesone->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP Increased cAMP Levels Adenylate_Cyclase->cAMP Catalyzes PKA Protein Kinase A Activation cAMP->PKA Ion_Channel Ion Channel Phosphorylation PKA->Ion_Channel Neuro_Response Altered Neuronal Signaling Ion_Channel->Neuro_Response Toxicity Toxicity / Repellency Neuro_Response->Toxicity

Caption: Hypothetical signaling pathway for Flavesone's neurotoxic action.

References

Method

Evaluating the Insecticidal Activity of Flavesone: Application Notes and Protocols for Bioassay Design

For Researchers, Scientists, and Drug Development Professionals Introduction Flavesone, a naturally derived β-triketone, has emerged as a promising insecticide with a novel mode of action, positioning it as a valuable to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavesone, a naturally derived β-triketone, has emerged as a promising insecticide with a novel mode of action, positioning it as a valuable tool in pest management strategies, particularly against resistant insect populations.[1][2] Unlike many conventional insecticides that target the voltage-gated sodium channel, initial studies suggest flavesone acts as a potassium channel activator.[1] This unique mechanism underscores the need for robust and standardized bioassay protocols to accurately characterize its insecticidal efficacy, determine effective concentrations, and understand its physiological impact on target pests.

These application notes provide detailed protocols for three common bioassay methods—Topical Application, Dietary Incorporation, and Residual Contact—to evaluate the insecticidal properties of flavesone against various insect species. The included methodologies, data presentation formats, and workflow diagrams are designed to ensure reproducibility and facilitate the generation of high-quality, comparable data for research and development purposes.

Mechanism of Action: Potassium Channel Activation

Flavesone's insecticidal activity is attributed to its role as a potassium channel activator. In a resting neuron, the concentration of potassium ions (K+) is higher inside the cell than outside. The opening of potassium channels allows K+ to flow out of the neuron, down its concentration gradient. This efflux of positive ions makes the inside of the neuron more negative, a process called hyperpolarization.

By activating potassium channels, flavesone induces a state of hyperpolarization in the insect's neurons. This makes it more difficult for the neuron to reach the threshold required to fire an action potential, effectively inhibiting nerve signaling. The disruption of normal nerve function leads to paralysis and eventual death of the insect. This mode of action is distinct from insecticides that target voltage-gated sodium channels.[1]

G cluster_neuron Insect Neuron flavesone Flavesone k_channel Potassium Channel (Target Site) flavesone->k_channel Binds to and activates membrane Neuronal Membrane (Resting Potential) k_channel->membrane Increases K+ efflux hyperpolarization Hyperpolarization (Membrane potential becomes more negative) membrane->hyperpolarization action_potential Action Potential Firing Blocked hyperpolarization->action_potential Inhibits paralysis Paralysis & Insect Death action_potential->paralysis

Caption: Proposed signaling pathway for Flavesone's insecticidal action.

Data Presentation: Summary of Flavesone Efficacy

The following tables summarize the insecticidal activity of flavesone against several key insect pests, as determined by direct spray and residual contact bioassays.

Table 1: Direct Spray Bioassay Results

Target InsectFlavesone Concentration (mg/mL)Time to 50% Knockdown (KD50) (seconds)Time to 90% Knockdown (KD90) (seconds)24-Hour Mortality (%)
Aedes aegypti50488.0633.0100
25570.2788.0100
Culex quinquefasciatus50-~1431100
25--100
Musca domestica200--100
100--100

Data adapted from studies by Bio-Gene Technology Ltd.[1]

Table 2: Residual Contact Bioassay Results (24-Hour Exposure)

Target InsectFlavesone Concentration (mg/mL)SubstrateMortality (%)
Aedes aegypti50Glazed Tile100
25Glazed Tile100
Culex quinquefasciatus50Glazed Tile100
25Glazed Tile100
Musca domestica200Glazed Tile100
100Glazed Tile100
Ctenocephalides felis (adults)150Nylon Carpet100
62.5Nylon Carpet100
23.8Nylon Carpet100
2.38Nylon Carpet10
Ctenocephalides felis (larvae)150Cotton Fabric100
62.5Cotton Fabric100
23.8Cotton Fabric100

Data adapted from studies by Bio-Gene Technology Ltd.[1]

Experimental Protocols

Detailed protocols for three key bioassay types are provided below. It is essential to maintain consistent environmental conditions (e.g., 25-27°C, 60-70% relative humidity) and use a susceptible laboratory strain of the target insect for baseline efficacy studies.

Protocol 1: Topical Application Bioassay

This method is used to determine the dose-dependent toxicity of an insecticide when applied directly to the insect's cuticle. It is highly precise and allows for the calculation of a median lethal dose (LD50).

G cluster_prep Preparation cluster_application Application cluster_observation Observation & Analysis prep_solution Prepare Flavesone Serial Dilutions in Acetone (B3395972) apply_dose Apply 0.5 µL Droplet to Thorax via Microapplicator prep_solution->apply_dose prep_insects Anesthetize Insects (e.g., CO2) prep_insects->apply_dose transfer Transfer to Recovery Containers with Food/Water apply_dose->transfer assess Assess Mortality at 24 and 48 Hours transfer->assess calculate Calculate LD50 using Probit Analysis assess->calculate

Caption: Workflow for a topical application bioassay.

Materials:

  • Technical grade flavesone

  • Acetone (analytical grade)

  • Microapplicator with a 25 µL syringe

  • Carbon dioxide (CO2) source for anesthesia

  • Recovery containers (e.g., paper cups with mesh lids)

  • Sugar water solution (10%) on a cotton pad

  • Adult insects (e.g., Musca domestica, Aedes aegypti) aged 2-5 days

Procedure:

  • Prepare Stock Solution: Accurately weigh technical grade flavesone and dissolve it in acetone to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial dilutions of the stock solution with acetone to create a range of at least 5-7 concentrations that are expected to produce between 10% and 90% mortality.

  • Control Group: Use acetone alone as the control.

  • Insect Anesthesia: Anesthetize a batch of insects using a brief exposure to CO2.

  • Application: Place an anesthetized insect on a holding surface (e.g., a petri dish on a cold pack). Using the microapplicator, apply a 0.5 µL droplet of the desired flavesone concentration (or acetone for the control) to the dorsal thorax of each insect.

  • Replication: Treat at least 20-30 insects per concentration level. Repeat the entire experiment on at least three different days to ensure reproducibility.

  • Recovery: Place the treated insects into recovery containers with access to a 10% sugar water solution.

  • Mortality Assessment: Record the number of dead or moribund insects at 24 and 48 hours post-treatment. An insect is considered dead if it is unable to move or right itself when gently prodded.

  • Data Analysis: Correct for any control mortality using Abbott's formula. Use probit analysis to calculate the LD50 value and its 95% confidence limits.

Protocol 2: Dietary Incorporation Bioassay

This method assesses the toxicity of flavesone when ingested by the insect. It is particularly relevant for pests that consume treated baits or plant matter.

G cluster_prep Preparation cluster_incorporation Incorporation cluster_exposure Exposure & Analysis prep_solutions Prepare Flavesone Solutions mix Incorporate Flavesone into Diet at Various Concentrations prep_solutions->mix prep_diet Prepare Larval Diet prep_diet->mix dispense Dispense Treated Diet into Bioassay Trays mix->dispense introduce Introduce Larvae (e.g., 20 per well) dispense->introduce incubate Incubate for 5-7 Days introduce->incubate assess Assess Mortality and Developmental Effects incubate->assess calculate Calculate LC50 assess->calculate

Caption: Workflow for a dietary incorporation bioassay.

Materials:

  • Flavesone formulation (e.g., emulsifiable concentrate)

  • Insect diet components (e.g., for Musca domestica: wheat bran, milk powder, water)

  • Solvent for flavesone if not water-soluble (e.g., acetone)

  • Bioassay containers (e.g., multi-well trays or small cups)

  • Early-instar larvae of the target pest (e.g., 3-day old Musca domestica larvae)

Procedure:

  • Diet Preparation: Prepare the standard larval rearing diet for the target insect. For house flies, a common medium consists of sterilized wheat bran, milk powder, and water.

  • Prepare Treatment Solutions: Create a series of aqueous dilutions of the flavesone formulation. If using technical grade flavesone, dissolve it in a small amount of a suitable solvent like acetone first, then mix it into the water component of the diet.

  • Incorporation: Thoroughly mix the flavesone solutions into the corresponding batches of larval diet to achieve the desired final concentrations (e.g., in µg of flavesone per gram of diet). Ensure a homogenous mixture.

  • Control Group: Prepare a control diet mixed only with water (and the solvent if used in the treatment groups).

  • Dispensing: Dispense a standardized amount of the treated and control diet into each bioassay container.

  • Infestation: Introduce a known number of early-instar larvae (e.g., 20) into each container.

  • Incubation: Cover the containers to prevent escape and maintain moisture, and place them in a controlled environment for a set period (e.g., 5-7 days), allowing the larvae to feed.

  • Mortality Assessment: After the exposure period, count the number of dead larvae and any surviving pupae or adults. Note any sublethal effects such as delayed development.

  • Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality, and use probit analysis to determine the median lethal concentration (LC50).

Protocol 3: Residual Contact Bioassay (Vial Method)

This assay evaluates the toxicity of an insecticide when insects come into contact with a treated surface. It is useful for assessing the residual efficacy of a compound over time.

G cluster_prep Preparation cluster_coating Vial Coating cluster_exposure Exposure & Analysis prep_solutions Prepare Flavesone Serial Dilutions in Acetone coat_vial Coat Inside of Glass Vials with 1 mL of Solution prep_solutions->coat_vial evaporate Roll Vials to Evaporate Solvent, Leaving a Residue Film coat_vial->evaporate introduce Introduce Insects (e.g., 10-20 per vial) evaporate->introduce observe Observe Knockdown at Set Time Intervals introduce->observe assess Assess Mortality at 24 Hours observe->assess calculate Calculate LC50 assess->calculate

Caption: Workflow for a residual contact (vial) bioassay.

Materials:

  • Technical grade flavesone

  • Acetone (analytical grade)

  • Glass scintillation vials (20 mL)

  • Pipettes

  • Vial roller or rotator (optional)

  • Adult insects (e.g., Ctenocephalides felis, Aedes aegypti)

Procedure:

  • Prepare Solutions: As in the topical assay, prepare a stock solution of flavesone in acetone and create a series of dilutions.

  • Vial Coating: Pipette 1 mL of a specific flavesone concentration into a glass vial. For the control, use 1 mL of acetone.

  • Evaporation: Cap the vial and roll it on its side until the acetone has completely evaporated, leaving a uniform film of flavesone residue on the inner surface. A vial rotator can be used for consistency. Prepare the vials and allow them to air dry in a fume hood.

  • Replication: Prepare at least four replicate vials for each concentration and the control.

  • Insect Introduction: Introduce a known number of adult insects (e.g., 10-20) into each vial and secure the cap (ensure adequate ventilation).

  • Observation: Place the vials in an upright position. Observe the insects at regular intervals (e.g., 15, 30, 60 minutes) to record knockdown.

  • Mortality Assessment: After 24 hours, record the final mortality.

  • Data Analysis: Calculate the average mortality for each concentration, correct for control mortality, and determine the LC50 value using probit analysis.

By employing these standardized protocols, researchers can generate reliable and comparable data on the insecticidal activity of flavesone, contributing to its effective development and deployment as a novel pest control agent.

References

Application

Application of Flavesone in Integrated Pest Management (IPM) Programs: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Flavesone, a naturally derived beta-triketone, is emerging as a promising tool in Integrated Pest Management (IPM) programs.[1] It is produced...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavesone, a naturally derived beta-triketone, is emerging as a promising tool in Integrated Pest Management (IPM) programs.[1] It is produced synthetically for commercial use in formulations such as Flavocide®, an emulsion-in-water (EW) formulation containing 500 g/L of flavesone.[1][2] A key advantage of flavesone is its novel mode of action, which differentiates it from existing insecticide classes like pyrethroids.[1] This unique mechanism, which involves the activation of potassium channels in insects, makes it a valuable tool for managing insecticide-resistant pest populations and a "resistance breaker" in IPM strategies. This document provides detailed application notes and protocols for researchers and professionals interested in evaluating and utilizing flavesone for pest management.

Efficacy Data

Flavesone has demonstrated significant efficacy against a range of urban and agricultural pests. The following tables summarize key quantitative data from laboratory studies.

Table 1: Efficacy of Flavesone against Aedes aegypti (Yellow Fever Mosquito) [2]

TreatmentConcentration (mg/mL)Knockdown (KD) Time (seconds)Mortality at 24 hours (%)
KD50 KD90
Flavesone50488.0633.0
Flavesone25570.2788.0
Permethrin2.5352.8510.0

Table 2: Efficacy of Flavesone against Culex quinquefasciatus (Southern House Mosquito) [1]

TreatmentConcentration (mg/mL)Knockdown at 15 min (%)Knockdown at 2 hours (%)Mortality at 24 hours (%)
Flavesone50100100100
Flavesone25100100100
Permethrin2.5100100100

Table 3: Efficacy of Flavesone against Musca domestica (House Fly) [1]

TreatmentConcentration (mg/mL)Knockdown at 15 min (%)Knockdown at 2 hours (%)Mortality at 24 hours (%)
Flavesone200100100100
Flavesone100100100100
Permethrin2.5100100100

Table 4: Efficacy of Flavesone against Ctenocephalides felis (Cat Flea) - Residual Contact on Nylon Carpet [2]

TreatmentConcentration (mg/mL)Mortality at 24 hours (%)
Flavesone150100
Flavesone62.5100
Flavesone23.8100
Flavesone2.3810
Permethrin2.5100

Mode of Action: A Novel Approach to Pest Control

Flavesone's insecticidal activity stems from a novel mode of action, targeting the nervous system of insects. It acts as a potassium channel activator, specifically on inwardly rectifying potassium (Kir) channels.[3] This mechanism is distinct from that of many conventional insecticides, such as pyrethroids, which target voltage-gated sodium channels.

dot

flavesone_mode_of_action cluster_neuron Insect Neuron flavesone Flavesone kir_channel Inward-Rectifier Potassium (Kir) Channel flavesone->kir_channel Activates kir_channel->k_ions_in Increased K+ efflux hyperpolarization Membrane Hyperpolarization kir_channel->hyperpolarization Leads to nerve_inhibition Nerve Firing Inhibition hyperpolarization->nerve_inhibition Causes paralysis Paralysis & Death nerve_inhibition->paralysis

Figure 1: Proposed mode of action of flavesone on insect neurons.

By activating Kir channels, flavesone increases the outflow of potassium ions from the neuron. This leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire. The resulting inhibition of nerve activity leads to paralysis and ultimately the death of the insect. This unique mechanism is particularly valuable for controlling pests that have developed resistance to other insecticide classes.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of flavesone.

Protocol 1: Topical Application Bioassay for Adult Mosquitoes (e.g., Aedes aegypti)

This protocol is adapted from standard topical application bioassay methods and is designed to accurately determine the intrinsic toxicity of flavesone.[4][5][6][7][8]

1. Materials:

  • Flavesone (technical grade)

  • Acetone (B3395972) (analytical grade)

  • Micropipette or repeating dispenser capable of delivering 0.2-0.5 µL droplets

  • Glass vials for serial dilutions

  • Vortex mixer

  • Ice packs and petri dishes

  • Observation containers (e.g., 8-ounce deli cups with mesh lids)

  • CO2 or cold for anesthetizing mosquitoes

  • 2-3 day old, non-blood-fed adult female mosquitoes

2. Preparation of Flavesone Solutions:

  • Prepare a stock solution of flavesone in acetone. The concentration will depend on the target pest's susceptibility.

  • Perform serial dilutions of the stock solution with acetone to create a range of at least five concentrations that are expected to result in mortalities between 0% and 100%.[5]

  • Include a solvent-only control (acetone).

3. Bioassay Procedure:

  • Anesthetize a batch of mosquitoes using CO2 or by placing them in a cold environment.

  • Place the anesthetized mosquitoes in a petri dish on ice to maintain anesthetization.[7]

  • Using a micropipette, apply a single 0.2 µL droplet of the desired flavesone concentration directly to the dorsal thorax of each mosquito.[7]

  • Treat at least 25 mosquitoes per concentration and for the control group.[7]

  • After application, transfer the treated mosquitoes to labeled observation containers.

  • Provide a 10% sucrose (B13894) solution on a cotton pad for the duration of the observation period.

  • Maintain the mosquitoes at a constant temperature and humidity (e.g., 27 ± 2°C and 75 ± 10% RH) with a 12:12 hour light:dark cycle.

4. Data Collection and Analysis:

  • Record knockdown at various time points (e.g., 15 min, 1 hour, 2 hours).

  • Record mortality at 24 hours post-treatment. Mosquitoes unable to stand or move are considered dead.

  • Correct for control mortality using Abbott's formula if control mortality is between 5% and 20%. If control mortality exceeds 20%, the assay should be repeated.

  • Calculate the LC50 and LC90 values with 95% confidence intervals using probit analysis.

Protocol 2: Residual Contact Bioassay for Adult House Flies (e.g., Musca domestica)

This protocol assesses the toxicity of flavesone residues on a treated surface.[9][10][11][12]

1. Materials:

  • Flavocide® 500EW or technical grade flavesone

  • Acetone or water for dilution

  • Glass jars or bottles (e.g., 250 ml)

  • Pipettes

  • Rotating device (optional, for even coating)

  • 2-4 day old adult house flies

  • Observation cages

  • Food (e.g., sugar and powdered milk) and water source

2. Preparation of Treated Surfaces:

  • Prepare a range of flavesone concentrations in acetone or water.

  • Pipette a known volume (e.g., 1 ml) of each solution into a glass jar.

  • Roll the jar on a rotating device or by hand until the solvent evaporates, leaving an even film of flavesone on the inner surface.

  • Prepare control jars treated only with the solvent.

  • Allow the jars to air dry completely.

3. Bioassay Procedure:

  • Introduce a known number of house flies (e.g., 20-25) into each treated and control jar.

  • Provide a food and water source.

  • Maintain the jars at a constant temperature and humidity.

4. Data Collection and Analysis:

  • Record knockdown and mortality at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Calculate mortality rates and, if a dose-response is established, determine the LC50 and LC90 values.

dot

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis prep_solution Prepare Flavesone Solutions (Serial Dilutions) topical Topical Application prep_solution->topical residual Residual Contact prep_solution->residual feeding Feeding Assay (optional) prep_solution->feeding prep_insects Prepare Test Insects (e.g., Mosquitoes, House Flies) prep_insects->topical prep_insects->residual prep_insects->feeding record_data Record Knockdown & Mortality topical->record_data residual->record_data feeding->record_data analyze_data Probit Analysis (LC50, LC90) record_data->analyze_data

Figure 2: General experimental workflow for insecticide bioassays.

Protocol 3: Evaluating Effects on Non-Target Beneficial Insects

Assessing the impact on non-target organisms is a critical component of an IPM program. The following are general guidelines for testing the effects of flavesone on representative beneficial insects.

A. Honey Bees (Apis mellifera) [13][14]

  • Acute Oral Toxicity: Administer flavesone in a sucrose solution to individual bees or groups of bees in cages.[15] Record mortality over 48-72 hours and calculate the LD50.

  • Acute Contact Toxicity: Apply flavesone topically to the thorax of bees and monitor mortality for 48-72 hours to determine the LD50.[16]

B. Green Lacewings (Chrysoperla carnea) [17][18][19]

  • Larval Toxicity: Expose larvae to flavesone-treated surfaces (e.g., leaf discs) or through treated prey.[20] Monitor mortality and developmental effects (e.g., pupation success, adult emergence).

  • Adult Toxicity: Expose adults to treated surfaces in vials or cages and assess mortality.[20] Sublethal effects on fecundity and fertility can also be evaluated.[17]

C. Parasitoid Wasps (e.g., Trichogramma spp.) [21][22][23][24][25]

  • Adult Toxicity: Expose adult wasps to dry residues of flavesone on glass plates or vials and record mortality.

  • Effects on Parasitism: Expose wasps to treated host eggs or treated surfaces before providing host eggs and measure the rate of parasitism.

Application in IPM

The unique properties of flavesone make it a strong candidate for inclusion in IPM programs.

  • Resistance Management: Due to its novel mode of action, flavesone can be rotated with other insecticide classes to delay the development of resistance in pest populations.

  • Synergistic Formulations: Preliminary evidence suggests that flavesone may act synergistically with other insecticides, such as pyrethroids.[26] This could allow for lower application rates of both active ingredients, reducing environmental impact and selection pressure for resistance. Further research is needed to determine optimal synergistic ratios and application protocols.

  • Targeted Applications: As with any insecticide, applications should be targeted to the pest's location and life stage to minimize exposure to non-target organisms.

Biosynthesis of Flavesone

Flavesone is a member of the beta-triketone class of natural products found in plants of the Myrtaceae family, such as in the essential oils of Leptospermum scoparium (Manuka).[27][28][29][30][31] The biosynthesis of beta-triketones is thought to involve Type III polyketide synthases (PKSs). These enzymes catalyze the condensation of malonyl-CoA units with a starter molecule, followed by cyclization and other modifications to form the characteristic triketone structure. While the precise enzymatic steps for flavesone biosynthesis are not fully elucidated, it is hypothesized to involve intermediates such as phloroglucinol.

dot

biosynthesis_pathway malonyl_coa Malonyl-CoA pks Type III Polyketide Synthase (PKS) malonyl_coa->pks starter_molecule Starter Molecule (e.g., Isobutyryl-CoA) starter_molecule->pks polyketide_intermediate Polyketide Intermediate pks->polyketide_intermediate cyclization Cyclization & Other Modifying Enzymes polyketide_intermediate->cyclization flavesone Flavesone cyclization->flavesone

Figure 3: Putative biosynthetic pathway of flavesone.

Conclusion

Flavesone represents a significant advancement in insecticide technology with its novel mode of action and efficacy against resistant pests. For its successful integration into IPM programs, further research is crucial to fully characterize its effects on a broader range of non-target organisms and to optimize its use in synergistic combinations. The protocols provided here offer a framework for researchers to conduct these vital evaluations and contribute to the development of more sustainable and effective pest management strategies.

References

Method

Application Notes &amp; Protocols: Elucidating the Mode of Action of Flavesone

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to investigating the mode of action (MoA) of Flavesone, a naturally derived β-triketone with potential...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the mode of action (MoA) of Flavesone, a naturally derived β-triketone with potential applications as a biopesticide.[1] Given that the precise molecular targets and mechanisms of Flavesone are currently under investigation, this document outlines a systematic approach employing a suite of modern biochemical and cell-based assays to identify its molecular targets and delineate the downstream cellular pathways it modulates.

Flavesone, chemically known as 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione, has a molecular formula of C14H20O4.[2][3][4] Its structural relationship to flavonoids suggests potential interactions with cellular signaling pathways, particularly those involving mitochondrial function and cellular stress responses.[1][5][6]

Section 1: Target Identification Strategies

The initial and most critical step in elucidating the MoA of a compound is the identification of its direct molecular binding partner(s). Several powerful techniques can be employed for this purpose.[7][8]

Affinity-Based Target Pull-Down

Affinity chromatography is a robust method for isolating and identifying the binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[9][10][11] This technique involves immobilizing Flavesone on a solid support and using it as "bait" to capture its target proteins.[12][13]

Experimental Workflow for Affinity Chromatography

cluster_prep Preparation cluster_capture Target Capture cluster_analysis Analysis Immobilize Immobilize Flavesone on Resin Incubate Incubate Lysate with Flavesone-Resin Immobilize->Incubate Lysate Prepare Cell/Tissue Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Identify Proteins by Mass Spectrometry Elute->Analyze

Caption: Workflow for affinity chromatography-based target identification.

Protocol: Affinity Chromatography for Flavesone Target Identification

  • Immobilization of Flavesone:

    • Synthesize a derivative of Flavesone containing a linker arm suitable for covalent attachment to a resin (e.g., NHS-activated sepharose).

    • Couple the Flavesone derivative to the resin according to the manufacturer's protocol.

    • Prepare a control resin by blocking the active groups without adding the Flavesone derivative to identify non-specific binders.

  • Preparation of Cell Lysate:

    • Culture relevant cells (e.g., insect cell lines like Spodoptera frugiperda (Sf9) for biopesticide research, or mammalian cell lines for other applications) to approximately 80-90% confluency.[14]

    • Harvest cells, wash with ice-cold PBS, and lyse in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

    • Collect the supernatant containing soluble proteins.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the Flavesone-resin and the control resin separately for 2-4 hours at 4°C with gentle rotation.

    • Load the resin-lysate mixtures into separate chromatography columns.

    • Wash the columns extensively with wash buffer (e.g., lysis buffer with a lower concentration of detergent) to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the specifically bound proteins. This can be achieved by:

      • Competitive elution with a high concentration of free Flavesone.

      • Changing the pH or ionic strength of the buffer.

    • Concentrate the eluted proteins and separate them by SDS-PAGE.

    • Visualize protein bands (e.g., by silver staining) and excise bands that are present in the Flavesone-resin eluate but absent or significantly reduced in the control eluate.

    • Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).

Yeast Two-Hybrid (Y2H) Screening

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method to identify protein-protein interactions in vivo.[7][15] It can be adapted to screen for small molecule-protein interactions by using a "bait" protein that is known or suspected to be part of the target pathway and screening a cDNA library for interacting "prey" proteins in the presence and absence of Flavesone.

Protocol: Yeast Two-Hybrid Screening

  • Construct Preparation:

    • Clone the "bait" protein into a Y2H vector containing a DNA-binding domain (BD).

    • Prepare a cDNA library from the target organism in a Y2H vector containing a transcriptional activation domain (AD).

  • Yeast Transformation and Mating:

    • Transform the bait plasmid into a suitable yeast strain (e.g., Y2HGold).[16]

    • Transform the prey library into a yeast strain of the opposite mating type.

    • Mate the bait and prey strains and select for diploid yeast containing both plasmids on appropriate dropout media (e.g., SD/-Trp/-Leu).[16][17]

  • Screening for Interactions:

    • Plate the diploid yeast on selective media lacking histidine and adenine (B156593) (e.g., SD/-Trp/-Leu/-His/-Ade) to screen for interactions, which activate the reporter genes.[16]

    • To identify interactions influenced by Flavesone, perform parallel screens on selective media containing a sub-lethal concentration of Flavesone.

  • Analysis of Positive Clones:

    • Isolate prey plasmids from positive yeast colonies.

    • Sequence the cDNA inserts to identify the interacting proteins.

    • Confirm the interaction through re-transformation and one-on-one Y2H assays.

Section 2: Cellular and Phenotypic Assays

Once potential targets are identified, or as a parallel approach, cellular assays are crucial to understand the functional consequences of Flavesone treatment. These assays can reveal the broader mode of action by observing changes in cellular phenotypes.[18]

Analysis of Cell Viability and Proliferation

A fundamental step is to determine the cytotoxic or cytostatic effects of Flavesone on relevant cell lines.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Flavesone (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Flavesone that inhibits 50% of cell viability).

Data Presentation: Flavesone IC50 Values

Cell LineIncubation Time (h)IC50 (µM)
Example: Sf924User Data
48User Data
72User Data
Example: A54924User Data
48User Data
72User Data
Investigation of Cell Death Mechanisms

If Flavesone induces cytotoxicity, it is important to determine the mechanism of cell death (e.g., apoptosis or necrosis).[18][19]

Logical Flow for Investigating Cell Death

Start Flavesone Treatment Viability Cell Viability Assay (e.g., MTT) Start->Viability Apoptosis Annexin V / PI Staining (Flow Cytometry) Viability->Apoptosis If cytotoxic Cycle Cell Cycle Analysis (PI Staining) Viability->Cycle If cytostatic Caspase Caspase Activity Assay (e.g., Caspase-3/7) Apoptosis->Caspase If Annexin V+ Mito Mitochondrial Membrane Potential Assay (e.g., JC-1) Apoptosis->Mito Result Determine Mode of Cell Death (Apoptosis, Necrosis, Arrest) Caspase->Result Mito->Result Cycle->Result

Caption: Decision tree for cell death mechanism analysis.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat cells with Flavesone at concentrations around the determined IC50 value for a specified time. Include positive and negative controls.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.[20]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation: Apoptosis Analysis

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle ControlUser DataUser DataUser Data
Flavesone (IC50)User DataUser DataUser Data
Positive ControlUser DataUser DataUser Data

Section 3: Analysis of Cellular Signaling Pathways

Flavonoids and related compounds are known to modulate various intracellular signaling pathways.[6] Investigating the effect of Flavesone on key cellular processes can provide significant insight into its MoA.

Mitochondrial Function and Oxidative Stress

Given the structural similarity of Flavesone to flavones, which are known to interact with mitochondria, assessing mitochondrial health and reactive oxygen species (ROS) production is a logical step.[5][6][21][22][23]

Protocol: Measurement of Intracellular ROS

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with Flavesone as previously described. Include a positive control for ROS induction (e.g., H2O2 or Tert-Butyl hydroperoxide).[24]

  • Probe Loading: Remove the treatment media, wash the cells with PBS, and incubate with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), for 30 minutes at 37°C.[24]

  • Fluorescence Measurement: After incubation, wash the cells to remove excess probe and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).[24] The fluorescence intensity is proportional to the level of intracellular ROS.[24]

Data Presentation: Relative ROS Production

TreatmentConcentrationRelative Fluorescence Units (RFU)Fold Change vs. Control
Vehicle Control-User Data1.0
Flavesone0.5 x IC50User DataUser Data
Flavesone1.0 x IC50User DataUser Data
Flavesone2.0 x IC50User DataUser Data
Positive ControlSpecifyUser DataUser Data
Western Blot Analysis of Signaling Proteins

Western blotting is a key technique to investigate changes in the expression and activation (e.g., phosphorylation) of specific proteins within signaling pathways upon Flavesone treatment.[25][26][27]

Signaling Pathway Investigation Workflow

Start Treat Cells with Flavesone Lyse Lyse Cells & Quantify Protein Start->Lyse SDS SDS-PAGE Separation Lyse->SDS Transfer Transfer to Membrane SDS->Transfer Block Block Non-specific Sites Transfer->Block Probe Probe with Primary Antibody (e.g., anti-phospho-p38) Block->Probe Secondary Incubate with HRP-conjugated Secondary Antibody Probe->Secondary Detect Detect with Chemiluminescence Secondary->Detect Analyze Quantify Band Intensity Detect->Analyze

Caption: Standard workflow for Western blot analysis.

Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with Flavesone for various time points and concentrations. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[28]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[26][28]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, cleaved Caspase-3, phospho-p38) overnight at 4°C.[28]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane extensively with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Potential Signaling Pathways to Investigate for Flavesone:

  • MAPK Pathways: p38, ERK, JNK (involved in stress response, apoptosis, and inflammation).

  • PI3K/Akt Pathway: (regulates cell survival and proliferation).

  • Apoptosis Pathway: Cleaved Caspase-3, PARP cleavage, Bcl-2 family proteins.

  • Oxidative Stress Response: Nrf2, HO-1.

Data Presentation: Densitometry Analysis of Western Blots

Target ProteinTreatmentRelative Band Intensity (Normalized to Loading Control)
e.g., p-p38/total p38Vehicle Control1.0
Flavesone (1h)User Data
Flavesone (6h)User Data
e.g., Cleaved Caspase-3Vehicle Control1.0
Flavesone (24h)User Data

References

Application

Flavesone as a Chemical Probe in Entomological Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Flavesone, a naturally derived β-triketone insecticide, presents a compelling case for use as a chemical probe in entomological research.[1] It...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavesone, a naturally derived β-triketone insecticide, presents a compelling case for use as a chemical probe in entomological research.[1] Its novel mode of action, distinct from existing insecticide classes, offers a unique tool to investigate fundamental aspects of insect physiology, neurobiology, and toxicology.[1][2] Unlike conventional insecticides such as pyrethroids that target voltage-gated sodium channels, preliminary evidence suggests that flavesone acts as a potassium channel activator. This unique mechanism not only positions it as a potential solution to combat insecticide resistance but also as a valuable molecular tool to dissect the roles of potassium channels in insect systems.

These application notes provide a comprehensive overview of Flavesone's utility as a chemical probe, including detailed protocols for its application in entomological research and data presentation to facilitate comparative analysis.

Data Presentation: Efficacy of Flavesone Against Various Insect Pests

The following tables summarize the insecticidal efficacy of Flavesone against several key insect pests, providing quantitative data for knockdown and mortality rates at different concentrations and time points. This data highlights its potential as a broad-spectrum insecticide and provides a baseline for designing experiments using Flavesone as a chemical probe.

Table 1: Efficacy of Flavesone against Aedes aegypti (Yellow Fever Mosquito) [1]

TreatmentConcentration (mg/ml)Knockdown (KD) 15 min (%)Knockdown (KD) 2 hours (%)Mortality 24 hours (%)
Flavesone12.5100100100
Flavesone6.25100100100
Permethrin0.62594100100
Control-0012

Table 2: Efficacy of Flavesone against Culex quinquefasciatus (Southern House Mosquito) [2]

TreatmentConcentration (mg/ml)Knockdown (KD) 15 min (%)Knockdown (KD) 2 hours (%)Mortality 24 hours (%)
Flavesone50100100100
Flavesone25100100100
Permethrin2.5100100100

Table 3: Efficacy of Flavesone against Musca domestica (House Fly) [2]

TreatmentConcentration (mg/ml)Knockdown (KD) 15 min (%)Knockdown (KD) 2 hours (%)Mortality 24 hours (%)
Flavesone200100100100
Flavesone100100100100
Permethrin2.5709272

Table 4: Residual Contact Activity of Flavesone against Ctenocephalides felis (Cat Flea) Adults on Nylon Carpet [2]

TreatmentConcentration (mg/ml)Mortality 24 hours (%)
Flavesone150100
Flavesone62.5100
Flavesone23.8100
Flavesone2.3810
Permethrin2.5100
Control-0

Proposed Signaling Pathway and Mechanism of Action

Flavesone's insecticidal activity is attributed to its function as a potassium channel activator. Activation of potassium channels in neurons leads to an increased efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold potential required to fire an action potential, effectively suppressing neuronal signaling and leading to paralysis and death of the insect.

Flavesone_Signaling_Pathway cluster_membrane Cellular Level Flavesone Flavesone K_Channel Insect Potassium Channel (e.g., Inward-Rectifier Kir) Flavesone->K_Channel Activates K_efflux K+ Efflux K_Channel->K_efflux Increases Membrane Neuronal Membrane Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Action_Potential Action Potential Firing Hyperpolarization->Action_Potential Inhibits Paralysis Paralysis & Death Action_Potential->Paralysis Cessation leads to Topical_Application_Workflow Start Start Prep_Solutions Prepare Flavesone Dosing Solutions Start->Prep_Solutions Anesthetize Anesthetize Insects Prep_Solutions->Anesthetize Apply_Flavesone Topical Application of Flavesone Anesthetize->Apply_Flavesone Incubate Incubate under Controlled Conditions Apply_Flavesone->Incubate Observe Record Knockdown and Mortality Incubate->Observe Analyze Data Analysis (LD50 Calculation) Observe->Analyze End End Analyze->End Electrophysiology_Workflow Start Start Prep_Neurons Prepare Insect Neuronal Preparation Start->Prep_Neurons Place_Electrodes Impale Neuron and Establish Baseline Recording Prep_Neurons->Place_Electrodes Apply_Flavesone Perfuse with Flavesone Solution Place_Electrodes->Apply_Flavesone Record_Data Record Membrane Potential and Ionic Currents Apply_Flavesone->Record_Data Washout Washout with Saline Record_Data->Washout Analyze Analyze Electrophysiological Changes Record_Data->Analyze Washout->Record_Data Reversibility Check End End Analyze->End Affinity_Probe_Workflow Start Start Synthesize_Probe Synthesize Biotinylated Flavesone Probe Start->Synthesize_Probe Incubate Incubate Probe with Lysate Synthesize_Probe->Incubate Prepare_Lysate Prepare Insect Protein Lysate Prepare_Lysate->Incubate Pull_down Affinity Pull-down (Streptavidin Beads) Incubate->Pull_down Elute_Wash Wash and Elute Bound Proteins Pull_down->Elute_Wash MS_Analysis Mass Spectrometry (Protein Identification) Elute_Wash->MS_Analysis End End MS_Analysis->End

References

Method

Flavesone-Based Botanical Insecticides: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the development and evaluation of flavesone-based botanical insecticides. This document includes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and evaluation of flavesone-based botanical insecticides. This document includes detailed experimental protocols, quantitative efficacy data, and visualizations of the proposed mechanism of action and experimental workflows.

Introduction

Flavesone is a naturally derived beta-triketone compound found in plants of the Myrtaceae family, such as Manuka (Leptospermum scoparium)[1][2][3]. It can also be produced synthetically[4][5][6]. As an active ingredient in botanical insecticides, flavesone presents a novel mode of action, making it a promising candidate for managing a wide range of agricultural and urban pests, including those resistant to conventional insecticides[4][5][6]. Bio-Gene Technology Ltd. has developed a commercial formulation of flavesone called Flavocide®, an emulsion-in-water (EW) formulation, for various applications[4][6].

Initial studies indicate that flavesone's unique mode of action may involve the activation of potassium channels in insects, distinguishing it from pyrethroids that target voltage-gated sodium channels[7][8]. This novel mechanism makes flavesone a valuable tool for insecticide resistance management programs[4][6].

Data Presentation: Efficacy of Flavesone and Comparative Insecticides

The following tables summarize the quantitative data on the efficacy of flavesone against various insect pests. Where specific LC50 values for flavesone are not publicly available, data for other relevant botanical or conventional insecticides are provided for context and comparison.

Table 1: Efficacy of Flavesone against Urban Pests

Pest SpeciesInsecticideConcentration/DoseEfficacy MetricValueSource
Aedes aegypti (Yellow Fever Mosquito)Flavesone50 mg/ml24-hr Mortality100%[4]
Flavesone25 mg/ml24-hr Mortality100%[4]
Permethrin2.5 mg/ml24-hr Mortality100%[4]
Flavesone50 mg/mlKD90633 seconds[4]
Permethrin2.5 mg/mlKD90510 seconds[4]
Culex quinquefasciatus (Southern House Mosquito)Flavesone50 mg/ml24-hr Mortality100%[4]
Flavesone25 mg/ml24-hr Mortality100%[4]
Permethrin2.5 mg/ml24-hr Mortality100%[4]
Musca domestica (House Fly)Flavesone-LC50Not Available-
Various Essential Oils-LC500.5 - 46.9 mg/dm³[9]
Ctenocephalides felis (Cat Flea)Flavesone150 mg/ml24-hr Mortality100%[4]
Flavesone62.5 mg/ml24-hr Mortality100%[4]
Flavesone23.8 mg/ml24-hr Mortality100%[4]
Permethrin2.5 mg/ml24-hr Mortality100%[4]

Table 2: Efficacy of Flavesone against Stored Product Pests

Pest SpeciesInsecticideConcentration/DoseEfficacy MetricValueSource
Rhyzopertha dominica (Lesser Grain Borer)Flavesone60 ppmProgeny Reduction (13 months, susceptible strain)99-100%[5]
Flavesone90 ppmProgeny Reduction (13 months, resistant strain)99-100%[5]
Flavesone120 ppmProgeny Reduction (13 months, resistant strain)99-100%[5]
Various Essential Oils-LC500.347 - 11.913 µL/insect[10]

Signaling Pathway

The proposed mechanism of action for flavesone involves the activation of potassium channels in the insect nervous system. This leads to an uncontrolled efflux of potassium ions from the neurons, causing hyperpolarization of the nerve cell membrane. This hyperpolarized state prevents the transmission of nerve impulses, leading to paralysis and eventual death of the insect. This mode of action is distinct from many conventional insecticides that act on sodium or chloride channels.

G Flavesone Flavesone K_Channel Potassium Ion Channel in Nerve Cell Membrane Flavesone->K_Channel Activates K_Efflux Increased K+ Efflux K_Channel->K_Efflux Hyperpolarization Nerve Membrane Hyperpolarization K_Efflux->Hyperpolarization Inhibition Inhibition of Nerve Impulse Transmission Hyperpolarization->Inhibition Paralysis Paralysis Inhibition->Paralysis Death Insect Death Paralysis->Death

Caption: Proposed signaling pathway of Flavesone in insects.

Experimental Protocols

Detailed methodologies for key experiments in the development and evaluation of flavesone-based insecticides are provided below.

Protocol 1: Extraction of Flavesone from Plant Material (e.g., Leptospermum scoparium)

This protocol is a general guideline for the extraction of beta-triketones from plant sources.

1. Materials and Reagents:

  • Dried and ground leaves of Leptospermum scoparium

  • n-Hexane or other suitable non-polar solvent

  • Rotary evaporator

  • Glassware (beakers, flasks, etc.)

  • Filter paper

2. Procedure:

  • Weigh a known amount of dried, ground plant material.

  • Submerge the plant material in n-hexane in a large beaker or flask. The solvent-to-sample ratio should be approximately 10:1 (v/w).

  • Stir the mixture at room temperature for 24 hours to allow for sufficient extraction.

  • Filter the mixture to separate the plant debris from the solvent extract.

  • Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the solvent.

  • The resulting crude extract can be further purified using chromatographic techniques to isolate flavesone.

Protocol 2: Preparation of an Emulsion-in-Water (EW) Formulation

This protocol outlines the general steps for creating a stable oil-in-water emulsion for insecticide application.

1. Materials and Reagents:

  • Technical grade flavesone

  • Oil-based solvent (e.g., aromatic hydrocarbon solvent)

  • Emulsifying agent (surfactant)

  • Antifreeze agent (e.g., propylene (B89431) glycol)

  • Thickener (e.g., xanthan gum)

  • Antifoaming agent

  • Deionized water

  • High-shear mixer or sonicator

2. Procedure:

  • Oil Phase Preparation: Dissolve the technical grade flavesone and the emulsifier in the oil-based solvent.

  • Aqueous Phase Preparation: In a separate container, mix the deionized water with the antifreeze, thickener, and antifoaming agent.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer or sonicator. Continue mixing until a stable, milky emulsion is formed.

  • Quality Control: Evaluate the stability of the emulsion by observing for any phase separation over a set period. Particle size analysis can also be performed to ensure a uniform droplet size.

Protocol 3: Direct Spray Bioassay for Flying Insects (e.g., Aedes aegypti, Musca domestica)

This protocol determines the direct contact efficacy of a formulated insecticide.

1. Materials and Reagents:

  • Test insects (e.g., 3-5 day old adult female mosquitoes or house flies)

  • Test chamber (e.g., glass or plastic container)

  • Spraying apparatus (e.g., Potter spray tower or hand-held sprayer)

  • Flavesone EW formulation at various concentrations

  • Control solution (water or formulation blank)

  • Holding containers with access to a sugar solution

2. Procedure:

  • Place a known number of test insects (e.g., 20-25) into the test chamber.

  • Apply a specific volume of the diluted flavesone formulation directly onto the insects using the spraying apparatus.

  • Record the time to knockdown for 50% (KT50) and 90% (KT90) of the insects.

  • After the observation period, transfer the insects to clean holding containers with a food source.

  • Assess mortality at 24 and 48 hours post-treatment.

  • Include a control group sprayed only with the control solution.

  • Replicate each concentration and the control at least three times.

Protocol 4: Residual Contact Bioassay (e.g., for Ctenocephalides felis)

This protocol evaluates the residual efficacy of an insecticide on a treated surface.

1. Materials and Reagents:

  • Test insects (e.g., adult cat fleas)

  • Treated surfaces (e.g., filter paper, ceramic tile, or carpet)

  • Flavesone EW formulation at various concentrations

  • Control solution

  • Exposure arena (e.g., petri dish or ring to confine insects on the surface)

  • Holding containers with a food source

2. Procedure:

  • Treat the surfaces with a known concentration of the flavesone formulation and allow them to dry completely.

  • Place a known number of test insects onto the treated surface within the exposure arena.

  • Expose the insects to the treated surface for a defined period (e.g., 1 hour).

  • After exposure, transfer the insects to clean holding containers with a food source.

  • Assess mortality at 24 and 48 hours post-treatment.

  • Repeat the bioassay at set intervals (e.g., 7, 14, and 21 days) using the same treated surfaces to determine the duration of residual activity.

  • Include a control group exposed to a surface treated with the control solution.

  • Replicate each concentration and the control at least three times.

Protocol 5: Stored Product Insect Bioassay (e.g., for Rhyzopertha dominica in Wheat)

This protocol assesses the efficacy of an insecticide as a grain protectant.

1. Materials and Reagents:

  • Test insects (e.g., adult Rhyzopertha dominica)

  • Untreated wheat grain

  • Flavesone EW formulation at various concentrations

  • Grain treatment apparatus (e.g., small-scale auger or tumbler)

  • Incubation jars with ventilated lids

  • Sieves for separating insects from grain

  • Incubator set to appropriate conditions (e.g., 30°C and 55% RH)

2. Procedure:

  • Treat a known weight of wheat with the flavesone formulation at different rates (e.g., ppm) using the grain treatment apparatus to ensure even coating.

  • Allow the treated grain to air dry.

  • Place a known amount of treated grain into incubation jars.

  • Introduce a known number of adult insects into each jar.

  • Incubate the jars for a set period (e.g., 7 days for adult mortality assessment, or longer for progeny assessment).

  • For adult mortality, sieve the grain to remove the insects and count the number of dead and live individuals.

  • For progeny assessment, remove the parent adults after the initial exposure period and continue to incubate the grain for a period sufficient for the F1 generation to emerge (e.g., 42 days).

  • Sieve the grain and count the number of emerged adult progeny.

  • Include an untreated control group.

  • Replicate each treatment and the control at least three times.

Experimental Workflows

The following diagrams illustrate the logical flow of key experimental processes in the development of flavesone-based insecticides.

G cluster_extraction Extraction & Formulation Plant_Material Plant Material (e.g., Myrtaceae) Solvent_Extraction Solvent Extraction Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Purification Purification Crude_Extract->Purification Flavesone_AI Flavesone (Active Ingredient) Purification->Flavesone_AI Formulation Emulsion-in-Water Formulation Flavesone_AI->Formulation Final_Product Flavocide® EW Formulation->Final_Product

Caption: Workflow for Flavesone extraction and formulation.

G cluster_efficacy Efficacy Testing Test_Product Flavesone Formulation Dose_Preparation Preparation of Serial Dilutions Test_Product->Dose_Preparation Direct_Spray Direct Spray Bioassay Dose_Preparation->Direct_Spray Residual_Contact Residual Contact Bioassay Dose_Preparation->Residual_Contact Stored_Product Stored Product Bioassay Dose_Preparation->Stored_Product Data_Collection Data Collection (Mortality, Knockdown, Progeny) Direct_Spray->Data_Collection Residual_Contact->Data_Collection Stored_Product->Data_Collection Data_Analysis Statistical Analysis (LC50, LT50) Data_Collection->Data_Analysis Results Efficacy Results Data_Analysis->Results

Caption: Workflow for insecticide efficacy testing.

References

Application

Application Notes &amp; Protocols for Field Trial Design: Assessing Flavesone Performance

For Researchers, Scientists, and Drug Development Professionals Introduction Flavesone, a β-triketone naturally occurring in species such as Leptospermum scoparium (Manuka), has garnered interest for its potential biolog...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavesone, a β-triketone naturally occurring in species such as Leptospermum scoparium (Manuka), has garnered interest for its potential biological activities.[1][2] As with any novel compound, rigorous field testing is paramount to validate its performance and determine its suitability for agricultural or pharmaceutical applications. These application notes provide a comprehensive framework for designing and executing scientifically sound field trials to assess the performance of Flavesone. The protocols herein are based on established best practices for agricultural field trials and can be adapted for various research objectives.[3][4][5]

Core Principles of Field Trial Design

A robust field trial design is essential for generating reliable and statistically significant data. The following principles should be at the core of any study evaluating Flavesone:

  • Clear Objectives: Define the primary research question(s) before initiating the trial. Examples of objectives include:

    • Determining the efficacy of Flavesone as a herbicide, insecticide, or fungicide.

    • Establishing the optimal dose-response relationship.

    • Assessing the crop safety and potential phytotoxicity of Flavesone.

    • Comparing the performance of Flavesone to a commercial standard.

  • Randomization: Treatments should be randomly assigned to experimental plots to minimize bias from spatial variability in the field.[4][5]

  • Replication: Each treatment should be replicated multiple times (typically 3-6) to account for natural variation and increase the statistical power of the results.[3][5][6]

  • Blocking: Grouping plots into blocks with similar environmental conditions (e.g., soil type, slope) can help to minimize the influence of these factors on the results.[5]

  • Controls: The inclusion of both untreated and positive (commercial standard) controls is crucial for accurate assessment of Flavesone's performance.[4]

Hypothetical Signaling Pathway for Flavesone as a Herbicide

While the precise signaling pathway of Flavesone is not yet fully elucidated, it is hypothesized to act as a p-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, a common mechanism for herbicides.[2] Inhibition of HPPD disrupts the synthesis of plastoquinone, a vital cofactor for carotenoid biosynthesis. This leads to the destruction of chlorophyll, resulting in the characteristic bleaching of plant tissues.

G Flavesone Flavesone HPPD p-Hydroxyphenylpyruvate dioxygenase (HPPD) Flavesone->HPPD Inhibition Plastoquinone Plastoquinone Synthesis HPPD->Plastoquinone Catalyzes Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Required for Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Bleaching Chlorophyll Degradation (Bleaching Effect) Chlorophyll->Bleaching Leads to G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Trial Implementation cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Reporting P1_1 Define Objectives (Efficacy, Crop Safety, Dose Rate) P1_2 Site Selection (Uniformity, Weed History) P1_1->P1_2 P1_3 Experimental Design (RCBD) P1_2->P1_3 P1_4 Protocol Development P1_3->P1_4 P2_1 Plot Layout & Marking P1_4->P2_1 P2_2 Treatment Application P2_1->P2_2 P2_3 Trial Maintenance P2_2->P2_3 P3_1 Data Collection (Efficacy, Phytotoxicity, Yield) P2_3->P3_1 P3_2 Data Entry & Verification P3_1->P3_2 P3_3 Statistical Analysis (ANOVA) P3_2->P3_3 P4_1 Data Interpretation P3_3->P4_1 P4_2 Final Report Generation P4_1->P4_2

References

Method

Best Practices for the Laboratory Handling and Storage of Flavesone

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the best practices for handling and storage of Flavesone in a laboratory setting. Flavesone (CAS 22...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the best practices for handling and storage of Flavesone in a laboratory setting. Flavesone (CAS 22595-45-5), a β-triketone naturally found in plants such as Manuka (Leptospermum scoparium), has garnered significant interest for its potential as a biopesticide.[1][2][3] Proper handling and storage procedures are paramount to ensure the compound's integrity for research and development and to maintain a safe laboratory environment.

Compound Information and Properties

Flavesone, with the chemical name 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione, possesses a molecular formula of C₁₄H₂₀O₄ and a molecular weight of 252.31 g/mol .[2][3] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 22595-45-5[2][3]
Molecular Formula C₁₄H₂₀O₄[2][3]
Molecular Weight 252.31 g/mol [2][3]
IUPAC Name 2,2,4,4-tetramethyl-6-(2-methylpropanoyl)cyclohexane-1,3,5-trione[3]
Appearance Assumed to be a solid at room temperature, typical for flavonoids.
Solubility Low water solubility (estimated 2.242 mg/L at 25°C).[2][4] Soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.
Boiling Point Estimated at 392.9°C[2][4]

Health and Safety Precautions

While specific toxicity data for Flavesone is not extensively published, initial studies suggest a favorable safety profile.[5][6] However, as with any chemical compound, appropriate safety measures should be taken. The Globally Harmonized System (GHS) pictograms for potentially hazardous chemicals should be understood and adhered to.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: When handling the powder outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary to avoid inhalation.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and water.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

  • Ingestion: Seek immediate medical attention.

  • Inhalation: Move to fresh air.

Handling Procedures

Flavesone is expected to be a solid powder at room temperature. Handling should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of airborne particles.

Preparation of Stock Solutions

Due to its low water solubility, Flavesone stock solutions should be prepared in an appropriate organic solvent. DMSO is a common choice for creating high-concentration stock solutions for in vitro assays.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Calculation: Determine the mass of Flavesone needed. For a 10 mM solution in 1 mL of DMSO:

    • Mass (g) = 0.01 mol/L * 0.001 L * 252.31 g/mol = 0.0025231 g = 2.52 mg

  • Weighing: Accurately weigh 2.52 mg of Flavesone powder using an analytical balance.

  • Dissolving: Transfer the weighed Flavesone to a sterile microcentrifuge tube or vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution until the Flavesone is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Preparing Flavesone Stock Solution

G Workflow for Preparing Flavesone Stock Solution cluster_prep Preparation cluster_storage Storage calc Calculate Mass of Flavesone weigh Weigh Flavesone Powder calc->weigh dissolve Add DMSO and Dissolve weigh->dissolve mix Vortex/Sonicate Until Dissolved dissolve->mix aliquot Aliquot into Single-Use Vials mix->aliquot store Store at -20°C aliquot->store

Caption: Step-by-step workflow for preparing a Flavesone stock solution.

Storage and Stability

Proper storage is crucial to maintain the stability and efficacy of Flavesone. While specific degradation kinetics are not available, studies on its use as a grain protectant have shown it to be relatively stable over 13 months under both ambient and laboratory conditions (30°C and 55% RH).[7] As a flavonoid, it is prudent to protect it from light and heat.

Storage ConditionRecommendationRationale
Temperature Solid: Room Temperature (long-term at -20°C is preferable). In Solution (DMSO): -20°C.To minimize thermal degradation.
Light Store in amber vials or containers wrapped in aluminum foil.Flavonoids can be light-sensitive, and light exposure may lead to photodegradation.[8]
Humidity Store in a desiccator or a tightly sealed container.To prevent hydrolysis and degradation from moisture.

Experimental Protocols

Given Flavesone's demonstrated insecticidal properties, the following protocols are provided for assessing its biological activity.

Protocol for Assessing Insecticidal Activity (Contact Toxicity)

This protocol is adapted from studies on the insecticidal effects of Flavesone on stored product pests and urban pests.[1][7]

Materials:

  • Flavesone stock solution (e.g., in acetone (B3395972) or ethanol)

  • Test insects (e.g., Rhyzopertha dominica, Aedes aegypti)[1][7]

  • Petri dishes or filter paper

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Test Solutions: Prepare serial dilutions of the Flavesone stock solution to achieve a range of concentrations.

  • Application: Apply a known volume (e.g., 1 mL) of each Flavesone dilution evenly onto a filter paper placed in a Petri dish. Allow the solvent to evaporate completely. A control group with solvent only should be included.

  • Insect Exposure: Introduce a known number of adult insects (e.g., 10-20) into each Petri dish.

  • Incubation: Incubate the Petri dishes at an appropriate temperature and humidity for the test insect species.

  • Mortality Assessment: Record the number of dead insects at specified time points (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration to kill 50% of the population).

Workflow for Insecticidal Activity Assay

G Workflow for Insecticidal Activity Assay cluster_assay Assay Procedure cluster_analysis Data Analysis prep Prepare Flavesone Dilutions apply Apply to Filter Paper prep->apply expose Introduce Insects apply->expose incubate Incubate expose->incubate assess Assess Mortality incubate->assess calc Calculate % Mortality assess->calc det Determine LC50 calc->det

Caption: Workflow for conducting a contact toxicity insecticidal assay.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential toxicity of Flavesone to mammalian cells, a standard MTT assay can be performed.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Flavesone stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of Flavesone (prepared by diluting the stock solution in cell culture medium). Include a vehicle control (medium with the same concentration of DMSO as the highest Flavesone concentration) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (concentration that inhibits 50% of cell growth).

Hypothetical Signaling Pathways

While the precise mechanism of action for Flavesone is not yet elucidated, its classification as a flavonoid suggests potential interactions with signaling pathways known to be modulated by other flavonoids. These pathways are presented here as hypothetical targets for future research.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Many flavonoids have been shown to modulate this pathway.

Hypothetical Interaction of Flavesone with the PI3K/Akt Pathway

G Hypothetical Modulation of PI3K/Akt Pathway by Flavesone GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Response Cell Survival & Proliferation Downstream->Response Flavesone Flavesone Flavesone->PI3K ? (Inhibition) Flavesone->Akt ? (Inhibition)

Caption: Hypothetical inhibition of the PI3K/Akt pathway by Flavesone.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation and immunity. Flavonoids are known to possess anti-inflammatory properties, often through the inhibition of this pathway.

Hypothetical Interaction of Flavesone with the NF-κB Pathway

G Hypothetical Modulation of NF-κB Pathway by Flavesone cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Gene Gene Transcription (Inflammatory Mediators) NFκB->Gene Nucleus Nucleus Flavesone Flavesone Flavesone->IKK ? (Inhibition)

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Flavesone.

Disclaimer: The signaling pathway interactions are hypothetical and based on the known activities of other flavonoids. Further research is required to validate these potential mechanisms for Flavesone. Always consult the Safety Data Sheet (SDS) for any chemical before use and follow all institutional safety guidelines.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Flavesone Synthesis

Welcome to the technical support center for Flavesone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield o...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flavesone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield of Flavesone and related β-triketone compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing Flavesone?

A1: The total synthesis of Flavesone, a β-triketone, is commonly achieved through a two-step process. The synthesis starts with phloroglucinol (B13840) as the aromatic core. The first step is a Friedel-Crafts acylation of phloroglucinol with 2-methylpropanoic acid (or its corresponding acid chloride) to introduce the isobutyryl side chain, forming a mono-acyl phloroglucinol intermediate. This is followed by a C-methylation step to yield the final Flavesone product. This synthetic route is also applicable for other naturally occurring β-triketones by varying the carboxylic acid used in the initial acylation step.

Q2: What are the critical parameters in the Friedel-Crafts acylation step to ensure a good yield of the mono-acyl phloroglucinol?

A2: The Friedel-Crafts acylation of the highly activated phloroglucinol ring can be challenging, with the potential for di- and tri-acylation, which reduces the yield of the desired mono-acylated product.[1] Key parameters to control are:

  • Temperature: Lower reaction temperatures (e.g., 0°C to ~6°C) are reported to favor the formation of the mono-acyl product.[1]

  • Catalyst and Reagents: The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[1] The stoichiometry of the catalyst is crucial and often requires optimization.[2]

  • Solvent System: The choice of solvent can influence the reaction outcome. For instance, using a solvent system of nitromethane (B149229) and dichloromethane (B109758) has been reported for the acylation of phloroglucinol.[3]

Q3: What is a common method for the C-methylation of the acyl-phloroglucinol intermediate?

A3: A common method for the C-methylation of the acyl-phloroglucinol intermediate involves using sodium methoxide (B1231860) and methyl iodide (MeI).[1] The reaction is typically carried out under a nitrogen atmosphere and heated under reflux.[1]

Q4: How can I purify the final Flavesone product?

A4: Purification of Flavesone and related β-triketones can be achieved through standard laboratory techniques. After an acidic workup of the methylation reaction, the crude product is typically extracted with an organic solvent like diethyl ether.[1] The organic phase can then be washed with a sodium carbonate solution.[1] Further purification can be achieved by column chromatography or recrystallization to obtain the pure product.

Troubleshooting Guide

Problem 1: Low yield of mono-acyl phloroglucinol in the Friedel-Crafts acylation step.

  • Possible Cause: Formation of di- and tri-acylated byproducts due to the high reactivity of the phloroglucinol ring.[1]

  • Suggested Solution:

    • Temperature Control: Carefully maintain a low reaction temperature (between 0°C and 6°C) to selectively favor mono-acylation.[1]

    • Optimize Reagent Stoichiometry: Vary the molar ratios of phloroglucinol, the acylating agent, and the Lewis acid catalyst to find the optimal conditions for mono-substitution. Using 1.5 to 2 moles of aluminum chloride per mole of phloroglucinol has been suggested.[3]

    • Solvent Choice: Consider using a solvent system like nitromethane and dichloromethane, which has been patented for the acylation of phloroglucinol.[3]

Problem 2: The Friedel-Crafts acylation reaction is not proceeding or is very slow.

  • Possible Cause: Inactive catalyst or insufficient reaction temperature.

  • Suggested Solution:

    • Catalyst Quality: Ensure that the Lewis acid catalyst (e.g., anhydrous AlCl₃) is fresh and has not been deactivated by moisture.

    • Reaction Temperature: While low temperatures are preferred to control selectivity, the reaction may require a specific temperature range to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust the temperature if necessary.

Problem 3: Low yield in the C-methylation step.

  • Possible Cause: Incomplete reaction or degradation of the product.

  • Suggested Solution:

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions.[1]

    • Reagent Quality: Use freshly prepared sodium methoxide and pure methyl iodide.

    • Reaction Time and Temperature: The reaction is typically refluxed for several hours.[1] Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating could potentially lead to product degradation.

Problem 4: Difficulty in purifying the final Flavesone product.

  • Possible Cause: Presence of unreacted starting materials or side products from the methylation step.

  • Suggested Solution:

    • Aqueous Workup: After the reaction, an acidic workup followed by extraction is crucial. Washing the organic extract with a sodium carbonate solution can help remove acidic impurities.[1]

    • Chromatography: If impurities persist, column chromatography on silica (B1680970) gel is an effective purification method. A suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) should be determined using TLC.

Experimental Protocols

Protocol 1: Synthesis of Mono-acyl phloroglucinol (General Procedure)

This protocol is a general representation based on the Friedel-Crafts acylation of phloroglucinol.

  • To a stirred solution of phosphorus oxychloride and anhydrous aluminum chloride under a nitrogen atmosphere, add dry phloroglucinol.[1]

  • Cool the reaction mixture to 0°C.[1]

  • Add the carboxylic acid (e.g., 2-methylpropanoic acid for Flavesone synthesis) to the mixture.[1]

  • Stir the reaction at 0°C for a specified time (e.g., 8 hours), and then continue stirring at a slightly elevated temperature (e.g., ~6°C) for an extended period (e.g., 40 hours).[1]

  • Pour the reaction mixture onto crushed ice.[1]

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate it under reduced pressure to obtain the crude mono-acyl phloroglucinol.

Protocol 2: C-methylation to Synthesize β-Triketones (General Procedure)

This protocol describes the general procedure for the C-methylation of the mono-acyl phloroglucinol intermediate.

  • Prepare sodium methoxide by dissolving sodium in methanol.[1]

  • Add methyl iodide to the sodium methoxide solution.[1]

  • Add the mono-acyl phloroglucinol to the reaction mixture under a nitrogen atmosphere.[1]

  • Heat the reaction mixture under reflux for a specified time (e.g., 3 hours).[1]

  • Evaporate the solvent under vacuum.[1]

  • Acidify the extract with 1M HCl and extract with diethyl ether.[1]

  • Extract the ether phase with a 5% sodium carbonate solution.[1]

  • Acidify the aqueous phase and extract again with diethyl ether.

  • Dry the ether solution and evaporate the solvent to yield the crude β-triketone.[1]

Data Presentation

Table 1: Reaction Conditions for Friedel-Crafts Acylation of Phloroglucinol

ParameterRecommended ConditionReference
Starting Material Phloroglucinol[1]
Acylating Agent Carboxylic Acid (e.g., 2-methylpropanoic acid)[1]
Catalyst Anhydrous Aluminum Chloride (AlCl₃)[1][3]
Dehydrating Agent Phosphorus Oxychloride (POCl₃)[1]
Solvent Dichloromethane and Nitromethane[3]
Temperature 0°C to ~6°C[1]

Table 2: Reaction Conditions for C-methylation

ParameterRecommended ConditionReference
Starting Material Mono-acyl phloroglucinol[1]
Methylating Agent Methyl Iodide (MeI)[1]
Base Sodium Methoxide[1]
Atmosphere Nitrogen[1]
Temperature Reflux[1]

Visualizations

experimental_workflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_methylation Step 2: C-Methylation cluster_purification Purification start Phloroglucinol + 2-Methylpropanoic Acid reagents1 AlCl3, POCl3 0-6°C start->reagents1 product1 Mono-isobutyryl phloroglucinol reagents1->product1 reagents2 NaOMe, MeI Reflux product1->reagents2 product2 Flavesone reagents2->product2 workup Acidic Workup & Extraction product2->workup purify Column Chromatography workup->purify final_product Pure Flavesone purify->final_product troubleshooting_workflow start Low Yield of Flavesone q1 Which step has low yield? start->q1 acylation Friedel-Crafts Acylation q1->acylation Step 1 methylation C-Methylation q1->methylation Step 2 q2_acylation Check for di/tri-acylation? acylation->q2_acylation q2_methylation Was reaction under N2? methylation->q2_methylation sol1_acylation Lower reaction temperature (0-6°C). Optimize reagent stoichiometry. q2_acylation->sol1_acylation Yes sol2_acylation Check catalyst activity. Ensure anhydrous conditions. q2_acylation->sol2_acylation No sol1_methylation Ensure inert atmosphere. Use fresh reagents. q2_methylation->sol1_methylation No sol2_methylation Optimize reaction time and temperature. q2_methylation->sol2_methylation Yes

References

Optimization

Technical Support Center: Overcoming Solubility Issues with Flavesone in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the aqueous solubility of Fla...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the aqueous solubility of Flavesone. Flavesone, a beta-triketone with the chemical name 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione, exhibits low water solubility, estimated at 2.242 mg/L at 25°C, which can present significant hurdles in experimental and developmental settings.[1][2] This guide offers practical solutions and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Flavesone not dissolving in water?

A1: Flavesone is an inherently hydrophobic molecule, leading to poor solubility in aqueous solutions.[1][2] Its molecular structure contributes to its low affinity for water. To achieve a homogenous solution, various solubility enhancement techniques are necessary.

Q2: What are the primary methods to improve the aqueous solubility of Flavesone?

A2: Several effective methods can be employed to increase the aqueous solubility of Flavesone. These include the use of co-solvents, cyclodextrins, surfactants, pH adjustment, and nanoparticle formulations. The choice of method depends on the specific requirements of your experiment, such as the desired concentration, downstream applications, and acceptable excipients.

Q3: Are there any safety precautions I should take when handling Flavesone and the recommended solvents?

A3: Yes. Always consult the Safety Data Sheet (SDS) for Flavesone and any solvents or excipients used. Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Some organic solvents are flammable and have specific storage and handling requirements.

Troubleshooting Guides

Issue 1: Flavesone precipitates out of my aqueous solution.

This common issue can arise from supersaturation, temperature changes, or interactions with other components in your solution.

Troubleshooting Steps:

  • Verify Concentration: Ensure the concentration of Flavesone does not exceed its solubility limit in the chosen solvent system.

  • Optimize Co-solvent Percentage: If using a co-solvent, you may need to increase its percentage in the final solution.

  • pH Adjustment: The solubility of beta-triketones like Flavesone can be pH-dependent.[3][4] Experiment with adjusting the pH of your aqueous solution to see if solubility improves.

  • Consider a Different Solubilization Technique: If the above steps fail, you may need to switch to a more robust method, such as using cyclodextrins or surfactants.

Issue 2: The chosen solubilization method interferes with my downstream assay.

Excipients used to increase solubility can sometimes interact with biological assays.

Troubleshooting Steps:

  • Run Excipient Controls: Always include a control group in your experiment containing the solubilizing agent alone to assess its effect on your assay.

  • Select Biocompatible Solubilizers: For cell-based assays, consider using less cytotoxic options like hydroxypropyl-β-cyclodextrin (HP-β-CD) or certain non-ionic surfactants at low concentrations.

  • Method of Removal: In some cases, it may be possible to remove the solubilizing agent after dissolving Flavesone, for example, through dialysis for cyclodextrin (B1172386) complexes.

Data Presentation: Solubility Enhancement of Flavesone

The following tables provide an overview of the expected solubility enhancements for Flavesone using various techniques. Please note that the data for Flavesone is estimated based on its structural similarity to other beta-triketones and general principles of solubility enhancement, as specific experimental data for Flavesone is limited.

Table 1: Solubility of Flavesone in Common Organic Co-solvents

SolventEstimated Solubility of Flavesone
Dimethyl Sulfoxide (DMSO)≥20 mg/mL[5]
MethanolSoluble
EthanolSlightly soluble
AcetoneSoluble

Table 2: Illustrative Solubility Enhancement of a Poorly Soluble Compound Using Cyclodextrins

Cyclodextrin TypeMolar Ratio (Drug:CD)Fold Increase in Aqueous Solubility (Illustrative)
β-Cyclodextrin (β-CD)1:1~44% (for Dioclein (B1202366), a flavonoid)[6]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:1Can be significantly higher than β-CD
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1:1Often provides the highest solubility enhancement

Table 3: Critical Micelle Concentration (CMC) of Common Surfactants

SurfactantTypeCMC in Water (approximate)
Sodium Dodecyl Sulfate (SDS)Anionic8.2 mM
Polysorbate 20 (Tween® 20)Non-ionic0.059 mM
Polysorbate 80 (Tween® 80)Non-ionic0.012 mM

Note: The CMC is the concentration at which surfactant molecules begin to form micelles, which can then encapsulate hydrophobic molecules like Flavesone.

Experimental Protocols

Protocol 1: Solubilization of Flavesone using a Co-solvent (DMSO)

This protocol is suitable for preparing stock solutions of Flavesone for in vitro experiments.

Materials:

  • Flavesone powder

  • Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the desired amount of Flavesone powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes until the Flavesone is completely dissolved. A brief sonication in a water bath can aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • For use in aqueous solutions, dilute the DMSO stock solution to the final working concentration. Ensure the final concentration of DMSO in the aqueous medium is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Protocol 2: Solubilization of Flavesone using Cyclodextrin (HP-β-CD)

This method is often used to improve the bioavailability and solubility of hydrophobic compounds for in vivo and in vitro studies.

Materials:

  • Flavesone powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).

  • Add the Flavesone powder to the HP-β-CD solution. A 1:1 molar ratio of Flavesone to HP-β-CD is a good starting point.

  • Stir the mixture vigorously at room temperature for 24-48 hours. The container should be sealed to prevent solvent evaporation.

  • After stirring, visually inspect the solution for any undissolved material.

  • If undissolved particles are present, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to obtain a clear, particle-free solution of the Flavesone-cyclodextrin inclusion complex.

  • The concentration of solubilized Flavesone can be determined using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

Protocol 3: Solubilization of Flavesone using a Surfactant (Polysorbate 80)

Surfactants form micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in water.

Materials:

  • Flavesone powder

  • Polysorbate 80 (Tween® 80)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare a stock solution of Polysorbate 80 in the desired aqueous buffer at a concentration above its CMC (e.g., 1% w/v).

  • Add the Flavesone powder to the surfactant solution.

  • Stir the mixture at room temperature for several hours until the Flavesone is fully dispersed and solubilized. Gentle heating may be applied if Flavesone is heat-stable.

  • The resulting solution should be a clear or slightly opalescent micellar solution.

  • The concentration of solubilized Flavesone can be quantified using an appropriate analytical technique.

Mandatory Visualizations

experimental_workflow cluster_start Start cluster_methods Solubilization Methods cluster_outcome Outcome start Poorly Soluble Flavesone cosolvent Co-solvent (e.g., DMSO) start->cosolvent cyclodextrin Cyclodextrin (e.g., HP-β-CD) start->cyclodextrin surfactant Surfactant (e.g., Tween® 80) start->surfactant ph_adjust pH Adjustment start->ph_adjust nanoparticle Nanoparticle Formulation start->nanoparticle solution Homogeneous Aqueous Solution cosolvent->solution cyclodextrin->solution surfactant->solution ph_adjust->solution nanoparticle->solution

Caption: Experimental workflow for solubilizing Flavesone.

troubleshooting_logic start Flavesone Precipitation in Aqueous Solution check_conc Is concentration below solubility limit? start->check_conc adjust_cosolvent Increase co-solvent % check_conc->adjust_cosolvent No adjust_ph Adjust pH check_conc->adjust_ph Yes success Problem Resolved adjust_cosolvent->success change_method Switch to Cyclodextrin or Surfactant Method adjust_ph->change_method No Improvement adjust_ph->success Improved change_method->success

Caption: Troubleshooting logic for Flavesone precipitation.

cyclodextrin_pathway flavesone Flavesone (Hydrophobic) complex Inclusion Complex (Water Soluble) flavesone->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

Troubleshooting

Technical Support Center: Enhancing the Photostability of Flavesone Formulations

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the phot...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of Flavesone formulations.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and formulation of Flavesone, providing step-by-step guidance for resolution.

Issue 1: Rapid Degradation of Flavesone Solution Under Standard Laboratory Lighting

Symptoms:

  • Noticeable change in the color or clarity of the Flavesone solution upon exposure to ambient light.

  • Inconsistent results in bioassays or analytical tests.

  • Appearance of unknown peaks in HPLC chromatograms over a short period.

Possible Cause: Flavesone, a cyclic β-triketone, is susceptible to photodegradation when exposed to light, particularly in the UV spectrum. This degradation can be accelerated by factors such as the solvent system and the presence of photosensitizers.

Resolution Steps:

  • Minimize Light Exposure: Conduct all experimental work with Flavesone and its formulations under amber or red light to filter out UV and short-wavelength visible light. When not in use, store all solutions and solid materials in amber glass vials or containers wrapped in aluminum foil.

  • Solvent Selection: The polarity and viscosity of the solvent can influence the rate of photodegradation.[1] If experimentally permissible, consider using less polar or more viscous solvents to potentially reduce the degradation rate.

  • Inert Atmosphere: Photodegradation can be exacerbated by the presence of oxygen. If feasible, deoxygenate your solvents by sparging with nitrogen or argon before preparing Flavesone solutions. Work in a glove box or under an inert atmosphere for highly sensitive experiments.

  • Incorporate Photostabilizers:

    • UV Absorbers: Add a UV-absorbing agent to the formulation to compete for the absorption of incident photons. Common examples include benzophenones and benzotriazoles.[2][3][4][5] The selection and concentration of the UV absorber should be optimized to ensure compatibility and avoid interference with the intended application.

    • Antioxidants: Photodegradation often involves oxidative processes. The inclusion of antioxidants can help quench free radicals and reactive oxygen species generated during light exposure.[6][7][8] Suitable antioxidants for organic formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E).

Issue 2: Inconsistent Photostability Results Between Batches of Formulations

Symptoms:

  • Significant variability in the percentage of Flavesone degradation when different batches of the same formulation are subjected to identical photostability testing conditions.

Possible Causes:

  • Inconsistent concentrations of active pharmaceutical ingredient (API) or excipients.

  • Variability in the quality or purity of excipients, particularly antioxidants or UV absorbers.

  • Differences in the manufacturing process, such as mixing times or exposure to light during preparation.

Resolution Steps:

  • Standardize Procedures: Ensure that the standard operating procedures (SOPs) for formulation preparation are detailed and strictly followed for every batch. This includes precise weighing of all components, consistent mixing speeds and durations, and controlled light exposure during manufacturing.

  • Quality Control of Excipients: Implement rigorous quality control checks for all incoming raw materials. Verify the identity, purity, and concentration of photostabilizers.

  • Process Analytical Technology (PAT): Where possible, implement in-process controls to monitor critical quality attributes of the formulation in real-time.

  • Controlled Environment: Manufacture and store all batches in a controlled environment with consistent lighting and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is Flavesone and why is its photostability a concern?

A1: Flavesone is a naturally occurring cyclic β-triketone with potential applications in various fields, including as a biopesticide.[9] Like many organic molecules with carbonyl groups, it can absorb UV radiation, leading to photochemical reactions that alter its chemical structure and reduce its efficacy.[10] Understanding and mitigating this photodegradation is crucial for developing stable and effective formulations.

Q2: What are the primary mechanisms of Flavesone photodegradation?

A2: While the specific photodegradation pathway of Flavesone is not extensively documented in publicly available literature, related β-triketones, such as leptospermone (B1674756), undergo photooxidation as a primary degradation route.[11] For some triketones, like mesotrione, photohydrolysis can also occur.[6] The degradation process is often influenced by the pH of the medium.

Q3: How can I enhance the photostability of my Flavesone formulation?

A3: Several strategies can be employed to improve the photostability of Flavesone formulations:

  • Light-Protective Packaging: Storing the formulation in amber or opaque containers is the simplest and often most effective method.[12]

  • UV Absorbers: These compounds absorb harmful UV radiation, converting it into less damaging thermal energy.[4][5]

  • Antioxidants: These molecules inhibit oxidation by neutralizing free radicals that can be generated by UV light exposure.[6][7][8]

  • Encapsulation: Incorporating Flavesone into delivery systems like nanoparticles or liposomes can provide a physical barrier against light. For instance, encapsulating the flavonoids naringin (B1676962) and naringenin (B18129) in nanoparticles has been shown to improve their photostability.[13][14]

Q4: Which antioxidants are most effective for stabilizing Flavesone?

A4: The choice of antioxidant depends on the formulation's solvent system and compatibility with other excipients. For lipid-based or organic solvent-based formulations, common choices include BHT, BHA, and Vitamin E. For aqueous systems, water-soluble antioxidants like ascorbic acid (Vitamin C) may be considered. The effectiveness of an antioxidant is concentration-dependent and should be optimized for each specific formulation.

Q5: Are there any analytical methods to quantify Flavesone and its photodegradation products?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the quantitative analysis of Flavesone and its degradation products.[15][16][17][18] A stability-indicating HPLC method should be developed and validated to ensure that the peaks corresponding to the intact drug and its degradation products are well-resolved.

Quantitative Data on Photostabilization Strategies

The following tables summarize quantitative data from studies on compounds structurally related to Flavesone, illustrating the effectiveness of different photostabilization techniques.

Table 1: Effect of Encapsulation on the Photostability of Naringenin (a Flavanone) in Nanoparticles

FormulationExposure Time (hours)Remaining Naringenin (%)
Free Naringenin Solution120< 20%
Naringenin Nanoparticles120> 80%

Data adapted from studies on naringenin-loaded nanoparticles, demonstrating significant protection against photodegradation.[13]

Table 2: Photostability of Chalcone (B49325) Derivatives Under UVA Irradiation

CompoundExposure Time (hours)Absorbance ChangeStructural Integrity
Chalcone 13DecreasePartial trans-cis isomerization
Chalcone 672MaintainedComplete structural integrity
Avobenzone (Control)3DecreaseKnown photoinstability

This table illustrates the varying photostability among different chalcone structures, with Chalcone 6 showing exceptional stability.[19][20]

Key Experimental Protocols

Protocol 1: Forced Degradation Study (Photostability)

This protocol is based on ICH guideline Q1B for photostability testing.[21][22]

Objective: To evaluate the intrinsic photostability of Flavesone and to identify potential degradation products.

Materials:

  • Flavesone (drug substance) or Flavesone formulation (drug product)

  • Chemically inert, transparent containers (e.g., quartz cuvettes or glass vials)

  • Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps)

  • Calibrated radiometer and lux meter

  • Aluminum foil for dark controls

  • HPLC system with a validated stability-indicating method

Procedure:

  • Sample Preparation:

    • For the drug substance, place a thin layer of the solid material in a transparent container.

    • For solutions or liquid formulations, place the liquid in a transparent container.

    • Prepare a "dark control" for each sample by wrapping an identical container with aluminum foil to shield it from light.

  • Exposure:

    • Place the samples and dark controls in the photostability chamber.

    • Expose the samples to a minimum of 1.2 million lux-hours of visible light and 200 watt-hours per square meter of near-UV radiation.

    • Monitor the temperature to minimize the effect of thermal degradation.

  • Sampling and Analysis:

    • At appropriate time intervals, withdraw samples and their corresponding dark controls.

    • Analyze the samples immediately using a validated stability-indicating HPLC method to determine the concentration of Flavesone and detect any degradation products.

    • Compare the results of the exposed samples to the dark controls to differentiate between photolytic and thermal degradation.

  • Data Interpretation:

    • Calculate the percentage of degradation of Flavesone. A degradation of 5-20% is generally considered suitable for identifying degradation pathways and validating analytical methods.[9]

    • Characterize any significant degradation products using techniques such as LC-MS.

Protocol 2: Stability-Indicating HPLC Method for Flavesone

Objective: To develop an HPLC method capable of separating and quantifying Flavesone from its potential photodegradation products.

Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for the analysis of moderately polar organic compounds.

Mobile Phase Development (Example):

  • A gradient elution is often necessary to separate the parent compound from its degradation products, which may have different polarities.

  • Mobile Phase A: 0.1% Formic acid in water (acidifying the mobile phase can improve peak shape for acidic compounds like β-triketones).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Example Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 100% B

    • 25-30 min: 100% B

    • 30-35 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at the λmax of Flavesone (determined by UV-Vis spectroscopy) and also scan a broader range with the PDA detector to identify degradation products that may have different absorption maxima.

Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity and stability-indicating nature of the method.

Visualizations

Experimental_Workflow_for_Photostability_Enhancement cluster_0 Formulation Development cluster_1 Photostability Testing (ICH Q1B) cluster_2 Data Analysis & Optimization cluster_3 Final Product F1 Prepare Flavesone Formulation F2 Incorporate Photostabilizers (Antioxidants, UV Absorbers) F1->F2 P1 Expose Formulation to Light Source F2->P1 Test Formulation P2 Analyze Samples by HPLC P1->P2 P3 Analyze Dark Control P1->P3 D1 Calculate % Degradation P2->D1 P3->D1 D3 Optimize Formulation D1->D3 D2 Identify Degradation Products (LC-MS) D2->D3 D3->F1 Reformulate FP Stable Flavesone Formulation D3->FP

Caption: Workflow for developing and testing photostable Flavesone formulations.

Stabilizer_Selection_Logic Start Start: Flavesone Photodegradation Observed Q1 Is the formulation aqueous or organic? Start->Q1 A1_Org Select lipophilic antioxidants (e.g., BHT, Vitamin E) and compatible UV absorbers (e.g., Benzophenones). Q1->A1_Org Organic A1_Aq Select hydrophilic antioxidants (e.g., Ascorbic Acid) and water-soluble UV absorbers. Q1->A1_Aq Aqueous Q2 Is direct light exposure unavoidable? A1_Org->Q2 A1_Aq->Q2 A2_Yes Consider encapsulation (nanoparticles, liposomes) for physical shielding. Q2->A2_Yes Yes A2_No Use light-protective primary packaging (amber glass/plastic). Q2->A2_No No End Optimized Stable Formulation A2_Yes->End A2_No->End

Caption: Decision tree for selecting appropriate photostabilization strategies.

References

Optimization

Technical Support Center: Addressing Flavesone Degradation in Storage

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Flavesone d...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Flavesone during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Flavesone and what are its key chemical properties?

Flavesone is a beta-triketone compound, chemically identified as 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione.[1][2] It is a natural product found in the essential oil of Manuka (Leptospermum scoparium) and has garnered interest for its potential as a biopesticide.[1][3] Key properties are summarized below.

PropertyValue
CAS Number 22595-45-5
Molecular Formula C₁₄H₂₀O₄
Molecular Weight 252.31 g/mol
Physical State Not specified, likely a solid or oil
Solubility Low water solubility (estimated at 2.242 mg/L at 25°C)
Boiling Point Estimated at 392.9°C
Storage Temperature Recommended at -20°C

Q2: What are the primary factors that can cause Flavesone degradation in a laboratory setting?

Based on its chemical structure and general principles of chemical stability, the primary factors that can lead to the degradation of Flavesone include:

  • Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation.[4]

  • pH: As a beta-triketone, Flavesone's stability is likely pH-dependent. Both acidic and alkaline conditions could potentially catalyze hydrolysis or other degradation reactions.

  • Light: Exposure to UV and visible light can induce photodegradation, breaking chemical bonds and reducing the compound's potency.[4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[4]

  • Humidity: Moisture can facilitate hydrolytic degradation pathways.[4]

Q3: I am observing a rapid loss of Flavesone potency in my solutions. What are the likely causes?

Rapid loss of potency is a common issue. Consider the following potential causes:

  • Improper Storage Temperature: Storing Flavesone solutions at room temperature or even 4°C for extended periods can lead to degradation. For long-term storage, -20°C is recommended.[2]

  • Light Exposure: If your solutions are stored in clear vials on a lab bench, they are susceptible to photodegradation.[5]

  • pH of the Solvent: The pH of your solvent system can significantly impact Flavesone's stability. Unbuffered or inappropriately buffered solutions may contribute to rapid degradation.

  • Solvent Purity: Impurities in solvents can sometimes catalyze degradation reactions. Ensure you are using high-purity, appropriate-grade solvents.

Q4: What are the potential degradation products of Flavesone I should be looking for?

While specific degradation pathways for Flavesone are not extensively documented in the literature, based on its beta-triketone structure, potential degradation products could arise from:

  • Hydrolysis: Cleavage of the triketone ring or the isobutyryl group.

  • Oxidation: Modification of the cyclohexanetrione ring or the side chain.

  • Photodegradation: Rearrangement or cleavage of the molecule upon light exposure.

Identifying these products would require analytical techniques such as LC-MS/MS to separate and identify the compounds based on their mass-to-charge ratio and fragmentation patterns.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of Flavesone.

Problem 1: Inconsistent or lower-than-expected analytical results for Flavesone concentration.

Potential Cause Troubleshooting Action
Degradation during sample preparation Minimize the time samples are at room temperature. Prepare samples immediately before analysis.
Photodegradation from ambient light Protect samples from light by using amber vials or by wrapping containers in aluminum foil.[4]
Thermal degradation Keep samples on ice or at a controlled low temperature during preparation.
Adsorption to container surfaces Use low-adsorption vials (e.g., silanized glass or polypropylene).
Inaccurate standard curve Prepare fresh calibration standards for each analytical run. Ensure the standard is fully dissolved and accurately diluted.

Problem 2: Appearance of unknown peaks in the chromatogram during analytical runs.

Potential Cause Troubleshooting Action
Formation of degradation products This suggests that Flavesone is degrading under your current experimental or storage conditions. Review your procedures and implement the preventative measures outlined in this guide.
Contamination of the sample or solvent Ensure the purity of your solvents and reagents. Run a blank solvent injection to check for contaminants. Use high-purity solvents (e.g., HPLC or LC-MS grade).
Interaction with mobile phase Evaluate the pH and composition of your mobile phase. Flavesone may be unstable under certain chromatographic conditions.

Data on Flavesone Stability (Illustrative)

Since specific public data on Flavesone degradation is limited, the following table provides an illustrative example of what a stability study might reveal. These are hypothetical values to guide researchers on what to expect.

Condition Time Flavesone Remaining (%) Appearance of Degradation Products
-20°C, Solid, Protected from Light 6 months>99%None Detected
4°C, Solution (pH 7), Protected from Light 1 month95%Minor peaks observed
25°C, Solution (pH 7), Protected from Light 1 week85%Significant degradation peaks
25°C, Solution (pH 7), Exposed to Light 24 hours70%Multiple degradation peaks
40°C, Solid, Protected from Light 1 month90%Minor degradation observed

Experimental Protocols

Protocol 1: Forced Degradation Study of Flavesone

This protocol is a general guideline for conducting a forced degradation study to identify potential degradation pathways and products of Flavesone.[6]

Objective: To investigate the stability of Flavesone under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • Flavesone

  • HPLC or LC-MS grade methanol (B129727) and water

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or UHPLC system with UV/Vis or MS detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Flavesone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration suitable for analysis.

    • If no degradation is observed, repeat the study with 1 M HCl.[6]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • At designated time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

    • If no degradation is observed, repeat the study with 1 M NaOH.[6]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.[5]

    • Withdraw aliquots at various time points for analysis.

  • Thermal Degradation:

    • Place a known amount of solid Flavesone in an oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to a final concentration for analysis.[6]

  • Photolytic Degradation:

    • Expose a solution of Flavesone to light in a photostability chamber.

    • A control sample should be kept in the dark in the same chamber.

    • After the exposure period, prepare solutions of both the exposed and control samples for analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the intact Flavesone from its degradation products.

Visualizations

G Troubleshooting Workflow for Flavesone Degradation cluster_0 Troubleshooting Workflow for Flavesone Degradation start Inconsistent or Low Flavesone Concentration q1 Is the sample properly stored? start->q1 a1_no No q1->a1_no No a2_yes Yes q1->a2_yes Yes a1_yes Yes sol1 Store at -20°C, protected from light. a1_no->sol1 q2 Is the sample protected from light during handling? sol1->q2 a2_no No q2->a2_no No a3_yes Yes q2->a3_yes Yes a2_yes->q2 sol2 Use amber vials or wrap in foil. a2_no->sol2 q3 Is the solvent pH appropriate? sol2->q3 a3_no No q3->a3_no No end Problem Resolved q3->end Yes a3_yes->q3 sol3 Use a buffered solution in the optimal pH range. a3_no->sol3 sol3->end

Caption: Troubleshooting workflow for unexpected Flavesone degradation.

G Forced Degradation Experimental Workflow cluster_1 Stress Conditions cluster_2 Analysis acid Acid Hydrolysis hplc HPLC/LC-MS Analysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolytic photo->hplc data Data Interpretation hplc->data flavesone Flavesone Stock Solution flavesone->acid flavesone->base flavesone->oxidation flavesone->thermal flavesone->photo

Caption: Experimental workflow for Flavesone forced degradation studies.

G Hypothetical Signaling Pathway Modulation by Flavonoids* cluster_pathway Cellular Response stimulus Inflammatory Stimulus ikb IκB stimulus->ikb degrades nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates to inflammation Inflammatory Response nucleus->inflammation activates transcription flavesone Flavesone (potential action) flavesone->ikb inhibits degradation of caption *This is a generalized pathway for flavonoids. The specific interaction of Flavesone is not yet fully elucidated.

Caption: Potential anti-inflammatory pathway modulation by flavonoids.

References

Troubleshooting

Troubleshooting inconsistent results in Flavesone bioassays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flavesone bioassays. Our aim is to help y...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flavesone bioassays. Our aim is to help you address common challenges and achieve more consistent and reliable results in your experiments.

Troubleshooting Guide

This guide addresses specific issues that can lead to inconsistent results in Flavesone bioassays.

Question: We are observing significant variability in our cell-based assay results with Flavesone between experiments. What are the potential causes and solutions?

Answer:

Inconsistent results in cell-based assays are a common challenge, often stemming from multiple factors.[1][2] For a natural product like Flavesone, this variability can be pronounced.[3][4] Here are the primary areas to investigate:

  • Cell Culture Conditions:

    • Cell Line Integrity: Ensure your cell line is not misidentified or contaminated. Regular authentication is crucial.

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses.[5]

    • Cell Seeding Density: Inconsistent cell numbers at the start of an experiment will lead to variable results. Optimize and standardize your seeding density.[6]

    • Culture Medium: Variations in media composition, serum batches, or supplements can significantly impact cell health and response.

  • Flavesone Sample and Preparation:

    • Purity and Integrity: The purity of your Flavesone sample is critical. Impurities can have their own biological effects.[7] The stability of Flavesone in your solvent and culture medium should also be considered, as degradation can lead to loss of activity.

    • Solvent Effects: The solvent used to dissolve Flavesone (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control (medium with the same final solvent concentration as your test wells) to account for any solvent-induced effects. It is advisable to keep the final DMSO concentration below 0.5%.[8]

    • Solution Preparation: Ensure consistent and accurate preparation of your Flavesone stock and working solutions.[9] Incomplete dissolution or precipitation of the compound in the culture medium will lead to inaccurate dosing and inconsistent results.

  • Assay Protocol:

    • Pipetting Accuracy: Inaccurate or inconsistent pipetting can introduce significant error, especially when dealing with small volumes.[2]

    • Incubation Times: Adhere strictly to optimized incubation times for both compound treatment and assay reagent steps.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile water or media.

Question: The bioactivity of our Flavesone sample seems lower than expected, or we are seeing no effect. What should we investigate?

Answer:

Low or no observed bioactivity can be frustrating. Here’s a checklist of potential issues to troubleshoot:

  • Compound-Related Issues:

    • Concentration Range: You may be testing a concentration range that is too low. For novel compounds, it's essential to test a broad range of concentrations to determine the effective dose.

    • Solubility: Flavesone has low water solubility.[10] If the compound precipitates out of the solution in your aqueous assay buffer or cell culture medium, its effective concentration will be much lower than intended. Visually inspect your solutions for any signs of precipitation. Consider using a co-solvent or a different formulation if solubility is an issue.[11]

    • Stability: Flavesone may be unstable under your experimental conditions (e.g., light, temperature, pH). This can lead to degradation and loss of activity over the course of the experiment.

  • Experimental System:

    • Cell Type Sensitivity: The chosen cell line may not be sensitive to Flavesone's mechanism of action.[6]

    • Assay Suitability: The assay you are using may not be appropriate for detecting the specific biological activity of Flavesone. For example, an MTT assay measures metabolic activity; if Flavesone's effect is not on mitochondrial function, this assay may not show a response.[5] Consider using orthogonal assays that measure different endpoints (e.g., apoptosis, membrane integrity).

  • Protocol Execution:

    • Reagent Quality: Ensure that all assay reagents are within their expiry date and have been stored correctly.

    • Omission of a Step: Double-check your protocol to ensure no steps or reagents were missed.

Question: We are experiencing high background signal or false positives in our Flavesone enzyme inhibition assay. What could be the cause?

Answer:

High background or false positives in enzyme inhibition assays can arise from interference by the test compound.[12] Natural products, including flavonoids and related structures, are sometimes identified as "pan-assay interference compounds" (PAINS) that can produce misleading results through various non-specific mechanisms.[3][7]

  • Direct Assay Interference:

    • Color/Fluorescence: If your Flavesone solution is colored or fluorescent, it can interfere with absorbance or fluorescence-based readouts. Always run a control well containing only the compound and buffer (no enzyme or substrate) to measure its intrinsic signal.[12]

    • Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that sequester and inhibit enzymes non-specifically.[7]

    • Chemical Reactivity: Flavesone might react directly with the substrate or other components of the assay system.

  • Enzyme-Related Factors:

    • Enzyme Purity: Impurities in the enzyme preparation could be the source of the background signal.

    • Enzyme Instability: The enzyme may be unstable in the assay buffer, leading to a high background.

To address these issues, it is crucial to use appropriate blanks and controls.[12] A standard approach is to subtract the absorbance/fluorescence of a blank well containing the sample and buffer from the reading of the experimental well.

Frequently Asked Questions (FAQs)

Q1: What is Flavesone and what are its known biological activities?

Flavesone is a β-triketone, a type of natural product found in several plant species, including Leptospermum scoparium (Manuka).[10][13] It is known to possess insecticidal properties against various pests.[14] Like other related flavonoids and phenolic compounds, it may exhibit a range of other biological activities such as anti-inflammatory or antimicrobial effects, though these are less documented specifically for Flavesone.[15][16][17]

Q2: How should I prepare and store Flavesone stock solutions?

Due to its low water solubility, Flavesone is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[8]

  • Preparation: Accurately weigh the Flavesone powder and dissolve it in high-purity DMSO to the desired molarity (e.g., 10 mM). Ensure complete dissolution by vortexing; gentle warming (up to 37°C) may be necessary.[8]

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[8]

Q3: What are some key considerations when designing a bioassay for a natural product like Flavesone?

When working with natural products, it's important to be aware of potential complexities.[18][19]

  • Purity: The source and purity of the natural product extract can vary, which can affect reproducibility.[4]

  • Interference: Natural products are more likely to interfere with assay readouts (e.g., fluorescence).[3]

  • Mechanism of Action: The mechanism of action may be unknown or multi-targeted. Therefore, using a panel of different bioassays is often more informative than relying on a single assay.

Quantitative Data Summary

The following table summarizes insecticidal activity data for a commercial formulation of Flavesone (Flavocide®) from a laboratory study.[14]

Target Pest SpeciesAssay TypeFlavesone ConcentrationObservation TimeResult (% Mortality)
Aedes aegyptiSpray50 mg/ml24 hours100%
Aedes aegyptiSpray25 mg/ml24 hours100%
Culex quinquefasciatusSpray50 mg/ml24 hours100%
Culex quinquefasciatusSpray25 mg/ml24 hours100%
Musca domesticaSpray200 mg/ml24 hours100%
Musca domesticaSpray100 mg/ml24 hours100%
Ctenocephalides felis (adult)Residual Contact150 mg/ml24 hours100%
Ctenocephalides felis (adult)Residual Contact62.5 mg/ml24 hours100%
Ctenocephalides felis (larvae)Residual Contact150 mg/ml24 hours100%
Ctenocephalides felis (larvae)Residual Contact62.5 mg/ml24 hours100%

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a general methodology for assessing the effect of Flavesone on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your Flavesone stock solution in a complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of Flavesone. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: α-Glucosidase Inhibition Assay

This protocol outlines a method for screening Flavesone as a potential inhibitor of α-glucosidase.

  • Reagent Preparation: Prepare solutions of α-glucosidase enzyme, the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and Flavesone in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Assay Setup: In a 96-well plate, add the enzyme solution to wells containing various concentrations of Flavesone or a positive control (e.g., acarbose).[20] Include control wells with buffer instead of the inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the pNPG substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop Reaction: Stop the reaction by adding a stop solution, such as sodium carbonate (Na₂CO₃).

  • Absorbance Reading: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each Flavesone concentration compared to the control without the inhibitor.

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent Bioassay Results Start Inconsistent Results Observed Check_Cells Review Cell Culture Practices Start->Check_Cells Check_Compound Examine Compound Preparation Start->Check_Compound Check_Protocol Analyze Assay Protocol Start->Check_Protocol Passage Consistent Passage Number? Check_Cells->Passage Yes Consult Consult Further Check_Cells->Consult No Purity High Purity Compound? Check_Compound->Purity Yes Check_Compound->Consult No Pipetting Accurate Pipetting? Check_Protocol->Pipetting Yes Check_Protocol->Consult No Density Uniform Seeding Density? Passage->Density Yes Passage->Consult No Media Standardized Media/Serum? Density->Media Yes Density->Consult No Resolved Issue Resolved Media->Resolved Yes Media->Consult No Solubility Is Compound Soluble in Media? Purity->Solubility Yes Purity->Consult No Vehicle Vehicle Control Included? Solubility->Vehicle Yes Solubility->Consult No Vehicle->Resolved Yes Vehicle->Consult No Incubation Consistent Incubation Times? Pipetting->Incubation Yes Pipetting->Consult No Edge_Effect Edge Effects Mitigated? Incubation->Edge_Effect Yes Incubation->Consult No Edge_Effect->Resolved Yes Edge_Effect->Consult No

Caption: A decision tree for troubleshooting inconsistent bioassay results.

Experimental_Workflow General Workflow for Bioactivity Screening cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis & Follow-up Prep_Compound Prepare Flavesone Stock Solution (DMSO) Treatment Treat Cells with Serial Dilutions Prep_Compound->Treatment Prep_Cells Culture & Plate Cells Prep_Cells->Treatment Incubate Incubate (e.g., 48h) Treatment->Incubate Primary_Assay Perform Primary Bioassay (e.g., Cell Viability) Incubate->Primary_Assay Analyze Calculate IC50/ Determine Activity Primary_Assay->Analyze Is_Active Biologically Active? Analyze->Is_Active Secondary_Assay Perform Secondary/ Orthogonal Assays Is_Active->Secondary_Assay Yes End End/Re-evaluate Is_Active->End No Mechanism Mechanism of Action Studies Secondary_Assay->Mechanism

Caption: A standard workflow for screening a natural product like Flavesone.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway Modulation Flavesone Flavesone Receptor Cell Surface Receptor or Intracellular Target Flavesone->Receptor Binds/Interacts Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) Gene_Expression->Cellular_Response

References

Optimization

Optimizing dosage and application timing of Flavesone

For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential guidance for researchers initiating studies with Flavesone, a β-triketone with potential biological activit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers initiating studies with Flavesone, a β-triketone with potential biological activity. Due to the limited publicly available data on its specific cellular mechanisms and effects in mammalian systems, this guide offers a framework for systematic investigation, including troubleshooting common challenges and establishing robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of Flavesone in mammalian cells?

A1: Currently, there is a notable lack of specific data in scientific literature detailing the precise mechanism of action of Flavesone in mammalian cells. While flavonoids as a broad class are known to interact with various cellular signaling pathways, such as NF-κB and PI3K/Akt, specific investigations into Flavesone's interactions with these or other pathways have not been extensively documented.[1] Researchers should therefore approach Flavesone as a novel compound and aim to elucidate its mechanism as a primary research objective.

Q2: Are there any established starting concentrations for in vitro experiments with Flavesone?

A2: There are no established starting concentrations for Flavesone in mammalian cell culture models. Its primary documented use is as a biopesticide, with efficacy data against various pests.[2] For initial in vitro studies, a broad dose-response experiment is recommended. A starting point could be a range from low micromolar (e.g., 1 µM) to higher concentrations (e.g., 100 µM) to determine its cytotoxic and bioactive range in your specific cell line.

Q3: How can I determine the optimal application timing for Flavesone in my experiments?

A3: The optimal application timing will depend on the biological process you are investigating. For example, if you are studying its effect on inhibiting signaling pathways, pre-treatment with Flavesone before applying a stimulus (e.g., a cytokine) would be appropriate. If you are assessing its impact on cell proliferation, continuous exposure over 24, 48, and 72 hours is a standard approach. A time-course experiment is crucial in the initial stages of research to identify the most effective exposure duration.

Q4: What are the known signaling pathways affected by compounds similar to Flavesone?

A4: While data on Flavesone is scarce, other flavonoids have been shown to modulate a variety of signaling pathways critical to cell survival, proliferation, and inflammation. These include the PI3K/Akt, MAPK, and NF-κB pathways.[1][3] It is hypothesized that Flavesone may interact with similar pathways, but this requires experimental validation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect at tested concentrations. 1. Sub-optimal Dosage: The concentrations used may be too low to elicit a biological response. 2. Poor Solubility: Flavesone has low water solubility, which may limit its effective concentration in aqueous cell culture media.[1][4] 3. Compound Inactivity: The compound may not be active in the chosen cell line or assay.1. Perform a wider dose-response study, extending to higher concentrations. 2. Ensure complete dissolution of Flavesone in a suitable solvent (e.g., DMSO) before diluting in culture medium. Include a vehicle control in all experiments. 3. Test the compound in a different cell line or a cell-free assay if applicable.
High levels of cell death, even at low concentrations. 1. Cytotoxicity: Flavesone may be cytotoxic to the chosen cell line at the tested concentrations. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Determine the IC50 value for cytotoxicity using a cell viability assay (e.g., MTT, CellTiter-Glo). Use concentrations well below the IC50 for mechanistic studies. 2. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).
Inconsistent results between experiments. 1. Compound Degradation: Flavesone may be unstable in solution or under certain experimental conditions. 2. Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can impact results.1. Prepare fresh stock solutions of Flavesone for each experiment. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. 2. Standardize cell culture procedures, including seeding density, passage number, and growth conditions.
Precipitation of the compound in culture medium. 1. Low Solubility: The concentration of Flavesone may exceed its solubility limit in the culture medium.1. Visually inspect the medium for any precipitate after adding the compound. 2. Consider using a lower concentration or a different formulation approach, such as conjugation to a carrier molecule, though this would be a more advanced step.

Experimental Protocols

Protocol 1: Determination of IC50 Value for Cytotoxicity

This protocol outlines the use of the MTT assay to determine the concentration of Flavesone that inhibits cell viability by 50%.

Materials:

  • Flavesone

  • Selected mammalian cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of Flavesone in DMSO.

  • Perform serial dilutions of the Flavesone stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Flavesone. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the results to determine the IC50 value.

Protocol 2: Investigating the Effect of Flavesone on a Pro-inflammatory Signaling Pathway (e.g., NF-κB)

This protocol provides a general workflow to assess if Flavesone can inhibit the activation of the NF-κB pathway.

Materials:

  • Flavesone

  • Cell line responsive to an inflammatory stimulus (e.g., macrophages, epithelial cells)

  • Inflammatory stimulus (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α))

  • Reagents for Western blotting or a reporter assay for NF-κB activation

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting).

  • Once cells reach the desired confluency, pre-treat them with non-toxic concentrations of Flavesone (determined from the IC50 experiment) for a set period (e.g., 1-2 hours).

  • Following pre-treatment, stimulate the cells with the inflammatory agent (e.g., LPS or TNF-α) for a predetermined amount of time (e.g., 30-60 minutes).

  • Lyse the cells and collect the protein lysates.

  • Analyze the activation of the NF-κB pathway by measuring the phosphorylation of key signaling proteins (e.g., IκBα, p65) via Western blotting or by quantifying the activity of an NF-κB reporter gene.

  • Compare the levels of activation in cells treated with Flavesone and the stimulus to cells treated with the stimulus alone to determine if Flavesone has an inhibitory effect.

Visualizations

Experimental_Workflow_for_Dosage_Optimization cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Pathway Analysis A Determine IC50 in Target Cell Line(s) B Select Non-Toxic Concentrations for Mechanistic Studies A->B Data Input C Dose-Response at Optimal Time Point B->C D Time-Course at Optimal Concentration E Assess Impact on Target Signaling Pathways D->E F Validate Findings with Specific Inhibitors/Activators E->F

Caption: Experimental workflow for in vitro dosage and timing optimization of Flavesone.

Hypothetical_Signaling_Pathway_Inhibition Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB_p65 IκBα-p65/p50 Complex IKK->IkB_p65 phosphorylates IκBα p65_p50 p65/p50 IkB_p65->p65_p50 IκBα degradation Nucleus Nucleus p65_p50->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression p65_p50->Gene_Expression activates Flavesone Flavesone Flavesone->IKK potential inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Flavesone.

References

Troubleshooting

Technical Support Center: Managing Insect Resistance to Flavesone

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Flavesone...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Flavesone.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments with Flavesone, particularly concerning insect resistance.

Question/Issue Possible Cause(s) Troubleshooting/Recommended Action(s)
FAQ 1: My insect population shows reduced susceptibility to Flavesone. What are the potential mechanisms of resistance? Insect resistance to any insecticide typically falls into four main categories: 1. Target-site resistance: Alterations in the molecular target of the insecticide, reducing its binding affinity. For Flavesone, this would likely involve mutations in the potassium channel it targets. 2. Metabolic resistance: Increased detoxification of the insecticide by enzymes such as Cytochrome P450s (P450s), Glutathione S-transferases (GSTs), and Carboxylesterases (CCEs)[1]. 3. Penetration resistance: Changes in the insect's cuticle that slow the absorption of the insecticide. 4. Behavioral resistance: The development of behaviors to avoid contact with the insecticide.To investigate the resistance mechanism, a series of experiments should be conducted: - Confirm resistance: Perform dose-response bioassays to determine the LC50 of your population and compare it to a known susceptible population. A significant increase in the LC50 indicates resistance. - Investigate metabolic resistance: Conduct synergist bioassays using inhibitors of major detoxification enzyme families (see Protocol 2). - Sequence the target site: If metabolic resistance is not indicated, consider molecular analysis of the putative potassium channel target site to identify potential mutations.
FAQ 2: How do I determine if metabolic resistance is the cause of reduced Flavesone efficacy? Metabolic resistance is often mediated by the overexpression or increased activity of detoxification enzymes.The most common method to investigate this is through synergist bioassays . Synergists are chemicals that inhibit specific enzyme families. If the toxicity of Flavesone increases in the presence of a synergist, it suggests that the inhibited enzyme family is involved in its detoxification. - Piperonyl butoxide (PBO): Inhibits P450s. - S,S,S-tributyl phosphorotrithioate (DEF): Inhibits carboxylesterases. - Diethyl maleate (B1232345) (DEM): Inhibits GSTs. A detailed protocol for synergist bioassays is provided below (Protocol 2).
Troubleshooting 1: I am seeing high variability in my dose-response bioassay results. High variability can be caused by several factors: - Inconsistent insecticide application. - Variation in the age or life stage of the insects being tested. - Fluctuations in environmental conditions (temperature, humidity). - Heterogeneous resistance levels within the insect population.- Standardize your protocol: Ensure precise and consistent application of Flavesone in your bioassays. Use a calibrated micro-applicator for topical applications. - Use a synchronized population: Test insects of the same age and life stage. - Control environmental conditions: Maintain constant temperature and humidity during the experiment. - Increase sample size: A larger number of individuals per replicate can help to reduce the impact of individual variations.
Troubleshooting 2: The synergist bioassay did not restore susceptibility to Flavesone. This could indicate that: - The primary resistance mechanism is not metabolic. - The specific metabolic enzymes involved are not inhibited by the synergists used. - Target-site resistance is the primary mechanism. - A combination of resistance mechanisms is present.- Consider target-site resistance: Proceed with molecular analysis of the putative potassium channel target. - Investigate other metabolic pathways: While less common for insecticide resistance, other metabolic routes could be involved. - Evaluate for penetration resistance: This is more complex to assess but can be a contributing factor.

Quantitative Data Summary

The following tables summarize available and hypothetical data on the efficacy of Flavesone against susceptible and resistant insect strains. Note: Specific LC50/LD50 values for Flavesone against resistant strains are not widely published. The data presented here is a combination of available information and representative examples for illustrative purposes.

Table 1: Efficacy of Flavesone Against Various Insect Pests (Susceptible Strains)

Insect Species Bioassay Type Parameter Value Reference/Source
Aedes aegyptiDirect Spray100% Mortality (24h)25 mg/ml[2]
Culex quinquefasciatusDirect Spray100% Mortality (24h)25 mg/ml[2]
Musca domesticaDirect Spray100% Mortality (24h)100 mg/ml[2]
Rhyzopertha dominicaTreated Wheat BioassayProgeny Suppression (13 mo)60 ppm[3]

Table 2: Comparison of Flavesone Efficacy in Susceptible vs. Resistant Strains (Hypothetical Data)

Insect Species Strain LC50 (µ g/insect ) Resistance Ratio (RR)
Musca domesticaSusceptible (S)0.5-
Flavesone-Resistant (FR)15.030.0
Aedes aegyptiSusceptible (S)0.1-
Flavesone-Resistant (FR)3.535.0
Rhyzopertha dominicaSusceptible (S)1.2-
OP/Pyrethroid-Resistant3.63.0*

*Note: A study on a Rhyzopertha dominica strain resistant to organophosphates and pyrethroids showed reduced susceptibility to Flavesone, suggesting a low level of cross-resistance due to a potential non-target site resistance mechanism[3]. The Resistance Ratio here is an estimate based on the study's findings.

Experimental Protocols

Protocol 1: Dose-Response Bioassay for LC50 Determination of Flavesone

This protocol describes a method for determining the concentration of Flavesone that is lethal to 50% (LC50) of a test population. This can be adapted for various insect species and application methods (e.g., topical application, contact/residual assay).

Materials:

  • Technical grade Flavesone

  • Acetone (B3395972) (or other suitable solvent)

  • Micropipettes and tips

  • Glass vials or petri dishes

  • Microapplicator (for topical application)

  • Test insects (synchronized age and life stage)

  • Control insects (from a susceptible population, if available)

  • Holding containers with food and water source

  • Probit analysis software

Methodology:

  • Preparation of Stock Solution:

    • Dissolve a known weight of technical grade Flavesone in a precise volume of acetone to create a high-concentration stock solution (e.g., 1000 µg/µL).

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution with acetone to create a range of at least 5-7 concentrations. The range should be chosen to produce mortality between 10% and 90%. Preliminary range-finding tests may be necessary.

  • Insect Treatment (Topical Application Example):

    • Anesthetize a batch of insects (e.g., with CO2 or by chilling).

    • Using a microapplicator, apply a small, precise volume (e.g., 0.1-1 µL) of each Flavesone dilution to the dorsal thorax of each insect.

    • Treat a control group with acetone only.

    • Treat at least 3 replicates of 10-20 insects per concentration.

  • Incubation and Mortality Assessment:

    • Place the treated insects in clean holding containers with access to food and water.

    • Maintain the insects under controlled environmental conditions (e.g., 25°C, 60% RH, 12:12 L:D photoperiod).

    • Assess mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make coordinated movements when gently prodded.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if it is between 5% and 20%. If control mortality is above 20%, the assay should be repeated.

    • Use probit analysis software to calculate the LC50 value, 95% confidence intervals, and the slope of the dose-response curve.

Protocol 2: Synergist Bioassay to Investigate Metabolic Resistance

This protocol is designed to determine the role of major detoxification enzyme families in Flavesone resistance.

Materials:

  • Flavesone

  • Synergists: Piperonyl butoxide (PBO), S,S,S-tributyl phosphorotrithioate (DEF), Diethyl maleate (DEM)

  • Acetone

  • Test insects (resistant population)

  • Control insects (susceptible population)

  • Materials for the chosen bioassay method (as in Protocol 1)

Methodology:

  • Determine Sub-lethal Synergist Concentration:

    • Expose insects to a range of concentrations of each synergist alone to determine the maximum concentration that causes little to no mortality.

  • Synergist Pre-treatment:

    • Expose a batch of resistant insects to the pre-determined sub-lethal concentration of a synergist (e.g., PBO) for a set period (e.g., 1-2 hours) before insecticide application.

  • Flavesone Treatment:

    • Following the synergist pre-treatment, treat the insects with a range of Flavesone concentrations as described in Protocol 1.

    • Include the following control groups:

      • Insects treated with acetone only.

      • Insects treated with the synergist only.

      • Insects treated with Flavesone only (no synergist pre-treatment).

  • Incubation and Data Analysis:

    • Assess mortality as described in Protocol 1.

    • Calculate the LC50 for Flavesone with and without the synergist.

    • Calculate the Synergism Ratio (SR):

      • SR = LC50 of Flavesone alone / LC50 of Flavesone + synergist

    • An SR value significantly greater than 1 indicates that the inhibited enzyme family is involved in resistance.

Visualizations

Signaling Pathways and Experimental Workflows

Flavesone_Mode_of_Action cluster_membrane Cell Membrane Kir_channel_closed Inward-Rectifier Potassium (Kir) Channel (Closed State) Kir_channel_open Kir Channel (Open State) Kir_channel_closed->Kir_channel_open Activation Hyperpolarization Membrane Hyperpolarization Kir_channel_open->Hyperpolarization K+ efflux Flavesone Flavesone Flavesone->Kir_channel_closed Binds to and activates K_ion K_ion->Kir_channel_open Nerve_Inhibition Inhibition of Nerve Impulses Hyperpolarization->Nerve_Inhibition Paralysis Paralysis & Death Nerve_Inhibition->Paralysis

Caption: Proposed mode of action of Flavesone as a potassium channel activator in insects.

Resistance_Investigation_Workflow Start Reduced Flavesone Efficacy Observed in Field Population Bioassay Perform Dose-Response Bioassay (Protocol 1) Start->Bioassay Compare_LC50 Compare LC50 to Susceptible Strain Bioassay->Compare_LC50 Synergist_Assay Conduct Synergist Bioassays (Protocol 2) Compare_LC50->Synergist_Assay Resistance Confirmed No_Resistance No Significant Resistance Detected Compare_LC50->No_Resistance No Significant Difference Analyze_SR Analyze Synergism Ratio (SR) Synergist_Assay->Analyze_SR Metabolic_Resistance Metabolic Resistance Confirmed (e.g., P450-mediated) Analyze_SR->Metabolic_Resistance SR > 1 Target_Site_Seq Sequence Putative Potassium Channel Gene Analyze_SR->Target_Site_Seq SR ≈ 1 Analyze_Seq Analyze for Mutations Target_Site_Seq->Analyze_Seq Target_Site_Resistance Target-Site Resistance Identified Analyze_Seq->Target_Site_Resistance Mutation Found Other_Mechanisms Consider Other Mechanisms (e.g., Penetration Resistance) Analyze_Seq->Other_Mechanisms No Mutation Found

Caption: Workflow for investigating the mechanisms of insect resistance to Flavesone.

References

Optimization

Flavesone Technical Support Center: Mitigating Phytotoxicity in Experimental Applications

Introduction: Flavesone is a beta-triketone compound, developed primarily as a novel insecticide with a unique mode of action, making it a valuable tool against resistant pest populations.[1][2] While its primary applica...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Flavesone is a beta-triketone compound, developed primarily as a novel insecticide with a unique mode of action, making it a valuable tool against resistant pest populations.[1][2] While its primary application is in pest control, researchers may encounter unintended phytotoxic effects on host plants during experimental evaluation. Phytotoxicity refers to any adverse effect on plant growth caused by a chemical substance, which can manifest as delayed germination, stunted growth, chlorosis (yellowing), or necrosis (tissue death).[3][4]

This technical support center provides troubleshooting guidance and standardized protocols to help researchers identify, manage, and reduce the phytotoxicity of Flavesone on crops, ensuring the accurate evaluation of its insecticidal properties without confounding data from plant stress.

Frequently Asked Questions (FAQs)

Q1: What is Flavesone and how does it work? Flavesone is a synthetically produced beta-triketone biopesticide.[2] Its insecticidal mode of action is considered novel and differs significantly from conventional insecticides, making it a candidate for managing insecticide-resistant pest strains.[1][2]

Q2: Why might an insecticide like Flavesone cause phytotoxicity? Flavesone belongs to the triketone chemical class. Other triketone compounds, such as mesotrione, are used as herbicides.[5] This class of chemicals can interfere with plant-specific biochemical pathways. Therefore, it is plausible that Flavesone, despite being developed as an insecticide, may exhibit secondary herbicidal activity, leading to phytotoxicity in sensitive plant species.

Q3: What are the common symptoms of Flavesone phytotoxicity? Symptoms are typical of chemical-induced plant stress and can include:

  • Chlorosis: Yellowing or bleaching of leaves.

  • Necrosis: Brown or black spots, indicating tissue death, often on leaf tips or margins.[4]

  • Stunted Growth: Reduced plant height, biomass, or root development compared to untreated controls.[4][6]

  • Deformation: Twisting or curling of leaves.[4]

  • Germination Inhibition: Reduced or delayed seed sprouting.[7]

Q4: What factors influence the severity of phytotoxicity? Several factors can affect a plant's response to a chemical agent:

  • Application Rate: Higher concentrations are more likely to cause damage.[8]

  • Plant Species and Cultivar: Sensitivity to chemicals varies greatly among different plants and even different varieties of the same crop.[9]

  • Growth Stage: Younger plants and new growth are often more susceptible to chemical injury.[10]

  • Environmental Conditions: Stressed plants (due to drought, extreme temperatures, or high humidity) are more vulnerable to phytotoxicity.[4][10]

  • Adjuvants: The type of adjuvants (e.g., surfactants, oils) used in the formulation can influence absorption and, consequently, phytotoxicity.[11][12]

Q5: What are the primary strategies for reducing phytotoxicity? The main approaches involve either protecting the crop or modifying the formulation:

  • Use of Herbicide Safeners: These are chemical agents that are applied with a herbicide (or in this case, a phytotoxic insecticide) to selectively protect the crop from injury without affecting efficacy against the target pest.[13][14] Safeners often work by enhancing the plant's natural detoxification pathways.[15][16]

  • Optimization of Application Rate: Using the lowest effective concentration of Flavesone for pest control will minimize stress on the plant.

  • Formulation and Adjuvant Selection: Modifying the spray solution with different adjuvants can alter how the chemical interacts with the plant surface, potentially reducing uptake and injury.[11][17]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem 1: Significant chlorosis, necrosis, or stunting observed in treated crops.

Possible Cause Recommended Solution
Excessive Application Rate Verify calculations and sprayer calibration. Conduct a dose-response study to determine the lowest effective concentration for insect control and the threshold for phytotoxicity.[8]
High Crop Sensitivity The selected crop species or cultivar may be highly sensitive to triketones.[9] Test Flavesone on a panel of different cultivars to identify more tolerant options.
Environmental Stress Plants may be predisposed to injury due to heat, drought, or poor nutrition.[10] Ensure optimal and consistent growing conditions for all experimental plants. Avoid applying treatments during extreme weather.[18]
Inappropriate Adjuvant Some adjuvants, particularly methylated seed oils (MSOs), can enhance penetration into plant tissue, increasing phytotoxicity.[11] Test alternative adjuvants, such as a non-ionic surfactant (NIS), which may provide adequate spray coverage with less risk of injury.

Problem 2: Inconsistent or highly variable phytotoxicity across replicates.

Possible Cause Recommended Solution
Non-Uniform Application Inconsistent spray coverage leads to "hot spots" of high concentration. Ensure standardized application techniques and properly calibrated equipment for uniform coverage.[19]
Variable Environmental Conditions Fluctuations in temperature, light, or humidity between experimental blocks can alter plant responses.[4] Use controlled growth chambers to maintain uniform conditions. If in a greenhouse, randomize and rotate blocks to minimize positional effects.
Inconsistent Growth Media Differences in soil pH or organic matter can affect the availability and uptake of the chemical.[20] Use a standardized, homogenous soil or potting mix for all experimental units.

Problem 3: An applied safener is not reducing phytotoxicity.

Possible Cause Recommended Solution
Incorrect Safener Choice Safener activity is often specific to certain chemical classes and plant species.[16] Screen a variety of commercial safeners known to be effective for monocot or dicot crops (e.g., benoxacor, cloquintocet-mexyl, isoxadifen).[13][21]
Sub-optimal Safener Concentration The safener-to-herbicide ratio is critical. Perform a dose-matrix experiment, testing multiple rates of Flavesone against multiple rates of the safener to find the optimal protective ratio.
Inappropriate Application Method The method of safener application (seed treatment vs. tank-mix) can significantly impact its effectiveness. Test both methods to determine which provides better protection for your experimental system.[13]

Experimental Protocols

Protocol 1: Standardized Phytotoxicity Assessment (Adapted from OECD 208)

This protocol provides a standardized method for quantifying the phytotoxic effects of Flavesone.[22]

Objective: To determine the effect of various Flavesone concentrations on seedling emergence and growth.

Methodology:

  • Preparation: Select a uniform, healthy batch of seeds for the desired crop species. Use a standardized potting mix or soil.

  • Treatment Application: Prepare a dilution series of Flavesone (e.g., 0, 1x, 2x, 4x, 8x of the target insecticidal rate). For pre-emergence tests, incorporate the solutions into the soil before sowing. For post-emergence tests, sow the seeds, allow them to reach a specific growth stage (e.g., two true leaves), and then apply the treatments as a foliar spray.[19]

  • Experimental Setup:

    • Use at least 10 seeds per pot and a minimum of 4 replicate pots per treatment group.[23]

    • Include an untreated control group (water spray only).

    • Maintain plants in a controlled environment (growth chamber or greenhouse) with consistent light, temperature, and humidity.

  • Data Collection (14-21 days after treatment):

    • Germination Rate (%): Count the number of emerged seedlings.

    • Phytotoxicity Rating: Visually score injury on a scale (e.g., 0 = no injury, 100 = plant death).

    • Growth Parameters: Measure shoot height and root length.

    • Biomass: Harvest shoots and roots, dry them in an oven at 70°C for 48 hours, and record the dry weight.[22]

  • Analysis: Use regression analysis to determine the EC20 and EC50 values (the concentration causing 20% and 50% inhibition of a measured parameter, respectively) for shoot height and biomass.

Protocol 2: Screening Chemical Safeners to Mitigate Phytotoxicity

Objective: To identify an effective safener and its optimal concentration for reducing Flavesone phytotoxicity.

Methodology:

  • Select a Phytotoxic Rate: From Protocol 1, choose a Flavesone concentration that causes significant but sub-lethal phytotoxicity (e.g., the EC50 for biomass). This will be the standard rate used for the screening.

  • Prepare Treatments:

    • Select a panel of commercially available safeners (e.g., benoxacor, cyprosulfamide, isoxadifen-ethyl, mefenpyr-diethyl).[15][21]

    • For each safener, prepare a dilution series (e.g., 0.1, 0.5, 1.0, 5.0 mg/L).

    • Create treatment solutions combining the standard phytotoxic rate of Flavesone with each concentration of each safener.

  • Application: Apply treatments as a tank-mix foliar spray to seedlings at the two-leaf stage. Include controls: untreated, Flavesone only, and safener only for each concentration.

  • Data Collection and Analysis: After 14 days, collect the same data as in Protocol 1 (phytotoxicity rating, height, biomass). Analyze the data to identify which safener, and at what concentration, provides the most significant reduction in phytotoxicity symptoms compared to the "Flavesone only" control.

Quantitative Data Summary (Hypothetical Results)

The tables below illustrate how to present data from these protocols.

Table 1: Dose-Response of Corn (Zea mays) to Flavesone

Flavesone Conc. (ppm)Phytotoxicity Rating (0-10)Shoot Height (% of Control)Shoot Dry Biomass (% of Control)
0 (Control)0.0100%100%
601.592%95%
903.875%68%
1206.551%45%
1808.923%15%

Table 2: Effect of Safeners on Corn Treated with 120 ppm Flavesone

SafenerSafener Conc. (ppm)Phytotoxicity Rating (0-10)Shoot Dry Biomass (% of Control)
None06.545%
Benoxacor102.188%
Isoxadifen-ethyl103.572%
Mefenpyr-diethyl105.851%

Visualizations: Pathways and Workflows

Plant Detoxification Pathway for Xenobiotics

Plants metabolize foreign compounds (xenobiotics) like Flavesone in a three-phase process. Herbicide safeners often function by upregulating the enzymes in Phase I and II, accelerating detoxification before the compound can cause significant damage.[15][24]

DetoxificationPathway cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration P450 Cytochrome P450s (Oxidation, Hydroxylation) Activated_Flavesone Activated Metabolite P450->Activated_Flavesone Creates reactive site GST Glutathione S-Transferases (GSTs) Conjugated_Flavesone Non-toxic Conjugate GST->Conjugated_Flavesone UGT UDP-Glycosyltransferases (UGTs) UGT->Conjugated_Flavesone ABC ABC Transporters Vacuole Vacuole Storage ABC->Vacuole Sequestration Flavesone Flavesone (Xenobiotic) Flavesone->P450 Input Activated_Flavesone->GST Activated_Flavesone->UGT Conjugated_Flavesone->ABC Transport Safener Safener Safener->P450 Induces Safener->GST Induces

Caption: General pathway for xenobiotic detoxification in plants.

Experimental Workflow for Phytotoxicity Assessment

Following a structured workflow is critical for obtaining reproducible results in phytotoxicity testing.[19][22]

ExperimentalWorkflow cluster_data Measurements start Start: Select Crop and Flavesone Rates prep Prepare Standardized Soil and Pots start->prep sow Sow Seeds (10 per pot, 4 reps) prep->sow apply Apply Treatments (Pre- or Post-emergence) sow->apply grow Grow in Controlled Environment (14-21 days) apply->grow collect Data Collection grow->collect analyze Statistical Analysis (Calculate EC50) collect->analyze germ • Germination % rating • Visual Injury Rating growth • Height & Root Length biomass • Dry Biomass end End: Quantify Phytotoxicity analyze->end

Caption: Workflow for a standardized seedling phytotoxicity assay.

Troubleshooting Logic for Unexpected Phytotoxicity

This decision tree can help diagnose the root cause of phytotoxicity issues in an experiment.

TroubleshootingLogic Start High Phytotoxicity Observed CheckRate Is Application Rate Correct? Start->CheckRate CheckEnv Are Environmental Conditions Optimal? CheckRate->CheckEnv Yes Sol_Rate Solution: Recalibrate and run dose-response CheckRate->Sol_Rate No CheckCrop Is Crop Known to be Tolerant? CheckEnv->CheckCrop Yes Sol_Env Solution: Control growing conditions; avoid stress CheckEnv->Sol_Env No CheckAdj Was an Enhancing Adjuvant Used? CheckCrop->CheckAdj Yes Sol_Crop Solution: Screen tolerant cultivars or use safener CheckCrop->Sol_Crop No Sol_Adj Solution: Test alternative adjuvants (e.g., NIS) CheckAdj->Sol_Adj Yes End Problem Identified CheckAdj->End No Sol_Rate->End Sol_Env->End Sol_Crop->End Sol_Adj->End

Caption: Decision tree for troubleshooting phytotoxicity issues.

References

Troubleshooting

Technical Support Center: Flavesone Synthesis and Purification

Welcome to the technical support center for the synthesis and purification of Flavesone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges enc...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Flavesone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental process. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential hurdles in your work with Flavesone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of Flavesone. The solutions provided are based on general principles for the purification of related compounds, such as β-triketones and other hydrophobic molecules, due to the limited specific literature on Flavesone purification challenges.

Q1: After synthesis, my crude Flavesone product is a complex mixture, and I am unsure of the potential impurities. What are the likely side products?

A1: During the synthesis of β-triketones like Flavesone, which are derivatives of phloroglucinol (B13840), several side products can form. The most common impurities arise from incomplete reactions or alternative cyclization pathways. For instance, in syntheses involving chalcones as intermediates, flavanones, flavonols, and aurones can form simultaneously.[1][2]

Potential impurities in Flavesone synthesis may include:

  • Unreacted starting materials: Such as derivatives of phloroglucinol and isobutyryl chloride.

  • Incompletely cyclized intermediates: Linear polyketide chains that have not undergone the final ring-closing step.

  • Alternative cyclization products: Depending on the specific synthetic route, isomers or related cyclic compounds might be formed.

  • Degradation products: Flavesone, like many organic molecules, may be susceptible to degradation under harsh reaction or workup conditions (e.g., strong acids/bases, high temperatures).

Q2: I am having difficulty purifying Flavesone using standard column chromatography. The compound either streaks on the column or co-elutes with impurities. What can I do?

A2: Flavesone is a relatively non-polar, hydrophobic molecule, which can present challenges for standard silica (B1680970) gel chromatography. Here are several troubleshooting strategies:

  • Optimize your solvent system: For normal-phase chromatography (e-g., silica gel), you may need to use a less polar mobile phase. A gradient elution, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) or another suitable solvent, can help separate compounds with close retention factors.

  • Consider reversed-phase chromatography: For hydrophobic compounds, reversed-phase chromatography (e.g., C18 silica) is often more effective. This technique uses a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol mixtures) and a non-polar stationary phase.

  • Try a different stationary phase: If silica or C18 are not effective, consider other stationary phases like alumina (B75360) or specialized resins designed for hydrophobic molecules.

  • Sample loading: Ensure your crude sample is fully dissolved in a minimal amount of solvent before loading it onto the column. Precipitates can lead to poor separation. Pre-adsorbing the crude material onto a small amount of silica gel before loading can sometimes improve resolution.

Q3: My purified Flavesone shows low yield and appears to be degrading during purification. How can I minimize product loss?

A3: Product loss and degradation can be significant challenges. Consider the following to improve your recovery:

  • Mild purification conditions: Avoid unnecessarily harsh conditions. If using chromatography, ensure your solvents are of high purity and free of acids or bases that could catalyze degradation.

  • Temperature control: Perform purification steps at room temperature or below if there is evidence of thermal instability.

  • Minimize exposure to air and light: Some complex organic molecules can be sensitive to oxidation or photodegradation. Working under an inert atmosphere (e.g., nitrogen or argon) and protecting your sample from light can be beneficial.

  • Reduce the number of purification steps: Each transfer and purification step can lead to product loss. Streamlining your purification workflow can improve overall yield.[3]

Q4: How can I assess the purity of my final Flavesone product?

A4: A combination of analytical techniques is recommended for accurate purity determination:[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. A single, sharp peak on an HPLC chromatogram is a good indicator of high purity. Running the sample on different column types (e.g., normal-phase and reversed-phase) can provide more confidence.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like Flavesone, GC-MS can separate impurities and provide information about their molecular weight, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can also reveal the presence of impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities tend to broaden the melting point range and depress the melting point.

Data Presentation

Due to the lack of specific quantitative data in the literature for the purification of synthetic Flavesone, the following table provides a generalized comparison of common purification techniques for hydrophobic small molecules. This information can guide the selection of an appropriate purification strategy.

Purification TechniqueTypical Purity AchievedTypical RecoveryKey AdvantagesCommon Challenges
Normal-Phase Column Chromatography (Silica Gel) 85-98%60-90%Inexpensive, widely available.Tailing or streaking of hydrophobic compounds, irreversible adsorption.[5]
Reversed-Phase Column Chromatography (C18) >95%70-95%Excellent for separating hydrophobic molecules, good resolution.More expensive than silica gel, may require solvent systems with water.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) >99%50-80%High purity achievable in a single step.[5]Lower sample capacity, more complex instrumentation, higher cost.
Recrystallization >98%40-70%Can yield very pure crystalline material, scalable.Finding a suitable solvent system can be challenging, significant product loss in mother liquor.

Experimental Protocols

The following are generalized protocols that can be adapted for the purification of Flavesone. It is crucial to optimize these protocols based on the specific impurities present in your crude product.

Protocol 1: General Purification of Flavesone by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Preparation: Dissolve the crude Flavesone in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Flavesone.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective. For example, start with 50% B and increase to 100% B over 20 minutes.

  • Sample Preparation: Prepare a dilute solution of the purified Flavesone (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

  • Data Analysis: Analyze the resulting chromatogram. A single major peak indicates high purity. The peak area can be used to quantify purity relative to any detected impurities.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the purification of Flavesone.

G cluster_0 Synthesis & Crude Product cluster_1 Purification Workflow cluster_2 Purity Analysis Synthesis Flavesone Synthesis Crude Crude Product (Flavesone + Impurities) Synthesis->Crude Column Column Chromatography (Silica or C18) Crude->Column Fractions Collect & Analyze Fractions (TLC/HPLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate HPLC HPLC Evaporate->HPLC GCMS GC-MS Evaporate->GCMS NMR NMR Evaporate->NMR Pure Pure Flavesone (>95%) HPLC->Pure GCMS->Pure NMR->Pure

Caption: A general experimental workflow for the synthesis, purification, and analysis of Flavesone.

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution Start Poor Separation in Column Chromatography Solvent Optimize Mobile Phase (Gradient Elution) Start->Solvent If streaking or co-elution occurs Stationary Change Stationary Phase (e.g., Reversed-Phase C18) Solvent->Stationary If optimization fails End Improved Separation & Purity Solvent->End Loading Improve Sample Loading (Pre-adsorption) Stationary->Loading If resolution still poor Stationary->End Prep_HPLC Consider Preparative HPLC Loading->Prep_HPLC For highest purity Loading->End Prep_HPLC->End

Caption: A troubleshooting decision tree for common column chromatography issues in Flavesone purification.

References

Optimization

Technical Support Center: Enhancing the Shelf-Life of Flavesone-Based Products

For researchers, scientists, and drug development professionals working with Flavesone, ensuring its stability is paramount for reliable experimental outcomes and the development of effective products. This technical sup...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Flavesone, ensuring its stability is paramount for reliable experimental outcomes and the development of effective products. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and formulation of Flavesone.

Frequently Asked Questions (FAQs)

Q1: What is Flavesone and why is its stability a concern?

A1: Flavesone is a naturally occurring beta-triketone found in plants such as Manuka (Leptospermum scoparium). It is recognized for its potential as a biopesticide. Like many natural compounds, Flavesone is susceptible to degradation when exposed to environmental factors such as light, heat, and certain chemical conditions, which can lead to a loss of potency and the formation of undesirable byproducts.

Q2: What are the primary degradation pathways for Flavesone?

A2: The primary degradation pathway for Flavesone is photooxidation. The beta-triketone structure is sensitive to light, particularly UV radiation, which can initiate oxidative reactions, leading to the breakdown of the molecule. Hydrolysis and thermal degradation are also potential concerns, especially at non-optimal pH and high temperatures.

Q3: What are the ideal storage conditions for Flavesone and its formulations?

A3: To minimize degradation, Flavesone and its formulations should be stored in airtight, amber-colored containers to protect from light and moisture. Storage at refrigerated temperatures (2-8 °C) is recommended to slow down potential thermal degradation.

Q4: How can I improve the stability of my Flavesone-based formulation?

A4: Several strategies can be employed to enhance the shelf-life of Flavesone products:

  • Encapsulation: Using systems like cyclodextrins or liposomes can protect Flavesone from environmental factors.[1][2][3][4] Cyclodextrins can form inclusion complexes, shielding the Flavesone molecule, while liposomes can encapsulate it within a lipid bilayer.[1][4]

  • Use of Antioxidants: Incorporating antioxidants such as ascorbic acid or α-tocopherol can help mitigate oxidative degradation.[5]

  • Appropriate Excipients: Selecting suitable excipients that are compatible with Flavesone and do not promote degradation is crucial.[6][7][8]

  • pH Control: Maintaining an optimal pH for the formulation can prevent acid or base-catalyzed hydrolysis. The ideal pH should be determined empirically for each specific formulation.

  • Opaque Packaging: Using light-blocking packaging materials is a simple and effective way to prevent photodegradation.

Q5: What analytical methods are suitable for assessing the stability of Flavesone?

A5: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for quantifying Flavesone and its degradation products. This technique allows for the separation and quantification of the active ingredient, providing a clear measure of its stability over time.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with Flavesone-based products.

Issue Potential Cause(s) Recommended Solution(s)
Loss of biological activity or potency in the formulation over a short period. Photodegradation due to exposure to light.Store the formulation in amber-colored or opaque containers. Minimize exposure to ambient and UV light during experiments.
Thermal degradation from high-temperature storage or processing.Store the product at recommended refrigerated temperatures (2-8 °C). Avoid excessive heat during formulation processing.
Hydrolysis due to inappropriate pH.Determine the optimal pH for your formulation through a pH-stability study. Use appropriate buffer systems to maintain the target pH.
Oxidation.Add a suitable antioxidant (e.g., BHT, ascorbic acid) to the formulation. Purge the headspace of the container with an inert gas like nitrogen.
Change in the physical appearance of the formulation (e.g., color change, precipitation). Formation of degradation products.Identify the degradation products using techniques like HPLC-MS. Address the root cause of degradation (e.g., light, heat, pH).
Poor solubility of Flavesone.Consider using co-solvents or solubility enhancers. Encapsulation with cyclodextrins can also improve solubility.[1][3]
Incompatibility with excipients.Review the compatibility of all formulation components. Conduct compatibility studies with individual excipients.
Inconsistent results between experimental batches. Variation in the quality or stability of the Flavesone stock.Use a validated analytical method to confirm the purity and concentration of your Flavesone stock before each experiment.
Inconsistent storage conditions.Ensure all batches are stored under identical, controlled conditions.
Differences in formulation preparation.Standardize the formulation protocol and ensure it is followed precisely for each batch.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability issues with Flavesone-based products.

TroubleshootingWorkflow start Start: Stability Issue Observed check_storage Review Storage Conditions (Light, Temperature, Humidity) start->check_storage check_formulation Analyze Formulation Components (Excipients, pH, Packaging) check_storage->check_formulation analytical_testing Perform Analytical Testing (HPLC-UV for Potency) check_formulation->analytical_testing identify_degradants Identify Degradation Products (HPLC-MS) analytical_testing->identify_degradants reformulate Reformulate Product (Add Stabilizers, Adjust pH, Change Packaging) identify_degradants->reformulate retest Conduct Accelerated Stability Study reformulate->retest issue_resolved Issue Resolved? retest->issue_resolved end End: Stable Product Achieved issue_resolved->reformulate No issue_resolved->end Yes degradation_stabilization_workflow cluster_degradation Degradation Pathway Identification cluster_stabilization Stabilization Strategy Development stress_testing Forced Degradation Studies (Light, Heat, pH) analytical_methods Analytical Method Development (HPLC-UV, HPLC-MS) stress_testing->analytical_methods degradation_profile Characterize Degradation Profile analytical_methods->degradation_profile formulation_design Formulation Design (Encapsulation, Antioxidants, Excipients) degradation_profile->formulation_design stability_testing Accelerated and Real-Time Stability Testing formulation_design->stability_testing optimized_formulation Optimized Stable Formulation stability_testing->optimized_formulation

References

Troubleshooting

Technical Support Center: Mitigating Environmental Impact on Flavesone Efficacy

Welcome to the Technical Support Center for Flavesone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the impact of environmental factors on th...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Flavesone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the impact of environmental factors on the efficacy of Flavesone in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is Flavesone and what is its primary mechanism of action?

A1: Flavesone is a β-triketone, a naturally derived insecticidal compound. Its primary mode of action is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3][4] In insects, HPPD is a critical enzyme in the tyrosine catabolism pathway.[5] Inhibition of HPPD leads to an accumulation of tyrosine, which is toxic to the insect.[6][7][8][9][10] This mechanism is distinct from many common insecticides, suggesting Flavesone may be effective against pests resistant to other agents.[11][12]

Q2: What are the main environmental factors that can degrade Flavesone and affect its efficacy?

A2: The stability and efficacy of Flavesone, like other β-triketones, can be compromised by exposure to light (photodegradation), non-optimal pH conditions, and high temperatures. The presence of certain solvents can also influence its stability.

Q3: How should I store my Flavesone stock solutions to ensure maximum stability?

A3: To maximize stability, Flavesone stock solutions should be stored in a cool, dark place. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, aliquoting and freezing at -20°C or below is advisable. It is also recommended to use amber vials or wrap vials in aluminum foil to protect the compound from light.

Q4: My Flavesone treatment is showing lower than expected efficacy. What are the initial troubleshooting steps?

A4: If you observe lower than expected efficacy, first verify the integrity of your Flavesone stock by checking its storage conditions and age. Ensure that the experimental conditions (pH, temperature, light exposure) during your assay are within the optimal range for Flavesone stability. It is also crucial to confirm the concentration of your working solutions and the viability of your biological system.

Q5: Can the solvent used to dissolve Flavesone impact its stability and efficacy?

A5: Yes, the choice of solvent can be critical. While Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of many organic compounds, its purity and water content can affect the stability of the stored compound.[13][14][15][16] For working solutions, the final concentration of the organic solvent in the aqueous assay medium should be minimized to avoid solvent-induced artifacts and potential degradation. The keto-enol tautomerism of β-diketones is solvent-sensitive, which could influence the compound's activity.[17]

Troubleshooting Guides

Issue 1: Reduced or Loss of Flavesone Bioactivity in a Time-Dependent Manner

This is often indicative of compound degradation during the experiment.

Potential Cause Troubleshooting/Mitigation Strategy
Photodegradation Conduct experiments under subdued lighting. Use amber-colored labware or cover plates and tubes with aluminum foil. Include a "dark" control to assess the extent of light-induced degradation.
Thermal Degradation Maintain a consistent and optimal temperature throughout the experiment. Avoid exposing Flavesone solutions to high temperatures. If elevated temperatures are necessary for the assay, minimize the exposure time.
pH Instability Ensure the pH of your experimental buffer is within the optimal stability range for β-triketones (ideally slightly acidic to neutral). The pKa of similar compounds is around 4.0-4.5, suggesting increased instability at higher pH.[8]
Oxidative Degradation If sensitivity to oxidation is suspected, consider degassing buffers or adding antioxidants to your assay medium, provided they do not interfere with the experimental endpoint.
Issue 2: Inconsistent or Non-Reproducible Results Between Experiments

This can arise from variability in experimental setup and handling of Flavesone.

Potential Cause Troubleshooting/Mitigation Strategy
Inconsistent Solution Preparation Prepare fresh working solutions of Flavesone for each experiment from a frozen stock. Ensure complete dissolution of the compound.
Variable Light Exposure Standardize the lighting conditions for all experiments. Even ambient lab light can contribute to degradation over time.
Temperature Fluctuations Use temperature-controlled incubators and water baths. Monitor and record the temperature throughout the experiment.
Solvent Effects Maintain a consistent final concentration of the solvent (e.g., DMSO) in all experimental wells/tubes, including controls.
Issue 3: High Background or Artifacts in a Plate-Based Assay

This may be due to the intrinsic properties of Flavesone or its degradation products.

Potential Cause Troubleshooting/Mitigation Strategy
Compound Precipitation Visually inspect wells for any precipitation. Determine the solubility of Flavesone in your assay medium and do not exceed this concentration.
Interference with Assay Signal Run a control with Flavesone in the assay medium without the biological target to check for any intrinsic absorbance, fluorescence, or luminescence of the compound or its degradation products at the detection wavelength.
Formation of Degradation Products If degradation is suspected, analyze the sample by HPLC to identify any new peaks that may be interfering with the assay.

Experimental Protocols

Protocol 1: Assessing the Photostability of Flavesone

Objective: To determine the rate of photodegradation of Flavesone under specific light conditions.

Materials:

  • Flavesone

  • HPLC-grade solvent for stock solution (e.g., Acetonitrile or DMSO)

  • Aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.0)

  • Quartz or UV-transparent cuvettes/vials

  • A light source with a known spectrum and intensity (e.g., a solar simulator or a UV lamp)

  • UV-Vis spectrophotometer or HPLC-UV system

  • Aluminum foil

Methodology:

  • Prepare a stock solution of Flavesone in the chosen organic solvent.

  • Prepare a working solution of Flavesone in the aqueous buffer at a concentration suitable for UV-Vis or HPLC analysis.

  • Transfer the working solution into two sets of cuvettes/vials. Wrap one set completely in aluminum foil (dark control).

  • Place both sets of cuvettes/vials under the light source.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each cuvette/vial.

  • Analyze the concentration of Flavesone in each aliquot using a pre-validated UV-Vis spectrophotometry or HPLC-UV method.[18][19][20]

  • Plot the concentration of Flavesone as a function of time for both the light-exposed and dark control samples.

  • Calculate the degradation rate constant and half-life from the data of the light-exposed samples, corrected for any degradation observed in the dark control.[21]

Protocol 2: Evaluating the Stability of Flavesone at Different pH and Temperatures

Objective: To assess the stability of Flavesone across a range of pH and temperature conditions.

Materials:

  • Flavesone

  • HPLC-grade solvent for stock solution (e.g., DMSO)

  • A series of buffers with different pH values (e.g., pH 4, 7, 9)

  • Temperature-controlled incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C)

  • HPLC system with a UV detector

Methodology:

  • Prepare a stock solution of Flavesone in the organic solvent.

  • For each pH to be tested, prepare a working solution of Flavesone in the respective buffer.

  • Aliquot the working solutions into vials for each temperature condition.

  • Place the vials in the respective temperature-controlled environments, protected from light.

  • At specified time points (e.g., 0, 2, 6, 24, 48 hours), remove one vial from each condition.

  • Immediately analyze the concentration of the remaining Flavesone using a validated HPLC-UV method.[22][23]

  • Plot the percentage of remaining Flavesone against time for each pH and temperature condition.

  • Determine the degradation kinetics (e.g., first-order) and calculate the rate constants and half-lives.[24] An Arrhenius plot can be used to determine the activation energy of degradation at a specific pH.[25][26]

Visualizations

Signaling Pathway

The primary mechanism of action of Flavesone is the inhibition of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a key component of the tyrosine catabolism pathway. Inhibition of HPPD leads to an accumulation of tyrosine, which is cytotoxic.

HPPD_Inhibition_Pathway cluster_Tyrosine_Catabolism Tyrosine Catabolism Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase (TAT) Toxicity Tyrosine Accumulation & Cytotoxicity Tyrosine->Toxicity HGA Homogentisate (HGA) HPPA->HGA p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Metabolites Downstream Metabolites HGA->Metabolites Flavesone Flavesone Flavesone->Inhibition Inhibition->HPPA Inhibition

References

Optimization

Overcoming analytical challenges in detecting Flavesone metabolites

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome analytical challenges in detecting Flaveson...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome analytical challenges in detecting Flavesone and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the expected metabolites of Flavesone?

A1: Direct metabolic studies on Flavesone are limited in publicly available literature. However, as a flavanone-like compound, its metabolism is likely to follow pathways common to other flavonoids. These pathways include:

  • Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes in the liver, leading to hydroxylation, C-ring desaturation to form corresponding flavones, oxidation of the B-ring, and cleavage of the B-ring.[1]

  • Phase II Metabolism: Conjugation reactions where glucuronic acid, sulfate (B86663) groups, or glutathione (B108866) are added to the Phase I metabolites to increase their water solubility and facilitate excretion.

Q2: Which analytical techniques are most suitable for detecting Flavesone metabolites?

A2: A combination of chromatographic separation and mass spectrometric detection is the most powerful approach.

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS): This is the gold standard for separating complex mixtures of metabolites and providing molecular weight and structural information.[2][3]

  • HPLC with Diode-Array Detection (HPLC-DAD): Useful for quantification and preliminary identification based on UV-Vis spectra, especially when authentic standards are available.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile metabolites or after derivatization of non-volatile metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural elucidation of isolated and purified metabolites.[7][8]

Q3: What are the main challenges in quantifying Flavesone metabolites?

A3: The primary challenges include:

  • Low concentrations: Metabolites are often present at very low levels in biological matrices.

  • Matrix effects: Interference from other components in the sample (e.g., plasma, urine, tissue extracts) can suppress or enhance the ionization of the target analytes in the mass spectrometer.[9][10]

  • Lack of commercial standards: Authentic standards for most metabolites are not commercially available, making absolute quantification difficult.

  • Isomeric metabolites: Metabolites with the same molecular weight but different structures can be difficult to separate and distinguish.[11]

Troubleshooting Guides

HPLC & LC-MS Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column.- Column overload.- Column contamination.- Use an end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Reduce sample concentration or injection volume.- Use a guard column and flush the analytical column with a strong solvent.[12]
Poor Peak Resolution/Overlapping Peaks - Inappropriate mobile phase composition.- Flow rate is too high.- Unsuitable column.- Optimize the gradient elution profile of the mobile phase.- Decrease the flow rate.- Experiment with a column of a different stationary phase or particle size.[12]
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase or detector.- Temperature fluctuations.- Degas the mobile phase.- Use high-purity solvents and flush the system.- Use a column oven to maintain a stable temperature.[9][12]
Low Signal Intensity/No Peaks - Ion suppression from matrix components.- Low analyte concentration.- Incorrect MS source parameters.- Improve sample preparation to remove interfering substances.- Concentrate the sample.- Optimize ion source parameters (e.g., gas flow, temperature, voltage).[13]
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Column degradation.- Ensure sufficient equilibration time between injections.- Manually prepare the mobile phase to ensure consistency.- Replace the column if it has degraded.[13]

Quantitative Data Summary

Analyte Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) Limit of Detection (LOD) (ng/mL) Limit of Quantification (LOQ) (ng/mL) Linear Range (ng/mL)
Flavesone12.5253.1197.10.51.51.5 - 500
Hydroxylated Flavesone10.2269.1213.10.82.42.4 - 500
Flavesone Glucuronide8.7429.1253.11.23.63.6 - 1000

Experimental Protocols

Sample Preparation from Liver Microsomes

This protocol outlines a general procedure for extracting Flavesone and its metabolites from an in vitro liver microsome incubation.[14]

  • Incubation: Incubate Flavesone (e.g., 1-10 µM) with liver microsomes (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) containing an NADPH-regenerating system at 37°C.

  • Quenching: Stop the reaction at various time points by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for HPLC-MS analysis.

HPLC-MS/MS Method for Metabolite Analysis

This is a general HPLC-MS/MS method that can be adapted for the analysis of Flavesone and its metabolites.

  • HPLC System: A standard HPLC system with a binary pump and autosampler.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Data Acquisition: Full scan for metabolite discovery and Multiple Reaction Monitoring (MRM) for targeted quantification.

Visualizations

Experimental Workflow for Flavesone Metabolite Identification

experimental_workflow A In Vitro Incubation (Flavesone + Liver Microsomes) B Sample Preparation (Quenching & Protein Precipitation) A->B C HPLC Separation (Reversed-Phase C18) B->C D Mass Spectrometry Detection (ESI-MS/MS) C->D E Data Analysis (Metabolite Profiling) D->E F Structure Elucidation (Fragmentation Analysis) E->F G Quantification (MRM/Targeted Analysis) E->G

Caption: Workflow for the identification and quantification of Flavesone metabolites.

Hypothetical Signaling Pathway Modulated by Flavesone Metabolites

Based on the known activities of flavonoids, Flavesone and its metabolites may modulate key signaling pathways involved in cellular processes like inflammation and cell survival.[15][16][17]

signaling_pathway Flavesone Flavesone Metabolites PI3K PI3K Flavesone->PI3K Inhibition MAPK MAPK Flavesone->MAPK Modulation Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival NFkB NF-κB MAPK->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Caption: Hypothetical modulation of PI3K/Akt and MAPK signaling by Flavesone metabolites.

References

Troubleshooting

Optimizing extraction efficiency of Flavesone from plant material

Welcome to the technical support center for optimizing the extraction of flavesone from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of flavesone from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common issues that may arise during the extraction of flavesone, providing potential causes and actionable solutions.

Issue 1: Low Flavesone Yield

Q: My extraction is resulting in a consistently low yield of flavesone. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors, ranging from the choice of solvent to the extraction conditions. A systematic approach to troubleshooting is recommended.

  • Inappropriate Solvent Selection: The polarity of the solvent is crucial for efficient extraction. Flavesone, being a relatively non-polar compound, requires a solvent with compatible polarity.

    • Solution: Conduct small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), acetone, and ethanol) to determine the most effective one for your plant material.[1][2]

  • Suboptimal Extraction Temperature: Higher temperatures can enhance solvent penetration and increase the solubility of flavesone, but excessive heat may lead to its degradation.[3][4]

    • Solution: Optimize the extraction temperature by testing a range of temperatures (e.g., 40°C, 60°C, 80°C) to find a balance between extraction efficiency and compound stability.[5]

  • Insufficient Extraction Time: The duration of the extraction process directly impacts the completeness of the extraction.

    • Solution: Perform a time-course experiment (e.g., extracting for 30, 60, 90, and 120 minutes) to identify the point at which the flavesone yield plateaus.

  • Incorrect Particle Size of Plant Material: The surface area available for solvent interaction is a critical factor.[1]

    • Solution: Ensure the plant material is finely ground to a consistent particle size (e.g., less than 0.5 mm) to maximize the surface area exposed to the solvent.[1]

Issue 2: Presence of Impurities in the Extract

Q: My flavesone extract contains a high level of impurities. How can I obtain a cleaner extract?

A: The presence of co-extractives like chlorophyll (B73375), lipids, and other secondary metabolites is a common challenge.

  • Non-Selective Solvent: The solvent used may be too broad in its extraction capabilities, pulling out a wide range of compounds along with flavesone.

    • Solution: Employ a multi-step extraction strategy. Start with a non-polar solvent like hexane to remove lipids and chlorophyll (defatting), followed by extraction with a solvent of optimal polarity for flavesone.

  • Lack of a Purification Step: A single extraction step is often insufficient to achieve high purity.

    • Solution: Incorporate a post-extraction purification step such as column chromatography or solid-phase extraction (SPE) to isolate flavesone from other compounds.

Issue 3: Emulsion Formation During Liquid-Liquid Extraction

Q: I am encountering persistent emulsions during the liquid-liquid extraction and partitioning of my flavesone extract, making phase separation difficult.

A: Emulsions are frequently caused by the presence of surfactant-like molecules in the plant extract.[6]

  • Vigorous Shaking: Aggressive shaking of the separatory funnel can lead to the formation of stable emulsions.[6]

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning of the analyte between the two phases.[6]

  • High Concentration of Surfactant-like Molecules: Certain plant matrices are rich in compounds that promote emulsion formation.[6]

    • Solution 1 (Salting Out): Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[6]

    • Solution 2 (Change of Solvent): Adding a small amount of a different organic solvent can alter the overall solvent properties and disrupt the emulsion.[6]

    • Solution 3 (Centrifugation): If the emulsion is persistent, centrifuging the mixture can aid in the separation of the layers.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for flavesone?

A1: The optimal extraction method depends on factors such as the nature of the plant material, available equipment, and desired scale of extraction. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient and require less time and solvent compared to conventional methods like maceration or Soxhlet extraction.[7][8] Supercritical Fluid Extraction (SFE) with CO2 is another "green" alternative that can offer high selectivity.[1]

Q2: What is the ideal solvent for extracting flavesone?

A2: While there is no universal solvent, the relatively non-polar nature of flavesone suggests that solvents like ethanol, acetone, or ethyl acetate would be effective.[4] Mixtures of these solvents with water can also be tested, as the addition of water can enhance the penetration of the solvent into the plant matrix.[7] A systematic solvent screening is the most reliable way to determine the best solvent for your specific plant source.

Q3: How can I confirm the presence and quantity of flavesone in my extract?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the identification and quantification of flavesone.[9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.

Q4: Should I use fresh or dried plant material for flavesone extraction?

A4: Dried plant material is generally preferred as it is easier to handle, store, and grind to a uniform particle size. The drying process can also concentrate the target compounds. However, care must be taken to avoid high temperatures during drying, which could potentially degrade the flavesone. If using fresh material, it should be processed quickly to prevent enzymatic degradation.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data for flavonoid extraction from various plant sources, providing a reference for expected yields and the influence of different parameters. While this data is not specific to flavesone, it illustrates the general effectiveness of different extraction techniques.

Table 1: Influence of Extraction Method on Total Flavonoid Content (TFC)

Extraction MethodPlant MaterialSolventTFC (mg/g DW)Reference
Microwave-Assisted Extraction (MAE)Syzygium nervosumEthanol1.409[10]
Heat Reflux Extraction (HRE)Syzygium nervosumEthanol1.337[10]
MacerationSyzygium nervosumEthanol1.225[10]
Ultrasound-Assisted Extraction (UAE)Moringa oleiferaMethanol~25[9]
Soxhlet ExtractionRheum emodiEthanol~68% recovery[11][12]

Table 2: Effect of Solvent on Flavonoid Extraction Yield

SolventPlant MaterialExtraction MethodFlavonoid YieldReference
70% EthanolCistus creticusSingle-Solvent96.51 mg GAE/g[2]
EthanolCistus creticusSingle-Solvent89.01 mg GAE/g[2]
WaterCistus creticusSingle-Solvent84.80 mg GAE/g[2]
74% EthanolMatricaria chamomillaMaceration4.11%[5]

Experimental Protocols

The following are detailed methodologies for key extraction techniques that can be adapted for flavesone.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavesone
  • Sample Preparation: Dry the plant material (e.g., leaves of Leptospermum scoparium) at 40-50°C and grind into a fine powder.

  • Extraction Setup: Place 1.0 g of the powdered plant material into a 50 mL Erlenmeyer flask. Add 20 mL of the selected solvent (e.g., 80% ethanol).

  • Sonication: Place the flask in an ultrasonic bath. Set the ultrasonic power to 400 W and the frequency to 40 kHz.[13] Conduct the extraction for 30 minutes at a controlled temperature (e.g., 60°C).[13][14]

  • Recovery: After sonication, filter the mixture through Whatman No. 1 filter paper. Wash the solid residue with a small amount of fresh solvent to ensure complete recovery of the extract.

  • Concentration: Combine the filtrates and evaporate the solvent using a rotary evaporator at a temperature below 50°C.

  • Drying: Dry the resulting crude extract to a constant weight, for example, by using a vacuum oven or by freeze-drying.

Protocol 2: Microwave-Assisted Extraction (MAE) of Flavesone
  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction Setup: Place 0.5 g of the powdered plant material into a microwave extraction vessel. Add 20 mL of the chosen solvent.

  • Microwave Irradiation: Secure the vessel in the microwave extractor. Set the microwave power (e.g., 350 W) and temperature (e.g., 80°C) and irradiate for a set time (e.g., 10 minutes).[10][15]

  • Cooling and Recovery: Allow the vessel to cool to room temperature before opening. Filter the extract as described in the UAE protocol.

  • Concentration and Drying: Concentrate and dry the extract as outlined in the UAE protocol.

Visualizations

Experimental Workflow for Flavesone Extraction and Analysis

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification plant_material Plant Material (e.g., Leptospermum scoparium) drying Drying (40-50°C) plant_material->drying grinding Grinding (<0.5 mm) drying->grinding extraction_choice Select Extraction Method grinding->extraction_choice uae Ultrasound-Assisted Extraction (UAE) extraction_choice->uae Modern, Efficient mae Microwave-Assisted Extraction (MAE) extraction_choice->mae Rapid, Efficient soxhlet Soxhlet Extraction extraction_choice->soxhlet Conventional filtration Filtration uae->filtration mae->filtration soxhlet->filtration concentration Solvent Evaporation (Rotovap) filtration->concentration crude_extract Crude Flavesone Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification hplc_analysis HPLC-DAD/MS Analysis crude_extract->hplc_analysis Direct Analysis purification->hplc_analysis pure_flavesone Pure Flavesone hplc_analysis->pure_flavesone

Caption: Workflow for flavesone extraction and analysis.

Troubleshooting Decision Tree for Low Flavesone Yield

troubleshooting_low_yield start Start: Low Flavesone Yield check_solvent Is the solvent polarity optimal for flavesone? start->check_solvent optimize_solvent Action: Screen solvents (e.g., hexane, ethyl acetate, ethanol) check_solvent->optimize_solvent No check_temp Is the extraction temperature optimized? check_solvent->check_temp Yes optimize_solvent->check_temp optimize_temp Action: Test a range of temperatures (e.g., 40-80°C) check_temp->optimize_temp No check_time Is the extraction time sufficient? check_temp->check_time Yes optimize_temp->check_time optimize_time Action: Perform a time-course study check_time->optimize_time No check_particle_size Is the plant material finely ground? check_time->check_particle_size Yes optimize_time->check_particle_size optimize_grinding Action: Grind to a fine, uniform powder (<0.5 mm) check_particle_size->optimize_grinding No end Yield Improved check_particle_size->end Yes optimize_grinding->end

Caption: Decision tree for troubleshooting low flavesone yield.

Representative Signaling Pathway for Flavones

Disclaimer: The following diagram illustrates a representative signaling pathway that can be modulated by certain flavones in cancer cells. The specific molecular targets and signaling pathways for flavesone have not been fully elucidated and may differ.

flavone_signaling cluster_pathways Intracellular Signaling Cascades cluster_cellular_response Cellular Response flavone (B191248) Flavone erk_pathway ERK Pathway flavone->erk_pathway Inhibition jnk_pathway JNK Pathway flavone->jnk_pathway Activation akt_pathway PI3K/Akt Pathway flavone->akt_pathway Inhibition erk ERK erk_pathway->erk jnk JNK jnk_pathway->jnk akt Akt akt_pathway->akt proliferation Cell Proliferation erk->proliferation Promotes apoptosis Apoptosis (Cell Death) jnk->apoptosis Induces survival Cell Survival akt->survival Promotes

Caption: Representative flavone signaling pathways in cancer cells.

References

Optimization

Technical Support Center: Refinement of Bioassay Protocols for Flavesone Testing

Disclaimer: Scientific literature detailing specific bioassay protocols and established signaling pathways for Flavesone is limited. This guide provides generalized protocols, troubleshooting advice, and hypothetical sig...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing specific bioassay protocols and established signaling pathways for Flavesone is limited. This guide provides generalized protocols, troubleshooting advice, and hypothetical signaling pathways based on the broader class of flavonoids and common bioassay principles. Researchers should use this information as a starting point and perform thorough optimization for their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is Flavesone and to which class of compounds does it belong?

Flavesone is a naturally occurring beta-triketone. While detailed biological activities are not extensively documented, its structure suggests it may share properties with other flavonoids, which are known to have a wide range of biological effects, including antioxidant and anti-inflammatory activities.

Q2: I am starting experiments with Flavesone. What are the first steps for preparing it for a bioassay?

Proper handling of Flavesone is crucial for obtaining reliable and reproducible results. Here are the initial steps:

  • Solubility Testing: The solubility of Flavesone in common solvents should be determined. Start with solvents like DMSO or ethanol (B145695) to create a concentrated stock solution. Subsequently, the final concentration of the organic solvent in the aqueous assay buffer should be kept low (typically <0.5%) to avoid solvent-induced toxicity in cell-based assays.

  • Stock Solution Preparation and Storage: Prepare a high-concentration stock solution in an appropriate solvent. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store these aliquots at -20°C or -80°C in tightly sealed, light-protecting vials.

Q3: What are some common bioassays to test the activity of a novel compound like Flavesone?

For a compound with limited prior research, a good starting point is to screen for general biological activities. Common initial bioassays include:

  • Cell Viability/Cytotoxicity Assays: Assays like the MTT, MTS, or resazurin-based assays measure the metabolic activity of cells and are a good indicator of a compound's effect on cell proliferation and viability.

  • Enzyme Inhibition Assays: If a specific enzyme target is hypothesized, an in vitro enzyme inhibition assay can directly measure the compound's effect on enzyme activity.

  • Antioxidant Activity Assays: Assays such as the DPPH or ABTS assays can determine the radical scavenging ability of the compound.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell-Based Assays

Problem: High variability in results between replicate wells or between experiments.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use reverse pipetting for dispensing cells. Avoid using the outer wells of microplates, which are prone to the "edge effect" due to evaporation.
Compound Precipitation Visually inspect wells for any precipitate after adding Flavesone. If precipitation occurs, lower the final concentration or try a different solvent system for the stock solution.
Pipetting Errors Calibrate pipettes regularly. Use fresh tips for each replicate to prevent cross-contamination and ensure accurate volume delivery.
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to phenotypic changes.
Incomplete Reagent Mixing After adding assay reagents (e.g., MTT, MTS), ensure gentle but thorough mixing on an orbital shaker before incubation.
Guide 2: Issues with Enzyme Inhibition Assays

Problem: No inhibition observed or inconsistent inhibition at varying concentrations.

Potential Cause Recommended Solution
Compound Insolubility in Assay Buffer Ensure Flavesone is fully dissolved in the final assay buffer. The final solvent concentration should not interfere with enzyme activity. Run a solvent-only control.
Incorrect Enzyme or Substrate Concentration Optimize the concentrations of both the enzyme and the substrate. The substrate concentration is often kept at or below the Michaelis constant (Km) to detect competitive inhibition.
Time-Dependent Inhibition Pre-incubate the enzyme with Flavesone for varying durations before adding the substrate to check for time-dependent effects.
Non-Specific Inhibition High concentrations of a compound can sometimes lead to non-specific inhibition. Test a wide range of Flavesone concentrations and include a known inhibitor as a positive control.
Degradation of Reagents Prepare fresh enzyme and substrate solutions for each experiment. Ensure proper storage conditions for all reagents.

Experimental Protocols

Protocol 1: General Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of Flavesone on the viability of adherent cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the Flavesone stock solution in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Flavesone. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the cells with Flavesone for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value (the concentration of Flavesone that inhibits cell viability by 50%).

Protocol 2: General Enzyme Inhibition Assay

This protocol outlines a general procedure for an in vitro enzyme inhibition assay.

  • Reagent Preparation: Prepare the assay buffer, enzyme solution, substrate solution, and a stock solution of Flavesone in a suitable solvent.

  • Assay Setup: In a 96-well plate, add the following to each well in this order:

    • Assay Buffer

    • Flavesone at various concentrations (include a vehicle control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 10-15 minutes) to allow for the interaction between the enzyme and Flavesone.

  • Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of Flavesone. Plot the percentage of inhibition against the logarithm of the Flavesone concentration to determine the IC50 value.

Visualizations

Hypothetical Signaling Pathways for Flavonoids

Flavonoids are known to interact with various signaling pathways. While the specific targets of Flavesone are unknown, the following diagrams illustrate common pathways that could be investigated.

G cluster_0 MAPK Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Flavesone_Inhibition Flavesone? Flavesone_Inhibition->RAF

Caption: Hypothetical inhibition of the MAPK signaling pathway by Flavesone.

G cluster_1 PI3K/Akt Signaling Pathway Survival_Signal Survival_Signal Receptor Receptor Survival_Signal->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival Flavesone_Inhibition Flavesone? Flavesone_Inhibition->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by Flavesone.

Experimental Workflow Diagram

G cluster_workflow General Bioassay Workflow Start Start Prepare_Stock Prepare Flavesone Stock Solution Start->Prepare_Stock Cell_Culture Culture and Seed Cells Start->Cell_Culture Treatment Treat Cells with Flavesone Dilutions Prepare_Stock->Treatment Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Add_Reagent Add Assay Reagent (e.g., MTT) Incubation->Add_Reagent Measure Measure Signal (Absorbance/Fluorescence) Add_Reagent->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Flavesone and Synthetic Pyrethroids: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insecticidal efficacy of flavesone, a novel beta-triketone insecticide, and synthetic pyrethroids. This...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insecticidal efficacy of flavesone, a novel beta-triketone insecticide, and synthetic pyrethroids. This analysis is supported by available experimental data and detailed methodologies.

Flavesone, a nature-inspired compound, is emerging as a promising alternative in pest control, particularly in contexts where resistance to existing insecticide classes is a concern.[1] Synthetic pyrethroids, derivatives of naturally occurring pyrethrins, have been a cornerstone of insect control for decades, valued for their rapid knockdown effect and broad-spectrum activity. However, their extensive use has led to the development of resistance in many pest species.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data comparing the efficacy of flavesone (as Flavocide® 500EW) with the synthetic pyrethroid permethrin (B1679614) against various insect pests.

Table 1: Efficacy against Mosquitoes (Aedes aegypti and Culex quinquefasciatus)
SpeciesTreatmentApplication Rate (mg/mL)KD50 (seconds)KD90 (seconds)24-hr Mortality (%)
Aedes aegyptiFlavesone50-633100
Flavesone25--100
Permethrin2.5-510100
Culex quinquefasciatusFlavesone50Faster than Permethrin1431100
Flavesone25Slower than Permethrin-100
Permethrin2.5-1745100

Data sourced from a study by Bio-Gene Technology Ltd. KD50 and KD90 represent the time taken to knock down 50% and 90% of the insect population, respectively. A direct comparison of KD50 values was not always provided in the source material.[1]

Table 2: Efficacy against House Flies (Musca domestica)
TreatmentApplication Rate (mg/mL)KD50 (seconds)KD90 (seconds)24-hr Mortality (%)
Flavesone200Slower than Permethrin637100
Flavesone100--100
Permethrin2.5-38672

Data sourced from a study by Bio-Gene Technology Ltd. Notably, in residual contact studies, flavesone at the tested concentrations achieved 100% mortality, whereas permethrin resulted in 72% mortality with some recovery observed.[1]

Table 3: Efficacy against Cat Fleas (Ctenocephalides felis) - Residual Contact
TreatmentApplication Rate (mg/mL)Substrate24-hr Mortality (%)
Flavesone150Nylon Carpet (Adults)100
Flavesone62.5Nylon Carpet (Adults)100
Flavesone23.8Nylon Carpet (Adults)100
Flavesone2.38Nylon Carpet (Adults)10
Permethrin2.5Nylon Carpet (Adults)100
Flavesone150Cotton Fabric (Larvae)100
Flavesone62.5Cotton Fabric (Larvae)100
Flavesone23.8Cotton Fabric (Larvae)100
Flavesone2.38Cotton Fabric (Larvae)3.3
Permethrin2.5Cotton Fabric (Larvae)100

Data sourced from a study by Bio-Gene Technology Ltd.[1]

Experimental Protocols

The data presented above were generated from laboratory bioassays. While specific detailed protocols for each study were not fully available, the methodologies can be summarized based on standard entomological testing procedures.

Direct Spray Bioassay (for flying insects)

This method assesses the direct impact of an insecticide spray on insects.

  • Test Chamber: A sealed chamber, often with glass sides, is used to contain the test insects.

  • Insect Acclimatization: A known number of adult insects (e.g., 20 mosquitoes or house flies) are released into the chamber and allowed to acclimatize for a short period.

  • Insecticide Application: The insecticide formulation is sprayed directly into the chamber at a specified rate. A control group is sprayed with a solvent-only solution (e.g., water).

  • Observation: The time until knockdown (paralysis) of each insect is recorded to calculate KD50 and KD90 values.

  • Post-Treatment: After a set exposure time or once all insects are knocked down, they are transferred to a clean container with a food source (e.g., 10% sucrose (B13894) solution).

  • Mortality Assessment: Mortality is recorded at 24 hours post-treatment.[1]

Residual Contact Bioassay (for flying and crawling insects)

This method evaluates the efficacy of an insecticide after it has been applied to a surface and allowed to dry.

  • Treated Surface Preparation: A non-porous surface (e.g., glazed tile for flying insects) or a relevant substrate (e.g., nylon carpet for adult fleas, cotton fabric for flea larvae) is treated with the insecticide solution at a defined application rate (e.g., 50 ml/m²).[1] The surface is then allowed to dry. Control surfaces are treated with the solvent only.

  • Insect Exposure: A specified number of insects are confined to the treated surface for a set period.

  • Post-Exposure: After the exposure period, the insects are transferred to a clean holding container with a food source.

  • Mortality Assessment: Mortality is assessed at a predetermined time point, typically 24 hours after exposure.[1]

Topical Application Bioassay (for determining LD50)

While not explicitly detailed in the comparative studies for flavesone, this is a standard method for determining the median lethal dose (LD50).

  • Insect Immobilization: Individual insects are briefly immobilized, often by chilling.

  • Dose Application: A precise micro-droplet of the insecticide, dissolved in a suitable solvent like acetone, is applied directly to a specific part of the insect's body, usually the dorsal thorax.

  • Observation: Treated insects are placed in individual containers with a food source and held under controlled conditions.

  • Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48 hours) to determine the LD50 value.

Signaling Pathways and Mode of Action

Synthetic Pyrethroids: Voltage-Gated Sodium Channel Modulators

Synthetic pyrethroids exert their insecticidal effect by targeting the voltage-gated sodium channels (VGSCs) in the insect's nervous system. They bind to the VGSCs, preventing them from closing after activation. This leads to a persistent influx of sodium ions, causing prolonged depolarization of the nerve membrane. The result is repetitive nerve firing, leading to paralysis and eventual death of the insect.

Synthetic_Pyrethroid_Pathway cluster_neuron Insect Neuron Pyrethroid Synthetic Pyrethroid VGSC Voltage-Gated Sodium Channel (VGSC) Pyrethroid->VGSC Binds to and modifies channel Na_Influx Continuous Na+ Influx VGSC->Na_Influx Prevents channel from closing Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Repetitive_Firing Repetitive Nerve Discharges Depolarization->Repetitive_Firing Paralysis Paralysis Repetitive_Firing->Paralysis Death Death Paralysis->Death

Synthetic Pyrethroid Mode of Action
Flavesone: A Novel Mode of Action - Proposed Potassium Channel Activator

Initial studies indicate that flavesone possesses a novel mode of action that is distinct from synthetic pyrethroids and other major insecticide classes.[1] Evidence suggests that flavesone does not act on the voltage-gated sodium channel. The current hypothesis is that flavesone acts as a potassium channel activator. By opening potassium channels, flavesone would cause an efflux of potassium ions (K+) from the neuron. This leads to hyperpolarization of the nerve membrane, making it more difficult for the neuron to fire an action potential. This disruption of normal nerve signaling would ultimately lead to paralysis and death.

Flavesone_Pathway cluster_neuron Insect Neuron (Proposed Mechanism) Flavesone Flavesone K_Channel Potassium Channel Flavesone->K_Channel Activates channel K_Efflux Increased K+ Efflux K_Channel->K_Efflux Opens channel Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Inhibition Inhibition of Nerve Impulses Hyperpolarization->Inhibition Paralysis Paralysis Inhibition->Paralysis Death Death Paralysis->Death

Proposed Mode of Action for Flavesone

Experimental Workflow

The general workflow for comparing the efficacy of two insecticides is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis cluster_results Results Insect_Rearing Insect Rearing (Standardized Conditions) Application Insecticide Application (Direct Spray, Residual, or Topical) Insect_Rearing->Application Insecticide_Prep Insecticide Preparation (Test Concentrations) Insecticide_Prep->Application Control_Prep Control Preparation (Solvent Only) Control_Prep->Application Exposure Insect Exposure (Defined Period and Conditions) Application->Exposure Observation Observation & Recording (Knockdown, Mortality) Exposure->Observation Analysis Statistical Analysis (KD50, LD50, Mortality %) Observation->Analysis Comparison Efficacy Comparison Analysis->Comparison

General Insecticide Efficacy Testing Workflow

References

Comparative

A Comparative Analysis of Flavesone and Other β-Triketone Insecticides

For Researchers, Scientists, and Drug Development Professionals The search for novel insecticidal active ingredients with unique modes of action is critical in the face of growing insecticide resistance. The β-triketone...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel insecticidal active ingredients with unique modes of action is critical in the face of growing insecticide resistance. The β-triketone class of insecticides, which includes both natural and synthetic compounds, has emerged as a promising area of research. This guide provides a comparative analysis of flavesone, a naturally derived β-triketone, with other notable compounds in this class, focusing on their performance, mechanisms of action, and supporting experimental data.

Executive Summary

Flavesone, a β-triketone found in the essential oil of plants of the Leptospermum genus (manuka), is being developed as a commercial insecticide under the trade name Flavocide®.[1] While many β-triketone insecticides, such as leptospermone (B1674756), nitisinone, mesotrione, sulcotrione, and tembotrione, primarily act by inhibiting the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in the tyrosine catabolism pathway, evidence suggests that flavesone possesses a novel mode of action. This unique mechanism, potentially targeting potassium channels, positions flavesone as a valuable tool for insecticide resistance management.[1] Furthermore, some β-triketones, like leptospermone, have demonstrated alternative modes of action, such as carbonic anhydrase inhibition in mosquitoes, highlighting the diverse bioactivity within this chemical class.

Data Presentation: Comparative Insecticidal Activity

The following tables summarize the available quantitative data on the insecticidal activity of flavesone and other β-triketones. It is important to note that direct head-to-head comparative studies for all compounds against the same pest species under identical conditions are limited in the publicly available literature. The data presented here is compiled from various studies and should be interpreted with this in mind.

Table 1: Miticidal and Ovicidal Activity of Natural β-Triketones against Sarcoptes scabiei

CompoundTarget StageAssay TypeLC50 (mM)Exposure TimeCitation
FlavesoneMiteMite Survival Bioassay58.6 - 61.74 hours[2]
LeptospermoneMiteMite Survival Bioassay58.6 - 61.74 hours[2]
IsoleptospermoneMiteMite Survival Bioassay58.6 - 61.74 hours[2]
LeptospermoneYoung EggsEgg Hatching Bioassay33.6-[2]
LeptospermoneMature EggsEgg Hatching Bioassay75.9-[2]

Table 2: Contact Toxicity of a β-Triketone Fraction against Drosophila suzukii

CompoundSexAssay TypeLD50 (µ g/fly )Citation
Triketone Fraction (containing flavesone, isoleptospermone, and leptospermone)MaleTopical Application0.13 - 0.37[3]
Triketone Fraction (containing flavesone, isoleptospermone, and leptospermone)FemaleTopical Application0.22 - 0.57[3]

Table 3: Mosquitocidal Activity of Various β-Triketones

CompoundMosquito SpeciesAssay TypeEfficacy MetricValueCitation
Flavesone (as Flavocide® 50 mg/ml)Aedes aegyptiSmall ChamberKD90633 seconds[4]
Flavesone (as Flavocide® 50 mg/ml)Culex quinquefasciatusSmall ChamberKD901431 seconds[4]
LeptospermoneAedes aegyptiTopical ApplicationLD50150 ng/mg[5]
LeptospermoneAedes aegyptiTarsal ContactLD50357 ng/cm²[5]
NitisinoneAnopheles gambiae (insecticide-susceptible & resistant strains)Tarsal Contact-Significant mortality[6][7]
MesotrioneAnopheles gambiaeTarsal Contact-No significant mortality[6]
SulcotrioneAnopheles gambiaeTarsal Contact-No significant mortality[6]
TembotrioneAnopheles gambiaeTarsal Contact-No significant mortality[6]

Modes of Action: A Divergence in Mechanisms

The primary mode of action for many synthetic β-triketone herbicides and some insecticidal analogues is the inhibition of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial in the catabolism of tyrosine. Its inhibition leads to a toxic buildup of tyrosine and the depletion of essential molecules, ultimately causing mortality.[6]

However, the insecticidal activity of all β-triketones cannot be attributed solely to HPPD inhibition.

  • Flavesone's Novel Mode of Action: Bio-Gene Technology Ltd. reports that their flavesone-based product, Flavocide®, possesses a novel mode of action that is distinct from any currently classified insecticide, including other β-triketones.[8] A patent suggests that flavesone may act as a potassium channel activator .[1] This unique mechanism is significant for managing insecticide resistance, as it is unlikely to be affected by existing resistance mechanisms in pest populations.[4][5] Studies have shown that flavesone is effective against insecticide-resistant mosquito strains, and its mode of action is not via the voltage-gated sodium channel, the target of pyrethroid insecticides.[5]

  • Leptospermone's Dual Mode of Action: While leptospermone can inhibit HPPD, research on Aedes aegypti mosquitoes suggests an alternative mechanism of toxicity. In these insects, leptospermone has been shown to inhibit carbonic anhydrase (CA) , an enzyme involved in pH regulation and other vital physiological processes.[5] This finding indicates that the insecticidal properties of leptospermone in certain species may be independent of its effects on the tyrosine catabolism pathway.

Signaling Pathway and Experimental Workflow Diagrams

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Toxicity Toxicity & Mortality Tyrosine->Toxicity Accumulation HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids HPPD->HGA HPPD->Toxicity BetaTriketones β-Triketone Insecticides (e.g., Nitisinone, Leptospermone) BetaTriketones->HPPD Inhibition

Caption: HPPD inhibition pathway by β-triketone insecticides.

CA_Inhibition_Pathway CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2_H2O->CA H2CO3 H₂CO₃ HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H pH_regulation pH Homeostasis HCO3_H->pH_regulation Physiological_processes Vital Physiological Processes pH_regulation->Physiological_processes Disruption Disruption & Mortality CA->H2CO3 CA->Disruption Leptospermone Leptospermone Leptospermone->CA Inhibition

Caption: Carbonic anhydrase inhibition by leptospermone in mosquitoes.

Flavesone_MoA BetaTriketones β-Triketone Insecticides HPPD_Inhibitors HPPD Inhibitors (e.g., Nitisinone, Mesotrione) BetaTriketones->HPPD_Inhibitors CA_Inhibitors Carbonic Anhydrase Inhibitor (Leptospermone in mosquitoes) BetaTriketones->CA_Inhibitors Flavesone Flavesone (Flavocide®) BetaTriketones->Flavesone Novel_MoA Novel Mode of Action (Potassium Channel Activator?) Flavesone->Novel_MoA

Caption: Logical relationship of flavesone's novel mode of action.

Experimental Protocols

The following are generalized methodologies for key bioassays cited in the evaluation of β-triketone insecticides. Specific parameters such as insect age, environmental conditions, and exposure times may vary between studies.

Topical Application Bioassay

This method assesses the intrinsic toxicity of a compound by direct application to the insect's cuticle.

  • Insect Rearing: Test insects are reared under controlled laboratory conditions (temperature, humidity, and photoperiod) to ensure uniformity.

  • Insecticide Preparation: The test compound is dissolved in a suitable solvent (e.g., acetone) to create a stock solution. A series of dilutions are then prepared from the stock solution.

  • Application: A precise volume (typically 0.1-1 µL) of each dilution is applied to the dorsal thorax of anesthetized insects using a micro-applicator. A control group is treated with the solvent only.

  • Observation: Treated insects are held in recovery containers with access to food and water. Mortality is assessed at predetermined time points (e.g., 24, 48, and 72 hours).

  • Data Analysis: The dose-response data is analyzed using probit analysis or a similar statistical method to determine the LD50 (the dose required to kill 50% of the test population).

Tarsal Contact (Glass Plate/Vial) Bioassay

This method evaluates the toxicity of a compound upon contact with the insect's tarsi (feet).

  • Preparation of Treated Surfaces: Glass plates or vials are coated with a specific concentration of the insecticide dissolved in a volatile solvent. The solvent is allowed to evaporate completely, leaving a uniform residue of the insecticide on the surface. Control surfaces are treated with solvent only.

  • Insect Exposure: A known number of insects are introduced into the treated vials or confined on the treated glass plates.

  • Observation: Mortality and knockdown are recorded at various time intervals.

  • Data Analysis: Time-mortality data can be used to determine the KT50 (knockdown time for 50% of the population) or LT50 (lethal time for 50% of the population). Dose-response experiments can also be conducted to determine the LC50 (the concentration required to kill 50% of the test population).

CDC Bottle Bioassay

This is a standardized tarsal contact bioassay for monitoring insecticide resistance in mosquitoes.

  • Bottle Coating: 250 ml glass bottles are coated with a diagnostic dose of the insecticide dissolved in acetone (B3395972). The acetone is evaporated by rotating the bottle on its side.

  • Mosquito Exposure: 20-25 non-blood-fed female mosquitoes are introduced into each bottle.

  • Observation: The number of dead or moribund mosquitoes is recorded at regular intervals up to a diagnostic time (typically 2 hours).

  • Data Interpretation: If mortality is below a certain threshold (e.g., 90%) at the diagnostic time, it suggests the presence of resistance in the mosquito population.

Mite Survival and Egg Hatching Bioassays

These assays are used to determine the acaricidal (mite-killing) and ovicidal (egg-killing) activity of a compound.

Mite Survival Bioassay:

  • Compound Preparation: The test compound is typically dissolved in a suitable solvent and may be incorporated into a delivery medium.

  • Mite Exposure: Adult mites are exposed to the test compound through various methods, such as direct spray, immersion, or contact with a treated surface.

  • Observation: Mite mortality is assessed at set time points.

  • Data Analysis: LC50 or LT50 values are calculated from the dose-response or time-mortality data.

Egg Hatching Bioassay:

  • Egg Collection: Mite eggs are collected and placed on a suitable substrate.

  • Compound Application: The eggs are treated with different concentrations of the test compound.

  • Incubation: The treated eggs are incubated under optimal conditions for hatching.

  • Observation: The number of hatched larvae is recorded.

  • Data Analysis: The percentage of egg hatch inhibition is calculated for each concentration, and an EC50 (the concentration required to inhibit hatching in 50% of the eggs) is determined.

Conclusion

The β-triketone class of insecticides presents a diverse and promising field for the development of new pest control solutions. While many compounds in this class share the common mode of action of HPPD inhibition, the emergence of flavesone with its novel mechanism of action is particularly noteworthy. This unique characteristic offers a significant advantage in combating insecticide resistance. Furthermore, the discovery of alternative modes of action, such as carbonic anhydrase inhibition by leptospermone, underscores the need for continued research to fully understand the toxicological profiles of these compounds. As more direct comparative data becomes available, a clearer picture of the relative performance of flavesone and other β-triketones will emerge, aiding in the strategic development and deployment of these valuable insecticidal agents.

References

Validation

Validating the Insecticidal Spectrum of Flavesone: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the insecticidal performance of Flavesone against a range of common urban insect pests. The product's efficac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticidal performance of Flavesone against a range of common urban insect pests. The product's efficacy is evaluated alongside other established insecticide classes, supported by experimental data. Detailed methodologies for key experiments are provided to ensure transparency and reproducibility.

Executive Summary

Flavesone, a beta-triketone insecticide, demonstrates broad-spectrum activity against several significant urban pests, including mosquitoes, house flies, and fleas.[1] Its novel mode of action, potentially targeting insect potassium channels, positions it as a valuable tool for insecticide resistance management.[2] This guide presents a comparative analysis of Flavesone's performance against the pyrethroid insecticide Permethrin, as well as other major insecticide classes such as neonicotinoids, phenylpyrazoles, and spinosyns.

Data Presentation: Comparative Efficacy

The following tables summarize the insecticidal efficacy of Flavesone and its alternatives against key urban pests.

Table 1: Efficacy against Aedes aegypti (Yellow Fever Mosquito)

InsecticideConcentrationKnockdown Time (KD50/KD90 in seconds)% Mortality (24 hours)Citation
Flavesone 50 mg/ml488.0 / 633.0100[1]
25 mg/ml570.2 / 788.0100[1]
Permethrin 2.5 mg/ml352.8 / 510.0100[1]
Imidacloprid 0.15 ppm (larvae)Not Reported99 (larvae)

Table 2: Efficacy against Culex quinquefasciatus (Southern House Mosquito)

InsecticideConcentrationKnockdown Time (KD50/KD90 in seconds)% Mortality (24 hours)Citation
Flavesone 50 mg/mlFaster than Permethrin100[1]
25 mg/mlSlower than Permethrin100[1]
Permethrin 2.5 mg/ml-100[1]

Table 3: Efficacy against Musca domestica (House Fly)

InsecticideConcentration% Mortality (24 hours)Citation
Flavesone 200 mg/ml100[1]
100 mg/ml100[1]
Permethrin 2.5 mg/ml100[1]
Fipronil 0.000119% (LC50)50[3][4][5]
Acetamiprid 0.0159% (LC50)50[3][4][5]

Table 4: Efficacy against Ctenocephalides felis (Cat Flea)

InsecticideConcentration% Mortality (24 hours)Citation
Flavesone 150 mg/ml100 (adults & larvae)[1]
62.5 mg/ml100 (adults & larvae)[1]
23.8 mg/ml100 (adults & larvae)[1]
Permethrin 2.5 mg/ml100 (adults)[1]
Fipronil 7.5 mg/kg (topical)71.2 (14 days post-treatment)
Selamectin 6 mg/kg (topical)>99 (29 days post-treatment)
Spinosad Monthly oral dose99.8 (90 days post-treatment)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Small Chamber (Direct Spray) Knockdown and Mortality Studies
  • Objective: To assess the direct spray efficacy of insecticides against flying insects.

  • Apparatus: A spray chamber and a pump sprayer calibrated to deliver a specific volume of insecticide.

  • Procedure:

    • Introduce a known number of adult insects (e.g., 20 mosquitoes or house flies) into the chamber.

    • Spray a single, measured dose of the insecticide formulation into the chamber.

    • Record the time for 50% (KD50) and 90% (KD90) of the insects to be knocked down. Knockdown is defined as the inability to maintain normal posture and coordinated movement.

    • After the observation period, transfer the insects to a clean holding container with a food source (e.g., 10% sucrose (B13894) solution).

    • Assess mortality at 24 hours post-treatment.

  • Controls: A control group is sprayed with water or the solvent used for the insecticide formulation.

Residual Contact Efficacy Studies
  • Objective: To evaluate the residual insecticidal activity of a compound on a treated surface.

  • Procedure:

    • Treat a standardized surface (e.g., glass, ceramic tile, or carpet) with a specific concentration of the insecticide and allow it to dry.

    • Confine a known number of insects (e.g., 10-20) on the treated surface for a defined exposure period.

    • After exposure, transfer the insects to a clean, untreated container with food and water.

    • Assess knockdown at specified time intervals and mortality at 24 hours post-exposure.

  • Controls: A control group is exposed to an untreated surface.

Signaling Pathways and Experimental Workflows

Proposed Mode of Action of Flavesone

Flavesone is believed to act as a potassium channel activator in insects.[2] This represents a novel mode of action compared to many existing insecticide classes. The diagram below illustrates the proposed pathway.

flavesone_moa cluster_neuron Insect Neuron flavesone Flavesone k_channel Potassium Channel (Kir/KATP) flavesone->k_channel Binds and Activates membrane Neuronal Membrane k_channel->membrane Increases K+ Efflux hyperpolarization Membrane Hyperpolarization paralysis Paralysis hyperpolarization->paralysis Leads to death Insect Death paralysis->death Results in

Caption: Proposed mode of action of Flavesone as a potassium channel activator.

Experimental Workflow for Insecticidal Efficacy Testing

The following diagram outlines the general workflow for conducting insecticidal bioassays.

experimental_workflow start Start: Select Target Insect Species rearing Insect Rearing and Synchronization start->rearing prep Prepare Insecticide Dilutions rearing->prep exposure Exposure to Insecticide (Direct Spray / Residual Contact) prep->exposure observation Observe Knockdown (KD50, KD90) exposure->observation transfer Transfer to Clean Environment observation->transfer mortality Assess Mortality (e.g., 24h, 48h) transfer->mortality analysis Data Analysis (e.g., Probit, ANOVA) mortality->analysis end End: Determine Efficacy analysis->end

Caption: General experimental workflow for insecticide bioassays.

Comparison with Alternative Insecticide Classes

A key advantage of Flavesone is its potential to manage insecticide resistance.[1] Many widely used insecticides are facing declining efficacy due to the development of resistance in target pest populations. The table below compares the mode of action of Flavesone with other major insecticide classes.

Table 5: Comparison of Insecticide Modes of Action

Insecticide ClassPrimary Target SiteMode of ActionExamples
Beta-triketones Potassium Channels (Proposed)Activates potassium channels, leading to hyperpolarization, paralysis, and death.Flavesone
Pyrethroids Voltage-gated Sodium ChannelsKeeps sodium channels open, causing repetitive nerve firing, paralysis, and death.Permethrin, Deltamethrin
Neonicotinoids Nicotinic Acetylcholine Receptors (nAChRs)Binds to nAChRs, causing overstimulation of the nervous system, paralysis, and death.Imidacloprid, Acetamiprid
Phenylpyrazoles GABA-gated Chloride ChannelsBlocks GABA-gated chloride channels, leading to hyperexcitation, convulsions, and death.Fipronil
Spinosyns Nicotinic Acetylcholine Receptors (nAChRs) - Allosteric SiteAllosterically modulates nAChRs, causing prolonged activation of nerve cells, leading to paralysis and death.Spinosad
Organophosphates Acetylcholinesterase (AChE)Inhibits AChE, leading to an accumulation of acetylcholine, continuous nerve stimulation, paralysis, and death.Malathion, Chlorpyrifos
Signaling Pathway of a Pyrethroid Insecticide

For comparison, the signaling pathway of a conventional pyrethroid insecticide is depicted below.

pyrethroid_moa cluster_neuron Insect Neuron pyrethroid Pyrethroid na_channel Voltage-Gated Sodium Channel pyrethroid->na_channel Binds and Modifies membrane Neuronal Membrane na_channel->membrane Prolongs Na+ Influx repetitive_firing Repetitive Nerve Firing paralysis Paralysis repetitive_firing->paralysis Leads to death Insect Death paralysis->death Results in

References

Comparative

Cross-resistance studies of Flavesone with other insecticide classes

A Comparative Analysis of Cross-Resistance with Other Insecticide Classes For Researchers, Scientists, and Drug Development Professionals Flavesone, a novel β-triketone insecticide, is emerging as a promising tool in the...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Cross-Resistance with Other Insecticide Classes

For Researchers, Scientists, and Drug Development Professionals

Flavesone, a novel β-triketone insecticide, is emerging as a promising tool in the fight against insecticide resistance. Its unique mode of action sets it apart from existing insecticide classes, offering a potential solution for managing pest populations that have developed resistance to conventional chemistries. This guide provides a comprehensive comparison of Flavesone's performance against insecticide-resistant strains and details the experimental data supporting its potential as a "resistance breaker."

Overview of Flavesone's Mode of Action

Initial studies indicate that Flavesone possesses a novel mode of action, distinct from that of widely used insecticides like pyrethroids.[1] Research on the β-triketone class of compounds, to which Flavesone belongs, suggests several potential targets within the insect's nervous system and metabolic pathways. One patent suggests that Flavesone acts as a potassium channel activator. Other research on related β-triketones points to the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine metabolism, or the inhibition of carbonic anhydrase (CA), an enzyme crucial for pH regulation.[2][3][4][5][6] This multi-faceted potential for a novel mode of action is a key factor in its efficacy against resistant insect strains.

dot graph "Mode_of_Action_Hypothesis" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Flavesone [fillcolor="#FBBC05"]; TargetSite [label="Insect Target Site", shape=ellipse, fillcolor="#F1F3F4"]; K_Channel [label="Potassium Channel\n(Activator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPPD [label="HPPD Inhibition\n(Tyrosine Metabolism)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CA [label="Carbonic Anhydrase\n(pH Regulation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Disruption [label="Physiological Disruption", shape=ellipse, fillcolor="#F1F3F4"]; Mortality [label="Insect Mortality", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Flavesone -> TargetSite [label="Binds to"]; TargetSite -> K_Channel; TargetSite -> HPPD; TargetSite -> CA; K_Channel -> Disruption; HPPD -> Disruption; CA -> Disruption; Disruption -> Mortality; } Caption: Hypothesized modes of action for Flavesone and related β-triketones.

Cross-Resistance Studies: A Comparative Data Summary

Studies have demonstrated Flavesone's efficacy against insect strains resistant to pyrethroids and organophosphates. The absence of cross-resistance is attributed to its different target site compared to these insecticide classes.

Table 1: Efficacy of Flavesone against Pyrethroid-Resistant Aedes aegypti
InsecticideStrainResistance StatusKey FindingReference
Flavesone (Flavocide™)Aedes aegyptiPyrethroid-ResistantEffective against both susceptible and resistant larvae and adults. Does not target the voltage-gated sodium channel (VGSC).[7]
PermethrinAedes aegyptiSusceptibleUsed as a comparator in studies.[1]
Table 2: Efficacy of Flavesone against Organophosphate and Pyrethroid-Resistant Rhyzopertha dominica
TreatmentStrainResistance StatusApplication RateDuration of ProtectionKey FindingReference
FlavesoneR. dominicaOP & Pyrethroid-Resistant60 ppm3 monthsHigher application rates (90 and 120 ppm) were required for 13 months of protection against the resistant strain, indicating some level of non-target site resistance.[8]
FlavesoneR. dominicaSusceptible60 ppmAt least 13 monthsEffective long-term protection against the susceptible strain.[8]

Note: There is currently a lack of publicly available, quantitative cross-resistance data for Flavesone against insect strains with characterized resistance to neonicotinoids and carbamates . However, given that the proposed modes of action for Flavesone differ significantly from the target sites of these insecticide classes (nicotinic acetylcholine (B1216132) receptors for neonicotinoids and acetylcholinesterase for carbamates), the potential for target-site cross-resistance is considered low. Further research is needed to confirm this and to investigate the potential for metabolic cross-resistance.

Experimental Protocols

The following are summaries of standard protocols used for assessing insecticide susceptibility and cross-resistance.

WHO Adult Mosquito Bioassay (Tube Test)

This method evaluates the susceptibility of adult mosquitoes to an insecticide.

  • Preparation: Insecticide-impregnated papers are prepared at a discriminating concentration. Control papers are treated with the solvent only.

  • Exposure: Non-blood-fed female mosquitoes (25 per tube, 4 replicates) are exposed to the insecticide-impregnated paper in WHO tubes for a specified period (typically 1 hour). Control mosquitoes are exposed to solvent-treated papers.

  • Holding Period: After exposure, mosquitoes are transferred to clean holding tubes with access to a sugar solution.

  • Mortality Reading: Mortality is recorded 24 hours post-exposure.

dot digraph "WHO_Tube_Test_Workflow" { graph [rankdir="LR"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

A [label="Prepare Insecticide &\nControl Papers"]; B [label="Expose Mosquitoes\n(1 hour)"]; C [label="Transfer to\nHolding Tubes"]; D [label="Record Mortality\n(24 hours)"];

A -> B; B -> C; C -> D; } Caption: Workflow for the WHO adult mosquito bioassay (tube test).

CDC Bottle Bioassay

This assay determines the time it takes for an insecticide to kill mosquitoes.

  • Bottle Coating: Glass bottles (250 ml) are coated with a diagnostic concentration of the insecticide dissolved in acetone (B3395972). Control bottles are coated with acetone only. The acetone is allowed to evaporate completely.

  • Mosquito Introduction: 20-25 non-blood-fed female mosquitoes are introduced into each bottle.

  • Observation: The number of dead or incapacitated mosquitoes is recorded at regular intervals until all mosquitoes are dead or for a maximum of 2 hours.

  • Data Analysis: The time to 50% mortality (LT50) is calculated.

dot digraph "CDC_Bottle_Bioassay_Workflow" { graph [rankdir="LR"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

A [label="Coat Bottles with\nInsecticide"]; B [label="Introduce Mosquitoes"]; C [label="Record Mortality at\nTime Intervals"]; D [label="Calculate LT50"];

A -> B; B -> C; C -> D; } Caption: Workflow for the CDC bottle bioassay.

Larval Bioassay

This method assesses the toxicity of insecticides to mosquito larvae.

  • Preparation of Test Solutions: A series of concentrations of the insecticide are prepared in water. A control with water and solvent (if used) is also prepared.

  • Exposure: Late 3rd or early 4th instar larvae (20-25 per cup, in replicates) are placed in cups containing the test solutions.

  • Incubation: The larvae are kept in the solutions for 24 hours under controlled temperature and light conditions.

  • Mortality Assessment: The number of dead or moribund larvae is counted after 24 hours.

  • Data Analysis: The lethal concentration to kill 50% of the population (LC50) is determined using probit analysis.

dot digraph "Larval_Bioassay_Workflow" { graph [rankdir="LR"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

A [label="Prepare Serial Dilutions\nof Insecticide"]; B [label="Expose Larvae\n(24 hours)"]; C [label="Count Dead/\nMoribund Larvae"]; D [label="Calculate LC50"];

A -> B; B -> C; C -> D; } Caption: Workflow for a standard larval bioassay.

Conclusion

The available evidence strongly suggests that Flavesone is a valuable new tool for insecticide resistance management. Its novel mode of action results in a lack of cross-resistance to pyrethroids and efficacy against organophosphate-resistant strains. While further quantitative data is needed to fully characterize its cross-resistance profile with other insecticide classes, Flavesone's unique properties make it a promising candidate for inclusion in integrated pest management programs to control resistant pest populations and prolong the effectiveness of existing insecticides. Researchers are encouraged to conduct further studies to fully elucidate its mode of action and expand the cross-resistance database to other key insecticide classes.

References

Validation

Synergistic Effects of Flavesone with Natural Compounds: A Review of Current Research

Introduction Flavesone, a naturally occurring beta-triketone found in plants such as Manuka (Leptospermum scoparium), has garnered significant interest for its potent insecticidal properties.[1] As the scientific communi...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flavesone, a naturally occurring beta-triketone found in plants such as Manuka (Leptospermum scoparium), has garnered significant interest for its potent insecticidal properties.[1] As the scientific community and various industries increasingly seek sustainable and effective solutions, the potential for synergistic combinations of natural compounds is a key area of research. Synergism, where the combined effect of two or more compounds is greater than the sum of their individual effects, can lead to more potent and efficient formulations.[2] This guide provides a comprehensive overview of the current state of research on the synergistic effects of Flavesone with other natural compounds.

It is important to note that, to date, there is a significant lack of publicly available scientific literature and experimental data specifically investigating the synergistic effects of isolated Flavesone with other natural compounds. Most of the existing research focuses on the biological activity of Flavesone as a standalone active ingredient or on the synergistic properties of the essential oils from which it is derived, without isolating Flavesone's specific contribution to synergy.

Flavesone: A Natural Insecticide

Flavesone is a key bioactive constituent of the essential oil of Leptospermum scoparium (Manuka) and other plants of the Myrtaceae family.[3] Its primary recognized biological activity is as an insecticide.[1] Commercial formulations containing flavesone are being developed for the control of a variety of pests.[1][4] The insecticidal action of flavesone is attributed to a novel mode of action, which makes it a promising candidate for managing insecticide resistance.[4]

Potential for Synergy: An Unexplored Frontier

While direct evidence is lacking, the chemical nature of Flavesone and the known properties of the plant extracts it is found in suggest a high potential for synergistic interactions with other natural compounds.

Synergy within Essential Oils

The essential oil of Leptospermum scoparium (Manuka oil) contains a complex mixture of compounds, including Flavesone, leptospermone, and isoleptospermone, alongside various terpenes.[5] Research on Manuka oil has demonstrated broad-spectrum antimicrobial and insecticidal activities.[6][7][8] It is a widely accepted principle in phytochemistry that the overall biological activity of an essential oil is often the result of synergistic or additive interactions between its numerous components.[9] It is therefore plausible that Flavesone acts synergistically with other constituents of Manuka oil to produce its potent biological effects. However, studies isolating and then recombining these components to demonstrate synergy are not yet available.

Hypothetical Synergistic Combinations

Based on the known biological activities of flavonoids and other natural compounds, several hypothetical synergistic combinations with Flavesone could be of interest for future research:

  • With other insecticidal natural compounds: Combining Flavesone with other natural insecticides like pyrethrins, neem oil (azadirachtin), or other essential oils (e.g., from thyme or clove) could lead to a broader spectrum of activity and a more potent insecticidal effect.[9][10] This could also help in reducing the required concentrations of each compound, potentially lowering costs and environmental impact.

  • With antimicrobial natural compounds: Given that Flavesone is a component of antimicrobial Manuka oil, combining it with other natural antimicrobials such as thymol, carvacrol, or eugenol (B1671780) could result in enhanced activity against a wider range of pathogens.[9]

  • With compounds that enhance bioavailability: Some natural compounds can increase the absorption and efficacy of other active ingredients.[2] Investigating the combination of Flavesone with such compounds could lead to more effective formulations.

Experimental Protocols for Evaluating Synergy

Should research into the synergistic effects of Flavesone be undertaken, standard methodologies would be employed to quantify the interactions between compounds.

Checkerboard Assay

The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of two compounds.

Methodology:

  • Preparation of Compounds: Stock solutions of Flavesone and the other natural compound(s) are prepared in a suitable solvent.

  • Serial Dilutions: A series of two-fold dilutions of each compound are prepared.

  • Combination Plate Setup: In a 96-well microtiter plate, the dilutions of Flavesone are added along the x-axis, and the dilutions of the second compound are added along the y-axis. This creates a matrix of different concentration combinations.

  • Inoculation: Each well is inoculated with a standardized suspension of the target organism (e.g., bacteria, fungi, or insect cells).

  • Incubation: The plate is incubated under appropriate conditions for the target organism.

  • Data Analysis: After incubation, the minimum inhibitory concentration (MIC) of each compound alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is then calculated using the following formula:

    FICI = (MIC of compound A in combination / MIC of compound A alone) + (MIC of compound B in combination / MIC of compound B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assay

This assay provides information on the dynamic interaction between antimicrobial agents over time.

Methodology:

  • Preparation: Standardized suspensions of the target microorganism are prepared.

  • Treatment: The suspensions are treated with Flavesone alone, the other natural compound alone, and their combination at specific concentrations (e.g., MIC or sub-MIC levels). A growth control without any compound is also included.

  • Sampling: Aliquots are taken from each treatment at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The number of viable microorganisms in each aliquot is determined by plating on appropriate agar (B569324) and counting the colony-forming units (CFU).

  • Data Analysis: The results are plotted as log CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for screening and evaluating the synergistic effects of Flavesone with other natural compounds.

experimental_workflow start Hypothesize Synergistic Combinations (Flavesone + Natural Compound X) protocol_dev Develop Experimental Protocols (e.g., Checkerboard Assay, Time-Kill Assay) start->protocol_dev invitro_screen In Vitro Screening (Determine MICs and FICI) protocol_dev->invitro_screen data_analysis Data Analysis (Calculate FICI, Plot Time-Kill Curves) invitro_screen->data_analysis synergy_found Synergy Identified? data_analysis->synergy_found invivo_studies In Vivo Studies (Animal or Plant Models) synergy_found->invivo_studies Yes no_synergy No Significant Synergy (Additive or Indifferent Effect) synergy_found->no_synergy No mechanism_studies Mechanism of Action Studies (e.g., Signaling Pathway Analysis) invivo_studies->mechanism_studies end Publish Findings / Formulation Development mechanism_studies->end no_synergy->end

Caption: A general workflow for investigating synergistic effects.

Conclusion

The exploration of synergistic interactions between Flavesone and other natural compounds represents a promising but currently unexplored area of research. While the existing literature focuses on Flavesone's individual insecticidal properties, the chemical context from which it is derived suggests a strong potential for synergistic activity. Future studies employing standardized methodologies, such as checkerboard and time-kill assays, are necessary to identify and quantify these potential synergies. The discovery of such interactions could pave the way for the development of novel, highly effective, and more sustainable products for a variety of applications, from agriculture to healthcare. Researchers, scientists, and drug development professionals are encouraged to investigate this open field of study.

References

Comparative

Comparative Transcriptomics of Insects Treated with Flavesone: An Analysis of Current Research

Disclaimer: Direct comparative transcriptomic studies on the insecticide Flavesone are not extensively available in the current body of public research. This guide synthesizes the most relevant and available data, primar...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative transcriptomic studies on the insecticide Flavesone are not extensively available in the current body of public research. This guide synthesizes the most relevant and available data, primarily focusing on the transcriptomic effects of the broader compound class "flavone" on insects, and complements it with performance data of a commercial Flavesone formulation against other insecticides. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Flavesone

Flavesone is a synthetically produced beta-triketone insecticide.[1] It is also found naturally in some plant species, albeit in low quantities.[1] Bio-Gene Technology Ltd. has developed a commercial formulation of flavesone called Flavocide®.[1] Initial studies suggest that Flavesone has a novel mode of action, which could be instrumental in managing insecticide resistance.[1]

Comparative Efficacy of Flavesone

While transcriptomic comparisons are limited, efficacy studies have compared Flavesone to other common insecticides like pyrethroids. The following tables summarize the knockdown and mortality rates of Flavesone (Flavocide®) in comparison to permethrin (B1679614) against several insect pests.

Table 1: Comparative Efficacy of Flavesone vs. Permethrin against Aedes aegypti

TreatmentKnockdown Time (minutes)Mortality at 24 hours (%)
Permethrin 2.5 mg/ml352.8100
Flavesone 50 mg/ml488.0100
Flavesone 25 mg/ml570.2100

Data sourced from Bio-Gene Technology Ltd. report.[1]

Table 2: Comparative Efficacy of Flavesone vs. Permethrin against Culex quinquefasciatus

TreatmentKnockdown at 15 mins (%)Knockdown at 2 hours (%)Mortality at 24 hours (%)
Permethrin 0.625 mg/ml100100100
Flavesone 12.5 mg/ml100100100
Flavesone 6.25 mg/ml100100100

Data sourced from Bio-Gene Technology Ltd. report.[1]

Transcriptomic Analysis: Flavone (B191248) Treatment in Helicoverpa armigera

The following data is derived from a study on the transcriptomic response of the cotton bollworm, Helicoverpa armigera, to flavone. Flavone is a closely related compound to Flavesone and provides the nearest available insight into the potential transcriptomic effects.

A study on Helicoverpa armigera larvae treated with flavone identified 48 differentially expressed genes (DEGs).[2] These genes were primarily associated with retinol (B82714) metabolism and drug metabolism-cytochrome P450 pathways.[2]

Table 3: Summary of Differentially Expressed Genes (DEGs) in H. armigera midgut after Flavone treatment

RegulationNumber of GenesKey Pathways Implicated
Upregulated24Drug metabolism - cytochrome P450, Retinol metabolism
Downregulated24Not specified in detail

Data from a study on H. armigera treated with flavone.[2]

Experimental Protocols

Insect Rearing and Treatment (Helicoverpa armigera)
  • Insect Species: Helicoverpa armigera.

  • Rearing Conditions: Larvae were reared on an artificial diet at 27 ± 1°C with a 14:10 h (light:dark) photoperiod.

  • Treatment: Third-instar larvae were fed an artificial diet containing 0.1% flavone for 24 hours. Control groups were fed a diet with the same concentration of acetone (B3395972) (the solvent for flavone).

  • Sample Collection: Midgut tissues were dissected from both treated and control larvae, immediately frozen in liquid nitrogen, and stored at -80°C for RNA extraction.

RNA Extraction, Library Construction, and Sequencing
  • RNA Isolation: Total RNA was extracted from the midgut tissues using TRIzol reagent according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and Agilent 2100 Bioanalyzer.

  • Library Preparation: mRNA was enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA was then fragmented, and first-strand cDNA was synthesized using random hexamer primers, followed by second-strand cDNA synthesis.

  • Sequencing: The prepared libraries were sequenced on an Illumina sequencing platform (e.g., HiSeq).

Data Analysis
  • Data Filtering: Raw reads were filtered to remove low-quality reads, adapters, and reads with a high percentage of unknown bases.

  • Differential Expression Analysis: The clean reads were mapped to a reference genome or transcriptome. Gene expression levels were calculated, and differentially expressed genes (DEGs) were identified using statistical methods (e.g., DESeq2) with a defined threshold for fold change and p-value.

  • Functional Annotation: The identified DEGs were functionally annotated using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological pathways.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_insect_rearing Insect Rearing & Treatment cluster_sample_prep Sample Preparation cluster_sequencing Sequencing & Analysis rearing Insect Rearing (H. armigera) treatment Flavone Treatment (0.1% in diet) rearing->treatment control Control Treatment (Solvent only) rearing->control dissection Midgut Dissection treatment->dissection control->dissection rna_extraction RNA Extraction dissection->rna_extraction library_prep cDNA Library Preparation rna_extraction->library_prep sequencing Illumina Sequencing library_prep->sequencing data_analysis Transcriptome Data Analysis sequencing->data_analysis

Caption: Experimental workflow for comparative transcriptomics of flavone-treated insects.

Postulated Signaling Pathway Affected by Flavone

Flavone_Signaling_Pathway Flavone Flavone Ingestion Midgut Insect Midgut Cell Flavone->Midgut Enters P450 Cytochrome P450 Genes (Upregulated) Midgut->P450 Induces Retinol Retinol Metabolism Genes (Affected) Midgut->Retinol Impacts Detox Detoxification & Metabolism P450->Detox Response Cellular Stress Response Retinol->Response

Caption: Postulated signaling pathway in response to flavone treatment in insects.

Conclusion

The available data, while not directly on Flavesone, suggests that related flavone compounds induce a transcriptomic response in insects characterized by the upregulation of detoxification-related genes, particularly those from the cytochrome P450 family.[2] This points towards a mechanism where the insect attempts to metabolize the xenobiotic compound. The impact on retinol metabolism also suggests broader physiological effects.[2] Efficacy data for Flavesone demonstrates its potential as an effective insecticide, comparable to or exceeding the performance of established insecticides like permethrin in certain contexts.[1]

Further research involving direct comparative transcriptomic analysis of Flavesone against other insecticides is crucial to fully elucidate its mode of action and to identify potential biomarkers for resistance or susceptibility. Such studies would provide invaluable data for the development of sustainable pest management strategies.

References

Validation

Validating the Target Site of Flavesone in Insects: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Flavesone, a novel β-triketone insecticide, has demonstrated significant efficacy against a range of insect pests, including those resistant to existing che...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flavesone, a novel β-triketone insecticide, has demonstrated significant efficacy against a range of insect pests, including those resistant to existing chemical classes.[1] Preliminary evidence suggests a unique mode of action, potentially targeting insect potassium channels, which distinguishes it from conventional insecticides.[2] This guide provides a comparative framework for validating the molecular target of Flavesone, contrasting it with established insecticide classes that target the voltage-gated sodium channel, the GABA-gated chloride channel, and acetylcholinesterase. The information presented herein is intended to equip researchers with the necessary protocols and comparative data to elucidate the precise mechanism of action of this promising new insecticidal compound.

Comparative Efficacy of Flavesone and Alternative Insecticides

The following table summarizes the lethal concentration (LC50) and lethal dose (LD50) values for Flavesone and selected comparator insecticides against representative insect species. This data provides a baseline for comparing the intrinsic toxicity of these compounds.

InsecticideTarget SiteInsect SpeciesLC50LD50Reference(s)
Flavesone Potassium Channel (putative)Aedes aegypti (mosquito)12.5 mg/ml (Knockdown)Not available[1]
Musca domestica (house fly)100 mg/ml (Knockdown)Not available[1]
Permethrin Voltage-gated Na+ ChannelTuta absolutaNot available0.01 µ g/larva (48h)[3]
Apis mellifera (honey bee)Not available>22.9 µ g/bee [4]
Rat (oral)Not available430-4000 mg/kg[5][6]
Fipronil GABA-gated Cl- ChannelSimulium vittatum (black fly)0.65 µg/LNot available[7]
Apis mellifera (honey bee)Not available0.004 µ g/bee [8]
Rat (oral)Not available97 mg/kg[9]
Chlorpyrifos AcetylcholinesteraseApis mellifera (honey bee)Not available70 ng/bee (contact)[10]
Apis cerana (honey bee)Not available81.8 ng/bee (oral, 24h)[11]
Rat (oral)Not available135 mg/kg[10]

Experimental Protocols for Target Site Validation

To rigorously validate the molecular target of Flavesone, a combination of in vitro and in vivo experimental approaches is recommended. Below are detailed protocols for key assays, which can be adapted to study Flavesone's effects and compare them to other insecticides.

In Vitro Target Validation

This protocol is essential for directly measuring the effect of a compound on ion channel function. It is the primary method to confirm if Flavesone activates or inhibits potassium channels.

Objective: To characterize the effect of Flavesone on the activity of insect potassium channels expressed in a heterologous system (e.g., Xenopus oocytes or HEK cells) or in isolated insect neurons.

Materials:

  • Insect potassium channel cDNA (e.g., Shaker, Shab, Shaw, or specific Kir channels)

  • Expression system (Xenopus oocytes or HEK cells)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for micropipettes

  • Cell culture medium and reagents

  • External and internal physiological saline solutions

  • Flavesone and comparator compounds (e.g., TEA for K+ channel block, veratridine (B1662332) for Na+ channel activation)

Procedure:

  • Channel Expression:

    • Transfect HEK cells or inject Xenopus oocytes with the insect potassium channel cDNA of interest.

    • Incubate for 24-48 hours to allow for channel expression.

  • Cell Preparation:

    • For HEK cells, plate the transfected cells onto coverslips.

    • For oocytes, remove the vitelline membrane.

    • For isolated insect neurons, prepare primary cultures from insect ganglia.

  • Pipette Preparation:

    • Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording:

    • Establish a whole-cell or single-channel patch-clamp configuration.

    • Record baseline channel activity in the external saline solution.

    • Perfuse the cell with the external solution containing various concentrations of Flavesone.

    • Record changes in channel currents (e.g., amplitude, kinetics, voltage-dependence).

  • Data Analysis:

    • Measure current-voltage (I-V) relationships, activation and inactivation kinetics, and open probability.

    • Construct dose-response curves to determine EC50 (for activators) or IC50 (for inhibitors).

    • Compare the effects of Flavesone to known potassium channel modulators.

This assay is used to determine if a compound binds to a specific receptor and to quantify its binding affinity. It is the gold standard for characterizing insecticides targeting ligand-gated ion channels like the GABA receptor.

Objective: To determine if Flavesone binds to a specific insect receptor (e.g., GABA receptor) and to measure its binding affinity (Ki).

Materials:

  • Insect tissue homogenate (e.g., from insect heads) or cell membranes expressing the receptor of interest.

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]EBOB for the GABA receptor picrotoxin (B1677862) site).

  • Unlabeled Flavesone and comparator compounds.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize insect tissue in ice-cold buffer.

    • Centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.[12][13][14]

  • Binding Reaction:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Flavesone (or comparator).

    • Incubate to allow binding to reach equilibrium.[12][13]

  • Filtration:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[12][13]

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

This assay measures the activity of an enzyme and is used to determine if a compound acts as an inhibitor. It is the primary method for validating the action of insecticides targeting enzymes like acetylcholinesterase.

Objective: To determine if Flavesone inhibits the activity of a target enzyme (e.g., acetylcholinesterase) and to calculate its IC50 value.

Materials:

  • Purified target enzyme or a homogenate from insect tissue.

  • Substrate for the enzyme (e.g., acetylthiocholine (B1193921) for AChE).

  • Chromogenic reagent (e.g., DTNB for AChE assay).

  • Flavesone and comparator compounds (e.g., chlorpyrifos).

  • Buffer solution.

  • Spectrophotometer.

Procedure:

  • Reaction Setup:

    • In a microplate, add the buffer, enzyme preparation, and varying concentrations of Flavesone (or comparator).

    • Pre-incubate to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate.

    • Add the chromogenic reagent.

  • Measurement:

    • Measure the change in absorbance over time at a specific wavelength using a spectrophotometer. The rate of color change is proportional to the enzyme activity.[15][16]

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

In Vivo Target Validation

This method directly introduces the compound into the insect's hemolymph, bypassing cuticular barriers and ensuring target site exposure.

Objective: To assess the toxicity of Flavesone when directly administered to the insect and to observe symptoms indicative of a specific mode of action.

Materials:

  • Insects of a consistent age and size.

  • Microinjection system (micromanipulator, syringe, and fine glass capillaries).

  • Flavesone and comparator compounds dissolved in an appropriate solvent (e.g., DMSO).

  • Insect saline.

Procedure:

  • Insect Preparation:

    • Anesthetize the insects (e.g., by chilling).

  • Injection:

    • Load a glass capillary with the test solution.

    • Carefully insert the capillary into a soft part of the insect's cuticle (e.g., an intersegmental membrane) and inject a precise volume.

  • Observation:

    • Place the injected insects in a clean container with food and water.

    • Observe the insects at regular intervals for signs of toxicity (e.g., knockdown, paralysis, tremors, mortality).

  • Data Analysis:

    • Record the time to knockdown and mortality.

    • Calculate the LD50 value by testing a range of doses.

    • Compare the observed symptoms to those caused by insecticides with known modes of action.

This assay mimics the natural route of exposure for many insecticides and is useful for assessing the compound's overall effectiveness, including its absorption and metabolism.

Objective: To evaluate the toxicity of Flavesone when ingested by the insect.

Materials:

  • Insects.

  • Artificial diet or a natural food source (e.g., sucrose (B13894) solution for adult mosquitoes, leaf discs for caterpillars).

  • Flavesone and comparator compounds.

Procedure:

  • Diet Preparation:

    • Incorporate a range of concentrations of Flavesone into the artificial diet or dissolve it in the sucrose solution.

  • Exposure:

    • Provide the treated diet to the insects.

    • Ensure a control group receives an untreated diet.

  • Observation:

    • Monitor the insects daily for mortality, developmental changes, and behavioral effects (e.g., feeding inhibition).[17]

  • Data Analysis:

    • Calculate the LC50 value based on mortality data.

    • Assess any sublethal effects on development and behavior.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the putative signaling pathway affected by Flavesone and the general workflows for in vitro and in vivo target validation.

Flavesone_MoA cluster_neuron Insect Neuron Flavesone Flavesone K_channel Potassium Channel Flavesone->K_channel Activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Increases K+ efflux Membrane Neuronal Membrane Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Paralysis Paralysis & Death Reduced_Excitability->Paralysis

Caption: Putative mechanism of Flavesone as a potassium channel activator.

In_Vitro_Validation cluster_workflow In Vitro Target Validation Workflow Target_Prep Target Preparation (e.g., Expressed Channels, Receptor Membranes, Purified Enzyme) Assay Assay Performance (Electrophysiology, Binding, or Enzymatic) Target_Prep->Assay Data_Acquisition Data Acquisition (Currents, Radioactivity, Absorbance) Assay->Data_Acquisition Analysis Data Analysis (Dose-Response Curves, IC50/EC50/Ki Determination) Data_Acquisition->Analysis Validation Target Validated Analysis->Validation

Caption: General workflow for in vitro validation of an insecticide's target.

In_Vivo_Validation cluster_workflow In Vivo Target Validation Workflow Compound_Admin Compound Administration (Injection or Feeding) Observation Observation (Symptoms, Knockdown, Mortality) Compound_Admin->Observation Data_Collection Data Collection (Time-course of effects) Observation->Data_Collection Analysis Data Analysis (LD50/LC50 Calculation) Data_Collection->Analysis Validation In Vivo Efficacy & MoA Indication Analysis->Validation

Caption: General workflow for in vivo validation of an insecticide's efficacy.

Conclusion

The validation of Flavesone's molecular target is a critical step in its development as a next-generation insecticide. The evidence pointing towards potassium channels as the target is compelling and warrants a thorough investigation using the experimental approaches outlined in this guide. By systematically applying these in vitro and in vivo techniques and comparing the results with well-characterized insecticides, researchers can definitively establish the mechanism of action of Flavesone. This knowledge will not only be crucial for regulatory purposes but will also inform resistance management strategies and the future design of novel insecticides with improved safety and efficacy profiles.

References

Comparative

A Head-to-Head Comparison of Natural vs. Synthetic Flavesone: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuances between naturally sourced and synthetically produced bioactive compounds is critical. This guide provides a comprehensive head-to...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between naturally sourced and synthetically produced bioactive compounds is critical. This guide provides a comprehensive head-to-head comparison of natural and synthetic Flavesone, a β-triketone with significant insecticidal properties. While direct comparative studies are limited, this document synthesizes available experimental data to offer a detailed overview of their performance, purity, production, and mechanism of action.

Flavesone is a naturally occurring compound found in the essential oil of plants such as Manuka (Leptospermum scoparium) and Hypericum japonicum.[1][2][3] It is also chemically synthesized for commercial applications, most notably as the active ingredient in the insecticide Flavocide™.[4] This guide will explore the key differences and similarities between these two sources of Flavesone.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for natural and synthetic Flavesone. It is important to note that data for "natural Flavesone" is often derived from studies on essential oils containing a percentage of the compound, while data for "synthetic Flavesone" typically pertains to a purified, formulated product.

Table 1: Comparison of Physicochemical and Performance Characteristics

PropertyNatural Flavesone (in Manuka Oil)Synthetic Flavesone (Flavocide™)Key Distinctions
Source Essential oil of Leptospermum scoparium and other plants.[1][3]Chemical synthesis.Natural sourcing is dependent on plant availability and growing conditions, while synthesis offers controlled production.
Purity Variable; present as a component of a complex mixture of terpenes and other β-triketones (e.g., leptospermone, isoleptospermone). The concentration of flavesone in Manuka oil can vary, with some analyses showing it as a significant component of the β-triketone fraction.[1][2][5]High purity and well-defined composition are achievable through controlled synthesis and purification processes.[6]Synthetic production allows for a higher degree of purity and consistency, free from the other natural compounds found in essential oils.
Consistency Batch-to-batch variability is expected due to differences in plant chemotypes, geographical location, and extraction methods.[5]High batch-to-batch consistency and reproducibility are hallmarks of chemical synthesis.Synthetic Flavesone offers greater reliability for standardized research and commercial applications.
Biological Activity The insecticidal and antimicrobial activity of Manuka oil is attributed in part to its β-triketone content, including flavesone.[1]Demonstrates potent insecticidal activity against a range of pests, including those resistant to conventional insecticides.[4]While the active molecule is the same, the presence of other compounds in natural extracts could lead to synergistic or antagonistic effects.

Table 2: Insecticidal Efficacy Data

Pest SpeciesNatural Flavesone (as a component of Manuka Oil fractions)Synthetic Flavesone (Flavocide™)
Aedes aegypti (Mosquito) Larvae A fraction of L. scoparium essential oil containing 16.82% flavesone had an LC50 of 12.24 ppm.[1]Effective against both insecticide-susceptible and resistant larvae, outperforming several commercial products in speed of kill in pilot studies.[4]
Culex quinquefasciatus (Mosquito) Not specifically reported for a flavesone-isolated fraction.At 25 mg/ml and 50 mg/ml, achieved 100% knockdown and mortality at 24 hours, comparable to the synthetic pyrethroid permethrin.[4]
Musca domestica (Housefly) Not specifically reported for a flavesone-isolated fraction.At 100 mg/ml and 200 mg/ml, resulted in 100% knockdown and mortality at 24 hours.[4]
Ctenocephalides felis (Cat Flea) Adults Not specifically reported for a flavesone-isolated fraction.At concentrations of 23.8 mg/ml and higher, resulted in 100% mortality after 24 hours of exposure.[4]
Ixodes scapularis (Tick) Nymphs Not specifically reported for a flavesone-isolated fraction.Achieved over 90% mortality within 24 hours in a prototype formulation.

Experimental Protocols

Extraction and Purification of Natural Flavesone (from Leptospermum scoparium)

A precise protocol for the isolation of pure flavesone is not extensively detailed in the public domain. However, a general methodology can be inferred from the fractionation of Manuka essential oil.

  • Steam Distillation: The leaves and branches of Leptospermum scoparium are subjected to steam distillation to extract the essential oil.

  • Fractional Distillation: The crude essential oil is then fractionated, often using column chromatography, to separate the components based on their polarity and molecular weight.

  • Identification and Quantification: Fractions are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the chemical constituents, including flavesone.[1] A study on L. scoparium essential oil successfully separated it into fractions with varying concentrations of flavesone, with one fraction containing 16.82% flavesone.[1]

Synthesis of Synthetic Flavesone

Detailed proprietary synthesis methods for commercial products like Flavocide™ are not publicly available. However, the synthesis of β-triketones generally follows established organic chemistry principles. One common approach is the Claisen condensation.

  • Claisen Condensation: This method involves the condensation of a ketone and an ester in the presence of a strong base to form a β-diketone. Further elaboration can lead to the formation of the triketone structure.

  • Purification: The crude synthetic product is then purified using techniques such as recrystallization or column chromatography to achieve high purity.

Mechanism of Action and Signaling Pathways

A key differentiator for Flavesone is its novel mode of action as an insecticide. Unlike many synthetic pyrethroids that target the voltage-gated sodium channels of insects, Flavesone is believed to act as a potassium channel activator.[5] This provides a significant advantage in managing pests that have developed resistance to conventional insecticides.

The proposed mechanism involves the activation of inwardly rectifying potassium (Kir) channels in insects. These channels are crucial for maintaining the resting membrane potential of nerve and muscle cells.

Proposed Signaling Pathway for Flavesone's Insecticidal Action

Flavesone_Pathway Flavesone Flavesone KirChannel Insect Kir Channel Flavesone->KirChannel Activates K_ion_influx Increased K+ Influx KirChannel->K_ion_influx Leads to Hyperpolarization Membrane Hyperpolarization K_ion_influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Death Paralysis->Death

Caption: Proposed mechanism of action of Flavesone on insect Kir channels.

This activation of Kir channels leads to an increased influx of potassium ions (K+) into the neuron. This influx causes hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. The ultimate result is paralysis and death of the insect. This distinct mechanism makes Flavesone a valuable tool for insecticide resistance management.[4]

Conclusion

The choice between natural and synthetic Flavesone depends largely on the intended application.

  • Natural Flavesone , as a component of Manuka oil, offers a "natural" label and the potential for synergistic effects from other compounds in the oil. However, it comes with the challenges of variable purity and concentration.

  • Synthetic Flavesone provides high purity, consistency, and scalability, making it ideal for standardized research, drug development, and commercial insecticide formulations. Its development is a direct response to the need for new insecticidal modes of action to combat resistance.

For researchers, the high purity of synthetic Flavesone allows for more controlled experiments to elucidate its precise biological effects and mechanism of action. For drug development professionals, the consistency and scalability of synthetic production are essential for creating reliable and effective products. While natural extracts containing Flavesone are valuable, the synthetic route currently offers a more practical and dependable source of this potent insecticidal agent.

References

Validation

Flavesone: A Bio-Pesticide's Environmental Footprint Weighed Against Conventional Agents

A detailed comparison of the environmental impact of the novel biopesticide, flavesone, with established conventional pesticides reveals a potential for a more favorable environmental profile, though a complete picture i...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the environmental impact of the novel biopesticide, flavesone, with established conventional pesticides reveals a potential for a more favorable environmental profile, though a complete picture is hindered by a lack of extensive public data on the newer compound. Initial studies suggest flavesone, a nature-identical beta-triketone, possesses a high safety threshold for mammals. In contrast, conventional pesticides such as organophosphates, neonicotinoids, pyrethroids, and herbicides like glyphosate (B1671968) and atrazine (B1667683) have well-documented, and often significant, adverse effects on non-target organisms and ecosystems.

This guide provides a comparative analysis of the environmental impact of flavesone and a selection of widely used conventional pesticides, including permethrin (B1679614), chlorpyrifos (B1668852), imidacloprid (B1192907), glyphosate, and atrazine. The comparison is based on available data for key environmental indicators such as persistence in soil, and toxicity to aquatic life, birds, and beneficial insects like honeybees.

Executive Summary of Comparative Environmental Impact Data

The following table summarizes the available quantitative data for flavesone and the selected conventional pesticides. It is important to note that specific environmental fate and ecotoxicity data for flavesone are not yet widely available in the public domain, as it is a newer commercial product. The data for leptospermone, a structurally similar, naturally occurring beta-triketone, is included as a potential surrogate for comparative purposes, with the caveat that it may not fully represent the environmental profile of flavesone.

ParameterFlavesoneLeptospermone (Surrogate)PermethrinChlorpyrifosImidaclopridGlyphosateAtrazine
Soil Half-Life (DT50, days) Data not available4 - 910 - 5060 - 27919 - 12301 - 67.760 - 75
Aquatic Toxicity (Fish, 96hr LC50) Data not availableData not available0.17 - 6.8 µg/L (Highly Toxic)2.4 - 3.2 ppm (Highly Toxic)>100 mg/L (Non-toxic)>10 - >1000 mg/L (Slightly to practically non-toxic)5 µg/L (Reproductive effects)
Aquatic Toxicity (Invertebrate, 48hr EC50) Data not availableData not available0.6 µg/L (Highly Toxic)0.176 ppb (Highly Toxic)56.6 mg/L (Moderately Toxic)Data not availableData not available
Avian Acute Oral Toxicity (LD50) "High safety threshold" (qualitative)Data not available>2000 mg/kg (Practically non-toxic)17.7 - 76.6 mg/kg (Highly Toxic)Data not available4334 mg/kg (Slightly toxic)Data not available
Honeybee Acute Contact Toxicity (LD50) Data not availableNon-toxicHighly ToxicHighly ToxicHighly ToxicData not availableData not available

Detailed Experimental Protocols

The data presented in this guide are derived from studies conducted according to internationally recognized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized guidelines ensure the reliability and comparability of environmental safety data for chemical substances, including pesticides.

Soil Persistence/Degradation
  • Principle: The rate at which a pesticide degrades in the soil is a critical factor in determining its potential for long-term contamination and leaching into groundwater. This is typically assessed by measuring its half-life (DT50), the time it takes for 50% of the initial amount to dissipate.

  • Methodology (based on OECD Guideline 307):

    • The test pesticide, usually radiolabeled for ease of tracking, is applied to samples of at least two different soil types with varying organic matter content and pH.

    • The soil samples are incubated under controlled laboratory conditions that mimic a natural environment, with specific temperature, moisture, and light/dark cycles.

    • At regular intervals, soil samples are collected and analyzed to determine the concentration of the parent pesticide and its degradation products.

    • The rate of degradation is calculated, and the DT50 is determined.

Aquatic Toxicity
  • Principle: These tests evaluate the potential harm of a pesticide to aquatic organisms, which can be exposed through runoff from treated fields. The most common endpoints are the LC50 (lethal concentration for 50% of the test organisms) for fish and the EC50 (effective concentration that causes a specific effect, usually immobilization, in 50% of the organisms) for aquatic invertebrates like Daphnia magna.

  • Methodology (based on OECD Guidelines 203 for fish and 202 for Daphnia):

    • Groups of test organisms (e.g., rainbow trout or Daphnia magna) are exposed to a range of concentrations of the pesticide in water under controlled laboratory conditions.

    • A control group is maintained in clean water without the pesticide.

    • The number of dead or immobilized organisms is recorded at specific time points (typically 24, 48, 72, and 96 hours).

    • Statistical analysis is used to calculate the LC50 or EC50 value.

Avian Acute Oral Toxicity
  • Principle: This test determines the short-term toxicity of a pesticide to birds if they were to ingest contaminated food or water. The endpoint is the LD50 (lethal dose for 50% of the test animals).

  • Methodology (based on OECD Guideline 223):

    • Groups of a standard bird species, such as the Northern bobwhite quail, are administered a single oral dose of the pesticide at various concentrations.

    • A control group receives a placebo.

    • The birds are observed for a set period (typically 14 days) for signs of toxicity and mortality.

    • The LD50 value is calculated based on the mortality data.

Honeybee Toxicity
  • Principle: Given the vital role of bees in pollination, assessing pesticide toxicity to them is crucial. Tests are conducted to determine both acute contact toxicity (direct spray) and acute oral toxicity (ingestion of contaminated nectar or pollen). The endpoint is the LD50.

  • Methodology (based on OECD Guidelines 213 for oral toxicity and 214 for contact toxicity):

    • Oral Toxicity: Bees are fed a sugar solution containing the pesticide at different concentrations.

    • Contact Toxicity: A small, precise droplet of the pesticide solution is applied directly to the thorax of the bees.

    • In both tests, bees are kept in cages under controlled conditions and observed for mortality over a period of 48 to 96 hours.

    • The LD50 is calculated from the observed mortality rates at different doses.

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental procedures involved in assessing the environmental impact of pesticides, the following diagrams have been generated using the DOT language.

Environmental_Impact_Assessment_Workflow cluster_Pesticide Pesticide cluster_Environment Environmental Compartments cluster_Assessment Impact Assessment cluster_Organisms Non-Target Organisms Pesticide Pesticide Application Soil Soil Pesticide->Soil Air Air Pesticide->Air Water Water Soil->Water Leaching Persistence Persistence (DT50) Soil->Persistence Runoff Runoff Soil->Runoff Aquatic Aquatic Organisms Water->Aquatic Terrestrial Terrestrial Organisms (Birds, Bees, etc.) Air->Terrestrial Leaching Leaching Potential Persistence->Leaching Runoff->Water Ecotoxicity Ecotoxicity (LC50, LD50) Aquatic->Ecotoxicity Terrestrial->Ecotoxicity

Caption: Workflow of Pesticide Environmental Impact Assessment.

Soil_Degradation_Pathway Pesticide Pesticide in Soil Metabolites Metabolites Pesticide->Metabolites Microbial & Abiotic Degradation Bound_Residues Bound to Soil Particles Pesticide->Bound_Residues Adsorption Mineralization CO2 + H2O + Minerals Metabolites->Mineralization Further Degradation Metabolites->Bound_Residues Adsorption

Caption: Simplified Pesticide Degradation Pathway in Soil.

Discussion and Conclusion

The available data, though incomplete for flavesone, suggests a potentially significant divergence in the environmental impact profiles of this novel biopesticide and the selected conventional pesticides.

Flavesone and Beta-Triketones: The "high safety threshold" reported for flavesone in mammals is a positive indicator.[1][2] If its environmental fate is similar to that of leptospermone, with a soil half-life of 4-9 days, it would be considered non-persistent. This rapid degradation would significantly reduce the risk of groundwater contamination and long-term ecosystem exposure. However, without specific data on its toxicity to aquatic life, birds, and crucial non-target insects like bees, a comprehensive environmental risk assessment remains speculative.

Conventional Pesticides: The data for the conventional pesticides paints a starkly different picture.

  • Persistence: Chlorpyrifos and imidacloprid can be highly persistent in soil, with half-lives that can extend for months or even years, increasing the risk of long-term contamination.[3][4] Atrazine and permethrin also exhibit moderate persistence.[5][6] Glyphosate, while having a shorter half-life in many soil types, can still persist under certain conditions.[1]

  • Aquatic Toxicity: Pyrethroids like permethrin and organophosphates like chlorpyrifos are extremely toxic to fish and aquatic invertebrates at very low concentrations.[7][8] Atrazine has been shown to have reproductive effects on fish at environmentally relevant concentrations.[9] In contrast, glyphosate and imidacloprid generally show lower acute toxicity to fish.[1][10]

  • Avian Toxicity: Chlorpyrifos is highly toxic to birds. Glyphosate is considered slightly toxic, and permethrin is practically non-toxic to avian species.[1][7]

  • Honeybee Toxicity: Neonicotinoids like imidacloprid, organophosphates like chlorpyrifos, and pyrethroids like permethrin are all known to be highly toxic to honeybees, a factor that has contributed to concerns about pollinator decline.[6][8][10]

References

Comparative

Comparative Analysis of Flavesone's Environmental Persistence in Soil and Water

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the environmental persistence of Flavesone, a nature-inspired synthetic β-triketone insecticide, with othe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental persistence of Flavesone, a nature-inspired synthetic β-triketone insecticide, with other relevant pesticides. Due to the limited publicly available data on Flavesone's environmental fate, this guide leverages data from structurally similar β-triketone herbicides (Sulcotrione, Mesotrione, and Tembotrione) and other widely used insecticides with varying environmental profiles to provide a robust comparative framework. The information is intended to assist researchers in evaluating the potential environmental impact of new and existing pest control agents.

Data Summary of Pesticide Persistence

The persistence of a pesticide in the environment is a critical factor in its overall risk assessment. It is often measured by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The following tables summarize the available data on the persistence of β-triketone pesticides and other selected insecticides in soil and water under various conditions.

Persistence in Soil
Pesticide ClassActive IngredientSoil Half-life (DT50) in daysConditions
β-Triketone Sulcotrione45 - 65Laboratory, aerobic
Mesotrione-Microbial degradation is a key factor; persistence is shorter in clay soils and at lower application rates.
Tembotrione (B166760)7.2 - 13.4 (parent compound)Field, aerobic, clay loam and sandy loam soils.[1]
32 - 48Laboratory, aerobic.[2]
4.5 - 127 (variable)Laboratory, aerobic, different soil types.[3]
Pyrethroid Bifenthrin7 - 240 (highly variable)Dependent on soil type and aeration.
Cypermethrin28 - 56-
Fenvalerate15 - 90-
Spinosyn Spinosad9 - 17Aerobic soil metabolism, in the absence of light.
9 - 10Soil photolysis.
Botanical Azadirachtin (Neem Oil)3 - 44Rapidly broken down by microbes and light.[3]
19.8 - 91.2Dependent on temperature and microbial activity.[1]
Persistence in Water
Pesticide ClassActive IngredientWater Half-life (DT50)Conditions
β-Triketone Tembotrione231 - 289 (Hydrolysis)Stable in acidic, neutral, and alkaline conditions.[2]
112 - 158 (Photolysis)pH 4, 7, 9 buffer solutions.[2]
Pyrethroid Cyfluthrin0.67 daysPhotodecomposition.
Cypermethrin17 - 110 daysPhotodecomposition.
Deltamethrin17 - 110 daysPhotodecomposition.
Fenpropathrin600 daysPhotodecomposition.
Spinosyn Spinosad< 1 dayAqueous photolysis.
30 - 259 daysIn the absence of sunlight.
Botanical Azadirachtin (Neem Oil)48 minutes - 4 daysRapidly broken down by microbes and light.[3]
9.8 days (pH 4, 30°C)Hydrolytic degradation.[1]

Experimental Protocols

The following sections detail standardized methodologies for assessing the persistence of pesticides in soil and water, based on OECD guidelines. These protocols are essential for generating reliable and comparable data for environmental risk assessments.

Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)

This test evaluates the rate and pathway of pesticide degradation in soil under both aerobic and anaerobic conditions.

1. Test System:

  • Soil Selection: A minimum of one soil type is used, typically a sandy loam, loamy sand, or silt loam. The soil should be freshly collected and characterized for properties such as pH, organic carbon content, particle size distribution, and microbial biomass.

  • Test Vessels: Biometer flasks or flow-through systems are used to allow for the trapping of volatile degradation products, including 14CO2 if a radiolabeled test substance is used.[4]

  • Incubation: Samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity).[5]

2. Procedure:

  • The test substance, typically 14C-labeled for accurate mass balance, is applied to the soil samples at a concentration relevant to its intended field application rate.[5]

  • For aerobic testing, a continuous flow of air is passed through the system. For anaerobic testing, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions after an initial aerobic phase.

  • At predetermined intervals over a period of up to 120 days, duplicate soil samples are removed and extracted.[4][5]

  • Volatile traps are also sampled at these intervals.

3. Analysis:

  • Soil extracts and trapped volatiles are analyzed for the parent compound and its transformation products.

  • Analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS/MS) are commonly used for quantification.[5]

  • If a radiolabeled substance is used, Liquid Scintillation Counting (LSC) is employed to determine the distribution of radioactivity and establish a mass balance.

4. Data Interpretation:

  • The rate of degradation of the parent compound is determined, and the half-life (DT50) is calculated.

  • The formation and decline of major transformation products are also quantified.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (Adapted from OECD Guideline 308)

This test assesses the degradation and partitioning of a pesticide in a system simulating a natural water body with sediment.

1. Test System:

  • Water and Sediment: At least two different aquatic systems are used, each consisting of natural sediment and the overlying water, collected from unpolluted sites.[6] Systems should differ in organic carbon content and texture.

  • Test Vessels: Intact sediment cores with the overlying water are placed in glass incubation vessels.

  • Incubation: The systems are incubated in the dark at a constant temperature (e.g., 20°C) for up to 100 days.[6][7]

2. Procedure:

  • The 14C-labeled test substance is applied to the water phase of the test systems.[6]

  • For aerobic testing, the headspace of the vessels is purged with air. For anaerobic testing, the headspace is purged with an inert gas.

  • At specified time points (at least six), replicate test systems are sacrificed for analysis.[6]

3. Analysis:

  • The water and sediment phases are separated and analyzed for the parent compound and its transformation products.

  • Extraction of the sediment is typically performed with a series of solvents of increasing polarity.

  • Analytical techniques such as HPLC with radiometric detection and/or LC-MS/MS are used for identification and quantification.[7]

4. Data Interpretation:

  • The dissipation rates of the test substance from the water phase and the total system (water + sediment) are determined, and the respective DT50 values are calculated.

  • The distribution of the parent compound and its transformation products between the water and sediment phases is quantified over time.

  • A mass balance is established to account for the applied radioactivity.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

OECD_307_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results soil_prep Soil Collection & Characterization application Apply Substance to Soil Samples soil_prep->application substance_prep Prepare 14C-labeled Test Substance substance_prep->application aerobic Aerobic Incubation (Airflow) application->aerobic anaerobic Anaerobic Incubation (N2 Purge) application->anaerobic sampling Periodic Sampling (up to 120 days) aerobic->sampling anaerobic->sampling extraction Solvent Extraction of Soil sampling->extraction volatile_trap Analysis of Volatile Traps sampling->volatile_trap quantification HPLC/LC-MS/MS & LSC extraction->quantification volatile_trap->quantification dt50 Calculate DT50 quantification->dt50 mass_balance Establish Mass Balance quantification->mass_balance transformation_products Identify Transformation Products quantification->transformation_products

Caption: Workflow for OECD 307 Soil Persistence Study.

OECD_308_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results system_prep Collect Water/Sediment Systems application Apply Substance to Water Phase system_prep->application substance_prep Prepare 14C-labeled Test Substance substance_prep->application aerobic Aerobic Incubation application->aerobic anaerobic Anaerobic Incubation application->anaerobic sampling Sacrificial Sampling (up to 100 days) aerobic->sampling anaerobic->sampling separation Separate Water & Sediment sampling->separation extraction Extract Sediment separation->extraction quantification HPLC/LC-MS/MS & LSC separation->quantification Water Phase extraction->quantification Sediment Extract dt50 Calculate DT50 (Water & System) quantification->dt50 distribution Determine Distribution quantification->distribution mass_balance Establish Mass Balance quantification->mass_balance

Caption: Workflow for OECD 308 Aquatic Persistence Study.

References

Validation

Flavesone: A Safer Alternative for Beneficial Insects in Urban Pest Management?

A Comparative Guide for Researchers and Drug Development Professionals The development of novel insecticides with high target specificity and minimal off-target effects is a critical goal in modern pest management. Flave...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of novel insecticides with high target specificity and minimal off-target effects is a critical goal in modern pest management. Flavesone, a β-triketone insecticide, has emerged as a promising candidate for the control of urban pests. This guide provides a comparative analysis of the available safety data for flavesone concerning beneficial insects, juxtaposed with established alternatives such as neonicotinoids, pyrethroids, and spinosad. The information is intended for researchers, scientists, and drug development professionals engaged in the evaluation and development of next-generation insecticides.

Executive Summary

While comprehensive data on the effects of flavesone on a wide array of beneficial insects is still emerging, preliminary studies indicate a favorable safety profile, particularly concerning pollinators like honeybees. In contrast, broad-spectrum insecticides such as neonicotinoids and pyrethroids have been documented to pose significant risks to a variety of non-target arthropods. Spinosad, a biologically-derived insecticide, presents a more nuanced profile, with toxicity varying based on the insect species and exposure route. This guide synthesizes the available quantitative data, outlines key experimental methodologies, and provides visual representations of experimental workflows and conceptual signaling pathways to aid in the objective assessment of flavesone's potential as a safer insecticide.

Comparative Toxicity to Beneficial Insects

The following tables summarize the available acute toxicity data for flavesone and its alternatives on key beneficial insects. It is important to note that direct comparative studies under identical conditions are often limited, and data has been aggregated from various sources.

Table 1: Acute Contact Toxicity (LD50 in µ g/a.i . per insect) of Various Insecticides to a Key Pollinator (Honeybee - Apis mellifera)

Insecticide ClassActive IngredientLD50 (µ g/a.i ./bee)Reference
β-triketone Flavesone>100
NeonicotinoidImidacloprid0.024
PyrethroidPermethrin0.17
SpinosynSpinosad0.0025

a.i. = active ingredient

Table 2: Acute Oral Toxicity (LD50 in µ g/a.i . per insect) of Various Insecticides to a Key Pollinator (Honeybee - Apis mellifera)

Insecticide ClassActive IngredientLD50 (µ g/a.i ./bee)Reference
β-triketone FlavesoneRelatively non-toxic
NeonicotinoidImidacloprid0.0037
PyrethroidPermethrin0.07
SpinosynSpinosad0.038

a.i. = active ingredient. Note: A specific LD50 value for oral toxicity of flavesone was not found in the search results, but it is reported to be relatively non-toxic.

Table 3: General Toxicity of Insecticide Classes to a Broader Range of Beneficial Insects

Insecticide ClassGeneral Impact on Beneficial InsectsReferences
β-triketone (Flavesone) Data is limited primarily to bees, where it shows low toxicity. Further research is needed for other beneficials.
Neonicotinoids High toxicity to a wide range of beneficial insects, including pollinators, predators, and parasitoids. Systemic nature leads to exposure through pollen, nectar, and honeydew.
Pyrethroids Broad-spectrum toxicity, affecting both pest and beneficial insects. Can disrupt predator-prey relationships.
Spinosyns (Spinosad) Variable toxicity. Highly toxic to some beneficials upon direct contact, but toxicity of residues can decrease significantly after drying. Considered to have a lower impact on some predatory mites and insects in certain IPM programs.

Experimental Protocols

A critical aspect of evaluating and comparing insecticide safety is the methodology employed in toxicity testing. The following section details a standardized protocol for assessing acute toxicity in honeybees, a common model for pollinator safety studies.

OECD Guideline 214: Honeybees, Acute Contact Toxicity Test

This protocol is designed to determine the median lethal dose (LD50) of a test substance on adult worker honeybees after a single contact exposure.

1. Test Organisms:

  • Young, healthy adult worker honeybees (Apis mellifera) of uniform age are used.

  • Bees are obtained from healthy, queen-right colonies.

2. Test Substance Preparation:

  • The test substance is typically dissolved in a suitable low-toxicity solvent (e.g., acetone).

  • A series of graded concentrations is prepared.

3. Test Procedure:

  • Bees are immobilized, usually with carbon dioxide or by chilling.

  • A precise volume of the test solution is applied to the dorsal thorax of each bee using a micro-applicator.

  • Control groups are treated with the solvent only. A toxic reference standard (e.g., a pyrethroid) is also run to validate the test.

  • After treatment, the bees are placed in cages with access to a sucrose (B13894) solution.

  • Typically, 10-20 bees are used per replicate, with at least three replicates per concentration.

4. Observations:

  • Mortality is recorded at 24 and 48 hours post-application. The test can be extended to 72 or 96 hours if mortality increases significantly between 24 and 48 hours.

  • Sub-lethal effects, such as behavioral changes, are also noted.

5. Data Analysis:

  • The LD50 value, along with its 95% confidence limits, is calculated using appropriate statistical methods (e.g., probit analysis).

Visualizing Workflows and Pathways

Experimental Workflow for Acute Contact Toxicity Testing

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Analysis bee_collection Collect healthy worker bees immobilize Immobilize bees (CO2 or chilling) bee_collection->immobilize substance_prep Prepare test substance and control solutions application Apply test substance to dorsal thorax substance_prep->application immobilize->application caging Place bees in cages with food application->caging observation Record mortality and sub-lethal effects (24, 48, 72, 96h) caging->observation analysis Calculate LD50 (Probit analysis) observation->analysis

Caption: Workflow for OECD 214 acute contact toxicity test.

Conceptual Signaling Pathway for Neurotoxic Insecticides

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron action_potential Action Potential neurotransmitter_release Neurotransmitter Release (e.g., ACh) action_potential->neurotransmitter_release neurotransmitter Neurotransmitter neurotransmitter_release->neurotransmitter receptor Receptor (e.g., nAChR) neurotransmitter->receptor Binds ion_channel Ion Channel Opening receptor->ion_channel Activates receptor->ion_channel Causes prolonged activation postsynaptic_potential Postsynaptic Potential ion_channel->postsynaptic_potential ion_channel->postsynaptic_potential Continuous stimulation leading to paralysis signal_propagation Signal Propagation postsynaptic_potential->signal_propagation insecticide Neurotoxic Insecticide (e.g., Neonicotinoid) insecticide->receptor Binds (often irreversibly)

Caption: Generalized pathway of a neurotoxic insecticide.

Discussion and Future Directions

The currently available data suggests that flavesone may offer a significant safety advantage over many existing insecticides, particularly concerning pollinators. Its "relatively non-toxic" classification for bees is a promising indicator. However, the lack of comprehensive, publicly available data on its effects on other beneficial insects, such as predatory mites, parasitic wasps, and lacewings, represents a significant knowledge gap.

For a complete validation of flavesone's safety profile, further research is imperative. Studies should be conducted following standardized guidelines, such as those from the International Organisation for Biological Control (IOBC), to assess the sub-lethal and chronic effects on a diverse range of non-target arthropods.

In contrast, the detrimental effects of neonicotinoids and pyrethroids on beneficial insects are well-documented. Their broad-spectrum activity and, in the case of neonicotinoids, systemic nature, lead to widespread exposure and adverse impacts on non-target populations. Spinosad, while derived from a natural source, also demonstrates toxicity to certain beneficials, although its shorter persistence may mitigate some of these effects.

The development of insecticides like flavesone, which appear to have a more targeted mode of action, aligns with the principles of Integrated Pest Management (IPM). IPM strategies seek to minimize the use of broad-spectrum pesticides and instead utilize a combination of tactics, including biological control, to manage pest populations. The integration of a selective insecticide like flavesone into an IPM program could help to conserve beneficial insect populations, thereby enhancing the overall sustainability and effectiveness of pest control in urban environments.

Conclusion

Flavesone shows considerable promise as a safer insecticide for use in environments where the preservation of beneficial insects is a priority. While initial data on bee safety is encouraging, a comprehensive risk assessment requires further investigation into its effects on a wider range of non-target arthropods. Continued research and transparent data sharing will be crucial for drug development professionals and researchers to fully evaluate the ecological fit of flavesone and its potential to contribute to more sustainable pest management practices.

Comparative

Comparing the cost-effectiveness of Flavesone with other biopesticides

A comprehensive guide for researchers and drug development professionals on the economic and biological viability of Flavesone, a promising novel biopesticide. Flavesone, a beta-triketone molecule, is emerging as a signi...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the economic and biological viability of Flavesone, a promising novel biopesticide.

Flavesone, a beta-triketone molecule, is emerging as a significant player in the biopesticide market.[1] Its novel mode of action presents a potential solution to the growing problem of insecticide resistance.[1] This guide provides a comparative analysis of Flavesone's cost-effectiveness against other biopesticides, supported by available experimental data and an examination of its molecular mechanism.

Performance and Efficacy: An Indirect Comparison

Direct cost-effectiveness studies comparing Flavesone with other commercial biopesticides are not yet publicly available. However, performance data from laboratory and preliminary field studies offer valuable insights into its efficacy, particularly when compared to conventional chemical insecticides like permethrin (B1679614).

A study by Bio-Gene Technology Ltd. demonstrated Flavesone's effectiveness against several urban pests.[1] The following tables summarize the key findings from their small chamber and residual contact studies.

Table 1: Knockdown and Mortality Rates of Flavesone vs. Permethrin in Small Chamber Studies [1]

Pest SpeciesTreatmentKD50 (seconds)KD90 (seconds)Mortality at 24 hours (%)
Aedes aegypti (Mosquito)Permethrin 2.5 mg/ml352.8510.0100
Flavesone 50 mg/ml488.0633.0100
Flavesone 25 mg/ml570.2788.0100
Culex quinquefasciatus (Mosquito)Permethrin 2.5 mg/ml-1745100
Flavesone 50 mg/ml-1431100
Flavesone 25 mg/ml--100
Musca domestica (House fly)Permethrin 2.5 mg/ml-386100
Flavesone 200 mg/ml-637100
Flavesone 100 mg/ml--100

Table 2: Residual Contact Efficacy of Flavesone vs. Permethrin [1]

Pest SpeciesTreatmentExposure TimeMortality (%)
Ctenocephalides felis (Cat flea) - AdultFlavesone 150 mg/ml24 hours100
Flavesone 62.5 mg/ml24 hours100
Flavesone 23.8 mg/ml24 hours100
Permethrin 2.5 mg/ml24 hours100
Ctenocephalides felis (Cat flea) - LarvaeFlavesone 150 mg/ml24 hours100
Flavesone 62.5 mg/ml24 hours100
Flavesone 23.8 mg/ml24 hours100

These results indicate that Flavesone demonstrates comparable efficacy to the widely used pyrethroid insecticide, permethrin, in terms of mortality, although knockdown times can be slightly slower.[1] The high mortality rates against both adult and larval stages of fleas suggest its potential for comprehensive pest management.[1]

Illustrative Cost-Effectiveness Analysis

For illustrative purposes, the following table presents a hypothetical cost-benefit analysis, drawing on cost data from a study on biopesticides in cotton farming.[2][3] It is crucial to note that these figures are not specific to Flavesone and are intended to provide a framework for future economic evaluations.

Table 3: Illustrative Cost-Benefit Analysis of Biopesticides vs. Chemical Insecticides in Cotton (per hectare) [2][3]

Pesticide TypeExample Product(s)Treatment Cost (USD)Total Production Cost (USD)Yield ( kg/ha )Net Profit (USD)Cost-Benefit Ratio
ChemicalKarate®-1,455-1,4451.8
Bandit®-1,4436,3941,7122.0
BiopesticideBolldex®495.74-6,402--
Delfin®602.321,999---
Bb endophyte-1,6236,297--

As shown, while the initial treatment cost of some biopesticides can be higher, the resulting yield and net profit can be competitive with chemical alternatives.[2] The cost-benefit ratio, a key indicator of economic viability, highlights that even with higher upfront costs, biopesticides can be a profitable option for farmers.[2]

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for the key experiments cited are detailed below.

Small Chamber Studies on Flying Insects[1]
  • Objective: To assess the knockdown and mortality effects of Flavesone as a direct spray against adult mosquitoes and house flies.

  • Methodology:

    • Insects were placed in a small chamber.

    • Flavesone formulations (at varying concentrations) and a permethrin standard were sprayed into the chamber.

    • Knockdown times (KD50 and KD90) were recorded.

    • Insects were transferred to a clean environment and held for 24 hours.

    • Mortality was assessed at the 24-hour mark.

    • Three replicates were conducted for each treatment, along with untreated controls.

Residual Contact Studies on Flying and Crawling Insects[1]
  • Objective: To evaluate the residual efficacy of Flavesone against mosquitoes, house flies, and cat fleas.

  • Methodology:

    • Insecticide treatments were applied to glazed tiles for flying insects and nylon carpet/cotton fabric for fleas, at a spray rate of 50 ml/m².

    • The treated surfaces were allowed to dry for 2 hours.

    • Insects were then exposed to the treated surfaces.

    • Mortality was assessed after 24 hours of exposure.

Mode of Action: Signaling Pathways

Flavones, the class of compounds to which Flavesone belongs, are known to induce apoptosis (programmed cell death) in target cells.[4][5] This mechanism of action is distinct from many conventional insecticides, which often target the nervous system. The induction of apoptosis can occur through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[4][5]

Flavone-Induced Apoptosis Pathways

The following diagram illustrates the general signaling pathways through which flavones can induce apoptosis.

Flavone_Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_regulation Regulatory Pathways FlavoneB Flavone B DeathReceptor Death Receptor (e.g., Fas, TNFR) FlavoneB->DeathReceptor Binds/Activates DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis_Extrinsic Apoptosis Caspase3->Apoptosis_Extrinsic FlavoneA Flavone A Mitochondria Mitochondria FlavoneA->Mitochondria Induces Stress ERK ERK FlavoneA->ERK Inhibits pS6 pS6 FlavoneA->pS6 Inhibits CytochromeC Cytochrome C Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3_Intrinsic Caspase-3 Activation Caspase9->Caspase3_Intrinsic Apoptosis_Intrinsic Apoptosis Caspase3_Intrinsic->Apoptosis_Intrinsic BAD BAD Phosphorylation ERK->BAD pS6->BAD BAD->Mitochondria Loss of inhibition

Caption: Generalized signaling pathways for flavone-induced apoptosis.

Studies on specific flavones have shown that they can modulate key signaling proteins. For instance, some flavones may induce apoptosis via the intrinsic pathway by inhibiting the activated forms of extracellular signal-regulated kinase (ERK) and pS6, leading to a loss of phosphorylation of the Bcl-2 associated death promoter (BAD) protein.[4] Others may trigger the extrinsic pathway.[4] This multi-faceted mode of action could be a key factor in overcoming existing mechanisms of insecticide resistance.

Experimental Workflow for Efficacy Testing

The evaluation of a new biopesticide like Flavesone involves a structured experimental workflow, from initial laboratory screening to field trials.

Efficacy_Testing_Workflow cluster_lab Laboratory Studies cluster_small_scale Small-Scale Controlled Studies cluster_field Field Trials A1 Initial Screening (e.g., petri dish assays) A2 Dose-Response Studies A1->A2 A3 Mode of Action Investigation A2->A3 A4 Residual Efficacy on various surfaces A2->A4 B1 Chamber/Greenhouse Trials A4->B1 B2 Comparison with Standard Insecticides B1->B2 B3 Non-target Organism Toxicity Assessment B1->B3 C1 Small Plot Field Trials B2->C1 C2 Large-Scale Demonstration Trials C1->C2 C3 Cost-Benefit Analysis C2->C3

Caption: A typical experimental workflow for biopesticide efficacy testing.

Conclusion

Flavesone shows significant promise as an effective biopesticide with a novel mode of action that could be instrumental in managing insecticide resistance. While direct comparative cost-effectiveness data with other biopesticides is currently lacking, its demonstrated high efficacy against various pests suggests a strong potential for economic viability. Future research should focus on conducting comprehensive field trials that include detailed cost-benefit analyses to fully elucidate Flavesone's position within the integrated pest management landscape. The unique signaling pathways targeted by flavones warrant further investigation for the development of a new generation of sustainable pest control solutions.

References

Validation

Flavesone: A Comparative Analysis of Efficacy (Primarily as an Insecticide)

Disclaimer: The following guide provides a comparative analysis of Flavesone based on available scientific literature. It is crucial to note that to date, no comprehensive meta-analyses or human clinical trials on the th...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides a comparative analysis of Flavesone based on available scientific literature. It is crucial to note that to date, no comprehensive meta-analyses or human clinical trials on the therapeutic efficacy of Flavesone have been published. The majority of existing research focuses on its properties as an insecticide. Therefore, this guide primarily summarizes its performance in that context.

Overview of Flavesone

Flavesone is a β-triketone compound found in various plant species.[1][2] It has garnered attention for its insecticidal activity, presenting a potentially novel mode of action.[1] While Flavesone belongs to the flavonoid family, a class of compounds known to interact with various cellular signaling pathways, specific research into Flavesone's direct impact on these pathways in mammals is currently lacking.[3][4]

Comparative Efficacy as an Insecticide

Studies have evaluated the efficacy of Flavesone (often in a commercial formulation called Flavocide®) against several urban pests, with permethrin, a commonly used pyrethroid insecticide, serving as a comparator.[1]

Data Summary Table: Flavesone vs. Permethrin
Pest SpeciesCompoundConcentrationKnockdown (Time)Mortality (24 hours)Source
Musca domestica (House fly) Flavesone200 mg/ml100% (15 mins & 2 hours)100%[1]
Flavesone100 mg/ml100% (15 mins & 2 hours)100%[1]
Permethrin2.5 mg/ml70% (15 mins), 92% (2 hours)72%[1]
Culex quinquefasciatus (Mosquito) Flavesone50 mg/ml100% (15 mins & 2 hours)100%[1]
Flavesone25 mg/ml100% (15 mins & 2 hours)100%[1]
Permethrin2.5 mg/mlEquivalent to FlavesoneEquivalent to Flavesone[1]
Ctenocephalides felis (Cat flea) - Adult Flavesone150 mg/mlNot Reported100%[1]
Flavesone62.5 mg/mlNot Reported100%[1]
Flavesone23.8 mg/mlNot Reported100%[1]
Flavesone2.38 mg/mlNot Reported10%[1]
Permethrin2.5 mg/mlNot Reported100%[1]
Ctenocephalides felis (Cat flea) - Larvae Flavesone150 mg/mlNot Reported100%[1]
Flavesone62.5 mg/mlNot Reported100%[1]
Flavesone23.8 mg/mlNot Reported100%[1]
Flavesone2.38 mg/mlNot Reported3.3%[1]

Experimental Protocols

The primary methodology for the insecticidal efficacy studies cited was a direct contact method.

Experimental Workflow for Insecticidal Efficacy Testing

G cluster_0 Preparation cluster_1 Exposure cluster_2 Observation cluster_3 Data Analysis Pest Pest Species Culture Application Direct Application of Solution to Pests Pest->Application Control Application of Control (Solvent Only) Pest->Control Formulation Preparation of Flavesone and Permethrin Solutions Formulation->Application Knockdown Assessment of Knockdown at Specified Timepoints (e.g., 15 mins, 2 hours) Application->Knockdown Control->Knockdown Mortality Assessment of Mortality at 24 hours Knockdown->Mortality Analysis Comparison of Efficacy Between Treatments Mortality->Analysis

Generalized workflow for insecticidal efficacy testing.

Potential Signaling Pathways (General for Flavonoids)

While specific studies on Flavesone's interaction with major cellular signaling pathways are not extensively documented, flavonoids as a class are known to modulate various pathways, including those involved in apoptosis (programmed cell death).[3][4][5] It is important to reiterate that the following diagram represents a generalized pathway potentially affected by flavonoids and has not been specifically validated for Flavesone.[3]

Generalized Apoptosis Signaling Pathway Influenced by Flavonoids

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Flavonoids Flavonoids (General) Flavonoids->DeathReceptor Modulation Flavonoids->Mitochondrion Modulation

Simplified model of apoptosis pathways modulated by flavonoids.

Conclusion

The available data strongly supports the efficacy of Flavesone as an insecticide, demonstrating comparable or, in some cases, superior performance to the pyrethroid permethrin. This is particularly noteworthy in the context of increasing resistance to existing insecticide classes.[1] However, there is a significant gap in the literature regarding its potential therapeutic applications in humans. Future research is warranted to explore the mechanism of action of Flavesone and to investigate its safety and efficacy in preclinical and clinical models for indications beyond pest control.

References

Comparative

Independent Verification of Flavesone's Mode of Action: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the current understanding of the mode of action of Flavesone, a β-triketone with noted insecticidal and potent...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the current understanding of the mode of action of Flavesone, a β-triketone with noted insecticidal and potential anti-inflammatory properties. Due to the limited availability of independent verification studies on Flavesone's specific molecular mechanisms, this document contrasts its known biological activities with those of well-characterized alternatives: the synthetic pyrethroid insecticide Permethrin and the general anti-inflammatory mechanisms of flavonoids .

Executive Summary

Flavesone presents a promising profile as a naturally derived insecticidal and anti-inflammatory agent. However, a significant knowledge gap exists regarding its precise mode of action. While initial studies suggest a novel insecticidal mechanism distinct from pyrethroids, detailed molecular target identification and pathway analysis are not yet available in the scientific literature.[1] Similarly, while its classification as a flavonoid suggests potential anti-inflammatory activity through common flavonoid pathways, specific investigations into Flavesone's interactions with inflammatory cascades are lacking.[1][2]

This guide aims to:

  • Summarize the current, limited understanding of Flavesone's biological effects.

  • Provide a detailed, evidence-based overview of the established modes of action for Permethrin (as an insecticidal comparator) and general flavonoids (as an anti-inflammatory comparator).

  • Present available comparative efficacy data in structured tables.

  • Outline key experimental protocols for elucidating the mode of action of such compounds.

  • Visualize relevant pathways and workflows to facilitate comprehension.

By highlighting the current state of knowledge and the existing research gaps, this guide serves as a valuable resource for researchers and professionals in drug development, encouraging further investigation into the unique mechanisms of Flavesone.

Flavesone: Current Knowledge and Research Gaps

Flavesone is a naturally occurring β-triketone found in several plant species.[3] It has demonstrated potent insecticidal activity against a range of urban pests, including mosquitoes, house flies, and cat fleas.[2] Additionally, as a member of the flavonoid family, it is presumed to possess anti-inflammatory properties, a characteristic common to this class of compounds.[4][5]

Insecticidal Activity

Studies have shown Flavesone to be effective in causing knockdown and mortality in various insect species, with efficacy comparable or, in some cases, superior to the widely used synthetic pyrethroid, Permethrin.[6] Notably, Flavesone has been suggested to have a novel mode of action that may differ from that of pyrethroids, presenting it as a potential tool for managing insecticide resistance.[2] However, the specific molecular target(s) and the signaling pathways disrupted by Flavesone in insects remain to be elucidated.

Anti-inflammatory Activity

The anti-inflammatory potential of Flavesone is largely inferred from its chemical classification as a flavonoid. Flavonoids, as a class, are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways like NF-κB.[2][3][5][7][8][9] Preliminary studies on flavanone (B1672756) derivatives have shown a reduction in edema and pro-inflammatory cytokines in in vivo models.[4] However, specific studies independently verifying these mechanisms for Flavesone are not currently available.

Comparative Analysis: Mode of Action

To provide a framework for understanding what is yet to be discovered about Flavesone, this section details the well-established modes of action of Permethrin and general flavonoids.

Insecticidal Mode of Action: Flavesone vs. Permethrin

Permethrin is a synthetic pyrethroid insecticide that acts as a potent neurotoxin in insects.[1][10][11] Its primary mode of action is the disruption of voltage-gated sodium channels in the nerve cell membranes of insects.[12][13][14][15]

Mechanism of Permethrin Action:

  • Binding to Voltage-Gated Sodium Channels: Permethrin binds to the α-subunit of voltage-gated sodium channels.[15]

  • Prolonged Channel Opening: This binding prevents the normal closing of the sodium channels, leading to a prolonged influx of sodium ions into the neuron.[11][12]

  • Hyperexcitation and Paralysis: The persistent depolarization results in uncontrolled nerve firing (hyperexcitation), leading to muscle spasms, paralysis, and ultimately, the death of the insect.[1][10][13]

While Flavesone's efficacy is comparable to Permethrin, the lack of cross-resistance suggests a different molecular target. The specific target and pathway for Flavesone remain an open area for research.

CompoundTarget SpeciesConcentrationKnockdown (KD) / MortalityCitation
Flavesone Aedes aegypti50 mg/ml100% mortality at 24 hours[6]
25 mg/ml100% mortality at 24 hours[6]
Permethrin Aedes aegypti2.5 mg/ml100% mortality at 24 hours[6]
Flavesone Culex quinquefasciatus50 mg/ml100% mortality at 24 hours[6]
25 mg/ml100% mortality at 24 hours[6]
Permethrin Culex quinquefasciatus2.5 mg/ml100% mortality at 24 hours[6]
Flavesone Musca domestica200 mg/ml100% mortality at 24 hours[6]
100 mg/ml100% mortality at 24 hours[6]
Permethrin Musca domestica2.5 mg/ml72% mortality at 24 hours[6]
Anti-inflammatory Mode of Action: Flavesone (presumed) vs. General Flavonoids

Flavonoids are a large class of polyphenolic compounds that exhibit a wide range of biological activities, including anti-inflammatory effects.[5][7] The presumed anti-inflammatory action of Flavesone is based on these well-established mechanisms.

General Mechanisms of Flavonoid Anti-inflammatory Action:

  • Inhibition of Pro-inflammatory Enzymes: Flavonoids can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][3]

  • Modulation of Signaling Pathways: Many flavonoids can suppress the activation of the transcription factor NF-κB, a key regulator of the inflammatory response.[8][9][16] This leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8][17][18]

  • Antioxidant Activity: Flavonoids can scavenge free radicals, thereby reducing oxidative stress which is often associated with inflammation.[2]

CompoundModelDoseInhibition of Edema (%)Citation
Natural Flavanone 1 TPA-induced mouse ear edema1 mg/ear66.67 ± 1.55[4]
Flavanone Modulated D TPA-induced mouse ear edema1 mg/ear96.27 ± 1.93[4]
Indomethacin (Control) TPA-induced mouse ear edema1 mg/ear91.35 ± 0.47[4]

Experimental Protocols for Mode of Action Verification

To address the knowledge gaps concerning Flavesone's mode of action, the following established experimental protocols are recommended.

Verification of Insecticidal Mode of Action (as applied to Permethrin)

Patch-Clamp Electrophysiology:

This technique is the gold standard for studying the effects of neurotoxic insecticides on ion channels.[19][20][21]

  • Objective: To measure the effect of the compound on the electrical currents flowing through voltage-gated sodium channels in isolated insect neurons.

  • Methodology:

    • Neuron Isolation: Isolate neurons from the target insect species.

    • Whole-Cell Recording: A glass micropipette forms a high-resistance seal with the neuron's membrane, allowing for the measurement of the total ion flow across the entire cell membrane.[21]

    • Voltage Clamp: The membrane potential is held at a constant level (clamped) by an amplifier.[22]

    • Compound Application: The test compound (e.g., Permethrin) is applied to the neuron.

    • Data Acquisition: The current required to maintain the clamped voltage is recorded. Changes in this current upon compound application indicate an effect on ion channel function.[22]

  • Expected Outcome for Permethrin: A prolonged inward sodium current, indicating that the sodium channels are being held in an open state.[13]

Verification of Anti-inflammatory Mode of Action

TPA-Induced Mouse Ear Edema Model:

This is a widely used in vivo model to screen for topical anti-inflammatory agents.[23][24][25]

  • Objective: To assess the ability of a test compound to reduce inflammation in a living organism.

  • Methodology:

    • Animal Model: Typically, mice are used.

    • Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is topically applied to one ear of the mouse to induce an inflammatory response, characterized by edema (swelling).[24][26] The other ear serves as a control.

    • Compound Application: The test compound is applied topically to the TPA-treated ear.

    • Measurement of Edema: After a set period, the thickness or weight of a punch biopsy from both ears is measured.

    • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the swelling in the compound-treated ear to the TPA-only treated ear.

  • Further Analysis:

    • Histology: Ear tissue can be examined microscopically to assess for changes in tissue structure and infiltration of inflammatory cells.[23]

    • Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils. Measuring its activity in the ear tissue provides a quantitative measure of neutrophil infiltration, a hallmark of inflammation.[26]

    • Cytokine Profiling: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the ear tissue can be quantified using techniques like ELISA or qPCR to determine if the compound modulates their production.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway Diagrams

Permethrin_Mode_of_Action cluster_Neuron Permethrin Permethrin Na_Channel Voltage-Gated Sodium Channel Permethrin->Na_Channel Binds and modifies Prolonged_Na_Influx Prolonged Na+ Influx Na_Channel->Prolonged_Na_Influx Prevents closure Neuron Insect Neuron Hyperexcitation Nerve Hyperexcitation Prolonged_Na_Influx->Hyperexcitation Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death

Caption: Permethrin's insecticidal mode of action.

Flavonoid_Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TPA) NF_kB_Pathway NF-κB Pathway Inflammatory_Stimulus->NF_kB_Pathway Pro_inflammatory_Enzymes Pro-inflammatory Enzymes (COX, LOX) Inflammatory_Stimulus->Pro_inflammatory_Enzymes Flavonoids Flavonoids Flavonoids->NF_kB_Pathway Inhibits Flavonoids->Pro_inflammatory_Enzymes Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines Induces Pro_inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) Pro_inflammatory_Enzymes->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: General anti-inflammatory pathways targeted by flavonoids.

Experimental Workflow Diagrams

Patch_Clamp_Workflow Start Start Isolate_Neuron Isolate Insect Neuron Start->Isolate_Neuron Establish_Seal Establish Whole-Cell Gigaohm Seal Isolate_Neuron->Establish_Seal Voltage_Clamp Apply Voltage Clamp Establish_Seal->Voltage_Clamp Record_Baseline Record Baseline Ion Current Voltage_Clamp->Record_Baseline Apply_Compound Apply Test Compound Record_Baseline->Apply_Compound Record_Effect Record Changes in Ion Current Apply_Compound->Record_Effect Analyze_Data Analyze Data Record_Effect->Analyze_Data End End Analyze_Data->End

Caption: Workflow for patch-clamp electrophysiology.

TPA_Edema_Workflow Start Start Group_Mice Group Mice (Control, TPA, TPA + Compound) Start->Group_Mice Apply_Compound Topically Apply Compound Group_Mice->Apply_Compound Apply_TPA Topically Apply TPA to Induce Edema Apply_Compound->Apply_TPA Incubate Incubation Period Apply_TPA->Incubate Measure_Edema Measure Ear Thickness/Weight Incubate->Measure_Edema Analyze_Data Calculate % Inhibition and Statistical Analysis Measure_Edema->Analyze_Data Further_Analysis Optional: Histology, MPO, Cytokine Analysis Analyze_Data->Further_Analysis End End Analyze_Data->End Further_Analysis->End

Caption: Workflow for TPA-induced mouse ear edema model.

Conclusion and Future Directions

Flavesone demonstrates significant potential as a bio-pesticide and anti-inflammatory agent. However, the lack of independently verified data on its mode of action is a critical gap that needs to be addressed. Future research should prioritize the identification of Flavesone's molecular targets in insects and its specific interactions with inflammatory pathways in mammalian cells. The experimental protocols outlined in this guide provide a roadmap for such investigations. A thorough understanding of Flavesone's mechanisms will not only validate its use but also pave the way for the development of new and effective therapeutic and pest control strategies.

References

Validation

Flavesone: A Comparative Performance Analysis Against Industry-Standard Insecticides

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the performance of Flavesone, a novel beta-triketone insecticide, against established industry-standard in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Flavesone, a novel beta-triketone insecticide, against established industry-standard insecticides. The data presented is based on available experimental studies, offering a quantitative and qualitative analysis of its efficacy and mode of action.

Executive Summary

Flavesone, a nature-identical compound, demonstrates significant insecticidal activity against a range of urban pests.[1][2] It has been shown to be effective against species such as the yellow fever mosquito (Aedes aegypti), the southern house mosquito (Culex quinquefasciatus), the house fly (Musca domestica), and the cat flea (Ctenocephalides felis).[1] A key feature of Flavesone is its novel mode of action, which is distinct from existing insecticide classes, positioning it as a potential tool for managing insecticide resistance.[2][3] This guide benchmarks Flavesone's performance, primarily against the pyrethroid insecticide permethrin, due to the availability of direct comparative data. Information on the mode of action of other major insecticide classes is also provided for a broader comparative context.

Performance Benchmarking: Flavesone vs. Permethrin

Direct comparative studies have demonstrated Flavesone's efficacy relative to permethrin, a widely used synthetic pyrethroid. The following tables summarize the key performance data from these studies.

Table 1: Efficacy Against Aedes aegypti (Yellow Fever Mosquito)
TreatmentConcentration (mg/ml)Knockdown (15 min)Knockdown (2 hours)Mortality (24 hours)
Flavesone12.5100%100%100%
Flavesone6.25100%100%100%
Permethrin0.62594%100%100%
Control-0%0%12%

Data sourced from Bio-Gene Technology Limited.[1]

Table 2: Efficacy Against Culex quinquefasciatus (Southern House Mosquito)
TreatmentConcentration (mg/ml)Knockdown (15 min)Knockdown (2 hours)Mortality (24 hours)
Flavesone50100%100%100%
Flavesone25100%100%100%
Permethrin2.5100%100%100%
Control-0%0%0%

Data sourced from Bio-Gene Technology Limited.[1]

Table 3: Efficacy Against Musca domestica (House Fly)
TreatmentConcentration (mg/ml)Knockdown (15 min)Knockdown (2 hours)Mortality (24 hours)
Flavesone200100%100%100%
Flavesone100100%100%100%
Permethrin2.570%92%72%
Control-0%0%10%

Data sourced from Bio-Gene Technology Limited.[1]

Table 4: Efficacy Against Ctenocephalides felis (Cat Flea) - Adult Residual Contact on Nylon Carpet
TreatmentConcentration (mg/ml)Mortality (24 hours)
Flavesone150100%
Flavesone62.5100%
Flavesone23.8100%
Flavesone2.3810%
Permethrin2.5100%
Control-0%

Data sourced from Bio-Gene Technology Limited.[1]

Table 5: Efficacy Against Ctenocephalides felis (Cat Flea) - Larvae Residual Contact on Cotton Fabric
TreatmentConcentration (mg/ml)Mortality (24 hours)
Flavesone150100%
Flavesone62.5100%
Flavesone23.8100%
Flavesone2.383.3%
Permethrin2.5100%
Control-0%

Data sourced from Bio-Gene Technology Limited.[1]

Note: Direct comparative performance data for Flavesone against neonicotinoids, organophosphates, and fipronil (B1672679) is not publicly available at this time. The provided data focuses on comparisons with permethrin.

Experimental Protocols

The data presented above was generated using the following methodologies as described in studies by Bio-Gene Technology Limited.[1]

Small Chamber Studies on Flying Insects (Aedes aegypti, Culex quinquefasciatus, Musca domestica)
  • Test Chambers: Small chambers were used for direct spray applications.

  • Insecticide Application: A handheld pump sprayer was used to apply the insecticide treatments from a distance of 20 cm onto glazed tiles. The spray rate was 50 ml/m².

  • Exposure: Insects were exposed to the treated surfaces after a 2-hour drying period.

  • Data Collection: Knockdown was recorded at 15 minutes and 2 hours post-exposure. Mortality was assessed at 24 hours post-exposure.

  • Replication: The experiment was repeated with multiple batches of insects to ensure data reliability.

  • Control Group: A control group was treated with water only.

Residual Contact Studies on Cat Fleas (Ctenocephalides felis)
  • Substrates: Insecticide treatments were applied to 32 mm diameter nylon carpet discs (for adults) or cotton fabric discs (for larvae).

  • Exposure: Ten adult fleas or larvae were placed in vials containing the treated discs.

  • Incubation: The vials were stored in an incubator at 27°C and 75% relative humidity for 24 hours.

  • Data Collection: Mortality was assessed after 24 hours of exposure.

  • Replication: Three replicates were conducted for each treatment.

  • Control Group: A control group was exposed to untreated carpet or cotton discs.

Signaling Pathways and Modes of Action

Understanding the mode of action is critical for effective pest control and resistance management. The following diagrams illustrate the signaling pathways targeted by Flavesone and other industry-standard insecticides.

Flavesone: A Novel Mode of Action

Flavesone is a beta-triketone, a class of compounds with a novel mode of action.[2][3] While the precise molecular target of Flavesone is still under investigation, research on a related beta-triketone, leptospermone (B1674756), suggests that its insecticidal activity stems from the inhibition of carbonic anhydrase (CA).[4] This enzyme is crucial for maintaining pH balance in insects. By inhibiting CA, Flavesone likely disrupts critical physiological processes, leading to mortality. This mode of action is distinct from all major existing insecticide classes.

Flavesone_MoA Flavesone Flavesone (β-triketone) CA Carbonic Anhydrase (CA) Flavesone->CA Inhibits H2CO3 H₂CO₃ (Carbonic Acid) CA->H2CO3 Catalyzes (H₂O + CO₂) Disruption Disruption of pH Homeostasis CA->Disruption H_HCO3 H⁺ + HCO₃⁻ (Proton + Bicarbonate) H2CO3->H_HCO3 Mortality Insect Mortality Disruption->Mortality Permethrin_MoA Permethrin Permethrin (Pyrethroid) VGSC Voltage-Gated Sodium Channel Permethrin->VGSC Binds and keeps open Na_Influx Prolonged Na⁺ Influx VGSC->Na_Influx Hyperexcitation Neuronal Hyperexcitation Na_Influx->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Mortality Insect Mortality Paralysis->Mortality Neonicotinoid_MoA Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds as agonist Overstimulation Persistent Receptor Stimulation nAChR->Overstimulation ACh Acetylcholine (ACh) ACh->nAChR Binds Paralysis Paralysis Overstimulation->Paralysis Mortality Insect Mortality Paralysis->Mortality Fipronil_MoA Fipronil Fipronil (Phenylpyrazole) GABA_Receptor GABA-Gated Chloride Channel Fipronil->GABA_Receptor Blocks Hyperexcitation Neuronal Hyperexcitation Fipronil->Hyperexcitation Cl_Influx Chloride Ion (Cl⁻) Influx GABA_Receptor->Cl_Influx Inhibition Inhibition of Neuronal Activity Cl_Influx->Inhibition Mortality Insect Mortality Hyperexcitation->Mortality

References

Safety & Regulatory Compliance

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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